Nitrogen-15
描述
Structure
3D Structure
属性
IUPAC Name |
azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKDVFQNNGYKY-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929866 | |
| Record name | (~15~N)Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.024 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13767-16-3, 14390-96-6 | |
| Record name | Ammonia-N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrogen, isotope of mass 15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~15~N)Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13767-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nitrogen-15 Isotope: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as an invaluable tool in a wide array of scientific disciplines, including molecular biology, biochemistry, agriculture, and environmental science. Its unique nuclear properties, particularly its nuclear spin of ½, distinguish it from the more abundant ¹⁴N isotope and make it amenable to detection by sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the fundamental properties of this compound, detailed experimental protocols for its application, and visualizations of key biological pathways and experimental workflows where it plays a critical role.
Core Properties of this compound
The utility of this compound as a tracer and analytical probe stems from its distinct physical and nuclear characteristics. These properties are summarized in the table below, providing a clear comparison with its more common counterpart, Nitrogen-14.
| Property | This compound (¹⁵N) | Nitrogen-14 (¹⁴N) |
| Atomic Number (Z) | 7 | 7 |
| Number of Protons | 7 | 7 |
| Number of Neutrons | 8 | 7 |
| Atomic Mass (Da) | 15.000108898 | 14.003074004 |
| Natural Abundance (%) | 0.3795 | 99.6205 |
| Nuclear Spin (I) | 1/2 | 1 |
| Nuclear Magnetic Moment (μ/μN) | -0.28318884 | +0.40376100 |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -2.71261804 | 1.9337792 |
| Quadrupole Moment (e x 10⁻²⁸ m²) | 0 | 2.044 x 10⁻² |
Table 1: Fundamental Properties of this compound and Nitrogen-14 Isotopes.[1][2][3][4][]
Production and Enrichment
Due to its low natural abundance, this compound must be enriched for most research applications. The primary methods for ¹⁵N enrichment include:
-
Cryogenic Distillation: This process involves the fractional distillation of liquid nitric oxide (NO) at low temperatures. The slight difference in volatility between ¹⁴NO and ¹⁵NO allows for their separation.
-
Chemical Exchange: This method exploits the isotopic exchange equilibrium between two different nitrogen-containing compounds, such as ammonia (B1221849) (NH₃) and its aqueous solution or nitric acid (HNO₃) and nitric oxide (NO). The isotopes partition preferentially in one of the phases, allowing for enrichment.
Key Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for:
-
Structural Biology: ¹⁵N labeling of proteins and nucleic acids is essential for multidimensional NMR spectroscopy, enabling the determination of three-dimensional structures and the study of molecular dynamics and interactions.[6]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to accurately quantify changes in protein abundance between different cell populations.[7][8][9]
-
Metabolic Research: ¹⁵N-labeled compounds are used to trace the metabolic fate of nitrogen-containing molecules in cells, tissues, and whole organisms, providing insights into metabolic pathways in both healthy and diseased states.[10][11][12]
-
Agricultural and Environmental Science: ¹⁵N-labeled fertilizers are employed to track nitrogen uptake, utilization, and loss in plant-soil systems, leading to improved fertilizer efficiency and a better understanding of the nitrogen cycle.[13]
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using ¹⁵N
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes into proteins.
Objective: To quantitatively compare the proteomes of two or more cell populations.
Methodology:
-
Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing the natural abundance of amino acids. The other is cultured in a "heavy" medium where one or more essential amino acids (e.g., Arginine and Lysine) are replaced with their ¹⁵N- and/or ¹³C-labeled counterparts.[7][14]
-
Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acids into the cellular proteome.[9][15]
-
Experimental Treatment: The different cell populations are subjected to their respective experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: Cells from the "light" and "heavy" populations are harvested and lysed. The protein concentrations of the lysates are determined.
-
Sample Pooling: Equal amounts of protein from the "light" and "heavy" samples are combined.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein in the original samples.[8][16]
¹⁵N-Edited Heteronuclear Single Quantum Coherence (HSQC) NMR
This is a fundamental 2D NMR experiment used to obtain structural information on ¹⁵N-labeled proteins.
Objective: To generate a 2D spectrum showing correlations between amide protons (¹H) and their directly bonded amide nitrogens (¹⁵N).
Methodology:
-
Sample Preparation: A purified sample of a ¹⁵N-labeled protein is prepared at a high concentration (typically >0.1 mM) in a suitable NMR buffer. A small percentage of D₂O is added for the spectrometer's lock system.[17]
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. The spectrometer is tuned to the frequencies of ¹H and ¹⁵N, and the magnetic field is shimmed to achieve homogeneity.
-
Pulse Sequence: A ¹⁵N-HSQC pulse sequence is employed. This sequence involves a series of radiofrequency pulses and delays that transfer magnetization from the amide protons to the attached ¹⁵N nuclei. The chemical shift of the nitrogen is evolved during an indirect evolution period. The magnetization is then transferred back to the protons for detection.[6]
-
Data Acquisition: A series of 1D spectra are acquired, with the duration of the indirect evolution period being systematically incremented. This creates the second dimension of the 2D spectrum.
-
Data Processing: The raw data is Fourier transformed in both dimensions to generate the final 2D ¹H-¹⁵N HSQC spectrum.
-
Spectral Analysis: The resulting spectrum displays a peak for each ¹H-¹⁵N pair in the protein backbone (and some side chains). The position of each peak provides the chemical shifts of the corresponding proton and nitrogen, which are sensitive to the local chemical environment and can be used for protein structure determination and dynamics studies.[17][18][19][20]
Isotope-Ratio Mass Spectrometry (IRMS) for ¹⁵N Analysis
IRMS is used to precisely measure the ratio of ¹⁵N to ¹⁴N in a sample.
Objective: To determine the ¹⁵N abundance in a given sample, often to track the fate of a ¹⁵N-labeled tracer.
Methodology:
-
Sample Preparation: The sample (e.g., soil, plant tissue, or protein) is dried and homogenized. A small, precisely weighed amount of the sample is packed into a tin or silver capsule.[21][22][23]
-
Combustion/Elemental Analysis: The capsule containing the sample is dropped into a high-temperature combustion furnace (part of an elemental analyzer). The sample is combusted, and the nitrogen in the sample is converted to N₂ gas. Other combustion products, such as CO₂ and H₂O, are separated from the N₂ gas.[24]
-
Gas Chromatography: The N₂ gas is carried by a helium carrier gas through a gas chromatography column to further purify it.
-
Introduction into the Mass Spectrometer: The purified N₂ gas is introduced into the ion source of the mass spectrometer.
-
Ionization and Mass Analysis: In the ion source, the N₂ molecules are ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. The mass spectrometer simultaneously measures the ion currents for masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).
-
Data Analysis: The ratio of the ion currents is used to calculate the ¹⁵N abundance in the sample. The results are often expressed in delta (δ) notation in per mil (‰) relative to a standard (atmospheric N₂).[24][25]
Mandatory Visualizations
Signaling Pathway: Nitrogen Assimilation in Plants (GS-GOGAT Pathway)
Figure 1: Tracing this compound through the GS-GOGAT pathway in a plant root cell.
Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Figure 2: A generalized workflow for a SILAC-based quantitative proteomics experiment.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Nitrogen Isotopes - List and Properties [chemlin.org]
- 3. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 4. This compound | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HSQC_15N.nan [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Glutamine Synthetase-Glutamate Synthase Pathway and Glutamate Dehydrogenase Play Distinct Roles in the Sink-Source Nitrogen Cycle in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. jircas.go.jp [jircas.go.jp]
- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 18. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.library.noaa.gov [repository.library.noaa.gov]
- 22. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. foodstandards.gov.scot [foodstandards.gov.scot]
- 24. ap.smu.ca [ap.smu.ca]
- 25. pubs.usgs.gov [pubs.usgs.gov]
Principles of Stable Isotope Tracing with 15N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of stable isotope tracing using Nitrogen-15 (¹⁵N). As a powerful analytical technique, ¹⁵N tracing offers unparalleled insights into the intricate dynamics of nitrogen metabolism, making it an indispensable tool in academic research and the pharmaceutical industry. From elucidating complex metabolic pathways to accelerating drug discovery and development, this guide details the core concepts, experimental protocols, data interpretation, and visualization techniques necessary for the successful implementation of ¹⁵N-based metabolic studies.
Core Principles of ¹⁵N Stable Isotope Tracing
Stable isotope tracing is a methodology that utilizes non-radioactive isotopes to track the metabolic fate of atoms within a biological system.[1][2] this compound, a stable isotope of nitrogen, is particularly valuable due to the fundamental role of nitrogen in the building blocks of life, including amino acids and nucleic acids.[2] By introducing molecules enriched with ¹⁵N into cells, tissues, or whole organisms, researchers can trace the incorporation of these heavy isotopes into various biomolecules over time.[1] This allows for the precise quantification of metabolic fluxes, providing a dynamic view of cellular processes that is not achievable with traditional static measurements.[3][4]
The key principle lies in the mass difference between the heavy isotope ¹⁵N and the naturally more abundant light isotope ¹⁴N. This mass difference can be accurately detected by analytical instruments such as mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[2] This enables the differentiation and quantification of labeled versus unlabeled molecules, providing critical data on the rates of synthesis, degradation, and turnover of key metabolites and macromolecules.
Experimental Design and Workflow
A successful ¹⁵N tracing experiment requires careful planning and execution. The general workflow encompasses several key stages, from the selection of the appropriate tracer and labeling strategy to sample preparation and data analysis.
Caption: General experimental workflow for a ¹⁵N stable isotope tracing experiment.
Key Applications in Research and Drug Development
The versatility of ¹⁵N tracing lends itself to a wide range of applications, providing critical insights into cellular physiology and disease.
-
Metabolic Flux Analysis (MFA): ¹⁵N-MFA allows for the quantification of the rates of metabolic reactions, providing a detailed map of cellular metabolism.[3][4] This is particularly valuable for understanding how metabolic pathways are rewired in diseases such as cancer.[5]
-
Quantitative Proteomics: By labeling the entire proteome with ¹⁵N, researchers can accurately measure changes in protein abundance, synthesis, and turnover between different experimental conditions.[1][6]
-
Nucleotide Biosynthesis: Tracing the incorporation of ¹⁵N from precursors like glutamine and glycine (B1666218) into purines and pyrimidines elucidates the activity of de novo and salvage pathways for nucleotide synthesis.[7]
-
Drug Discovery and Development: ¹⁵N tracing can be used to identify metabolic vulnerabilities in disease models, assess the mechanism of action of drug candidates, and monitor therapeutic response.[5]
Detailed Experimental Protocols
¹⁵N Labeling in Cell Culture
This protocol describes the general procedure for labeling adherent mammalian cells with a ¹⁵N-labeled amino acid, such as glutamine.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM) lacking the amino acid to be labeled
-
Dialyzed fetal bovine serum (dFBS)
-
¹⁵N-labeled amino acid (e.g., L-glutamine-¹⁵N₂)
-
Phosphate-buffered saline (PBS)
-
Cold methanol (B129727) (pre-chilled to -80°C)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the ¹⁵N labeling medium by supplementing the base medium with dFBS and the ¹⁵N-labeled amino acid to the desired final concentration.
-
Initiation of Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with PBS, and replace it with the pre-warmed ¹⁵N labeling medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹⁵N label.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold methanol to the cells.
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Storage: Store the cell extracts at -80°C until metabolite extraction.
Metabolite Extraction
This protocol is suitable for the extraction of polar metabolites from cultured cells for subsequent analysis by mass spectrometry.
Materials:
-
Cell extracts in cold methanol (from the labeling protocol)
-
Chloroform (B151607) (pre-chilled)
-
Ultrapure water (pre-chilled)
-
Microcentrifuge
Procedure:
-
Phase Separation: To the cell extract in methanol, add chloroform and water in a ratio that will result in a final solvent ratio of 2:1:1 (methanol:chloroform:water).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (upper aqueous), non-polar (lower organic), and protein/debris (interphase) layers.
-
Collection of Polar Metabolites: Carefully collect the upper aqueous phase containing the polar metabolites.
-
Drying: Dry the collected polar extract using a vacuum concentrator.
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis
Procedure:
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume of a solvent compatible with liquid chromatography, such as 50% acetonitrile (B52724) in water.
-
LC Separation: Inject the reconstituted sample onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column).
-
MS/MS Analysis: Analyze the eluting metabolites using a high-resolution tandem mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of the target metabolites.
Data Presentation and Analysis
The primary data generated from a ¹⁵N tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Quantitative Data Tables
Table 1: Fractional Enrichment of Amino Acids from ¹⁵N-Glutamine in Cancer Cells
| Amino Acid | Time (hours) | M+1 Enrichment (%) | M+2 Enrichment (%) |
| Glutamate | 1 | 85.2 ± 3.1 | 5.6 ± 0.8 |
| 4 | 92.5 ± 1.9 | 10.3 ± 1.2 | |
| 24 | 98.1 ± 0.5 | 15.7 ± 2.0 | |
| Aspartate | 1 | 35.7 ± 4.5 | 2.1 ± 0.5 |
| 4 | 68.9 ± 5.2 | 8.9 ± 1.1 | |
| 24 | 85.4 ± 3.8 | 18.3 ± 2.5 | |
| Alanine | 1 | 15.3 ± 2.8 | 1.2 ± 0.3 |
| 4 | 45.1 ± 3.9 | 5.4 ± 0.9 | |
| 24 | 72.8 ± 4.1 | 12.6 ± 1.8 |
Data are representative and presented as mean ± standard deviation.
Table 2: ¹⁵N Incorporation into Purine Nucleotides from ¹⁵N-Glycine
| Nucleotide | Condition | ¹⁵N Incorporation Rate (nmol/mg protein/hr) |
| IMP | Purine-rich | 1.2 ± 0.2 |
| Purine-depleted | 2.5 ± 0.4 | |
| AMP | Purine-rich | 0.8 ± 0.1 |
| Purine-depleted | 1.9 ± 0.3 | |
| GMP | Purine-rich | 0.5 ± 0.1 |
| Purine-depleted | 1.1 ± 0.2 |
Data are representative and presented as mean ± standard deviation.[8]
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for both understanding the experimental design and interpreting the results. The Graphviz DOT language is a powerful tool for creating such diagrams.
Central Nitrogen Metabolism
The following DOT script generates a simplified diagram of central nitrogen metabolism, highlighting the key roles of glutamine and glutamate.
Caption: Simplified diagram of central nitrogen metabolism showing the fate of ¹⁵N from glutamine.
Logic Flow of a ¹⁵N Metabolic Flux Analysis Experiment
This diagram illustrates the logical steps involved in performing a ¹⁵N-MFA experiment, from initial hypothesis to final biological insights.
Caption: Logical workflow of a ¹⁵N metabolic flux analysis (MFA) experiment.
Conclusion
Stable isotope tracing with ¹⁵N is a powerful and versatile technique that provides a dynamic and quantitative view of nitrogen metabolism. For researchers, scientists, and drug development professionals, mastering the principles and methodologies of ¹⁵N tracing is essential for gaining deeper insights into complex biological systems and for the development of novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of ¹⁵N-based metabolic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
The Unseen Workhorse: A Technical Guide to the Natural Abundance and Significance of Nitrogen-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen, a fundamental constituent of life, exists predominantly as the stable isotope ¹⁴N. However, its heavier, non-radioactive counterpart, Nitrogen-15 (¹⁵N), present in a mere fraction of a percent in nature, has emerged as an indispensable tool in modern scientific inquiry. This technical guide provides an in-depth exploration of the natural abundance of this compound, its profound significance in research and drug development, and detailed methodologies for its application. By leveraging the unique properties of ¹⁵N, researchers can unravel complex biological processes, trace metabolic pathways, and accelerate the development of novel therapeutics.
Natural Abundance of Nitrogen Isotopes
Nitrogen has two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of nitrogen in the atmosphere and incorporated into biological systems is ¹⁴N. The low natural abundance of ¹⁵N is a key reason why it is an excellent tracer; its artificial enrichment in a biological system creates a strong and easily detectable signal against a low background.
| Isotope | Natural Abundance (%) | Nuclear Spin | Key Characteristics |
| ¹⁴N | ~99.63%[1][2] | 1 | High natural abundance, quadrupolar nucleus which can lead to broader NMR signals. |
| ¹⁵N | ~0.37%[1][2] | 1/2 | Low natural abundance, non-quadrupolar nucleus providing sharp NMR signals, ideal for tracer studies.[3] |
Significance of this compound in Research and Drug Development
The significance of ¹⁵N lies in its utility as a stable isotope label. By replacing ¹⁴N with ¹⁵N in molecules of interest, researchers can track their fate in complex biological systems without the safety concerns and short half-lives associated with radioactive isotopes.
Key Areas of Significance:
-
Metabolic Pathway Elucidation: ¹⁵N labeling is a powerful technique to trace the flow of nitrogen through metabolic pathways.[4][5] This is crucial for understanding fundamental cellular processes and identifying metabolic vulnerabilities in diseases like cancer. For instance, ¹⁵N-labeled glutamine can be used to track its conversion to glutamate (B1630785) and subsequent entry into the TCA cycle, as well as its role as a nitrogen donor for nucleotide and amino acid biosynthesis.[6][7][8][9]
-
Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using ¹⁵N-labeled amino acids allows for the accurate quantification of protein expression levels between different experimental conditions.[10][11] This is invaluable for identifying protein biomarkers and understanding the cellular response to drug treatments.
-
Structural Biology: ¹⁵N labeling is essential for Nuclear Magnetic Resonance (NMR) spectroscopy studies of proteins and other macromolecules. The favorable nuclear spin of ¹⁵N provides high-resolution structural and dynamic information, aiding in the characterization of drug-target interactions.[12]
-
Drug Metabolism and Pharmacokinetics (DMPK): Tracing the metabolic fate of ¹⁵N-labeled drug candidates provides critical information on their absorption, distribution, metabolism, and excretion (ADME) profiles. This helps in identifying metabolites and understanding the drug's mechanism of action.[4]
-
Clinical Diagnostics: ¹⁵N-based breath tests are non-invasive diagnostic tools for various conditions. For example, the ¹⁵N-urea breath test can be used to detect Helicobacter pylori infection. Studies have also demonstrated the use of ¹⁵N tracers to investigate urea (B33335) cycle disorders.[1][13]
-
Environmental and Agricultural Science: ¹⁵N is used to trace nitrogen cycling in ecosystems, helping to optimize fertilizer use and study the impact of nitrogen pollution.[12][14]
Experimental Protocols
This compound Metabolic Labeling in Cell Culture for Proteomics and Metabolomics
This protocol describes the general procedure for labeling mammalian cells with a ¹⁵N-labeled amino acid to study protein and metabolite turnover.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
¹⁵N-labeled amino acid (e.g., L-Glutamine-¹⁵N₂, L-Arginine-¹⁵N₄)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
C18 solid-phase extraction (SPE) columns
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture cells in standard medium supplemented with dFBS to the desired confluency.
-
Media Preparation: Prepare the ¹⁵N-labeling medium by supplementing the base medium (lacking the amino acid to be traced) with the desired concentration of the ¹⁵N-labeled amino acid and dFBS.
-
Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹⁵N-labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹⁵N label into proteins and metabolites. The optimal incubation time depends on the turnover rate of the molecules of interest.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing for Proteomics:
-
Quantify the protein concentration of the lysate.
-
Perform protein reduction, alkylation, and in-solution or in-gel digestion (e.g., with trypsin).
-
Desalt the resulting peptides using C18 SPE columns.
-
-
Sample Processing for Metabolomics:
-
Perform metabolite extraction from the cell lysate, for example, using a methanol/acetonitrile/water solvent system.
-
Centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis: Analyze the prepared peptide or metabolite samples by LC-MS/MS to identify and quantify the ¹⁵N-labeled species.
Isotope Ratio Mass Spectrometry (IRMS) for δ¹⁵N Analysis
This protocol provides a general workflow for the determination of the ¹⁵N/¹⁴N ratio (expressed as δ¹⁵N) in biological samples.
Materials:
-
Dried and homogenized biological sample (e.g., tissue, bone collagen, plant material)
-
Tin capsules
-
Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)
-
Certified isotopic reference materials (e.g., IAEA-N-1, USGS40)
Procedure:
-
Sample Preparation:
-
Freeze-dry the biological sample to remove all water.
-
Homogenize the dried sample to a fine powder using a ball mill or mortar and pestle.
-
For samples like bone, collagen extraction is necessary prior to analysis.[15]
-
-
Sample Weighing:
-
Accurately weigh a small amount of the homogenized sample (typically 0.5-1.0 mg for animal tissues) into a tin capsule.
-
Prepare replicate samples for each biological specimen.
-
Intersperse certified reference materials and internal laboratory standards throughout the analytical run for calibration and quality control.
-
-
EA-IRMS Analysis:
-
The tin-encapsulated samples are introduced into the elemental analyzer.
-
The sample is combusted at a high temperature (e.g., >1000°C) in the presence of oxygen.
-
The resulting gases are passed through a reduction furnace to convert all nitrogen oxides to N₂ gas.
-
The N₂ gas is chromatographically separated from other gases (e.g., CO₂) and introduced into the IRMS.
-
-
Data Acquisition and Analysis:
-
The IRMS measures the ion beams of mass 28 (¹⁴N¹⁴N) and mass 29 (¹⁴N¹⁵N).
-
The ratio of ¹⁵N/¹⁴N is calculated and expressed in delta (δ) notation in per mil (‰) relative to the international standard, atmospheric air (AIR).
-
The δ¹⁵N value is calculated using the following formula: δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000 where R is the ¹⁵N/¹⁴N ratio.
-
Visualizing Workflows and Pathways
Experimental Workflow for ¹⁵N-Based Quantitative Proteomics
Tracing Glutamine Metabolism with ¹⁵N
The Urea Cycle Traced with ¹⁵NH₄⁺
Data Presentation
Quantitative data from ¹⁵N labeling experiments are crucial for interpreting metabolic fluxes and changes in protein abundance.
Table 1: Natural Abundance and Properties of Nitrogen Isotopes
| Isotope | Abundance (%) | Atomic Mass (amu) | Nuclear Spin (I) |
| ¹⁴N | 99.634 | 14.003074 | 1 |
| ¹⁵N | 0.366 | 15.000109 | 1/2 |
Table 2: Typical δ¹⁵N Values in Various Biological Materials
| Sample Type | Typical δ¹⁵N Range (‰ vs AIR) | Significance |
| Atmospheric N₂ | 0 | Reference Standard |
| Terrestrial Plants | -5 to +5 | Reflects nitrogen source (e.g., N₂ fixation vs. soil nitrate) |
| Marine Phytoplankton | +3 to +10 | Varies with nutrient sources and utilization |
| Herbivore Tissues | +2 to +6 | Enriched relative to diet |
| Carnivore Tissues | +5 to +10 | Further enriched, indicating trophic level |
| Soil Organic Matter | +2 to +8 | Reflects decomposition and nitrogen cycling processes |
| Fertilizers (Synthetic) | -2 to +2 | Low δ¹⁵N values |
| Manure/Sewage | +10 to +25 | High δ¹⁵N values due to ammonia (B1221849) volatilization |
Data compiled from various sources.[14][16][17]
Table 3: Example Data from a ¹⁵N Metabolic Labeling Experiment
| Protein | Condition A (¹⁴N Intensity) | Condition B (¹⁵N Intensity) | Ratio (¹⁵N/¹⁴N) | Fold Change |
| Protein X | 1.00E+08 | 2.10E+08 | 2.10 | 2.10 |
| Protein Y | 5.50E+07 | 5.45E+07 | 0.99 | ~1.00 |
| Protein Z | 2.30E+08 | 1.10E+08 | 0.48 | -2.08 |
Hypothetical data for illustrative purposes.
Conclusion
This compound, despite its low natural abundance, has become a cornerstone of modern biological and biomedical research. Its application as a stable isotope tracer provides unparalleled insights into the dynamic processes of life at the molecular level. From elucidating complex metabolic and signaling pathways to enabling precise quantification of the proteome and accelerating drug discovery, the significance of ¹⁵N cannot be overstated. The experimental protocols and data presented in this guide offer a framework for researchers, scientists, and drug development professionals to harness the power of this compound in their pursuit of scientific discovery and therapeutic innovation.
References
- 1. Characterization and treatment monitoring of ureagenesis disorders using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitrogen isotope ratio (δ15N): a nearly unexplored indicator that provides useful information in viticulture | OENO One [oeno-one.eu]
- 15. researchgate.net [researchgate.net]
- 16. δ15N - Wikipedia [en.wikipedia.org]
- 17. discovery.researcher.life [discovery.researcher.life]
The Dawn of a Tracer: An In-depth Technical Guide to the Early Experiments and Discovery of Nitrogen-15
Introduction: Nitrogen-15 (¹⁵N), the heavy, stable isotope of nitrogen, has become an indispensable tool in fields ranging from biochemistry and medicine to agriculture and environmental science. Its utility as a non-radioactive tracer allows for the detailed elucidation of metabolic pathways, the tracking of nutrient cycles, and the structural analysis of complex biomolecules. This guide provides a detailed exploration of the foundational experiments that led to the discovery of ¹⁵N and the pioneering techniques developed for its separation, offering researchers and drug development professionals a thorough understanding of the origins of this critical scientific instrument.
The Spectroscopic Discovery of this compound
The existence of this compound was first confirmed in 1929 by S. M. Naudé through meticulous spectroscopic analysis of nitric oxide (NO).[1] This discovery was not accidental but rather the result of a targeted search for heavier isotopes of light elements, a burgeoning field in the late 1920s.
Experimental Protocol: Naudé's Spectroscopic Analysis (1929-1930)
Naudé's experiment centered on identifying the subtle isotopic shifts in the molecular spectra of nitric oxide. The protocol can be summarized as follows:
-
Sample Preparation: A sample of gaseous nitric oxide (NO) was prepared. The key to the experiment was to analyze a molecule where the isotopic mass difference would be reflected in its vibrational and rotational energy levels.
-
Light Source: A continuous spectrum of light was generated using a hydrogen lamp.[1] This provided a broad range of wavelengths to be passed through the NO sample.
-
Absorption Spectroscopy: The light from the hydrogen lamp was passed through the sample of gaseous NO. The molecules absorbed light at specific wavelengths corresponding to transitions between their electronic, vibrational, and rotational energy states, creating an absorption spectrum.
-
Spectrographic Analysis: The absorption spectrum was recorded and analyzed using a Hilger E1 spectrograph.[1] Naudé focused on the γ-bands of NO.
-
Isotope Detection: The presence of a heavier nitrogen isotope (¹⁵N) would create a second, much fainter set of spectral bands slightly shifted from the primary bands of the common ¹⁴N¹⁶O molecule. This is because the heavier ¹⁵N¹⁶O molecule has a different reduced mass, which alters its vibrational and rotational constants. Naudé observed these faint satellite bands, providing the first evidence for the existence of this compound.
Following his initial discovery, Naudé, in a more detailed 1930 paper, determined the relative abundance of the new isotope. By measuring the relative intensities of the main and satellite spectral bands, he provided the first quantitative estimate of the natural abundance of this compound.[2]
Early Experiments in Mass Spectrometry and Isotope Separation
While spectroscopy provided the initial evidence, mass spectrometry offered a more direct and quantitative method for confirming the existence of isotopes and determining their precise masses and abundances. Concurrently, the scientific community, recognizing the potential of isotopes as tracers, began to develop methods for their separation and enrichment.
Mass Spectrometric Confirmation
In the years following Naudé's discovery, mass spectrographs, like the one developed by Bainbridge and Jordan, were used to analyze the isotopic composition of nitrogen with greater precision.[3][4][5][6]
-
Ionization: A sample of nitrogen gas (N₂) was introduced into the ion source of the mass spectrometer. An electron beam was used to ionize the nitrogen molecules, creating positively charged ions (primarily ¹⁴N¹⁴N⁺, ¹⁴N¹⁵N⁺, and a minuscule amount of ¹⁵N¹⁵N⁺).
-
Acceleration: The positively charged ions were then accelerated by an electric field into the analyzer tube of the mass spectrometer.
-
Deflection: The high-speed ions passed through a strong magnetic field, which was perpendicular to their direction of travel. The magnetic field exerted a force on the ions, deflecting them into circular paths. The radius of this path was dependent on the mass-to-charge ratio of the ion; heavier ions were deflected less than lighter ones.
-
Detection: The separated ion beams would strike a detector, such as a photographic plate or a Faraday cup, at different positions.[5][6] The position of impact indicated the mass of the isotope, and the intensity of the signal at each position was proportional to its relative abundance.
Pioneering Separation: The Chemical Exchange Method
The 1930s saw significant advances in isotope separation, largely driven by the work of Nobel laureate Harold C. Urey.[7] Urey and his colleagues theorized and experimentally demonstrated that slight differences in chemical properties between isotopes could be exploited for their separation. For nitrogen, they developed a highly effective chemical exchange method.[7]
This method leverages the slight preference of the heavier ¹⁵N isotope for the aqueous ammonium (B1175870) ion phase over the gaseous ammonia (B1221849) phase in an equilibrium reaction.
Reaction: ¹⁵NH₃(g) + ¹⁴NH₄⁺(aq) ⇌ ¹⁴NH₃(g) + ¹⁵NH₄⁺(aq)
The equilibrium constant for this reaction is slightly greater than 1, meaning that at equilibrium, the ¹⁵N isotope is slightly enriched in the ammonium salt solution.[8]
-
Apparatus: The separation was carried out in a tall, packed distillation column or a series of connected columns, creating a counter-current flow system.
-
Counter-Current Flow: A solution of an ammonium salt, such as ammonium nitrate (B79036) (NH₄NO₃), flowed down the column. Simultaneously, ammonia gas (NH₃) flowed up the column.
-
Isotopic Exchange: As the gas and liquid phases came into contact on the packing material, the nitrogen isotopes exchanged between the ammonia and ammonium ions. At each stage of the column, the descending liquid became progressively enriched in ¹⁵N, while the ascending gas became depleted of it.
-
Refluxing: At the bottom of the column, a reagent such as sodium hydroxide (B78521) (NaOH) was added to the ¹⁵N-enriched ammonium salt solution. This converted the ammonium back into ammonia gas, which was then boiled off and sent back up the column as a reflux stream, now enriched in ¹⁵N.
-
Collection: The ¹⁵N-enriched product could be collected as either ammonia gas or an ammonium salt from the bottom of the system.
Quantitative Data from Early Experiments
The precision of scientific measurements has improved dramatically since the early 20th century. The following tables summarize the quantitative data reported in the foundational studies of this compound.
Table 1: Early Measurements of this compound Natural Abundance
| Year | Scientist(s) | Method | Reported N-14 / N-15 Ratio | Calculated ¹⁵N Abundance (%) |
| 1930 | S. M. Naudé | Molecular Spectroscopy | ~265 | ~0.38% |
| 1936 | Bainbridge & Jordan | Mass Spectrometry | 266 ± 5 | ~0.37% |
| Modern Value | - | Mass Spectrometry | ~272 | 0.366%[9] |
Note: The early reported ratios have been interpreted to calculate the approximate abundance for comparison.
Table 2: Isotope Separation Factors for Early Methods
| Method | Isotope Exchange Reaction | Temperature (K) | Separation Factor (α) | Reference |
| Chemical Exchange | ¹⁵NH₃(g) + ¹⁴NH₄⁺(aq) ⇌ ¹⁴NH₃(g) + ¹⁵NH₄⁺(aq) | 298.1 | ~1.035 | Urey (1930s)[8] |
| Chemical Exchange | ¹⁵NO(g) + ¹⁴NO₂(g) ⇌ ¹⁴NO(g) + ¹⁵NO₂(g) | - | ~1.02 | Spindel & Taylor (1955)[10] |
The separation factor (α) is the ratio of the isotopic ratios in the two phases at equilibrium. A value greater than 1 indicates that separation is possible.
Conclusion
The discovery of this compound by S. M. Naudé through spectroscopy and the subsequent development of efficient separation techniques by Harold Urey and his contemporaries laid the essential groundwork for the modern use of stable isotopes. These early, meticulous experiments, combining principles of physics and chemistry, not only identified a new natural isotope but also provided the means to harness it. The transition from observing faint spectral lines to producing enriched ¹⁵N in quantities sufficient for tracer experiments represents a pivotal moment in the history of science, unlocking a powerful tool that continues to drive discovery in biological and chemical research.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Full text of "The Physical Review Vol 36" [archive.org]
- 3. scispace.com [scispace.com]
- 4. gacbe.ac.in [gacbe.ac.in]
- 5. youtube.com [youtube.com]
- 6. brainkart.com [brainkart.com]
- 7. Chemistry Group Directory [columbia.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Nitrogen-15: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the stable isotope Nitrogen-15, detailing its fundamental properties and critical applications in advanced scientific research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental methodologies, quantitative data, and workflow visualizations pertinent to the utilization of ¹⁵N.
Introduction to this compound
This compound (¹⁵N) is a stable, non-radioactive isotope of nitrogen, distinguished from the more abundant Nitrogen-14 (¹⁴N) by the presence of an additional neutron in its nucleus. While ¹⁴N accounts for approximately 99.63% of naturally occurring nitrogen, ¹⁵N has a natural abundance of only about 0.37%.[1] This relative scarcity and the mass difference between the two isotopes are the foundation of ¹⁵N's utility in scientific research.
The key distinction that makes ¹⁵N particularly valuable in analytical and molecular studies is its nuclear spin of 1/2. In contrast, ¹⁴N has a nuclear spin of 1, which results in a quadrupole moment that can lead to significant line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy. The spin-1/2 property of ¹⁵N provides sharper, more resolved signals, making it an ideal probe for detailed molecular structure and dynamics studies.[2]
Due to its low natural abundance, ¹⁵N for research applications is typically enriched to levels exceeding 99%. This enrichment allows for its use as a tracer in a vast array of experiments without introducing radioactivity, ensuring safety and experimental longevity.[3]
The Importance of this compound in Science
The unique properties of this compound have made it an indispensable tool across numerous scientific disciplines, from agricultural and environmental science to proteomics, metabolomics, and drug discovery. Its primary role is that of a tracer, allowing scientists to follow the path of nitrogen-containing compounds through complex biological and chemical systems.
Key Areas of Application:
-
Metabolic Research and Drug Development: In drug discovery, ¹⁵N-labeled compounds are used to trace metabolic pathways, identify drug targets, and understand a drug's mechanism of action.[3] By tracking the incorporation of ¹⁵N from labeled precursors into metabolites, researchers can quantify metabolic flux and identify metabolic reprogramming in diseases like cancer.[4]
-
Proteomics and Protein Structural Biology: this compound is fundamental to protein science. Uniformly ¹⁵N-labeling proteins is a standard and essential technique for protein structure determination and dynamics studies using multi-dimensional NMR spectroscopy.[5] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, for instance, provides a unique "fingerprint" of a protein.[6]
-
Agricultural and Environmental Science: In agriculture, ¹⁵N-labeled fertilizers are used to accurately measure fertilizer uptake efficiency by crops, quantify nitrogen fixation, and study nitrogen cycling in soil.[3] This helps in optimizing fertilizer use, reducing environmental pollution, and promoting sustainable agricultural practices. In environmental science, the natural abundance of ¹⁵N (expressed as δ¹⁵N) serves as a tracer for identifying sources of nitrate (B79036) pollution in water bodies and understanding food web structures.[7][8]
-
Natural Product Discovery: The incorporation of ¹⁵N into microbial growth media aids in the discovery and biosynthetic characterization of novel nitrogen-containing natural products, such as antibiotics.[1][9]
Quantitative Data
The quantitative analysis of this compound is central to its application. This is primarily achieved through two main techniques: Isotope Ratio Mass Spectrometry (IRMS) for measuring isotopic ratios (δ¹⁵N), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies of ¹⁵N-labeled molecules.
Isotope Ratio Mass Spectrometry (IRMS) Data
IRMS measures the ratio of ¹⁵N to ¹⁴N in a sample relative to a standard (atmospheric N₂). The results are expressed in delta (δ) notation in parts per thousand (‰).
| Sample Type | Typical δ¹⁵N Value (‰) | Significance |
| Fertilizers | ||
| Synthetic (Ammonium Nitrate) | -1.4 to +2.6[7] | Low δ¹⁵N values are characteristic of synthetic fertilizers. |
| Organic (Manure, Compost) | +3.5 to +16.2[7] | Higher δ¹⁵N values are typical for organic fertilizers. |
| Soils | ||
| Soil with Synthetic Fertilizer | -3 to +2[10] | Reflects the isotopic signature of the applied fertilizer. |
| Soil with Organic Fertilizer | > +8[10] | Enriched in ¹⁵N due to microbial processing. |
| Plants | ||
| Plants with Synthetic Fertilizer | Lower δ¹⁵N values | Assimilation of ¹⁵N-depleted nitrogen sources. |
| Plants with Organic Fertilizer | Higher δ¹⁵N values | Assimilation of ¹⁵N-enriched nitrogen sources. |
| C₃ Plants | -10 to +10[7] | Wide range influenced by nitrogen source and environmental factors. |
| Tissues (Metabolic Studies) | ||
| Control Plant Tissues | -0.3 to +5.7[11] | Baseline δ¹⁵N values. |
| Guano-Fertilized Plant Tissues | +25.5 to +44.7[11] | Significant enrichment from the ¹⁵N-rich fertilizer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
In NMR, the key parameters for ¹⁵N are its chemical shift and coupling constants to other nuclei, particularly ¹H.
| Parameter | Typical Value Range | Significance |
| ¹⁵N Chemical Shift | -400 to +1000 ppm (relative to NH₃)[2] | Highly sensitive to the electronic environment of the nitrogen atom, allowing differentiation of various functional groups (amines, amides, etc.). |
| ¹H-¹⁵N Coupling Constant (¹JNH) | ~90-95 Hz | A key parameter in heteronuclear correlation experiments for establishing connectivity between ¹H and ¹⁵N nuclei. |
| Protein Backbone Amide ¹⁵N Chemical Shift | 100 to 135 ppm | The region where most backbone amide ¹⁵N signals appear in a ¹H-¹⁵N HSQC spectrum of a protein. |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific experimental systems.
Protocol for ¹⁵N Metabolic Labeling in Proteomics
This protocol describes the metabolic labeling of cells for quantitative proteomic analysis using mass spectrometry.
1. Cell Culture and Labeling:
- Prepare two sets of culture media: one "light" medium containing the natural abundance of nitrogen sources (e.g., ¹⁴N-amino acids) and one "heavy" medium where the nitrogen source is replaced with its ¹⁵N-labeled counterpart (e.g., ¹⁵NH₄Cl or ¹⁵N-amino acids).[12]
- Culture two separate populations of cells, one in the "light" medium (control) and the other in the "heavy" medium (experimental).
- Ensure cells in the "heavy" medium undergo a sufficient number of cell divisions (typically 5-6) to achieve >99% incorporation of ¹⁵N.[13]
2. Sample Harvesting and Mixing:
- Harvest the "light" and "heavy" cell populations separately.
- Accurately count the cells from each population and mix them in a 1:1 ratio.[12]
3. Protein Extraction and Digestion:
- Lyse the mixed cell pellet to extract the total protein.
- Reduce and alkylate the cysteine residues in the protein mixture.
- Digest the proteins into peptides using a protease such as trypsin.[12]
4. Peptide Cleanup and Mass Spectrometry Analysis:
- Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
5. Data Analysis:
- Identify peptides and proteins using a database search algorithm.
- Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the "heavy" (¹⁵N-labeled) and "light" (¹⁴N-labeled) peptide pairs.[14]
Protocol for ¹H-¹⁵N HSQC NMR of a Labeled Protein
This protocol outlines the basic steps for acquiring a ¹H-¹⁵N HSQC spectrum, a cornerstone experiment in protein NMR.
1. Sample Preparation:
- Express and purify the protein of interest using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
- Prepare the protein sample in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) at a concentration of at least 50 µM, ideally around 1 mM.[15]
- Add 5-10% D₂O to the buffer for the spectrometer's lock system.
2. NMR Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi).[15]
- Tune and match the probe for both ¹H and ¹⁵N frequencies.
- Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve high homogeneity.[15]
3. Acquisition Parameter Setup:
- Set the spectral widths for both the ¹H (direct) and ¹⁵N (indirect) dimensions. A typical ¹⁵N spectral width is centered around 115-120 ppm.[15]
- Set the number of data points in both dimensions (e.g., 2048 in the direct dimension and 128 or more in the indirect dimension).[15]
- Set the number of scans and dummy scans based on the sample concentration to achieve an adequate signal-to-noise ratio.[15]
4. Data Acquisition and Processing:
- Start the acquisition.
- After the experiment is complete, process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.[15]
5. Spectral Analysis:
- The resulting 2D spectrum will show a peak for each N-H bond in the protein, providing a unique fingerprint. Analyze the peak positions and intensities to assess protein folding and purity.[6]
Protocol for Isotope Ratio Mass Spectrometry (IRMS) of Solid Samples
This protocol describes the analysis of solid organic samples for their δ¹⁵N values.
1. Sample Preparation:
- Dry the solid samples to a constant weight.
- Homogenize the samples to a fine, uniform powder using a ball mill or mortar and pestle.[16]
- For samples with high lipid content, lipid extraction may be necessary to avoid analytical biases.[16]
2. Sample Weighing and Encapsulation:
- Weigh a precise amount of the homogenized sample into a small tin capsule. The amount will depend on the expected nitrogen content of the sample.[16]
- Crimp the tin capsule to ensure no sample is lost.
3. Instrumental Analysis:
- Place the encapsulated samples, along with standards and reference materials, into the autosampler of an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).[17]
- The sample is dropped into a combustion furnace where it is converted to N₂ and CO₂ gas.
- The gases are chromatographically separated, and the N₂ gas is introduced into the IRMS.[17]
4. Data Acquisition and Processing:
- The IRMS measures the ion beams corresponding to masses 28 (¹⁴N¹⁴N) and 29 (¹⁴N¹⁵N).
- The raw data is corrected for instrumental drift and calibrated against international standards to yield the final δ¹⁵N value.[17]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships involving this compound.
References
- 1. The use of this compound in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of this compound in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 3. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. Nitrogen isotope ratio (δ15N): a nearly unexplored indicator that provides useful information in viticulture | OENO One [oeno-one.eu]
- 8. Fertilizer Effects on the Nitrogen Isotope Composition of Soil and Different Leaf Locations of Potted Camellia sinensis over a Growing Season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 16. repository.library.noaa.gov [repository.library.noaa.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applications
This guide provides an in-depth exploration of the fundamental principles of Nitrogen-15 (¹⁵N) isotopic labeling, a powerful and versatile technique in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the core applications, experimental methodologies, and data analysis workflows that underpin the use of ¹⁵N for precise molecular tracking and quantification.
Fundamentals of this compound Labeling
This compound is a stable, non-radioactive "heavy" isotope of nitrogen. Unlike the far more abundant Nitrogen-14 (¹⁴N), which accounts for over 99.6% of natural nitrogen, ¹⁵N possesses an additional neutron.[1] This subtle difference in mass does not alter the chemical properties of the molecule it is incorporated into, but it allows labeled molecules to be distinguished from their unlabeled counterparts using mass-sensitive analytical techniques.[2][3][4][][6]
The key advantage of ¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy lies in its nuclear spin. ¹⁵N has a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals.[1][2][7] In contrast, ¹⁴N has a nuclear spin of 1 and a quadrupole moment that leads to significant signal broadening, often rendering it unsuitable for high-resolution structural studies.[7]
The core principle of ¹⁵N labeling is the replacement of ¹⁴N with ¹⁵N in biomolecules of interest, such as proteins, nucleic acids, or metabolites. This is typically achieved through metabolic labeling, where cells or whole organisms are cultured in a medium containing a ¹⁵N-enriched nitrogen source.[4][8][9] The organism's own cellular machinery then incorporates the heavy isotope into newly synthesized molecules.[4][10] This in vivo incorporation is a major advantage, as it minimizes errors and side reactions that can occur with in vitro chemical labeling methods.[8]
Core Applications in Research and Drug Development
The ability to differentiate and quantify molecules based on their isotopic composition makes ¹⁵N labeling indispensable in several key areas:
Quantitative Proteomics
¹⁵N metabolic labeling is a gold standard for accurate relative and absolute protein quantification.[8][11] By growing one cell population in a "light" (¹⁴N) medium and another in a "heavy" (¹⁵N) medium, researchers can create two distinct proteomes. The samples can be mixed at an early stage, often immediately after harvesting, which significantly reduces experimental variability introduced during sample processing.[9][12]
Using mass spectrometry, the chemically identical "light" and "heavy" peptides are detected as pairs separated by a specific mass difference. The ratio of their signal intensities directly corresponds to the relative abundance of the protein in the two samples.[10][13] This allows for the precise measurement of changes in protein expression, synthesis, and turnover in response to different stimuli, disease states, or drug treatments.[3][4][8]
Structural Biology and NMR Spectroscopy
¹⁵N labeling is crucial for determining the three-dimensional structure and dynamics of proteins and other biomolecules via NMR spectroscopy. Uniform ¹⁵N labeling, often in combination with ¹³C labeling, allows for the recording of multidimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence).[1][14] This experiment produces a unique signal for each nitrogen-hydrogen bond in the protein backbone, creating a "fingerprint" of the protein's folded state.[14] It is invaluable for assigning resonances, studying protein folding, and characterizing molecular motion.[1][14]
In drug development, this technique is used to study drug-target interactions.[15] By monitoring changes (perturbations) in the chemical shifts of the ¹⁵N-labeled protein upon the addition of a drug candidate, researchers can map the binding site, determine binding affinity, and gain insight into the mechanism of action.[1][15]
Metabolomics and Drug Metabolism
Tracing the flow of nitrogen through metabolic pathways is essential for understanding cellular physiology. By supplying ¹⁵N-labeled precursors (like amino acids or ammonia), scientists can track the synthesis and breakdown of nitrogen-containing metabolites, providing a dynamic view of metabolic flux.[2][3][] This is particularly relevant in oncology, where ¹⁵N tracers can reveal tumor dependencies on specific nitrogen sources, informing the design of targeted inhibitors.[2]
In pharmaceutical development, ¹⁵N labeling helps elucidate a drug's pharmacokinetic profile and metabolic fate.[2][6] By labeling a drug candidate, its absorption, distribution, metabolism, and excretion (ADME) can be precisely tracked throughout an organism.[16]
Data Presentation: Quantitative Proteomics Strategies
The choice of a quantitative strategy depends on the experimental goals, sample type, and available resources. ¹⁵N metabolic labeling is often compared with other common techniques.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Label-Free Quantification (LFQ) |
| Principle | Incorporation of ¹⁵N-containing nutrients into all proteins.[12] | Incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled arginine and lysine).[12] | Comparison of signal intensities of unlabeled peptides across different MS runs.[12] |
| Applicability | Applicable to cell culture and whole organisms (bacteria, plants, rodents).[8][12] | Primarily restricted to cell culture.[8] | Applicable to all sample types, including clinical tissues.[12] |
| Accuracy | High; early sample mixing reduces experimental variability.[12] | High; early sample mixing reduces variability.[12] | Lower; susceptible to variations in sample preparation and MS analysis. |
| Proteome Coverage | Comprehensive labeling of the entire proteome.[12] | Dependent on the presence of the labeled amino acids (e.g., arginine, lysine). | Can provide broad proteome coverage. |
| Cost & Complexity | Can be costly for whole organisms; data analysis is more complex due to variable mass shifts.[17] | Well-established workflows and data analysis tools; cost of labeled amino acids can be high.[12] | Lower cost and simpler sample prep; requires careful experimental design and data normalization.[13] |
Experimental Protocols & Methodologies
Successful ¹⁵N labeling experiments require carefully designed and executed protocols. Below are generalized methodologies for key experiments.
Protocol: ¹⁵N Metabolic Labeling of E. coli for Proteomic Analysis
This protocol describes the labeling of E. coli using M9 minimal medium, where ¹⁵N-ammonium chloride is the sole nitrogen source.[9][14][18]
1. Preparation of Media:
-
Prepare 1L of M9 minimal medium.
-
In a sterile flask, add the M9 salts to sterile, deionized water.
-
Aseptically add the following sterile stock solutions:
2. Cell Culture and Labeling:
-
Inoculate a small pre-culture (5 mL) in a rich medium (e.g., LB) and grow to a high cell density.
-
Use this pre-culture to inoculate the "light" (¹⁴N) and "heavy" (¹⁵N) M9 minimal media at a 1:100 dilution.[9][18]
-
Grow the cultures at 37°C with shaking until they reach the desired growth phase (e.g., mid-log phase, OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression if required (e.g., with IPTG).
3. Harvesting and Sample Mixing:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets to remove residual media.
-
For relative quantification, combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount.
4. Protein Extraction and Digestion:
-
Lyse the combined cell mixture using sonication or chemical lysis buffers.
-
Extract the total protein and quantify the concentration (e.g., using a Bradford assay).[19]
-
Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).[9]
-
Digest the protein mixture into peptides using a protease such as trypsin, typically overnight at 37°C.[9]
5. Peptide Cleanup and MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents.[9]
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
Protocol: ¹⁵N Labeling of Mammals for In Vivo Studies
Labeling whole organisms like mice or rats allows for the creation of a fully labeled internal standard for tissues that cannot be labeled in vitro. This technique is often referred to as SILAM (Stable Isotope Labeling in Mammals).[10]
1. Diet Preparation:
-
A specialized diet is created where the sole protein source is fully ¹⁵N-labeled. A common source is ¹⁵N-enriched Spirulina algae.[10]
-
The ¹⁵N Spirulina is mixed with a non-protein powder base to create palatable food pellets. A ratio of 1:2 or 1:3 (¹⁵N Spirulina to powder) is often used.[10]
2. Labeling Strategy:
-
Generational Labeling (Rats): To achieve high enrichment in tissues with slow protein turnover, a female rat is fed the ¹⁵N diet during mating, pregnancy, and nursing. The pups are then weaned onto the ¹⁵N diet and maintained on it until the desired age (e.g., postnatal day 45).[10]
-
Direct Labeling (Mice): To avoid issues like cannibalism, mice are typically labeled directly. Weanling mice are placed on the ¹⁵N diet for an extended period (e.g., 10 weeks) to achieve high isotopic incorporation across all tissues.[10] A labeling efficiency of >95% is typically targeted.[10]
3. Sample Preparation:
-
Harvest tissues from the ¹⁵N-labeled animal to create a "heavy" standard proteome.
-
Harvest corresponding tissues from an unlabeled ("light") experimental animal.
-
Mix a known amount of the heavy standard with the light sample at a 1:1 ratio at the earliest possible stage (i.e., during tissue homogenization).[10]
-
Proceed with protein extraction, digestion, and LC-MS/MS analysis as described in the previous protocol.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in ¹⁵N isotopic labeling.
References
- 1. The Role of this compound in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 2. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. metsol.com [metsol.com]
- 7. This compound nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. benchchem.com [benchchem.com]
- 16. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 17. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 19. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
Nitrogen-15 NMR Spectroscopy: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nitrogen is a cornerstone element in the architecture of life, forming the backbone of proteins and the core of nucleic acids. Its prevalence in pharmaceuticals and biomolecules makes it a critical nucleus for structural and functional studies. While Nitrogen-14 (¹⁴N) is the most abundant isotope, its utility in high-resolution Nuclear Magnetic Resonance (NMR) is severely hampered by its nuclear spin of I=1. This integer spin gives rise to a nuclear quadrupole moment, leading to rapid relaxation and consequently, very broad NMR signals that are often difficult or impossible to interpret.
The stable isotope, Nitrogen-15 (¹⁵N), provides an elegant solution to this problem.[1][2] With a nuclear spin of I=1/2, ¹⁵N lacks a quadrupole moment, resulting in sharp, well-resolved NMR peaks ideal for detailed molecular analysis.[1][3][] This guide provides an in-depth exploration of the fundamental properties of ¹⁵N, its distinct advantages in NMR spectroscopy, key experimental methodologies, and its applications in modern research and drug discovery.
Core Principles of this compound
The primary advantage of ¹⁵N in NMR stems directly from its fundamental nuclear properties. Unlike the quadrupolar ¹⁴N nucleus, ¹⁵N is a spin-1/2 nucleus, which allows for the acquisition of high-resolution spectra.[2][3] However, its practical application requires overcoming the challenges of low natural abundance and low intrinsic sensitivity.
Key Nuclear Properties
The utility of ¹⁵N relative to other key nuclei in biological and chemical NMR is summarized below. Its very low natural abundance (0.366%) makes isotopic enrichment a necessity for most applications.[1][5] Furthermore, its low and negative gyromagnetic ratio results in a significantly lower sensitivity compared to protons (¹H).[2]
| Property | This compound (¹⁵N) | Carbon-13 (¹³C) | Proton (¹H) |
| Nuclear Spin (I) | 1/2 | 1/2 | 1/2 |
| Natural Abundance (%) | 0.366[1] | 1.1 | ~100[3] |
| **Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) ** | -2.7126[1][2] | 6.7283 | 26.7522[3] |
| Relative Sensitivity (vs. ¹H) | 0.001[1] | 0.016 | 1.00 |
Advantages of ¹⁵N in NMR Spectroscopy
The unique properties of ¹⁵N confer several powerful advantages for molecular characterization:
-
High Resolution: The absence of quadrupolar broadening ensures sharp spectral lines, enabling the resolution of individual nitrogen sites even in large and complex molecules like proteins.[1]
-
Wide Chemical Shift Range: ¹⁵N chemical shifts span a very wide range (approximately -400 to +1100 ppm), which minimizes signal overlap and makes the observed shift highly sensitive to the local electronic environment of the nitrogen atom.[1][2][6] This dispersion is crucial for resolving crowded spectra.[6]
-
Direct Probe of Key Chemical Moieties: It allows for the direct investigation of amides, amines, and other nitrogen-containing functional groups that are fundamental to the structure and function of pharmaceuticals and biomolecules.[1]
-
Sensitivity to Molecular Interactions: The ¹⁵N chemical shift is highly sensitive to changes in its environment, such as those caused by protein folding, conformational changes, and ligand binding.[1] This makes it an excellent tool for studying intermolecular interactions.[1][7]
Overcoming Sensitivity Limitations
The primary drawback of ¹⁵N NMR is its low intrinsic sensitivity. Fortunately, several well-established methods are routinely used to overcome this limitation.
1. Isotopic Labeling The most direct way to boost signal is to increase the amount of ¹⁵N in the sample. For biological macromolecules like proteins, this is achieved by expressing the protein in microorganisms (e.g., E. coli) grown in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl).[8][9] This process can increase the ¹⁵N incorporation to >95%, making many advanced NMR experiments feasible.[1]
2. Polarization Transfer and Indirect Detection Modern NMR experiments leverage the much higher sensitivity of protons. Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are used to transfer the high polarization of ¹H nuclei to the less sensitive ¹⁵N nuclei, significantly boosting the ¹⁵N signal.[2][3]
Furthermore, most modern multidimensional experiments use indirect detection , where the magnetization is transferred from ¹⁵N back to ¹H for acquisition. Since the signal is detected on the highly sensitive ¹H channel, the overall sensitivity of the experiment is dramatically increased.[1] Experiments like the ¹H-¹⁵N HSQC are prime examples of this approach.
Key Experimental Protocols
Two of the most powerful and commonly used ¹⁵N NMR experiments are the ¹H-¹⁵N HSQC and the ¹H-¹⁵N HMBC.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹⁵N HSQC is arguably the most important experiment in protein NMR. It generates a 2D spectrum that correlates each nitrogen atom with its directly attached proton. For a protein, this results in a "fingerprint" spectrum, where each peak corresponds to a unique amide group in the protein backbone (excluding prolines, which lack an amide proton).[9][10] This experiment is highly sensitive and is routinely used to assess protein folding, purity, and conformational homogeneity.[8][10]
Detailed Protocol: ¹H-¹⁵N HSQC
-
Sample Preparation:
-
Prepare a sample of the ¹⁵N-labeled protein at a concentration of at least 50 µM (for 2D) to 1 mM (for 3D experiments).[11]
-
The sample should be in a suitable NMR buffer, with 5-10% D₂O added for the deuterium (B1214612) lock signal.[11]
-
Use a high-quality NMR tube (e.g., Shigemi tube for low volumes).[11]
-
-
Spectrometer Setup:
-
Acquisition Parameters:
-
Load a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcetf3gpsi on Bruker systems).[11][12]
-
Spectral Width (SW): Set the ¹H (F2 dimension) spectral width to ~12-16 ppm. Set the ¹⁵N (F1 dimension) spectral width to ~35-40 ppm, centered around 118-120 ppm to cover the amide region.[11]
-
Number of Points (TD): Typically 2048 (2k) points in the direct dimension (¹H) and at least 128 points in the indirect dimension (¹⁵N).[11]
-
Number of Scans (NS): Adjust based on concentration. For a ~1 mM sample, 2-8 scans may be sufficient.[11] For more dilute samples, increase accordingly.
-
Number of Dummy Scans (DS): Set to at least 16 to ensure steady state is reached.[11]
-
Decoupling: If the protein is also ¹³C-labeled, enable ¹³C decoupling during the ¹⁵N evolution period by adding the appropriate flag (e.g., -DLABEL_CN).[11][13]
-
-
Processing:
-
After acquisition, process the data using a command like xfb.
-
Apply a squared sine-bell window function in both dimensions.
-
Perform manual phase correction as needed.[11]
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is designed to detect correlations between protons and nitrogens that are separated by two or three chemical bonds (and sometimes more).[14] This is invaluable for establishing connectivity within a molecule, especially for identifying quaternary (non-protonated) nitrogens or for the structural elucidation of small molecules, natural products, and drug candidates.[6][14][15]
Detailed Protocol: ¹H-¹⁵N HMBC
-
Sample Preparation: As with HSQC, a well-prepared sample in a deuterated solvent is required. The experiment is less sensitive than HSQC, so higher concentrations are beneficial.
-
Spectrometer Setup:
-
Follow the same setup procedures as for HSQC (lock, tune, shim).
-
Record a standard 1D ¹H spectrum to determine the proton spectral width.
-
-
Acquisition Parameters:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgpndqf on Bruker systems).[16]
-
Set the decoupler nucleus to ¹⁵N.[16]
-
Spectral Width (SW): Set the ¹H (F2 dimension) width based on the 1D spectrum. The ¹⁵N (F1 dimension) width needs to be much larger than for HSQC to cover all possible nitrogen types, often spanning 300-400 ppm or more.[16]
-
Number of Points (TD): Typically 1024 (1k) or 2048 (2k) points in F2 and 128-256 points in F1.[16]
-
Number of Scans (NS): HMBC is less sensitive, so a higher number of scans (e.g., 8, 16, or more) per increment is usually required.[16]
-
Long-Range Coupling Delay: This is the critical parameter. The delays are optimized for a long-range J-coupling constant. For ¹H-¹⁵N correlations, a value of ~5-10 Hz is often used (this corresponds to the cnst13 parameter in some setups).[14][17]
-
-
Processing:
-
Process the data using a command like xfb.
-
Typically, a sine-bell or Gaussian window function is applied.
-
The final spectrum is usually displayed in magnitude mode, which does not require phase correction.[16]
-
Applications in Drug Development and Research
¹⁵N NMR is an indispensable tool across various scientific disciplines, particularly in structural biology and pharmaceutical development.[7][15]
1. Protein Structure and Dynamics By using a suite of 3D NMR experiments on ¹⁵N/¹³C-labeled proteins, researchers can perform a complete backbone and sidechain assignment, which is the first step toward determining a high-resolution 3D structure in solution.[10][18] Additionally, experiments that measure ¹⁵N relaxation rates (T1, T2) and the ¹H-¹⁵N Nuclear Overhauser Effect (NOE) provide detailed insights into protein dynamics on picosecond to nanosecond timescales, revealing how proteins move and flex to perform their functions.[19]
2. Drug Screening and Ligand Binding ¹⁵N NMR is a cornerstone of fragment-based drug discovery (FBDD). The ¹H-¹⁵N HSQC spectrum of a labeled protein serves as a sensitive reporter of its structural integrity.[20]
-
Binding Confirmation: When a small molecule or drug candidate binds to the protein, it perturbs the chemical environment of nearby amino acid residues.
-
Site Mapping: This perturbation causes the corresponding amide peaks in the HSQC spectrum to shift their position (a phenomenon known as chemical shift perturbation, or CSP).
-
Mechanism of Action: By identifying which peaks move, researchers can map the exact binding site of the compound on the protein surface, providing critical information for lead optimization.[1][7]
3. In-Cell NMR A frontier application is in-cell NMR, where ¹⁵N-labeled proteins are delivered into living cells (e.g., human cells or bacteria).[21] This allows scientists to study a protein's structure, dynamics, and interactions in its native cellular environment, providing a more biologically relevant picture than traditional in-vitro studies.[21]
This compound has revolutionized the application of NMR spectroscopy to a vast range of chemical and biological problems. Its spin-1/2 nature provides the high-resolution data necessary to probe the intricate details of molecular structure, dynamics, and interactions. While its low natural abundance and sensitivity present challenges, these are effectively overcome by isotopic labeling and sophisticated multidimensional, proton-detected experiments. For researchers, scientists, and drug development professionals, ¹⁵N NMR is not merely an analytical technique but a powerful lens through which the fundamental mechanisms of molecular recognition and biological function can be observed at atomic resolution.
References
- 1. The Role of this compound in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 2. This compound nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. This compound nuclear magnetic resonance spectroscopy [dl1.en-us.nina.az]
- 5. Active Nuclei this compound NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. Frontiers | The use of this compound in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. users.cs.duke.edu [users.cs.duke.edu]
- 10. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 11. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 12. HSQC_15N.nan [protocols.io]
- 13. 15N – HSQC – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT [imserc.northwestern.edu]
- 17. how to get a 1H-15N HMBC spectroscopy - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 18. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 20. researchmap.jp [researchmap.jp]
- 21. Application of NMR spectroscopy in medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Delta Notation in Nitrogen-15 Studies for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of delta notation (δ¹⁵N) in Nitrogen-15 (¹⁵N) stable isotope studies. It is designed for researchers, scientists, and drug development professionals who utilize isotopic analysis to trace nitrogen pathways, understand metabolic processes, and elucidate biosynthetic mechanisms.
Core Concepts: Understanding Delta (δ) Notation
Stable isotope analysis is a powerful tool for tracking the flow of elements through biological and chemical systems. Nitrogen has two stable isotopes: the highly abundant ¹⁴N (99.63%) and the rare ¹⁵N (0.37%).[1] Delta (δ) notation is the standard method for expressing the relative abundance of the heavy isotope (¹⁵N) in a sample compared to a standard reference material.[2]
The Formula:
The delta value for this compound (δ¹⁵N) is calculated using the following formula:
δ¹⁵N (in ‰) = [ ( R_sample / R_standard ) - 1 ] * 1000[2]
Where:
-
R_sample is the ratio of ¹⁵N to ¹⁴N in the sample material.
-
R_standard is the internationally recognized standard ratio of ¹⁵N to ¹⁴N, which is atmospheric air (AIR).[3]
The result is expressed in parts per thousand, or "per mil" (‰).[2][4]
Interpretation of δ¹⁵N Values:
-
Positive δ¹⁵N value: Indicates that the sample is "enriched" in the heavy isotope (¹⁵N) relative to atmospheric air. This means the sample has a higher ¹⁵N/¹⁴N ratio than the standard.[2][5]
-
Negative δ¹⁵N value: Indicates that the sample is "depleted" in ¹⁵N relative to atmospheric air, meaning it has a lower ¹⁵N/¹⁴N ratio.[2][5]
-
δ¹⁵N value near 0‰: The sample has an isotopic ratio very similar to atmospheric air.[1]
This standardized notation allows for precise and consistent comparison of isotopic compositions across different laboratories and studies.[2]
Caption: Conceptual workflow of δ¹⁵N calculation and interpretation.
Instrumentation: Isotope Ratio Mass Spectrometry (IRMS)
The primary instrument for measuring δ¹⁵N values is the Isotope Ratio Mass Spectrometer (IRMS).[4][6] IRMS instruments are designed for high-precision measurements of isotopic ratios in simple gases.
General IRMS Workflow:
-
Sample Combustion/Conversion: Solid or liquid samples are converted into a simple gas, typically nitrogen gas (N₂), through combustion in an elemental analyzer.[6]
-
Ionization: The resulting N₂ gas is introduced into the IRMS, where it is ionized by an electron impact source.[6]
-
Mass Separation: The ions are accelerated down a flight tube and separated by their mass-to-charge (m/z) ratio using a magnetic field. This separates the lighter ¹⁴N¹⁴N (mass 28) from the heavier ¹⁵N¹⁴N (mass 29) and ¹⁵N¹⁵N (mass 30) isotopologues.[6]
-
Detection: The separated ion beams are simultaneously measured by multiple detectors (Faraday cups), allowing for a precise determination of the isotopic ratio.[6]
The high precision of IRMS enables the detection of very small isotopic variations, which is crucial for both natural abundance studies and tracer experiments.[6][7]
Data Presentation
Quantitative data from ¹⁵N studies are typically summarized in tables to facilitate comparison between different samples, conditions, or time points.
Table 1: Example δ¹⁵N Values in a Terrestrial Food Web
This table illustrates the principle of trophic enrichment, where δ¹⁵N values increase with each step up the food chain.[8][9] Consumers typically have δ¹⁵N values that are 3-5‰ greater than their diet.[9]
| Trophic Level | Organism Example | Average δ¹⁵N (‰) |
| Primary Producer | C₃ Plants | +2.5 |
| Primary Consumer | Herbivore (Rabbit) | +6.0 |
| Secondary Consumer | Carnivore (Fox) | +9.5 |
| Apex Predator | Apex Predator (Eagle) | +13.0 |
Table 2: ¹⁵N Enrichment in a Cellular Metabolism Study
This table shows the incorporation of a ¹⁵N-labeled substrate into different cellular protein fractions over time, a common application in drug development and metabolic research.[10] The data is presented as Atom % ¹⁵N, which can be calculated from δ¹⁵N values.[11]
| Time Point | Cellular Fraction | Atom % ¹⁵N |
| 0 hr | Cytosolic Protein | 0.367 |
| 0 hr | Membrane Protein | 0.367 |
| 12 hr | Cytosolic Protein | 15.8 |
| 12 hr | Membrane Protein | 9.2 |
| 24 hr | Cytosolic Protein | 45.3 |
| 24 hr | Membrane Protein | 32.5 |
| 48 hr | Cytosolic Protein | 88.9 |
| 48 hr | Membrane Protein | 76.1 |
Experimental Protocols
Detailed and consistent methodologies are critical for accurate and reproducible ¹⁵N analysis. Below are two common protocols relevant to life sciences and drug discovery.
Protocol 1: Bulk Tissue Analysis for Natural Abundance Studies
This protocol is used for determining the natural δ¹⁵N signature of biological tissues.
Methodology:
-
Sample Collection: Harvest tissue samples (e.g., plant leaves, animal muscle).
-
Drying: Freeze-dry (lyophilize) the samples to remove all water content, which can interfere with analysis.
-
Homogenization: Grind the dried tissue into a fine, homogenous powder using a ball mill or mortar and pestle. This ensures that the small subsample taken for analysis is representative of the entire sample.
-
Encapsulation: Weigh a precise amount of the powdered sample (typically 0.5-1.0 mg) into a small tin capsule. The capsule is then folded into a compact ball to ensure complete combustion.
-
Analysis: Place the encapsulated sample into the autosampler of an Elemental Analyzer coupled to an IRMS (EA-IRMS).
-
Data Normalization: Analyze international and in-house standards alongside the samples to calibrate the instrument and ensure the accuracy of the final δ¹⁵N values.
Protocol 2: ¹⁵N Metabolic Labeling for Quantitative Proteomics
This protocol is a powerful technique used to track the synthesis and turnover of proteins in response to a therapeutic agent or metabolic shift.[12][13]
Methodology:
-
Cell Culture Preparation: Grow two separate populations of cells. One ("light") is cultured in a standard medium containing natural abundance nitrogen sources (¹⁴N). The other ("heavy") is cultured in a medium where the sole nitrogen source is enriched with ¹⁵N (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[12]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one or both cell populations.
-
Cell Harvest and Mixing: After the treatment period, harvest the cells. For accurate quantification, mix equal amounts of protein from the "light" and "heavy" cell populations.[12][14]
-
Protein Extraction and Digestion: Extract the total protein from the mixed sample and digest it into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N incorporation.
-
Data Analysis: Use specialized software to identify peptide pairs and quantify the relative abundance of each protein by comparing the signal intensities of the "light" (¹⁴N) and "heavy" (¹⁵N) peptide forms.[15]
Caption: Workflow for a ¹⁵N metabolic labeling experiment in proteomics.
Applications in Research and Drug Development
The use of ¹⁵N and delta notation provides critical insights across various scientific disciplines.
-
Metabolic Pathway Tracing: By introducing ¹⁵N-labeled compounds (e.g., amino acids, drugs), researchers can trace their metabolic fate, identify novel metabolites, and quantify metabolic flux.[10][16] This is vital for understanding drug metabolism and identifying potential off-target effects.[10]
-
Drug-Target Engagement: ¹⁵N labeling can be used in NMR spectroscopy to study the structural changes in a target protein upon drug binding, helping to elucidate the mechanism of action.[17]
-
Quantitative Proteomics: As detailed in the protocol above, metabolic labeling allows for highly accurate quantification of changes in protein expression, providing insights into cellular responses to disease or treatment.[13]
-
Ecology and Environmental Science: At natural abundance levels, δ¹⁵N is a powerful tool for determining the trophic level of organisms in food webs and for tracing sources of nitrogen pollution in ecosystems.[3][8]
Caption: Stepwise ¹⁵N enrichment through trophic levels in an ecosystem.
References
- 1. This compound vs. Nitrogen-14: Key Differences and Industrial Applications - China Isotope Development [asiaisotopeintl.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Stable δ15N and δ13C isotope ratios in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 7. Nitrogen isotopic analyses by isotope-ratio-monitoring gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. δ15N - Wikipedia [en.wikipedia.org]
- 9. chrono.qub.ac.uk [chrono.qub.ac.uk]
- 10. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 17. Applications of Solution NMR in Drug Discovery | MDPI [mdpi.com]
A Technical Guide to the Core Differences Between Nitrogen-14 and Nitrogen-15 for Researchers and Drug Development Professionals
Introduction: Nitrogen, a fundamental element in countless biological molecules, exists predominantly as two stable isotopes: Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N). While chemically similar, their subtle differences in nuclear properties provide powerful tools for researchers, scientists, and drug development professionals. This in-depth technical guide explores these core differences, outlines key experimental methodologies leveraging these distinctions, and provides visualizations of relevant metabolic pathways.
Core Isotopic and Nuclear Distinctions
The primary difference between ¹⁴N and ¹⁵N lies in their nuclear composition. Both isotopes contain 7 protons, defining them as nitrogen. However, ¹⁴N has 7 neutrons, while ¹⁵N possesses 8 neutrons.[1] This seemingly minor variance in subatomic particles leads to significant differences in their physical and nuclear properties, which are summarized in the tables below.
Table 1: Comparison of Fundamental Properties of Nitrogen-14 and this compound
| Property | Nitrogen-14 (¹⁴N) | This compound (¹⁵N) | Reference(s) |
| Protons | 7 | 7 | [1] |
| Neutrons | 7 | 8 | [1] |
| Atomic Mass (amu) | ~14.003 | ~15.000 | [2] |
| Natural Abundance | ~99.6% | ~0.37% | [3][4] |
Table 2: Comparison of Nuclear Magnetic Resonance (NMR) Properties of Nitrogen-14 and this compound
| Property | Nitrogen-14 (¹⁴N) | This compound (¹⁵N) | Reference(s) |
| Nuclear Spin (I) | 1 | 1/2 | [2][3] |
| Quadrupole Moment | Yes | No | [2] |
| Gyromagnetic Ratio (MHz/T) | ~3.077 | ~-4.315 | [2] |
| NMR Signal Characteristics | Broad signals | Sharp, well-resolved peaks | [2][3] |
| Relative Sensitivity (vs. ¹H) | Low | Very Low (mitigated by enrichment) | [5] |
| Chemical Shift Range (ppm) | Same as ¹⁵N | Wide range, sensitive to environment | [6][7] |
The most impactful distinction for many research applications is the nuclear spin. ¹⁴N, with a nuclear spin of 1, possesses an electric quadrupole moment, which leads to broad and often difficult-to-interpret signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] In stark contrast, ¹⁵N has a nuclear spin of 1/2, resulting in sharp, well-resolved NMR peaks, making it an invaluable tool for detailed structural and dynamic studies of nitrogen-containing molecules.[2][3]
Experimental Protocols: Leveraging the Isotopic Differences
The unique properties of ¹⁵N, particularly its utility in NMR and mass spectrometry, have led to the development of powerful isotopic labeling techniques. These methods involve replacing the naturally abundant ¹⁴N with ¹⁵N in molecules of interest, allowing researchers to trace the fate of nitrogen atoms in complex biological systems.
Uniform ¹⁵N Labeling of Proteins in E. coli for NMR Analysis
This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled protein in E. coli for structural and functional analysis by NMR spectroscopy.
1. Preparation of Minimal Media:
-
Prepare M9 minimal medium, which contains a defined set of salts and a carbon source (e.g., glucose).
-
Crucially, omit the standard nitrogen source (ammonium chloride, NH₄Cl).
2. Addition of ¹⁵N Source:
-
In a sterile environment, add ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the sole nitrogen source to the M9 medium.[8][9]
3. Bacterial Culture and Protein Expression:
-
Inoculate the ¹⁵N-containing M9 medium with an E. coli strain engineered to overexpress the protein of interest.
-
Grow the bacterial culture to an appropriate cell density.
-
Induce protein expression using a suitable inducing agent (e.g., IPTG).
4. Cell Harvesting and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells to release the cellular contents, including the ¹⁵N-labeled protein.
-
Purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
5. NMR Sample Preparation and Analysis:
-
Exchange the purified protein into a suitable NMR buffer.
-
Concentrate the protein to the desired concentration for NMR analysis.
-
Acquire NMR data, often starting with a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment to assess protein folding and spectral quality.[10]
Metabolic Flux Analysis using ¹⁵N-Labeled Tracers and Mass Spectrometry
This protocol provides a general workflow for tracing the flow of nitrogen through metabolic pathways using a ¹⁵N-labeled precursor and analyzing the incorporation into downstream metabolites by mass spectrometry.
1. Cell Culture and Isotope Labeling:
-
Culture the cells of interest in a standard growth medium.
-
To initiate the experiment, replace the standard medium with a medium containing a ¹⁵N-labeled metabolic precursor (e.g., ¹⁵N-labeled glutamine or ammonia).[11]
2. Time-Course Sampling and Metabolite Extraction:
-
At various time points after the introduction of the ¹⁵N tracer, rapidly quench metabolic activity and harvest the cells.[11]
-
Extract the metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).[12]
3. Sample Preparation for Mass Spectrometry:
-
Separate the polar metabolites from lipids and proteins.[11]
-
Dry the metabolite extracts.
-
Reconstitute the dried extracts in a solvent compatible with the chosen mass spectrometry method.
4. LC-MS/MS Analysis:
-
Inject the reconstituted metabolite samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites using liquid chromatography.
-
Detect and quantify the different isotopologues (molecules with different numbers of ¹⁵N atoms) of the target metabolites using the mass spectrometer.[12]
5. Data Analysis and Flux Calculation:
-
Determine the fractional enrichment of ¹⁵N in the downstream metabolites over time.
-
Use this data to calculate the rates of nitrogen flow (flux) through the metabolic pathways of interest.[13]
Visualization of Metabolic Nitrogen Flow
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a simplified metabolic pathway demonstrating the utility of ¹⁵N tracing.
Caption: Workflow for ¹⁵N protein labeling and NMR analysis.
Caption: Workflow for ¹⁵N metabolic flux analysis.
Caption: Nitrogen flow from ¹⁵NH₄⁺ into amino acids.
Conclusion
The fundamental differences between Nitrogen-14 and this compound, particularly their distinct nuclear properties, provide a powerful basis for a range of advanced experimental techniques. For researchers, scientists, and drug development professionals, understanding and applying ¹⁵N-based methodologies in NMR spectroscopy and mass spectrometry can unlock unprecedented insights into the structure, dynamics, and metabolism of nitrogen-containing biomolecules. This knowledge is critical for elucidating disease mechanisms, identifying novel drug targets, and accelerating the development of new therapeutics.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs. Nitrogen-14: Key Differences and Industrial Applications - China Isotope Development [asiaisotopeintl.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitrogen - Properties, Reactions, Compounds | Britannica [britannica.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: REVIEW ON 15N-NMR, 31P-NMR, 19F-NMR, 17O-NMR [orgspectroscopyint.blogspot.com]
- 6. Nitrogen NMR [chem.ch.huji.ac.il]
- 7. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ttuhsc.edu [ttuhsc.edu]
- 15. Overview of TCA Cycle: Metabolic pathway, Functions and Steps - Creative Proteomics [creative-proteomics.com]
- 16. Citric Acid Cycle as Source of Biosynthetic Precursor – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
The Indispensable Role of Nitrogen-15 in Elucidating the Global Nitrogen Cycle: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stable isotope, Nitrogen-15 (¹⁵N), serves as a powerful and indispensable tool for tracing the intricate pathways of nitrogen through the global biogeochemical cycle. Its utility extends from broad ecological studies to the nuanced processes of drug metabolism. This technical guide provides an in-depth exploration of the role of ¹⁵N in understanding key nitrogen transformations, including nitrogen fixation, nitrification, denitrification, and assimilation. We present a summary of quantitative data, detailed experimental protocols for key methodologies, and visualizations of critical pathways and workflows to offer a comprehensive resource for researchers in the environmental and life sciences.
Introduction: The Significance of this compound as a Tracer
Nitrogen is a fundamental element for all life, yet its bioavailability is often a limiting factor in ecosystems. The global nitrogen cycle, a complex web of chemical transformations, governs the conversion of nitrogen into its various organic and inorganic forms. Understanding the rates and pathways of these transformations is crucial for addressing pressing environmental issues such as climate change, agricultural sustainability, and water quality.
The stable isotope ¹⁵N, with a natural abundance of approximately 0.3663%, provides a non-radioactive, non-invasive means to trace the fate of nitrogen compounds.[1][2] Unlike the more abundant ¹⁴N, the slightly greater mass of ¹⁵N allows it to be distinguished and quantified using techniques like Isotope Ratio Mass Spectrometry (IRMS).[3] This enables researchers to follow labeled nitrogen compounds as they move through different environmental compartments and are transformed by biological and chemical processes.[1]
Two primary approaches are employed in ¹⁵N studies: the analysis of natural variations in ¹⁵N abundance (δ¹⁵N) and the use of ¹⁵N-enriched tracers in labeling experiments.[1] Natural abundance studies leverage the slight isotopic fractionation that occurs during nitrogen cycle processes, providing insights into the dominant nitrogen sources and transformations in an ecosystem.[4][5] In contrast, enrichment studies involve the deliberate addition of a ¹⁵N-labeled substrate to a system, allowing for the precise quantification of specific process rates.[1][4]
Core Nitrogen Cycle Processes and the Role of ¹⁵N
This compound is instrumental in dissecting the major processes of the nitrogen cycle:
-
Nitrogen Fixation: The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃) is a critical entry point of new reactive nitrogen into most ecosystems. ¹⁵N₂ gas can be used in controlled environments to directly trace the incorporation of atmospheric nitrogen into the biomass of nitrogen-fixing organisms, providing unequivocal proof of this process.[6][7][8] The ¹⁵N isotope dilution method is also widely used to quantify nitrogen fixation under field conditions.[4][9]
-
Nitrification: The microbial oxidation of ammonia to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻) is a key process that influences nitrogen availability and loss from soils. ¹⁵N-labeled ammonium (B1175870) can be used to trace the rate of nitrification. Isotopic fractionation during nitrification leads to ¹⁵N-depleted nitrate and ¹⁵N-enriched residual ammonium, a signature that can be tracked in natural abundance studies.[10][11]
-
Denitrification: The microbial reduction of nitrate and nitrite to gaseous nitrogen forms (N₂O and N₂) is a major pathway of nitrogen loss from terrestrial and aquatic ecosystems. The ¹⁵N isotope pairing technique is a powerful method for quantifying denitrification rates in sediments and soils.[1][12] This method involves adding ¹⁵NO₃⁻ to a system and measuring the production of labeled and unlabeled N₂ gas.[2]
-
Nitrogen Assimilation: The uptake and incorporation of inorganic nitrogen (ammonium and nitrate) by plants and microorganisms is a fundamental process for biomass production. ¹⁵N-labeled fertilizers are extensively used in agricultural research to determine the efficiency of fertilizer uptake by crops and to trace the movement of fertilizer nitrogen into different plant tissues and the surrounding environment.[3][13] Stable Isotope Probing (SIP) with ¹⁵N-labeled substrates allows researchers to identify the specific microorganisms responsible for nitrogen assimilation in complex environmental samples.[6][7][14]
Quantitative Data in this compound Research
The isotopic composition of nitrogen is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the international standard, which is atmospheric N₂.[15]
δ¹⁵N (‰) = [(R_sample / R_standard) - 1] * 1000
where R is the ratio of ¹⁵N to ¹⁴N.
Isotopic fractionation, the partitioning of isotopes between two substances or phases, is a key principle underlying the use of natural abundance ¹⁵N studies. The fractionation factor (α) is the ratio of the isotopic ratios in the product and reactant, and the enrichment factor (ε) is defined as (α - 1) * 1000.
Table 1: Typical δ¹⁵N Values of Major Nitrogen Pools
| Nitrogen Pool | Typical δ¹⁵N Range (‰) | References |
| Atmospheric N₂ | 0 (by definition) | [15] |
| Synthetic Fertilizers | -4 to +4 | [16] |
| Soil Organic Matter | +2 to +10 | [17][18] |
| Plant Tissues | -10 to +15 | [15][16] |
| Nitrate in Groundwater | +2 to +15 (natural), >+10 (contaminated) | [18] |
| Manure and Septic Waste | +10 to +25 | [19] |
Table 2: Isotopic Fractionation Factors (ε) for Key Nitrogen Cycle Processes
| Process | Substrate | Product | Enrichment Factor (ε) (‰) | References |
| Nitrogen Fixation | N₂ | Biomass | -2 to 0 | [15] |
| Nitrification (Ammonia Oxidation) | NH₄⁺ | NO₂⁻ | -14 to -38 | [10] |
| Nitrification (Nitrite Oxidation) | NO₂⁻ | NO₃⁻ | +10 to +13 | [10] |
| Denitrification (Nitrate Reduction) | NO₃⁻ | N₂O/N₂ | -5 to -30 | [11] |
| Denitrification (Nitrite Reduction) | NO₂⁻ | N₂O/N₂ | -17 to -35 | |
| Plant NH₄⁺ Uptake | NH₄⁺ | Biomass | -10 to -20 | |
| Plant NO₃⁻ Uptake | NO₃⁻ | Biomass | -5 to -20 | [16] |
| Ammonification | Organic N | NH₄⁺ | -1 to +1 | [11] |
Experimental Protocols
Quantification of Nitrogen Fixation using the ¹⁵N Isotope Dilution Method
This method estimates the proportion of nitrogen in a plant that is derived from atmospheric N₂ fixation by measuring the dilution of a ¹⁵N-labeled soil nitrogen pool.
Methodology:
-
Experimental Setup: Establish paired plots of a nitrogen-fixing plant and a non-nitrogen-fixing reference plant. The reference plant should have a similar rooting depth and nitrogen uptake pattern as the nitrogen-fixing plant.[9]
-
¹⁵N Application: Apply a small amount of ¹⁵N-enriched fertilizer (e.g., (¹⁵NH₄)₂SO₄ or K¹⁵NO₃) uniformly to the soil in both plots at the beginning of the growing season.[9]
-
Plant Sampling: At the end of the growing season, harvest the above-ground biomass of both the nitrogen-fixing and reference plants.
-
Sample Preparation: Dry the plant samples to a constant weight at 60-70°C and grind them into a fine, homogeneous powder.[15]
-
Isotope Analysis: Analyze the powdered plant samples for total nitrogen content and ¹⁵N abundance using an elemental analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Calculation: The percentage of nitrogen derived from the atmosphere (%Ndfa) is calculated using the following equation:[20]
%Ndfa = [1 - (atom % ¹⁵N excess in fixing plant / atom % ¹⁵N excess in reference plant)] * 100
where atom % ¹⁵N excess is the atom % ¹⁵N of the sample minus the natural abundance of ¹⁵N (0.3663%).
Stable Isotope Probing (SIP) with ¹⁵N-labeled Substrates
SIP is a powerful technique to identify microorganisms that actively assimilate specific substrates in a complex microbial community.
Methodology:
-
Incubation: Incubate an environmental sample (e.g., soil, water) with a ¹⁵N-labeled substrate (e.g., ¹⁵NH₄Cl, ¹⁵N-labeled amino acids, or ¹⁵N₂ for nitrogen fixers). A control incubation with the unlabeled substrate should be run in parallel.[21]
-
Nucleic Acid Extraction: After an appropriate incubation period, extract total DNA or RNA from the samples.[21]
-
Isopycnic Centrifugation: Separate the ¹⁵N-labeled ("heavy") nucleic acids from the unlabeled ("light") nucleic acids by density gradient ultracentrifugation. This is typically done using a cesium chloride (CsCl) gradient for DNA or a cesium trifluoroacetate (B77799) (CsTFA) gradient for RNA.[21]
-
Fractionation: After centrifugation, the gradient is fractionated, and the nucleic acids in each fraction are quantified.
-
Molecular Analysis: The "heavy" fractions, containing the nucleic acids from the organisms that assimilated the ¹⁵N substrate, are then subjected to molecular analysis, such as high-throughput sequencing of 16S rRNA genes (for community composition) or functional genes (e.g., nifH for nitrogen fixation).[6][7]
Isotope Ratio Mass Spectrometry (IRMS) for δ¹⁵N Analysis
IRMS is the primary analytical technique for measuring ¹⁵N abundance.
Methodology:
-
Sample Preparation: Solid samples (e.g., dried plant material, soil) are weighed into tin or silver capsules. Liquid samples can be injected directly or after being absorbed onto a solid matrix.[22]
-
Combustion: The sample is combusted at a high temperature (typically >1000°C) in an elemental analyzer. This converts all the nitrogen in the sample to N₂ gas.
-
Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate N₂ from other gases like CO₂ and H₂O.
-
Ionization and Mass Separation: The purified N₂ gas is introduced into the ion source of the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N, and m/z 30 for ¹⁵N¹⁵N).
-
Detection and Data Analysis: The ion beams are detected by a series of Faraday cups, and the ratio of the ion currents is used to calculate the δ¹⁵N value of the sample relative to a calibrated reference gas.[23]
Application in Drug Development and Metabolism
The principles of ¹⁵N tracing are also highly valuable in the pharmaceutical sciences.
-
Metabolism Studies: ¹⁵N-labeled drug candidates can be administered to track their metabolic fate. By analyzing biological samples (e.g., plasma, urine, feces) with mass spectrometry, researchers can identify and quantify drug metabolites, providing crucial information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14][24]
-
Protein-Ligand Interactions: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the interaction between a drug and its protein target. By uniformly labeling a protein with ¹⁵N, researchers can use techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR to monitor changes in the chemical environment of specific amino acid residues upon drug binding.[25][26] This allows for the identification of the drug's binding site and the characterization of the binding affinity.
Visualizations of Key Pathways and Workflows
Caption: The global nitrogen cycle with key transformation processes.
Caption: A generalized workflow for a ¹⁵N tracer experiment.
Caption: The experimental workflow for Stable Isotope Probing (SIP).
Conclusion
This compound is a cornerstone of modern biogeochemical and biomedical research. Its application as a tracer has revolutionized our understanding of the global nitrogen cycle, from quantifying large-scale ecosystem processes to identifying the microbial players involved. The methodologies presented in this guide, from field-scale isotope dilution to molecular-level stable isotope probing, provide a powerful toolkit for researchers. Furthermore, the extension of these principles to drug development highlights the broad applicability and importance of ¹⁵N labeling. As analytical technologies continue to advance, the role of this compound in elucidating complex biological systems is set to expand even further, offering deeper insights into the processes that govern life on Earth.
References
- 1. Measurement of Denitrification in Sediments with the 15N Isotope Pairing Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ap.smu.ca [ap.smu.ca]
- 4. jircas.go.jp [jircas.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. Using 15N isotopic dilution method to determine the quantification of association nitrogen fixation bacteria soil from oat roots [inis.iaea.org]
- 8. aciar.gov.au [aciar.gov.au]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Stable Isotope Probing Techniques and Methodological Considerations Using 15N | Springer Nature Experiments [experiments.springernature.com]
- 11. forensic-isotopes.org [forensic-isotopes.org]
- 12. Foliar δ15N values characterize soil N cycling and reflect nitrate or ammonium preference of plants along a temperate grassland gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 14. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nitrogen isotope ratio (δ15N): a nearly unexplored indicator that provides useful information in viticulture | OENO One [oeno-one.eu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 23. pubs.usgs.gov [pubs.usgs.gov]
- 24. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMR Spectroscopy in Drug Discovery and Development [labome.com]
Nitrogen-15 as a Tracer in Biology: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The stable isotope Nitrogen-15 (¹⁵N) has emerged as an indispensable tool in biological research, offering a powerful and non-radioactive method for tracing the intricate pathways of nitrogen metabolism. As a fundamental constituent of proteins and nucleic acids, nitrogen is central to virtually all life processes. The ability to track the movement and transformation of nitrogenous compounds provides unparalleled insights into cellular dynamics, from protein synthesis and turnover to the biosynthesis of DNA and RNA. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of ¹⁵N as a tracer, with a focus on its utility in proteomics, metabolic flux analysis, and nucleic acid research.
Nitrogen exists primarily as the lighter isotope ¹⁴N, with ¹⁵N accounting for only about 0.37% of its natural abundance.[1] By introducing molecules enriched with ¹⁵N into biological systems, researchers can distinguish these labeled compounds from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This ability to differentiate between "heavy" and "light" molecules forms the basis of ¹⁵N tracer studies, enabling the precise quantification of metabolic rates and the elucidation of complex biochemical networks.[1][3]
This guide will delve into the core applications of ¹⁵N labeling, providing detailed experimental protocols for key techniques, presenting quantitative data in a structured format, and illustrating complex biological and experimental workflows through diagrams generated using the DOT language.
Core Principles of this compound Tracing
The fundamental principle behind ¹⁵N tracing lies in the mass difference between the stable isotopes ¹⁴N and ¹⁵N. When a ¹⁵N-labeled substrate is introduced into a biological system, it is incorporated into various biomolecules through metabolic processes.[4] Analytical instruments can then detect the resulting mass shift, allowing for the differentiation and quantification of the labeled molecules.[4]
Key Analytical Techniques:
-
Mass Spectrometry (MS): MS is a primary tool for ¹⁵N tracer studies. It measures the mass-to-charge ratio of ions, allowing for the clear distinction between ¹⁴N- and ¹⁵N-containing molecules. High-resolution mass spectrometers can accurately determine the isotopic enrichment and relative abundance of labeled compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly powerful for determining the specific location of ¹⁵N atoms within a molecule.[2] This provides detailed structural and dynamic information, which is invaluable for studying protein folding, nucleic acid conformation, and enzyme mechanisms.[2][6]
Applications in Quantitative Proteomics
¹⁵N metabolic labeling is a cornerstone of quantitative proteomics, enabling the accurate measurement of protein abundance, synthesis, and turnover on a global scale.[4]
Metabolic Labeling Strategies
The most common approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[4] As proteins are synthesized, ¹⁵N is incorporated into all nitrogen-containing amino acids, resulting in a mass shift for all proteins and peptides.[4]
A widely used technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , where cells are grown in media containing either "light" (e.g., ¹⁴N-arginine and ¹⁴N-lysine) or "heavy" (e.g., ¹⁵N-arginine and ¹⁵N-lysine) amino acids. This allows for the direct comparison of two cell populations.
Below is a generalized workflow for a ¹⁵N metabolic labeling experiment in proteomics.
Figure 1: General workflow for ¹⁵N-based quantitative proteomics.
Data Presentation: Quantitative Proteomics
The primary output of a quantitative proteomics experiment using ¹⁵N labeling is a list of identified proteins and their relative abundance ratios between the control and experimental samples. This data is typically presented in a table format.
| Protein Accession | Gene Name | Protein Description | Number of Peptides | ¹⁴N/¹⁵N Ratio | Regulation |
| P0CE47 | rplB | 50S ribosomal protein L2 | 10 | 1.10 | Unchanged |
| P0A7V8 | tufA | Elongation factor Tu | 15 | 0.45 | Down-regulated |
| P62888 | groL | Chaperonin GroEL | 12 | 2.50 | Up-regulated |
| Table 1: Example of quantitative data presentation from a ¹⁵N metabolic labeling proteomics experiment. The ¹⁴N/¹⁵N ratio indicates the relative abundance of the protein in the control (¹⁴N) versus the experimental (¹⁵N) condition. |
Applications in Metabolic Flux Analysis
¹⁵N tracing is a powerful tool for metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological system. By introducing a ¹⁵N-labeled substrate, researchers can track the path of the nitrogen atom through various interconnected metabolic pathways.
Tracing Nucleotide Biosynthesis
A key application of ¹⁵N in MFA is the study of nucleotide biosynthesis. For example, by providing cells with ¹⁵N-labeled glutamine, the incorporation of nitrogen into the purine (B94841) and pyrimidine (B1678525) rings can be monitored. This provides insights into the activity of de novo versus salvage pathways for nucleotide synthesis.
The following diagram illustrates the incorporation of nitrogen from ¹⁵N-glutamine into the purine ring.
Figure 2: Incorporation of ¹⁵N from glutamine into the purine ring.
Data Presentation: Metabolic Flux Analysis
The results of an MFA experiment are often presented as a flux map, which visually represents the metabolic network with the calculated flux values for each reaction. Quantitative data can also be summarized in a tabular format.
| Reaction | Pathway | Flux (relative to Glucose uptake) |
| Glutamine -> Glutamate | Nitrogen Assimilation | 15 |
| Aspartate -> N in Purines | Nucleotide Biosynthesis | 5 |
| Glycine -> N in Purines | Nucleotide Biosynthesis | 5 |
| Glutamine -> N in Purines | Nucleotide Biosynthesis | 10 |
| Table 2: Example of quantitative flux data from a ¹⁵N metabolic flux analysis experiment focusing on nitrogen assimilation into purine biosynthesis. |
Applications in Nucleic Acid Research
¹⁵N labeling is also a valuable tool for studying the synthesis, modification, and degradation of nucleic acids (DNA and RNA). By growing cells in the presence of ¹⁵N-labeled precursors, such as ammonium (B1175870) chloride or specific amino acids, the isotope is incorporated into the nitrogenous bases of nucleotides.
Tracing DNA and RNA Metabolism
The workflow for tracing ¹⁵N into nucleic acids involves several key steps, from labeling to analysis.
Figure 3: General workflow for ¹⁵N tracing in nucleic acid research.
Data Presentation: Nucleic Acid Research
Quantitative data from ¹⁵N tracing of nucleic acids can be presented to show the fractional enrichment of the isotope in different nucleosides over time.
| Nucleoside | Time (hours) | ¹⁵N Fractional Enrichment (%) |
| Adenosine (B11128) | 6 | 15.2 |
| 12 | 35.8 | |
| 24 | 65.1 | |
| Guanosine | 6 | 12.5 |
| 12 | 30.1 | |
| 24 | 60.3 | |
| Table 3: Example of quantitative data from a ¹⁵N tracing study of RNA biosynthesis, showing the time-dependent incorporation of ¹⁵N into adenosine and guanosine. |
Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling of E. coli for Proteomics
1. Media Preparation (M9 Minimal Medium):
-
Prepare 1 liter of 10x M9 salts solution (67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl) and autoclave.
-
Prepare sterile stock solutions of 1 M MgSO₄, 1 M CaCl₂, and 20% (w/v) glucose.
-
For "light" medium, add 1 g of ¹⁴NH₄Cl to 900 mL of sterile water. For "heavy" medium, add 1 g of ¹⁵NH₄Cl (≥98% enrichment).
-
To the "light" and "heavy" media, add 100 mL of 10x M9 salts, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and 20 mL of 20% glucose. Add any necessary antibiotics.
2. Cell Culture and Labeling:
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to mid-log phase.
-
Use the pre-culture to inoculate the "light" and "heavy" M9 minimal media.
-
Grow the cultures at the appropriate temperature with shaking until the desired cell density is reached (typically OD₆₀₀ of 0.6-0.8).
3. Protein Extraction and Digestion:
-
Harvest cells by centrifugation.
-
Mix equal amounts of "light" and "heavy" cell pellets.
-
Lyse the mixed cell pellet using sonication or a French press in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.[1]
-
Desalt the resulting peptides using a C18 StageTip or equivalent.[7]
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw data using software capable of identifying and quantifying ¹⁴N/¹⁵N peptide pairs (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the ¹⁴N/¹⁵N ratios for each identified protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
Protocol 2: Tracing ¹⁵N from Glutamine into Cellular Nucleotides
1. Cell Culture and Labeling:
-
Culture mammalian cells in standard growth medium to the desired confluency.
-
To initiate labeling, replace the standard medium with a custom medium lacking glutamine but supplemented with a known concentration of ¹⁵N-labeled glutamine (e.g., [α-¹⁵N]glutamine or [amide-¹⁵N]glutamine).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of incorporation.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
3. Sample Preparation and Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system capable of separating nucleotides and nucleosides.
-
Use a targeted approach (e.g., parallel reaction monitoring or multiple reaction monitoring) to specifically detect and quantify the different isotopologues of purine and pyrimidine nucleotides and their precursors.
4. Data Analysis:
-
Determine the fractional enrichment of ¹⁵N in each metabolite at each time point by calculating the ratio of the peak area of the ¹⁵N-labeled isotopologue to the sum of the peak areas of all isotopologues.
-
Use this data to model the flux of nitrogen through the nucleotide biosynthesis pathways.
Conclusion
This compound tracing has revolutionized our ability to study the dynamic processes of life at the molecular level. Its application in proteomics, metabolomics, and nucleic acid research continues to provide profound insights into cellular function in both health and disease. The methodologies outlined in this guide, from experimental design and execution to data analysis and interpretation, provide a framework for researchers to harness the power of ¹⁵N as a tracer in their own investigations. As analytical technologies continue to advance in sensitivity and resolution, the scope and precision of ¹⁵N tracing studies will undoubtedly expand, further unraveling the complexities of the biological world.
References
- 1. This compound NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Role of this compound in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds. | Semantic Scholar [semanticscholar.org]
- 6. This compound NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Nitrogen-15: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical and chemical properties of the stable isotope Nitrogen-15, its production, and its critical applications in advanced scientific research.
This compound (¹⁵N) is a stable, non-radioactive isotope of nitrogen that has become an indispensable tool in a wide array of scientific disciplines, including molecular biology, pharmacology, and environmental science. Its unique nuclear properties, particularly its nuclear spin of one-half, make it exceptionally well-suited for nuclear magnetic resonance (NMR) spectroscopy, providing researchers with unparalleled insights into the structure, dynamics, and interactions of biomolecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details on its production, and in-depth discussions of its applications, complete with experimental protocols and data presented in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties of this compound
This compound is distinguished from the more abundant Nitrogen-14 by the presence of an additional neutron in its nucleus. This seemingly small difference imparts significantly distinct physical and chemical properties that are harnessed in various analytical techniques.
| Property | Value | Reference |
| Atomic Mass | 15.0001088983(6) u | --INVALID-LINK-- |
| Natural Abundance | Approximately 0.366% to 0.38% | --INVALID-LINK--, --INVALID-LINK-- |
| Nuclear Spin (I) | 1/2 | --INVALID-LINK--, --INVALID-LINK-- |
| Gyromagnetic Ratio (γ) | -2.7126 x 10⁷ rad T⁻¹ s⁻¹ | --INVALID-LINK-- |
| Magnetic Moment (μ) | -0.28318884(5) μN | --INVALID-LINK-- |
| Quadrupole Moment | 0 | --INVALID-LINK-- |
| Thermal Neutron Cross Section | Among the lowest of all isotopes | --INVALID-LINK-- |
The most significant of these properties for researchers is its nuclear spin of 1/2. Unlike Nitrogen-14, which has a nuclear spin of 1 and a resulting electric quadrupole moment that leads to broad NMR signals, this compound's spin of 1/2 results in sharp, well-resolved NMR peaks.[1][2][3][4][5] This characteristic is fundamental to its widespread use in high-resolution NMR studies of proteins and other macromolecules.
Production of this compound
Due to its low natural abundance, this compound for research applications is produced through isotopic enrichment processes. The primary methods for large-scale production include:
-
Chemical Exchange: This method exploits the slight differences in chemical equilibrium constants between nitrogen isotopes in a two-phase system. A common process involves the exchange of ¹⁵N between nitric acid (HNO₃) and nitric oxide (NO).[6][7][8] This technique is often used for producing highly enriched this compound.[6]
-
Cryogenic Distillation: This physical method separates isotopes based on their different boiling points. The fractional distillation of liquid nitric oxide at low temperatures is a common approach for enriching this compound.
These methods allow for the production of various ¹⁵N-labeled compounds, such as ammonium (B1175870) chloride (¹⁵NH₄Cl) and ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄), which serve as the starting materials for incorporating the isotope into biological systems.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in a multitude of research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary application of this compound is in NMR spectroscopy, particularly for the study of proteins and nucleic acids. The ability to produce biomolecules uniformly or selectively labeled with ¹⁵N has revolutionized structural biology.
Key Advantages in NMR:
-
Narrow Linewidths: The absence of a quadrupole moment results in significantly narrower NMR signal linewidths compared to ¹⁴N, leading to higher resolution and more detailed structural information.[1][2][3]
-
Heteronuclear Experiments: ¹⁵N-labeling enables a suite of powerful heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D NMR technique correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms, producing a unique peak for each amino acid residue in a protein (with the exception of proline). This "fingerprint" of a protein is invaluable for studying protein folding, stability, and interactions with other molecules, including potential drug candidates.
This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled protein for NMR analysis.
1. Gene Cloning and Plasmid Preparation:
-
The gene encoding the protein of interest is cloned into a suitable E. coli expression vector, typically containing a strong, inducible promoter (e.g., T7).
2. Transformation:
-
The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
3. Cell Culture and Labeling:
-
A single colony is used to inoculate a small starter culture in a rich medium (e.g., LB).
-
The starter culture is then used to inoculate a larger volume of minimal medium (e.g., M9) where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).
-
The culture is grown with shaking at an appropriate temperature (e.g., 37°C) until it reaches a mid-log phase of growth (OD₆₀₀ of 0.6-0.8).
4. Protein Expression Induction:
-
Protein expression is induced by the addition of an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The culture is then incubated for a further period (e.g., 3-16 hours) at a suitable temperature (often reduced to 18-25°C to improve protein solubility).
5. Cell Harvesting and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer and the cells are lysed (e.g., by sonication or high-pressure homogenization).
-
The ¹⁵N-labeled protein is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
6. NMR Sample Preparation and Analysis:
-
The purified protein is buffer-exchanged into an appropriate NMR buffer, which typically has a low salt concentration and contains a small percentage of deuterium (B1214612) oxide (D₂O) for the NMR lock.
-
The final protein concentration for NMR is typically in the range of 0.1 to 1 mM.
-
NMR data, such as a ¹H-¹⁵N HSQC spectrum, is then acquired on a high-field NMR spectrometer.
Metabolic Labeling and Flux Analysis
This compound is extensively used as a tracer to study metabolic pathways and quantify the flux of metabolites through these pathways. In these experiments, cells or organisms are grown in the presence of a ¹⁵N-labeled substrate, and the incorporation of the isotope into various downstream metabolites is monitored, typically by mass spectrometry or NMR.
This approach, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism and is crucial for understanding metabolic reprogramming in diseases like cancer and for identifying novel drug targets.
This protocol provides a general framework for a ¹⁵N-MFA experiment.
1. Cell Culture and Labeling:
-
Cells are cultured in a standard growth medium to the desired confluency.
-
The standard medium is then replaced with a labeling medium containing the ¹⁵N-labeled substrate of interest (e.g., ¹⁵N-glutamine or ¹⁵N-labeled amino acids) as the sole source of that particular nutrient.
-
Cells are incubated in the labeling medium for a time course to allow for the incorporation of the ¹⁵N label into downstream metabolites.
2. Metabolism Quenching and Metabolite Extraction:
-
To halt metabolic activity and preserve the isotopic labeling pattern, the labeling medium is rapidly removed, and the cells are washed with an ice-cold saline solution.
-
Metabolism is then quenched by adding a cold solvent, typically a methanol/water mixture, and the cells are scraped and collected.
-
Metabolites are extracted from the cells, often using a biphasic liquid-liquid extraction to separate polar metabolites from lipids and proteins.
3. LC-MS/MS Analysis:
-
The polar metabolite extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated to detect and quantify the different mass isotopologues (molecules of the same metabolite that differ in the number of ¹⁵N atoms) for each metabolite of interest.
4. Data Analysis:
-
The raw LC-MS/MS data is processed to determine the mass isotopomer distribution (MID) for each metabolite.
-
The MIDs, along with a metabolic network model, are used to calculate the fluxes through the relevant metabolic pathways.
Tracer Studies in Environmental and Agricultural Science
This compound is an invaluable tracer for studying the nitrogen cycle in various ecosystems. By introducing ¹⁵N-labeled compounds, such as fertilizers, into soil-plant systems, researchers can track the fate of the applied nitrogen, including its uptake by plants, incorporation into soil organic matter, and loss through processes like denitrification and leaching.[9][10]
These studies are critical for:
-
Improving Fertilizer Use Efficiency: By quantifying how much of the applied fertilizer is taken up by the crop versus being lost to the environment, researchers can develop more sustainable agricultural practices.[11]
-
Understanding Nitrogen Cycling: ¹⁵N tracers help to elucidate the complex transformations of nitrogen in soil, including mineralization, nitrification, and denitrification.[12]
-
Assessing Environmental Impacts: These studies can quantify the contribution of agricultural nitrogen to environmental problems such as groundwater contamination and greenhouse gas emissions.
This protocol describes a typical field or greenhouse experiment to trace the fate of ¹⁵N-labeled fertilizer.
1. Experimental Setup:
-
An experimental plot or pot system is established with the soil and plant species of interest.
-
The experiment includes control plots (no ¹⁵N) and treatment plots.
2. Application of ¹⁵N Tracer:
-
A known amount of ¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄ or K¹⁵NO₃) is applied to the soil surface or incorporated into the soil.
3. Sampling:
-
At various time points after the application of the tracer, samples of soil, plants (separated into roots, shoots, and grains), and potentially soil water (leachate) and atmospheric gases are collected.
4. Sample Preparation and Analysis:
-
Plant and soil samples are dried, ground, and analyzed for total nitrogen content and ¹⁵N abundance using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).
-
Water samples may require specific chemical preparation to isolate the nitrogen-containing compounds before isotopic analysis.
5. Data Calculation and Interpretation:
-
The amount of ¹⁵N recovered in each component (plant, soil, etc.) is calculated based on the ¹⁵N enrichment and the total nitrogen content.
-
This data is used to determine the percentage of the applied ¹⁵N fertilizer that was taken up by the plant, remained in the soil, or was lost from the system.
Conclusion
This compound is a powerful and versatile tool that has profoundly impacted our ability to investigate the intricate molecular and ecological systems that underpin life. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and applications is essential for designing and interpreting experiments that can lead to groundbreaking discoveries. From elucidating the three-dimensional structures of proteins to unraveling complex metabolic networks and tracing the flow of nutrients in the environment, this compound will undoubtedly continue to be at the forefront of scientific innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. mdpi.com [mdpi.com]
- 8. Full 15N tracer accounting to revisit major assumptions of 15N isotope pool dilution approaches for gross nitrogen mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Harnessing the Power of Nitrogen-15: A Technical Guide for Novel Research Applications
Introduction
Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, has emerged as an indispensable tool in a multitude of research disciplines.[1] Its unique nuclear properties make it an ideal tracer for elucidating complex biological processes, from the atomic-level investigation of protein structures to the macroscopic tracking of nutrient cycles in ecosystems.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this compound in pioneering research areas. We will delve into detailed experimental protocols, present quantitative data, and visualize complex workflows and pathways to empower your research endeavors.
Core Applications of this compound
The versatility of ¹⁵N labeling allows for its application across various fields of biological and environmental research. The core applications can be broadly categorized into three main areas:
-
Quantitative Proteomics: Enabling the accurate measurement of protein abundance, synthesis, and turnover.[4]
-
Structural Biology: Facilitating the determination of protein and nucleic acid structures and their interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Metabolic Flux Analysis: Allowing the tracing of nitrogen-containing metabolites to elucidate metabolic pathways.[5][6]
-
Agricultural and Environmental Science: Tracking the fate of nitrogen fertilizers to optimize their use and minimize environmental impact.[7][8]
Section 1: Quantitative Proteomics using ¹⁵N Metabolic Labeling
Stable isotope labeling with heavy nitrogen (¹⁵N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[4] This in vivo labeling approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the ¹⁵N isotope. As proteins are synthesized, ¹⁵N is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (¹⁴N) counterparts.[4] This method allows for the direct and accurate comparison of protein abundance between different experimental conditions, as the "heavy" (¹⁵N) and "light" (¹⁴N) samples can be mixed at an early stage, minimizing experimental variability.[4]
Experimental Workflow for Quantitative Proteomics
The overall workflow for a ¹⁵N metabolic labeling experiment consists of several key stages, from sample preparation to data analysis.
Detailed Experimental Protocol: ¹⁵N Metabolic Labeling of HEK293 Cells
This protocol provides a step-by-step guide for the metabolic labeling of Human Embryonic Kidney (HEK293) cells for quantitative proteomic analysis.
Materials:
-
HEK293F cells
-
Culture medium for suspension cells (e.g., FreeStyle™ 293 Expression Medium)
-
Dialyzed Fetal Bovine Serum (FBS)
-
¹⁵N-labeled amino acid mixture or ¹⁵N-labeled algal extract
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
Procedure:
-
Cell Culture and Labeling:
-
Culture HEK293F cells in suspension in a medium containing all essential amino acids except for the ones to be labeled.
-
For the "heavy" labeled sample, supplement the medium with the ¹⁵N-labeled amino acid mixture. For the "light" control sample, use the corresponding unlabeled amino acids.
-
Allow the cells to grow for at least 5-6 doublings to ensure near-complete incorporation of the ¹⁵N-labeled amino acids.[9]
-
Monitor cell viability and growth rate to ensure that the labeling medium does not adversely affect cell health.
-
-
Cell Harvest and Lysis:
-
Harvest the "light" and "heavy" cell populations separately by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration in the cell lysate.
-
Reduce the disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting and Mass Spectrometry:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Analyze the desalted peptides by LC-MS/MS.
-
Data Presentation: Quantitative Proteomics
The results of a ¹⁵N metabolic labeling experiment are typically presented in a table summarizing the identified proteins, their quantification ratios, and statistical significance.
| Protein ID | Gene Name | Protein Description | Number of Peptides | H/L Ratio | p-value | Regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 15 | 1.05 | 0.89 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 8 | 2.54 | 0.01 | Upregulated |
| Q06830 | BAX | Apoptosis regulator BAX | 12 | 0.45 | 0.005 | Downregulated |
| P0CE47 | rplB | 50S ribosomal protein L2 | 10 | 1.1 | 0.85 | Unchanged |
Table 1: Example of quantitative proteomics data from a ¹⁵N metabolic labeling experiment. H/L Ratio represents the ratio of the abundance of the protein in the 'heavy' (experimental) sample to the 'light' (control) sample.[4]
Section 2: Protein Structure and Interaction Analysis by NMR Spectroscopy
This compound labeling is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure, dynamics, and interactions of proteins.[10] By enriching a protein with ¹⁵N, researchers can perform a variety of heteronuclear NMR experiments that provide detailed information at the atomic level.
Experimental Workflow for Protein NMR
The workflow for a typical protein NMR experiment involving ¹⁵N labeling includes protein expression and purification, NMR sample preparation, data acquisition, and analysis.
Detailed Experimental Protocol: ¹⁵N Labeling of Proteins in E. coli
This protocol outlines the expression and purification of a ¹⁵N-labeled protein in Escherichia coli for NMR studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest
-
M9 minimal medium components
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl)
-
Glucose (or other carbon source)
-
Trace elements solution
-
Vitamins solution
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Purification buffers and chromatography resins
Procedure:
-
Preparation of ¹⁵N-labeled M9 Minimal Medium:
-
Protein Expression:
-
Transform the E. coli expression strain with the plasmid encoding the protein of interest.
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.
-
Use the pre-culture to inoculate the ¹⁵N-labeled M9 minimal medium.[12]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for several hours (typically 3-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Purify the ¹⁵N-labeled protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[13]
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to the desired concentration for NMR experiments (typically 0.1-1 mM).
-
Add 5-10% (v/v) deuterium (B1214612) oxide (D₂O) for the NMR lock and a chemical shift reference standard (e.g., DSS).[12]
-
Data Presentation: NMR Chemical Shift Perturbation
Chemical shift perturbation (CSP) analysis is a powerful NMR technique to map the binding interface of a protein-ligand interaction.[14][15] The binding of a ligand to a ¹⁵N-labeled protein causes changes in the chemical shifts of the amide protons and nitrogens of the protein's backbone.[14] These changes can be monitored in a series of ¹H-¹⁵N HSQC spectra recorded during the titration of the ligand into the protein solution.
| Residue | Δδ (ppm) - Ligand 1 | Δδ (ppm) - Ligand 2 |
| Gly50 | 0.25 | 0.08 |
| Val51 | 0.31 | 0.10 |
| Leu52 | 0.18 | 0.05 |
| Phe53 | 0.45 | 0.15 |
| Lys54 | 0.22 | 0.07 |
| Ala78 | 0.02 | 0.01 |
| Ser79 | 0.03 | 0.02 |
Table 2: Example of ¹H-¹⁵N HSQC chemical shift perturbation data for the binding of two different ligands to a protein. The combined chemical shift difference (Δδ) is calculated using the formula: Δδ = √[(ΔδH)² + (α * ΔδN)²], where ΔδH and ΔδN are the chemical shift changes for the proton and nitrogen, respectively, and α is a weighting factor (typically ~0.14).[15]
Section 3: Agricultural and Environmental Science Applications
This compound tracers are invaluable tools for studying nitrogen cycling in agricultural and environmental systems.[16] By using ¹⁵N-labeled fertilizers, researchers can accurately track the fate of applied nitrogen, including its uptake by plants, incorporation into soil organic matter, and potential losses to the environment.[7]
Experimental Workflow for Measuring Nitrogen Use Efficiency
This workflow outlines the key steps in a field experiment to determine the nitrogen use efficiency (NUE) of a crop using ¹⁵N-labeled fertilizer.
Detailed Experimental Protocol: Measuring Nitrogen Uptake Efficiency in Maize
This protocol describes a field experiment to quantify the uptake of ¹⁵N-labeled urea (B33335) by maize plants.
Materials:
-
Maize seeds
-
¹⁵N-labeled urea (e.g., 10 atom % ¹⁵N excess)
-
Unlabeled urea fertilizer
-
Field plots with uniform soil conditions
-
Equipment for fertilizer application, plant sampling, and soil sampling
-
Drying oven
-
Grinder
-
Isotope Ratio Mass Spectrometer (IRMS)
Procedure:
-
Experimental Design and Fertilizer Application:
-
Plant and Soil Sampling:
-
Sample Preparation and Analysis:
-
Dry the plant and soil samples to a constant weight.
-
Grind the samples to a fine powder.
-
Analyze the samples for total nitrogen content and ¹⁵N abundance using an Isotope Ratio Mass Spectrometer (IRMS).
-
-
Calculation of Nitrogen Use Efficiency:
-
Percent Nitrogen Derived from Fertilizer (%Ndff): %Ndff = [(atom % ¹⁵N excess in plant) / (atom % ¹⁵N excess in fertilizer)] x 100[6]
-
Fertilizer N Uptake (FNU): FNU ( kg/ha ) = (Total N uptake in plant) x (%Ndff / 100)
-
Nitrogen Use Efficiency (NUE) or % Fertilizer Recovery: NUE (%) = [FNU ( kg/ha ) / (Rate of ¹⁵N fertilizer applied ( kg/ha ))] x 100[6]
-
Data Presentation: Nitrogen Use Efficiency
The results from a ¹⁵N tracer study in agriculture are often presented in a table summarizing the nitrogen uptake and efficiency parameters.
| Treatment | N Rate ( kg/ha ) | Total N Uptake ( kg/ha ) | %Ndff | Fertilizer N Uptake ( kg/ha ) | NUE (%) |
| Control | 0 | 80 | - | - | - |
| ¹⁵N-Urea | 120 | 150 | 40 | 60 | 50 |
| ¹⁵N-Urea + Inhibitor | 120 | 165 | 45 | 74.25 | 61.9 |
Table 3: Example data from a field experiment evaluating the effect of a nitrification inhibitor on nitrogen use efficiency in maize using ¹⁵N-labeled urea.
Section 4: Tracing Metabolic Pathways
This compound labeling is a powerful tool for tracing the flow of nitrogen through metabolic pathways, providing insights into cellular metabolism in both health and disease.[19] This is particularly relevant in cancer research, where altered glutamine metabolism is a hallmark of many tumors.[5]
Signaling Pathway: ¹⁵N Tracing of Glutamine Metabolism in Cancer
Cancer cells often exhibit an increased dependence on glutamine as a source of both carbon and nitrogen for the synthesis of biomass, including nucleotides, amino acids, and lipids.[2] By using ¹⁵N-labeled glutamine, researchers can trace the fate of the nitrogen atoms and identify key metabolic pathways that are dysregulated in cancer.
By monitoring the incorporation of ¹⁵N into downstream metabolites such as other amino acids and nucleotides, researchers can quantify the activity of specific enzymes and pathways.[19] For example, the conversion of ¹⁵N-glutamine to ¹⁵N-glutamate is catalyzed by glutaminase (GLS), an enzyme that is often upregulated in cancer.[2] The subsequent transfer of the ¹⁵N-amino group to other molecules can be tracked to assess the activity of transaminases and nucleotide biosynthesis pathways.[19] This information can be used to identify potential therapeutic targets for cancer treatment.
Conclusion
This compound has proven to be a transformative tool in modern scientific research, offering unparalleled insights into a wide range of biological and environmental processes. From elucidating the intricate details of protein-ligand interactions to optimizing agricultural practices for a more sustainable future, the applications of ¹⁵N are vast and continue to expand. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to harness the power of this compound in their own novel research areas. As analytical technologies continue to advance, the potential for new discoveries enabled by this stable isotope is boundless.
References
- 1. High yield expression of proteins in E. coli for NMR studies [scirp.org]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oncogenic K‐Ras decouples glucose and glutamine metabolism to support cancer cell growth | Molecular Systems Biology [link.springer.com]
- 6. Nitrogen Use Efficiency Definition, Nitrogen Use Efficiency Defined [nue.okstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. arasia.org [arasia.org]
- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 15. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Application strategies in maize production | Yara Nederland [yara.nl]
- 19. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Proteomics: A Detailed Protocol for 15N Metabolic Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes has become an indispensable tool in quantitative proteomics, enabling precise and large-scale analysis of protein dynamics, including synthesis, turnover, and post-translational modifications.[1] Among the various stable isotopes, 15N labeling offers a comprehensive approach where all nitrogen atoms within the proteome are replaced with the heavy isotope.[2] This application note provides a detailed protocol for 15N metabolic labeling in mammalian cells, tailored for researchers, scientists, and drug development professionals. The protocol covers the entire workflow from cell culture preparation to sample analysis, along with troubleshooting tips and data interpretation guidelines. This powerful technique offers critical insights into cellular processes and the mechanism of action of therapeutic agents, thereby accelerating drug discovery and development.[3]
Core Principles of 15N Metabolic Labeling
15N metabolic labeling is an in vivo labeling technique where mammalian cells are cultured in a medium containing a 15N-labeled nitrogen source, typically 15N-labeled amino acids or a 15N-labeled algal extract.[2][4] During protein synthesis, the cells incorporate these heavy amino acids, resulting in a mass shift for every protein and peptide. This mass difference between the "heavy" (15N) and "light" (14N) proteomes is detected by mass spectrometry, allowing for the accurate relative quantification of thousands of proteins in a single experiment.[4][5] This method minimizes experimental variability as the "heavy" and "light" samples can be combined at an early stage of the workflow.[4]
Experimental Protocols
This section details the step-by-step methodology for performing a 15N metabolic labeling experiment in mammalian cells.
Part 1: Preparation of 15N Labeling Medium
The quality and composition of the labeling medium are critical for achieving high labeling efficiency.
Materials:
-
Basal medium deficient in the amino acids to be labeled (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids[6]
-
15N-labeled amino acids or 15N-labeled algal amino acid mixture (>98% isotopic purity)[7]
-
Sterile, ultrapure water
-
Standard cell culture supplements (e.g., glutamine, penicillin-streptomycin)
Procedure:
-
Reconstitute Basal Medium: Prepare the amino acid-deficient basal medium according to the manufacturer's instructions.
-
Supplement with 15N Amino Acids: Add the 15N-labeled amino acids to the basal medium at the desired final concentrations. For a comprehensive labeling approach, a mixture of all essential amino acids in their 15N-labeled form is recommended. Alternatively, commercially available 15N-labeled algal amino acid mixtures can be used.[7]
-
Add Serum and Supplements: Add dialyzed FBS to a final concentration of 10%. Add other necessary supplements such as glutamine and antibiotics.
-
Sterile Filtration: Sterile-filter the complete 15N labeling medium through a 0.22 µm filter.
-
Storage: Store the prepared medium at 4°C for up to one month.
Part 2: Mammalian Cell Culture and Labeling
The duration of labeling is crucial and depends on the cell line's doubling time. A minimum of 5-6 cell doublings is generally recommended to achieve near-complete labeling.[8]
Procedure:
-
Cell Seeding: Seed the mammalian cells of interest in standard "light" (14N) growth medium and allow them to reach 70-80% confluency.
-
Adaptation to Labeling Medium (Optional but Recommended): To avoid shocking the cells, gradually adapt them to the 15N labeling medium. This can be done by mixing the "light" and "heavy" media in increasing ratios (e.g., 75:25, 50:50, 25:75) over several passages.
-
Initiate Labeling: Once the cells are adapted (or directly for robust cell lines), replace the "light" medium with the pre-warmed 15N labeling medium.
-
Cell Proliferation: Culture the cells in the 15N labeling medium for a sufficient duration to allow for at least 5-6 cell doublings. Monitor cell morphology and proliferation rate to ensure the labeling medium is not adversely affecting cell health.
-
Experimental Treatment: Once labeling is complete, one set of cells (the "heavy" population) can be subjected to the experimental treatment (e.g., drug administration), while the other set (the "light" population) serves as the control.
Part 3: Cell Harvesting and Protein Extraction
Proper cell harvesting and protein extraction are critical to maintain the integrity of the labeled proteome.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Centrifuge
Procedure:
-
Wash Cells: Aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS.[9]
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes.
-
Scrape Cells: Use a cell scraper to detach the cells from the plate.[9]
-
Collect Lysate: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble protein fraction to a new tube.
-
Protein Quantification: Determine the protein concentration of the "heavy" and "light" lysates using a standard protein assay (e.g., BCA assay).
Part 4: Sample Preparation for Mass Spectrometry
Procedure:
-
Mix Proteomes: Combine equal amounts of protein from the "heavy" and "light" lysates. A 1:1 ratio is typical for relative quantification.
-
Protein Digestion: The combined protein sample is then subjected to standard proteomics sample preparation workflows, which typically involve reduction, alkylation, and enzymatic digestion (e.g., with trypsin).[5]
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction.[9]
-
LC-MS/MS Analysis: The cleaned peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Insights
The success of a 15N metabolic labeling experiment is determined by the labeling efficiency. The following tables provide an overview of expected labeling efficiencies and protein turnover rates.
Table 1: 15N Labeling Efficiency in Mammalian Tissues with Slow Protein Turnover
| Tissue | Labeling Protocol | Average 15N Enrichment (%) | Standard Deviation |
| Brain | Protocol 1 (p45) | 87.0 | 8.95 |
| Brain | Protocol 2 (p45) | 95.0 | 2.25 |
| Liver | Protocol 1 (p45) | ~95.0 | Not specified |
| Liver | Protocol 2 (p45) | ~95.0 | Not specified |
| Data adapted from a study on metabolic labeling in rats.[5][10] |
Table 2: Fractional Synthesis Rates (FSR) of Proteins in Pancreatic Cancer Cells
| Protein | FSR (%) after 72h in 50% 15N medium | FSR (%) after 72h in 33% 15N medium |
| Protein 1 | 65 | 63 |
| Protein 2 | 76 | 74 |
| Protein 3 | 55 | 53 |
| Protein 4 | 44 | 42 |
| Protein 5 | 68 | 66 |
| Protein 6 | 58 | 56 |
| Data represents the percentage of newly synthesized protein over a 72-hour period in Mia PaCa cells.[7] |
Mandatory Visualization
Experimental Workflow for 15N Metabolic Labeling
Caption: A generalized workflow for 15N metabolic labeling in mammalian cells.
Application in Signaling Pathway Analysis: EGFR Signaling
15N metabolic labeling is a powerful tool to study dynamic changes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, upon ligand stimulation or drug treatment.[11][12]
Caption: EGFR signaling pathway analysis using 15N metabolic labeling.
Application in Signaling Pathway Analysis: mTOR Signaling
The mTOR signaling pathway is a central regulator of cell growth and metabolism and is frequently studied using quantitative proteomics.[13][14][15]
Caption: mTOR signaling pathway analysis with 15N metabolic labeling.
Troubleshooting
Issue: Low Labeling Efficiency
-
Cause: Insufficient labeling duration.
-
Solution: Ensure cells have undergone at least 5-6 doublings in the 15N medium.[8]
-
-
Cause: Presence of unlabeled amino acids in the medium.
-
Solution: Use dialyzed FBS and high-purity 15N-labeled amino acids.[6]
-
-
Cause: Slow protein turnover in the cell line or tissue.
-
Solution: For tissues with slow turnover, longer labeling times or even labeling across generations (in animal models) may be necessary.[5]
-
Issue: Isotopic Scrambling
-
Cause: Metabolic conversion of one labeled amino acid into another.
-
Solution: Use cell lines with known metabolic deficiencies or supplement the medium with specific metabolic precursors to suppress crosstalk between biosynthetic pathways.[16]
-
Conclusion
15N metabolic labeling is a robust and versatile technique for the quantitative analysis of the mammalian cell proteome. The detailed protocol provided in this application note offers a comprehensive guide for researchers to successfully implement this method in their studies. By enabling the precise measurement of changes in protein abundance and turnover, 15N labeling provides invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions, making it a cornerstone of modern proteomics and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. A practical method for uniform isotopic labeling of recombinant proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nautilus.bio [nautilus.bio]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Advanced 15N NMR Techniques: A Guide to Unraveling Protein Structure and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in structural biology, offering atomic-level insights into the structure, dynamics, and interactions of proteins in solution and solid states. Among the various NMR active nuclei, ¹⁵N has proven to be particularly valuable. This document provides detailed application notes and protocols for advanced ¹⁵N NMR techniques that are pivotal for characterizing protein structure and function, catering to the needs of researchers in academia and the pharmaceutical industry.
The Foundation: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The ¹H-¹⁵N HSQC experiment is the cornerstone of protein NMR. It provides a unique "fingerprint" of a protein, with each peak in the two-dimensional spectrum corresponding to a specific amide proton-nitrogen pair in the protein backbone and certain side chains (e.g., Tryptophan, Asparagine, Glutamine).[1] The dispersion of peaks in the spectrum is an excellent indicator of whether a protein is folded.
Application Note:
-
Structural Integrity Assessment: A well-dispersed ¹H-¹⁵N HSQC spectrum is a hallmark of a folded protein, making it the first and most crucial quality control step before proceeding with more advanced and time-consuming NMR experiments.[1]
-
Ligand Binding and Titration Studies: Changes in the chemical shifts of specific peaks upon the addition of a ligand can be used to map the binding site on the protein and determine binding affinities.[2]
-
Screening for Optimal Conditions: HSQC spectra can be rapidly acquired to screen for the optimal buffer conditions (pH, temperature, salt concentration) for protein stability and solubility.
Experimental Protocol:
Sample Preparation:
-
Express the protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
-
Purify the ¹⁵N-labeled protein to >95% purity.
-
Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal. The final protein concentration should ideally be in the range of 0.1 to 1 mM.
NMR Data Acquisition:
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Set the sample temperature (e.g., 298 K).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum using a standard pulse sequence. Key parameters include:
-
¹H spectral width: ~12-16 ppm, centered around the water resonance (~4.7 ppm).
-
¹⁵N spectral width: ~30-40 ppm, centered around ~118-120 ppm.
-
Number of scans: 8-16 per increment, depending on the protein concentration.
-
Relaxation delay: 1-1.5 seconds.
-
Data Processing and Analysis:
-
Process the raw data using NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the resulting 2D spectrum to assess peak dispersion and linewidths.
Overcoming the Size Barrier: ¹⁵N-Transverse Relaxation Optimized Spectroscopy (TROSY)
For proteins larger than ~25 kDa, the slow molecular tumbling leads to rapid transverse relaxation (short T₂), resulting in broad NMR signals and loss of sensitivity in standard HSQC experiments.[3] Transverse Relaxation Optimized Spectroscopy (TROSY) is a powerful technique that mitigates this problem by taking advantage of the interference between dipolar coupling and chemical shift anisotropy (CSA) relaxation mechanisms.[4] This results in significantly sharper lines for one of the multiplet components, dramatically improving spectral quality for large proteins and macromolecular complexes.[4][5]
Application Note:
-
Structure Determination of Large Proteins: TROSY is essential for studying the structure and dynamics of high-molecular-weight proteins and complexes that are intractable by conventional NMR methods.[5][6]
-
Membrane Protein Structural Studies: It is particularly valuable for membrane proteins solubilized in detergent micelles, which tumble slowly in solution.[4]
-
Studying Intrinsically Disordered Proteins (IDPs): For large IDPs, ¹⁵N-detected TROSY experiments can provide enhanced resolution and sensitivity.[6][7][8] Deuteration is not always mandatory for ¹⁵N-detected TROSY, which is advantageous for proteins that are difficult to express in D₂O.[4][7]
Experimental Protocol:
Sample Preparation:
-
For ¹H-detected TROSY, express the protein in a D₂O-based minimal medium with ¹⁵NH₄Cl and, ideally, deuterated glucose (D-glucose) to achieve uniform ¹⁵N labeling and deuteration. Deuteration reduces dipolar relaxation pathways, further sharpening the lines.
-
Purify and prepare the NMR sample as described for the HSQC experiment.
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N TROSY-HSQC spectrum. The pulse sequence is similar to a standard HSQC but contains additional elements to select for the narrow TROSY component.
-
High magnetic fields (≥600 MHz) are crucial for the efficiency of the TROSY effect.[7]
Data Processing and Analysis:
-
Process the data as for a standard HSQC.
-
Compare the linewidths and sensitivity to a standard HSQC spectrum to evaluate the benefits of the TROSY experiment.
Probing Protein Dynamics: ¹⁵N Relaxation Dispersion
Proteins are not static entities; they undergo conformational dynamics on a wide range of timescales, which are often crucial for their function. ¹⁵N relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R1ρ experiments, are powerful tools for characterizing protein dynamics on the microsecond to millisecond (µs-ms) timescale.[9][10][11] These experiments measure the effective transverse relaxation rate (R₂) as a function of a variable radiofrequency (RF) field.
Application Note:
-
Characterizing Conformational Exchange: Relaxation dispersion can detect and quantify the exchange between a major "ground" state and one or more minor, "excited" conformational states.[9][11]
-
Studying Enzyme Catalysis and Allostery: These techniques can provide insights into the dynamic processes that govern enzymatic activity and allosteric regulation.[9]
-
Investigating Ligand Binding Mechanisms: Relaxation dispersion can reveal the kinetics of ligand binding and dissociation.
Experimental Protocol:
Sample Preparation:
-
Prepare a uniformly ¹⁵N-labeled protein sample as for an HSQC experiment.
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N correlation spectra with a variable CPMG frequency (νCPMG) or spin-lock field strength (for R1ρ).[10][12]
-
A constant-time relaxation period is used in the pulse sequence to ensure that relaxation is only dependent on the applied RF field.[12]
-
A reference spectrum with no relaxation period is also acquired.
-
Data should be collected at multiple magnetic field strengths to obtain more accurate kinetic and thermodynamic parameters.
Data Processing and Analysis:
-
Process the series of 2D spectra.
-
For each assigned residue, extract the peak intensities and calculate the effective R₂ rates for each νCPMG or spin-lock field.
-
Plot R₂eff versus νCPMG. A flat dispersion indicates no µs-ms exchange, while a curved profile is indicative of conformational exchange.[10]
-
Fit the dispersion profiles to appropriate models (e.g., the Carver-Richards equation) to extract kinetic (exchange rate, k_ex) and thermodynamic (population of the minor state, p_B) parameters, as well as the chemical shift difference between the exchanging states (Δω).[9][11]
Tackling Insoluble Systems: ¹⁵N Solid-State NMR (ssNMR)
For proteins that are not amenable to solution NMR studies, such as large membrane proteins embedded in lipid bilayers or protein aggregates, solid-state NMR (ssNMR) is a powerful alternative.[13][14] In ssNMR, the anisotropic interactions that are averaged out in solution are retained and provide rich structural information.
Application Note:
-
Structure Determination of Membrane Proteins: ssNMR allows for the study of membrane proteins in their near-native lipid environment.[14][15]
-
Characterizing Fibrillar Aggregates: It is a key technique for elucidating the structure of amyloid fibrils associated with neurodegenerative diseases.
-
Orientational Restraints: In oriented samples (e.g., mechanically aligned lipid bilayers), ssNMR can provide information on the orientation of peptide planes with respect to the alignment axis.[13][15]
Experimental Protocol:
Sample Preparation:
-
Express and purify uniformly ¹⁵N-labeled (and often ¹³C-labeled) protein.
-
Reconstitute the protein into a suitable membrane mimetic, such as lipid vesicles or bicelles.
-
For oriented sample ssNMR, the sample is aligned either mechanically between glass plates or magnetically.
-
The sample is then packed into an ssNMR rotor.
NMR Data Acquisition:
-
ssNMR experiments are performed using a specialized ssNMR probe capable of magic-angle spinning (MAS) to average out anisotropic interactions and obtain high-resolution spectra.
-
A variety of 2D and 3D correlation experiments are used to assign the resonances and obtain structural restraints. For instance, a 3D experiment can correlate ¹H chemical shift, ¹H-¹⁵N dipolar coupling, and ¹⁵N chemical shift.[13][16]
Data Processing and Analysis:
-
Process the multidimensional ssNMR data.
-
Extract structural restraints, such as distances from dipolar coupling measurements and torsion angles from chemical shifts.
-
Use these restraints in structure calculation programs to determine the three-dimensional structure of the protein.
Quantitative Data Summary
| Technique | Key Parameters/Observables | Application | Protein Size Limit |
| ¹H-¹⁵N HSQC | Chemical Shifts (¹H, ¹⁵N) | Folded state assessment, ligand binding | < 25 kDa |
| ¹H-¹⁵N TROSY | Narrower linewidths for large molecules | Structure of large proteins/complexes | > 25 kDa, up to ~1 MDa[4] |
| ¹⁵N Relaxation Dispersion | R₂eff, k_ex, p_B, Δω | Protein dynamics (µs-ms timescale) | Amenable to large systems with TROSY |
| ¹⁵N Solid-State NMR | Anisotropic interactions (CSA, Dipolar Couplings) | Structure of insoluble proteins (e.g., membrane proteins) | No theoretical upper limit |
Visualizing Workflows and Concepts
Caption: General experimental workflow for protein structure and dynamics studies using advanced 15N NMR techniques.
Caption: Logical relationships between different 15N NMR techniques and the information they provide.
Caption: Simplified workflow of a ¹H-¹⁵N HSQC pulse sequence showing the magnetization transfer pathway.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. renafobis.fr [renafobis.fr]
- 3. gmclore.org [gmclore.org]
- 4. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 5. Solution NMR Experiment for Measurement of 15N-1H Residual Dipolar Couplings in Large Proteins and Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N-Detected TROSY NMR experiments to study large disordered proteins in high-field magnets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15N CPMG relaxation dispersion for the investigation of protein conformational dynamics on the μs‐ms timescale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lucianosphere.medium.com [lucianosphere.medium.com]
- 11. 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-state NMR and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Protein Synthesis with Nitrogen-15 Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, the accurate quantification of protein synthesis rates is crucial for basic research and drug development. Stable isotope labeling with Nitrogen-15 (¹⁵N) has become a robust and powerful technique for measuring protein synthesis dynamics.[1] This method involves the metabolic incorporation of ¹⁵N-labeled nitrogen sources into the entire proteome of cells or organisms.[2] By using mass spectrometry to distinguish between the "light" (¹⁴N) and "heavy" (¹⁵N) isotopic forms of peptides, researchers can precisely quantify changes in protein abundance and determine rates of protein synthesis and turnover.[2][3]
This application note provides detailed protocols for quantifying protein synthesis using ¹⁵N labeling, from experimental design and sample preparation to mass spectrometry analysis and data interpretation. It also explores the key signaling pathways that regulate protein synthesis, offering a comprehensive guide for scientists aiming to interrogate this fundamental biological process.
Principle of the Method
This compound metabolic labeling is an in vivo labeling strategy where cells or organisms are cultured in a medium containing a ¹⁵N-enriched nitrogen source, such as ¹⁵NH₄Cl or ¹⁵N-labeled amino acids.[2] During protein synthesis, these heavy isotopes are incorporated into newly synthesized proteins.[2] To quantify changes in protein synthesis, a "heavy" labeled sample is compared to a "light" sample cultured with the natural abundance of nitrogen (¹⁴N).[1] The two samples are mixed, typically at a 1:1 ratio, at an early stage of the workflow, which significantly minimizes experimental variability.[1]
The mixed sample is then processed for mass spectrometry analysis. The mass spectrometer detects the mass difference between the ¹⁵N-labeled peptides and their ¹⁴N counterparts.[2] The ratio of the signal intensities of the heavy to light peptide pairs is then used to determine the relative abundance of the protein in the two samples.[1] For dynamic studies of protein synthesis, the rate of ¹⁵N incorporation over time can be measured to calculate protein turnover rates.[2]
Key Signaling Pathway Regulating Protein Synthesis: The PI3K/Akt/mTOR Pathway
Protein synthesis is tightly regulated by a complex network of signaling pathways that respond to various stimuli such as growth factors, nutrients, and cellular stress. A central regulator of this process is the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][4] The PI3K/Akt/mTOR signaling cascade plays a critical role in controlling translation initiation, the rate-limiting step of protein synthesis.
dot
Caption: The PI3K/Akt/mTOR signaling pathway integrates signals to regulate protein synthesis.
Upon stimulation by growth factors, the pathway is activated, leading to the phosphorylation and activation of mTORC1.[2] Active mTORC1 then phosphorylates two key downstream effectors: p70 S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[5] Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (rpS6) and eukaryotic initiation factor 4B (eIF4B), promoting ribosome biogenesis and translation initiation.[6] Phosphorylation of 4E-BP1 causes its dissociation from the cap-binding protein eIF4E, allowing eIF4E to bind to eIF4G and form the eIF4F complex, which is essential for recruiting mRNA to the ribosome.[7][8]
Experimental Workflow
The general workflow for a ¹⁵N metabolic labeling experiment involves several key stages, from sample preparation and labeling to mass spectrometry and data analysis.[5]
dot
Caption: General experimental workflow for quantifying protein synthesis using ¹⁵N metabolic labeling.
Detailed Experimental Protocols
Metabolic Labeling of Cells in Culture
Materials:
-
"Light" cell culture medium (containing ¹⁴N nitrogen sources)
-
"Heavy" cell culture medium (where the primary nitrogen source, e.g., ammonium (B1175870) chloride, is replaced with ¹⁵NH₄Cl with >99% isotopic purity)[9]
-
Mammalian cells of interest
-
Standard cell culture reagents and equipment
Protocol:
-
Culture two separate populations of cells. For the "light" sample, grow cells in the standard ¹⁴N medium. For the "heavy" sample, grow cells in the ¹⁵N-enriched medium.[1]
-
Ensure a sufficient number of cell divisions (typically 5-6) to achieve high levels of ¹⁵N incorporation (>95%).[1] The duration of labeling will depend on the cell line's doubling time.
-
Monitor the labeling efficiency through preliminary mass spectrometry checks if necessary.[9]
-
Harvest both "light" and "heavy" labeled cells separately.
Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (NH₄HCO₃)
-
C18 desalting columns
Protocol:
-
Lyse the "light" and "heavy" cell pellets separately using an appropriate lysis buffer.[1]
-
Determine the protein concentration of each lysate using a compatible protein assay.[5]
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[1]
-
Reduction and Alkylation:
-
Protein Digestion:
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 columns according to the manufacturer's instructions.
-
Dry the purified peptides using a vacuum centrifuge.
-
LC-MS/MS Analysis
Protocol:
-
Resuspend the dried peptides in a suitable solvent for liquid chromatography.
-
Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent (e.g., acetonitrile).[5]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[5]
-
Acquire full MS scans to detect peptide precursor ions. It is recommended to use a high-resolution mass spectrometer for both MS1 and MS2 scans.[5][10]
-
Select the most intense precursor ions for fragmentation (MS/MS) to obtain sequence information.[5]
Data Analysis
The analysis of ¹⁵N-labeled peptide data requires specialized software.[1]
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences. Software such as MaxQuant or Protein Prospector can be used for this purpose.[5][11]
-
Quantification: The software identifies pairs of "light" (¹⁴N) and "heavy" (¹⁵N) peptides and calculates the ratio of their intensities.[5]
-
Labeling Efficiency Correction: The calculated peptide ratios should be adjusted based on the determined labeling efficiency.[10]
-
Protein Ratio Calculation: Peptide ratios are then compiled to determine protein-level statistics, such as the median and interquartile ranges.[10]
-
Calculation of Fractional Synthesis Rate (FSR): For dynamic studies, the fractional synthesis rate can be calculated from the relative intensities of the 'labeled' (new) and 'unlabeled' (old) peptide spectra over time.[7]
Quantitative Data Summary
| Parameter | Value/Range | Organism/System | Citation |
| Typical Labeling Efficiency | 93-99% | Arabidopsis thaliana | [10] |
| >95% | Cell Culture (after 5-6 doublings) | [1] | |
| 90-95% | Cell Cultures | [9] | |
| 74-94% | Rat tissues | [12] | |
| Fractional Synthesis Rate (FSR) | 44-76% | Pancreatic cancer MIA PaCa cells | [7] |
| 30-fold difference | Human plasma proteins | [8] | |
| 21-29%/day (RNA) | Mouse liver | ||
| 17-27%/day (RNA) | Mouse mucosa | ||
| 67%/day (Protein) | Mouse liver | ||
| 74%/day (Protein) | Mouse mucosa |
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation) |
| Principle | In vivo labeling with a heavy nitrogen source. | In vivo labeling with heavy amino acids (e.g., Arg, Lys). | In vitro chemical labeling of peptides. |
| Sample Mixing Stage | Early (cell or protein lysate level). | Early (cell or protein lysate level). | Late (peptide level). |
| Applicability | Whole organisms and cell culture. | Primarily cell culture. | Any sample type. |
| Multiplexing | Typically 2-plex. | Up to 3-plex. | Up to 18-plex or higher. |
| Advantages | High accuracy due to early mixing; applicable to whole organisms. | Well-established workflows; high accuracy. | High multiplexing capability. |
| Disadvantages | Incomplete labeling can complicate data analysis; variable mass shifts. | Limited to cell culture; cost of labeled amino acids can be high. | Susceptible to variations in sample preparation; lower accuracy than metabolic labeling. |
Conclusion
This compound metabolic labeling is a powerful and versatile technique for the accurate quantification of protein synthesis. By providing detailed protocols and contextual information on the regulation of protein synthesis, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to effectively apply this method in their studies. The ability to precisely measure protein dynamics offers invaluable insights into cellular physiology and disease, paving the way for the discovery of novel therapeutic targets and biomarkers.
References
- 1. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. portlandpress.com [portlandpress.com]
- 4. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Homeostasis: Eukaryotic Translation Initiation Factor 4E Control of 4E-Binding Protein 1 and p70 S6 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eIF4E-Dependent Translational Control: A Central Mechanism for Regulation of Pain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of translation factors eIF4GI and 4E-BP1 during recovery of protein synthesis from inhibition by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EIF4E - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | eIF4E-Dependent Translational Control: A Central Mechanism for Regulation of Pain Plasticity [frontiersin.org]
Application Note: Metabolic Flux Analysis Using ¹³C and ¹⁵N Co-labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic pathways, providing a detailed snapshot of cellular physiology.[1][2] While traditional MFA often relies on Carbon-13 (¹³C) tracers to map carbon flow, the co-labeling of substrates with both ¹³C and Nitrogen-15 (¹⁵N) offers a more comprehensive view of cellular metabolism.[3][4] This dual-isotope approach enables the simultaneous quantification of both carbon and nitrogen fluxes, which is essential for understanding the interplay between central carbon metabolism, nitrogen assimilation, and biosynthetic pathways such as amino acid and nucleotide synthesis.[3]
The co-labeling strategy involves introducing stable, non-radioactive isotopes like ¹³C-glucose and ¹⁵N-glutamine into a biological system.[5][6] As cells metabolize these substrates, the heavy isotopes are incorporated into downstream metabolites.[7] By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate the rates of the reactions involved.[3][7] This powerful technique is invaluable for identifying metabolic bottlenecks, understanding disease states, and guiding metabolic engineering efforts.[8][9]
Key Applications
-
Mapping Central Carbon and Nitrogen Metabolism: Simultaneously resolve fluxes in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and anaplerotic reactions, while also tracking nitrogen donation from sources like glutamate (B1630785) and glutamine.[3]
-
Amino Acid and Nucleotide Biosynthesis: Quantify the de novo synthesis rates of amino acids and nucleotides by tracing the incorporation of both carbon backbones and nitrogen groups.[3]
-
Disease Metabolism Research: Investigate the metabolic reprogramming in diseases like cancer, where both carbon and nitrogen metabolism are significantly altered to support rapid proliferation.[6][9]
-
Drug Development and Mechanism of Action: Identify novel drug targets within metabolic pathways and determine how therapeutic compounds alter the metabolic network of cells.[3][9]
General Experimental and Computational Workflow
The successful execution of a ¹³C and ¹⁵N co-labeling experiment requires careful planning across experimental and computational phases. The overall process begins with designing the labeling strategy and culminates in the biological interpretation of the calculated metabolic fluxes.
Caption: High-level workflow for a ¹³C/¹⁵N Metabolic Flux Analysis experiment.[1]
Visualizing Carbon and Nitrogen Flow
Co-labeling allows for the detailed tracing of atoms from multiple sources into key metabolic hubs. For example, using [U-¹³C]-glucose and [α-¹⁵N]-glutamine, the flow of carbon (blue) and nitrogen (red) can be tracked through central metabolism.
Caption: Simplified map of ¹³C and ¹⁵N flow in central metabolism.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the culture of adherent mammalian cells and the introduction of stable isotope-labeled substrates to achieve isotopic steady state.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Base medium (e.g., DMEM, RPMI-1640) lacking glucose and glutamine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)
-
¹⁵N-labeled amino acid (e.g., [α-¹⁵N]L-glutamine)
-
Standard cell culture reagents (PBS, trypsin-EDTA) and consumables (flasks, plates)
Procedure:
-
Prepare Labeling Medium: Reconstitute the base medium by adding dFBS to the desired concentration (e.g., 10%). Add the ¹³C and ¹⁵N-labeled substrates to their physiological concentrations (e.g., 25 mM for glucose, 2 mM for glutamine). Filter-sterilize the complete medium.
-
Cell Seeding: Culture cells in standard, unlabeled medium until they reach ~80% confluency.
-
Initiate Labeling: Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed ¹³C/¹⁵N labeling medium.
-
Achieve Steady State: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This is typically achieved after several cell doublings, ensuring comprehensive labeling of intracellular metabolites.[7] For many mammalian cell lines, 24-48 hours is a common starting point.
Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction
This step is critical to halt all enzymatic activity, preserving the metabolic snapshot at the time of harvesting.[10]
Materials:
-
6-well plates with labeled cells
-
Ice-cold saline solution (0.9% NaCl)
-
Pre-chilled (-80°C) extraction solvent: 80% methanol (B129727) / 20% water solution
-
Cell scraper
-
Centrifuge capable of reaching -20°C and 16,000 x g
Procedure:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium and immediately wash the cells with 1 mL of ice-cold saline to remove extracellular metabolites.
-
Aspirate the saline and add 1 mL of -80°C extraction solvent to each well.
-
Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cell lysate from the plate and transfer it to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube. This extract can be stored at -80°C until analysis.[11]
Protocol 3: Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is well-suited for analyzing polar metabolites from ¹³C/¹⁵N labeling experiments.[10][12]
Materials:
-
Metabolite extract from Protocol 2
-
Speed vacuum concentrator
-
LC-MS grade water and acetonitrile
-
LC autosampler vials
Procedure:
-
Dry the metabolite extract completely using a speed vacuum concentrator. The dried pellet can be stored at -80°C for long-term stability.[11]
-
For analysis, reconstitute the dried pellet in a suitable solvent for the chromatography method. A common choice for Hydrophilic Interaction Liquid Chromatography (HILIC) is a solution of 50:50 acetonitrile:water.[10] The volume should be chosen based on the initial cell number to ensure appropriate concentration.
-
Vortex the sample thoroughly to ensure all metabolites are redissolved.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an LC autosampler vial for analysis.
Protocol 4: Data Acquisition and Flux Estimation
Data Acquisition (LC-MS/MS):
-
Metabolite separation is typically performed using HILIC.[12]
-
Detection is performed on a tandem mass spectrometer (e.g., a triple quadrupole) using Selected Reaction Monitoring (SRM) in both positive and negative polarity modes to cover a wide range of metabolites.[5][12]
-
For each metabolite, a series of SRM transitions are monitored, corresponding to the unlabeled form (M+0) and all possible ¹³C and ¹⁵N isotopologues.
Data Analysis and Flux Estimation:
-
Peak Integration: Integrate the chromatographic peaks for all monitored SRM transitions to obtain peak areas for each isotopologue of every metabolite.[5]
-
Natural Abundance Correction: The raw peak areas must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, etc.) to determine the true extent of labeling from the tracer experiment.[3]
-
Flux Estimation: Use specialized software (e.g., INCA, OpenFLUX, 13CFLUX2) to estimate intracellular fluxes.[1][13] This software uses the corrected Mass Isotopomer Distributions (MIDs) and a defined metabolic network model to find the set of fluxes that best fits the experimental data through an iterative optimization algorithm.[13][14]
-
Statistical Analysis: Perform statistical tests, such as chi-squared tests, to assess the goodness-of-fit. Calculate confidence intervals for the estimated fluxes to determine their precision.[1][9]
Quantitative Data Presentation
The primary output of an MFA experiment is a flux map, which can be presented in tabular format for clarity and comparison between different conditions.
Table 1: Example of Relative Metabolic Flux Data
This table illustrates how flux data might be presented, normalized to the rate of glucose uptake. The values represent the percentage of carbon flux through key pathways relative to the glucose uptake rate.
| Metabolic Reaction/Pathway | Control Cells (Relative Flux ± SD) | Treated Cells (Relative Flux ± SD) |
| Glycolysis | ||
| Glucose -> G6P | 100.0 (fixed) | 100.0 (fixed) |
| F6P -> G3P (PPP) | 15.2 ± 1.1 | 25.8 ± 1.9 |
| PYK (Pyruvate Kinase) | 85.1 ± 3.4 | 65.4 ± 4.1 |
| Anaplerosis/Cataplerosis | ||
| PC (Pyruvate Carboxylase) | 20.5 ± 2.5 | 45.1 ± 3.8 |
| ME (Malic Enzyme) | 12.3 ± 1.8 | 8.9 ± 1.5 |
| TCA Cycle | ||
| CS (Citrate Synthase) | 75.6 ± 4.0 | 90.3 ± 5.2 |
| AKGDH (α-KG Dehydrogenase) | 70.1 ± 3.9 | 85.7 ± 4.9 |
| Nitrogen Metabolism | ||
| Glutamine -> Glutamate | 55.4 ± 3.1 | 40.2 ± 2.8 |
| Aspartate Transaminase | 30.8 ± 2.2 | 48.6 ± 3.5 |
Table 2: Mass Isotopomer Distribution (MID) of Glutamate
This table shows the fractional abundance of each mass isotopomer for Glutamate, a key node in carbon and nitrogen metabolism. M+0 is the unlabeled form, while M+1, M+2, etc., represent molecules containing one, two, or more heavy isotopes (¹³C or ¹⁵N).
| Isotopologue | Description | Fractional Abundance (Mol %) |
| M+0 | C₅H₉NO₄ (all light isotopes) | 2.5 |
| M+1 | Contains one ¹³C or one ¹⁵N | 10.1 |
| M+2 | Contains two ¹³C, or one ¹³C and one ¹⁵N | 22.8 |
| M+3 | Contains three ¹³C, or two ¹³C and one ¹⁵N | 30.5 |
| M+4 | Contains four ¹³C, or three ¹³C and one ¹⁵N | 24.6 |
| M+5 | Contains five ¹³C, or four ¹³C and one ¹⁵N | 8.9 |
| M+6 | Contains five ¹³C and one ¹⁵N | 0.6 |
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. f1000research.com [f1000research.com]
- 7. benchchem.com [benchchem.com]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrogen-15 Labeling in Quantitative Proteomics (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Stable Isotope Labeling in Quantitative Proteomics
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance changes in response to various stimuli, disease states, or therapeutic interventions.[1] Among the most accurate and robust methods for quantitative proteomics is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a metabolic labeling strategy that provides precise relative quantification of thousands of proteins in a single experiment.[2][3][4]
The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[4] This is achieved by growing one cell population in a medium containing the natural, "light" amino acids (e.g., containing ¹⁴N), while the other population is cultured in a medium where specific amino acids are replaced by their heavy isotopic counterparts (e.g., containing ¹⁵N).[3][4]
Nitrogen-15 (¹⁵N) is a non-radioactive, stable isotope of nitrogen. When cells are grown in a medium where the sole nitrogen source is ¹⁵N-enriched, all newly synthesized proteins will incorporate this heavy isotope.[5] This results in a predictable mass shift for every peptide containing nitrogen, which can be readily detected by mass spectrometry.[2][5]
A key advantage of the SILAC approach is that the "light" and "heavy" cell populations can be combined at a very early stage of the experimental workflow, often immediately after harvesting.[5] This co-processing minimizes experimental variability that can be introduced during sample preparation steps like protein extraction, digestion, and fractionation, leading to highly accurate and reproducible quantification.[2][6] The relative abundance of a protein between the two samples is then determined by comparing the signal intensities of the corresponding light and heavy peptide pairs in the mass spectrometer.[7]
This application note provides detailed protocols and methodologies for performing ¹⁵N-based SILAC experiments, from cell culture and labeling to mass spectrometry and data analysis.
General Experimental Workflow
The overall workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling can be divided into four main stages: Sample Preparation & Labeling, Sample Processing, Mass Spectrometry, and Data Analysis.[5]
Detailed Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling of E. coli
This protocol describes the labeling of E. coli using a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.[5]
Materials:
-
M9 minimal medium components (without NH₄Cl)
-
¹⁵NH₄Cl (e.g., Cambridge Isotope Laboratories)
-
Glucose (or other carbon source)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Calcium chloride (CaCl₂)
-
Trace elements solution
-
E. coli strain of interest
-
Appropriate antibiotics
Procedure:
-
Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting the ammonium (B1175870) chloride. Autoclave to sterilize.
-
Prepare ¹⁵N Stock: Prepare a sterile stock solution of ¹⁵NH₄Cl.
-
Prepare Light and Heavy Media:
-
Light (¹⁴N) Medium: To 500 mL of the sterile M9 base, add the appropriate amounts of sterile glucose, MgSO₄, CaCl₂, trace elements, antibiotics, and standard NH₄Cl.
-
Heavy (¹⁵N) Medium: To the other 500 mL of sterile M9 base, add the same components as the light medium, but substitute the standard NH₄Cl with the ¹⁵NH₄Cl stock solution.
-
-
Adaptation and Growth:
-
Inoculate a starter culture of E. coli in the light medium and grow overnight.
-
The next day, dilute the starter culture into a larger volume of fresh light medium and a separate culture into the heavy medium.
-
Grow the cells for at least 5-6 generations to ensure near-complete incorporation of the ¹⁵N label. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
-
Experimental Treatment: Once the cultures have reached the desired cell density and labeling efficiency, apply the experimental treatment to the "heavy" labeled culture, while the "light" culture serves as the control.
-
Harvesting and Mixing:
-
Harvest the cells from both cultures by centrifugation.
-
Wash the cell pellets with a suitable buffer (e.g., PBS).
-
At this point, the "light" and "heavy" cell pellets can be mixed in a 1:1 ratio based on cell count or total protein concentration.
-
Protocol 2: ¹⁵N Metabolic Labeling of Mammalian Cells
This protocol provides a general procedure for labeling adherent mammalian cells.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in specific amino acids (e.g., lysine (B10760008) and arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" amino acids (e.g., L-Arginine and L-Lysine)
-
"Heavy" ¹⁵N-labeled amino acids (e.g., L-Arginine:HCl (U-¹³C₆, ¹⁵N₄) and L-Lysine:2HCl (U-¹³C₆, ¹⁵N₂))
-
Mammalian cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the amino acid-deficient medium and supplement it with dFBS and the "light" L-Arginine and L-Lysine to their normal physiological concentrations.
-
Heavy Medium: Reconstitute a separate batch of the amino acid-deficient medium and supplement it with dFBS and the "heavy" ¹⁵N-labeled L-Arginine and L-Lysine.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to achieve >97% label incorporation.[8]
-
Monitor cell growth and morphology to ensure that the heavy amino acids do not have adverse effects.
-
Verify the labeling efficiency by performing a small-scale protein extraction and mass spectrometry analysis.
-
-
Experimental Design:
-
Once labeling is complete, one population of cells (e.g., the "heavy" labeled cells) can be subjected to the experimental treatment, while the other ("light" labeled cells) serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Sample Pooling:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[9]
-
Protocol 3: Protein Digestion and Peptide Cleanup
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein mixture by adding DTT and incubating.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
-
Tryptic Digestion:
-
Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid to stop the digestion.
-
Desalt and concentrate the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Data Analysis Workflow
The analysis of ¹⁵N metabolic labeling data involves several computational steps to identify peptides, quantify their isotopic ratios, and perform statistical analysis to determine changes in protein abundance.[5]
Key Data Analysis Steps:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences.[5] Software such as MaxQuant or Protein Prospector can be used for this purpose.[5][10]
-
Quantification: The software identifies pairs of "light" (¹⁴N) and "heavy" (¹⁵N) peptides and calculates the ratio of their intensities.[5]
-
Ratio Adjustment: It is important to account for the labeling efficiency. The calculated peptide ratios should be adjusted based on the determined labeling efficiency.[11]
-
Protein-Level Statistics: Peptide ratios are then compiled to the protein level, often by calculating the median and interquartile ranges of the ratios for all peptides identified for a given protein.[11]
-
Normalization: Normalization is performed to correct for any systematic errors in sample mixing. This is often done by ensuring the median of the ¹⁴N/¹⁵N ratios for all quantified proteins is approximately 1, assuming that most proteins do not change in abundance.[12]
-
Statistical Analysis: Appropriate statistical tests are applied to identify proteins that show significant changes in abundance between the experimental conditions.
Data Presentation: Quantitative Summary
The following tables provide representative data that can be obtained from ¹⁵N SILAC experiments.
Table 1: Representative Labeling Efficiency
| Organism/Cell Line | Labeling Method | Passage/Time | Labeling Efficiency (%) |
| HeLa Cells | ¹³C₆, ¹⁵N₂-Lysine | Passage 4 (~6 doublings) | 98.5% |
| HeLa Cells | ¹³C₆, ¹⁵N₂-Lysine | Passage 5 (~7.5 doublings) | 98.9% |
| Mouse | ¹⁵N-labeled diet | - | >95% |
Note: This is representative data. Actual incorporation rates may vary depending on the cell line, organism, and experimental conditions.[13]
Table 2: Example Protein Quantitation Data
| Protein ID | Gene Name | Description | ¹⁴N/¹⁵N Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.89 | Unchanged |
| P68871 | HBB | Hemoglobin subunit beta | 0.98 | 0.92 | Unchanged |
| Q9Y6K9 | PARK7 | Parkinson disease protein 7 | 2.54 | 0.002 | Upregulated |
| P08670 | VIM | Vimentin | 0.45 | 0.005 | Downregulated |
Applications of ¹⁵N Labeling in Proteomics
The versatility of ¹⁵N metabolic labeling has led to its application across a wide range of biological research areas.[2]
-
Global Proteome Analysis: ¹⁵N labeling enables the relative quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome's response to various stimuli or conditions.[2]
-
Signaling Pathway Analysis: SILAC is instrumental in elucidating the dynamics of signaling pathways by quantifying changes in protein expression and post-translational modifications (PTMs) in response to stimuli.[1] For example, it can be used to compare the phosphoproteome of cells before and after growth factor stimulation to identify key phosphorylation events.[1]
-
Drug Target Identification: In the pharmaceutical industry, ¹⁵N labeling can be used to identify the protein targets of novel drug candidates.[2]
-
Disease and Metabolic Pathway Studies: This technique has been successfully applied to study diseases and metabolic pathways in various model organisms, including plants, mammals, C. elegans, and Drosophila melanogaster.[2]
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Signaling
The diagram below illustrates a general workflow for using SILAC to study RTK signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 10. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. benchchem.com [benchchem.com]
Application of Nitrogen-15 in Soil Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, serves as an indispensable tracer in soil science research.[1][2][3] Its application allows for the precise tracking and quantification of nitrogen (N) transformation processes within the complex soil-plant-atmosphere system. Unlike the more abundant ¹⁴N, the distinct mass of ¹⁵N enables its detection and measurement using techniques like Isotope Ratio Mass Spectrometry (IRMS), providing unparalleled insights into the nitrogen cycle.[1][3][4] This document provides detailed application notes and experimental protocols for the use of ¹⁵N in key areas of soil science research, including the determination of fertilizer use efficiency, quantification of biological nitrogen fixation, and the measurement of gross N mineralization and immobilization rates.
The natural abundance of ¹⁵N is approximately 0.366%, and its use in research involves the application of materials artificially enriched or depleted in ¹⁵N.[1][5] By introducing a ¹⁵N-labeled compound into a soil system, researchers can trace the movement of the added nitrogen, distinguish it from native soil nitrogen, and quantify the rates of various N cycling processes.[2][6] This capability is crucial for developing sustainable agricultural practices, mitigating environmental nitrogen pollution, and enhancing our fundamental understanding of soil biogeochemistry.
Key Applications and Experimental Protocols
Determining Fertilizer Use Efficiency and Nitrogen Recovery
Application Note: A primary application of ¹⁵N is to trace the fate of applied nitrogen fertilizers in the soil-plant system.[7][8][9] By using ¹⁵N-labeled fertilizers (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻, or ¹⁵N-urea), researchers can accurately determine the proportion of nitrogen taken up by the crop, the amount that remains in the soil, and the portion lost to the environment through processes like leaching and denitrification.[3][7] Studies have shown that often only 30-50% of applied nitrogen is taken up by crops, highlighting the importance of such tracer studies for improving fertilizer management.[3][7]
Experimental Protocol: ¹⁵N-Labeled Fertilizer Field Trial
-
Experimental Setup:
-
Establish field plots with uniform soil conditions. Include control plots (no N fertilizer) and plots receiving different rates of ¹⁵N-labeled fertilizer.
-
The ¹⁵N enrichment of the fertilizer should be known and is typically between 1 and 10 atom% excess.[10]
-
Apply the ¹⁵N-labeled fertilizer evenly to the designated plots at the desired growth stage of the crop.
-
-
Plant and Soil Sampling:
-
At key growth stages and at final harvest, collect representative plant samples (shoots and roots) from each plot.
-
Collect soil samples from different depths within the plots to determine the distribution of residual fertilizer N.
-
-
Sample Preparation:
-
Dry plant samples at 70°C for 72 hours and grind them into a fine powder.[10]
-
Air-dry soil samples and sieve them to remove roots and large particles. A sub-sample should be finely ground.
-
-
¹⁵N Analysis:
-
Calculations:
-
Nitrogen Derived from Fertilizer (Ndff) in Plant:
-
Fertilizer N uptake ( kg/ha ):
-
Fertilizer Use Efficiency (%):
-
Residual Fertilizer N in Soil: Calculated similarly based on the ¹⁵N excess in the soil.
-
Logical Workflow for a ¹⁵N Fertilizer Tracing Experiment
References
- 1. Why this compound is Essential for Precision Soil Fertility Studies - China Isotope Development [asiaisotopeintl.com]
- 2. This compound tracing - Wikipedia [en.wikipedia.org]
- 3. How this compound Isotope Tracers Improve Fertilizer Efficiency and Crop Yields - China Isotope Development [asiaisotopeintl.com]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. From Farms to Labs: How this compound Enhances Nutrient Tracking and Environmental Science - China Isotope Development [asiaisotopeintl.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 8. iaea.org [iaea.org]
- 9. ISOFLEX USA - Using this compound in agricultural research: Improving crop productivity in Panama [isoflex.com]
- 10. Techniques applied in agricultural research to quantify nitrogen fixation: a systematic review [scielo.org.co]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Nitrogen-15 Tracing in Microbial Ecology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nitrogen-15 Tracing
This compound (¹⁵N) tracing is a powerful technique used in microbial ecology to elucidate the roles of microorganisms in the nitrogen (N) cycle. By introducing substrates enriched with the stable isotope ¹⁵N into an environment, researchers can track the movement of nitrogen through various microbial metabolic pathways. This allows for the quantification of key N-cycling processes such as nitrogen fixation, nitrification, denitrification, and nitrogen assimilation by microbial biomass.[1][2] The use of ¹⁵N provides a direct link between microbial identity and metabolic function, offering invaluable insights into the intricate web of microbial interactions and their impact on ecosystem health.[1][2]
This document provides detailed application notes and protocols for several key ¹⁵N tracing methodologies, including Stable Isotope Probing (SIP) with DNA and RNA, the ¹⁵N Isotope Pairing Technique for measuring denitrification, and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for single-cell analysis.
Key Applications of ¹⁵N Tracing in Microbial Ecology
-
Identifying Functionally Active Microorganisms: Pinpointing which microbes are actively involved in specific N transformations within a complex community.
-
Quantifying Nitrogen Transformation Rates: Measuring the rates of processes like nitrogen fixation, nitrification, and denitrification in various environments, from soils to aquatic sediments.[3][4][5][6][7]
-
Tracing Nitrogen Flow in Food Webs: Understanding the transfer of newly fixed or cycled nitrogen through different trophic levels.
-
Assessing the Impact of Environmental Changes: Evaluating how factors like pollution, climate change, or agricultural practices affect microbial N-cycling activities.
-
Drug Discovery and Biotechnology: Identifying novel microorganisms and enzymes involved in nitrogen metabolism that may have applications in drug development or industrial processes.
Experimental Techniques and Protocols
DNA and RNA Stable Isotope Probing (DNA-SIP and RNA-SIP)
DNA- and RNA-SIP are widely used methods to identify microorganisms that assimilate a ¹⁵N-labeled substrate into their nucleic acids.[8][9] This technique involves incubating an environmental sample with a ¹⁵N-enriched compound, extracting the total DNA or RNA, and then separating the labeled ("heavy") nucleic acids from the unlabeled ("light") ones using density gradient ultracentrifugation.[8][9] The microbes that have incorporated the ¹⁵N can then be identified by sequencing the nucleic acids from the heavy fractions.
Experimental Workflow for DNA/RNA-SIP
Protocol: ¹⁵N DNA Stable Isotope Probing (DNA-SIP)
This protocol is adapted from established methods and is suitable for soil samples.
Materials:
-
¹⁵N-labeled substrate (e.g., (¹⁵NH₄)₂SO₄, K¹⁵NO₃)
-
Soil sample
-
DNA extraction kit
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 8.0)
-
Ultracentrifuge with a vertical or near-vertical tube rotor
-
Polyallomer centrifuge tubes (e.g., 5.1 mL)
-
Refractometer
-
Syringe pump for fractionation
-
Ethanol (B145695) and glycogen (B147801) for DNA precipitation
Procedure:
-
Sample Incubation:
-
Incubate soil microcosms with the ¹⁵N-labeled substrate. The concentration and incubation time will depend on the specific research question and the expected microbial activity. A typical starting point is 10 atom% ¹⁵N enrichment.
-
Include a control incubation with the corresponding ¹⁴N substrate.
-
-
DNA Extraction:
-
Extract total DNA from the incubated soil samples using a suitable commercial kit or a standard protocol. Aim for a DNA yield of 0.5-5 µg per gradient.[9]
-
-
Gradient Preparation:
-
In a sterile tube, combine the extracted DNA (0.5-5 µg) with gradient buffer and a CsCl solution to achieve a final buoyant density of approximately 1.725 g/mL.[10]
-
Verify the buoyant density using a refractometer.
-
-
Ultracentrifugation:
-
Carefully load the mixture into ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 177,000 x g) at 20°C for an extended period (e.g., 44-60 hours) to allow the DNA to form a gradient based on its buoyant density.[11]
-
-
Fractionation:
-
After centrifugation, carefully remove the tubes.
-
Fractionate the gradient by displacing the liquid from the bottom of the tube using a syringe pump and collecting small, equal-volume fractions (e.g., 15 fractions of 200 µL each).[11]
-
-
DNA Precipitation and Quantification:
-
Precipitate the DNA from each fraction using ethanol and a co-precipitant like glycogen.
-
Resuspend the DNA in a suitable buffer and quantify the amount in each fraction.
-
-
Analysis:
-
Identify the "heavy" fractions containing the ¹⁵N-labeled DNA by comparing the DNA distribution to the control gradient.
-
Perform downstream molecular analyses, such as 16S rRNA gene amplicon sequencing or metagenomics, on the DNA from the heavy fractions to identify the active microbial taxa.
-
Table 1: Typical Parameters for DNA-SIP Ultracentrifugation
| Parameter | Value | Reference |
| Centrifuge Rotor | VTi 65.2 or similar | [11] |
| Centrifuge Tubes | 5.1 mL Quick-Seal Polyallomer | [11] |
| Gradient Medium | Cesium Chloride (CsCl) | [8] |
| Initial Buoyant Density | 1.725 g/mL | [10] |
| Centrifugation Speed | 44,000 rpm (177,000 x g) | [11] |
| Centrifugation Temperature | 20°C | [11] |
| Centrifugation Time | 44 - 60 hours | [11] |
| DNA Loading | 0.5 - 5 µg | [9] |
Protocol: ¹⁵N RNA Stable Isotope Probing (RNA-SIP)
RNA-SIP is conceptually similar to DNA-SIP but targets RNA, which provides a snapshot of the metabolically active portion of the microbial community due to the shorter half-life of RNA compared to DNA.
Materials:
-
¹⁵N-labeled substrate
-
Environmental sample
-
RNA extraction kit
-
Cesium trifluoroacetate (B77799) (CsTFA)
-
Gradient buffer
-
Other materials as for DNA-SIP
Procedure:
-
Sample Incubation and RNA Extraction:
-
Follow similar procedures as for DNA-SIP, but with potentially shorter incubation times to capture the active microbial response.
-
Extract total RNA using a method that minimizes degradation.
-
-
Gradient Preparation:
-
For RNA-SIP, CsTFA is used instead of CsCl. Prepare a gradient solution containing the extracted RNA (typically 300-500 ng), CsTFA, and formamide.[9] The formamide helps to denature the RNA and improve separation.
-
The final refractive index should be around 1.3729.
-
-
Ultracentrifugation and Fractionation:
-
Centrifugation conditions are typically around 37,000 rpm at 20°C for over 60 hours.[3]
-
Fractionate the gradient as described for DNA-SIP.
-
-
RNA Precipitation and Analysis:
-
Precipitate the RNA from each fraction.
-
Reverse transcribe the RNA to cDNA for downstream analysis, such as 16S rRNA gene sequencing or metatranscriptomics.
-
Table 2: Typical Parameters for RNA-SIP Ultracentrifugation
| Parameter | Value | Reference |
| Centrifuge Rotor | Vertical or near-vertical tube rotor | [3] |
| Centrifuge Tubes | 5 mL Beckman centrifuge tubes | [3] |
| Gradient Medium | Cesium Trifluoroacetate (CsTFA) | [12] |
| Refractive Index | 1.3729 ± 0.0002 | [3] |
| Centrifugation Speed | 37,000 rpm | [3] |
| Centrifugation Temperature | 20°C | [3] |
| Centrifugation Time | > 60 hours | [3] |
| RNA Loading | 300 - 750 ng | [3][9] |
¹⁵N Isotope Pairing Technique (IPT)
The ¹⁵N Isotope Pairing Technique is a robust method for measuring denitrification rates in aquatic sediments.[4][5][7] The principle is to add ¹⁵N-labeled nitrate (B79036) (¹⁵NO₃⁻) to the overlying water of a sediment core. This labeled nitrate mixes with the unlabeled ¹⁴NO₃⁻ present in the water and produced via nitrification within the sediment. Denitrifying bacteria will then produce three types of dinitrogen gas: ²⁸N₂ (¹⁴N¹⁴N), ²⁹N₂ (¹⁴N¹⁵N), and ³⁰N₂ (¹⁵N¹⁵N).[13] By measuring the production rates of ²⁹N₂ and ³⁰N₂, the total denitrification rate can be calculated.[13]
Signaling Pathway for Denitrification
Protocol: ¹⁵N Isotope Pairing Technique
This protocol describes a batch-mode assay for sediment cores.
Materials:
-
Sediment cores with overlying water
-
¹⁵N-labeled potassium nitrate (K¹⁵NO₃) solution
-
Gas-tight incubation chambers
-
Magnetic stirrers
-
Membrane Inlet Mass Spectrometer (MIMS) or Gas Chromatograph-Mass Spectrometer (GC-MS) for N₂ isotope analysis
Procedure:
-
Core Collection and Pre-incubation:
-
Collect intact sediment cores with overlying water.
-
Pre-incubate the cores under in situ temperature and oxygen conditions for a period (e.g., 0-24 hours) to allow them to stabilize.[4]
-
-
¹⁵N Tracer Addition:
-
Incubation:
-
Seal the cores in gas-tight chambers.
-
Incubate for a period of a few hours. The exact duration depends on the expected denitrification rates.
-
-
Sampling and Analysis:
-
At the beginning and end of the incubation (or at multiple time points), collect water samples from the overlying water.
-
Analyze the dissolved N₂ isotopic composition (²⁸N₂, ²⁹N₂, and ³⁰N₂) using MIMS or GC-MS.
-
-
Rate Calculation:
-
Calculate the production rates of ²⁹N₂ and ³⁰N₂ from the change in their concentrations over time.
-
Use the following equations to calculate the denitrification rates of water column nitrate (Dw) and nitrified nitrate (Dn):
-
D₁₅ = p(²⁹N₂) + 2 * p(³⁰N₂)
-
D₁₄ = p(²⁸N₂) + p(²⁹N₂)/2
-
Where p(²⁸N₂), p(²⁹N₂), and p(³⁰N₂) are the production rates of the respective N₂ species.
-
The total denitrification rate (D_total) = D₁₄ + D₁₅.
-
-
Table 3: Denitrification Rates in Various Aquatic Sediments Measured by ¹⁵N Isotope Pairing
| Ecosystem | Denitrification Rate (mmol N m⁻² d⁻¹) | Reference |
| Lake Sediments | 0.8 - 5.4 | [6] |
| Estuarine Sediments | 1.2 - 10.8 | [6] |
| Coastal Waters | 0.5 - 15.2 | [1] |
| Rivers | 0.3 - 8.9 | [1] |
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)
NanoSIMS is a high-resolution imaging technique that can be used to visualize and quantify the incorporation of stable isotopes into individual microbial cells.[14] When combined with ¹⁵N labeling, it is often referred to as nanoSIP.[14] This powerful method allows for the investigation of metabolic activity and nutrient transfer at the single-cell level within complex microbial communities.[14]
Experimental Workflow for NanoSIMS
Protocol: ¹⁵N NanoSIMS of Microbial Cells
Materials:
-
¹⁵N-labeled substrate
-
Microbial culture or environmental sample
-
Fixatives (e.g., paraformaldehyde)
-
Embedding resin (optional)
-
Conductive sample holders (e.g., silicon wafers)
-
NanoSIMS instrument
Procedure:
-
Sample Incubation:
-
Incubate the microbial sample with the ¹⁵N-labeled substrate.
-
-
Sample Preparation:
-
Fix the cells to preserve their structure.
-
For some samples, embedding in resin and sectioning may be necessary.
-
Mount the cells onto a conductive sample holder.
-
-
NanoSIMS Analysis:
-
Introduce the sample into the NanoSIMS instrument.
-
A primary ion beam (typically Cs⁺) is rastered across the sample surface, sputtering secondary ions.
-
The mass spectrometer separates and detects the secondary ions of interest, such as ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻, to determine the nitrogen isotopic composition.[15]
-
-
Data Analysis:
-
The data is used to generate high-resolution images of the isotopic ratios across the sample.
-
Regions of interest (ROIs) are drawn around individual cells to quantify their specific ¹⁵N enrichment.
-
This quantitative data can be used to calculate nitrogen assimilation rates for individual cells.
-
Table 4: Quantitative Nitrogen Assimilation Data from NanoSIMS Studies
| Organism/Community | ¹⁵N Substrate | ¹⁵N Assimilation Rate | Environment | Reference |
| Synechococcus | ¹⁵N-Nitrate | 9.2% atom fraction after 6h | Marine water column | |
| ANME-DSS consortia | ¹⁵N₂ | ~1.5 atom % ¹⁵N | Methane seep sediment | [13] |
| Soil Microorganisms | ¹⁵N₂ | Variable, up to several atom % ¹⁵N | Soil microcosms | [15] |
| Pseudomonas aeruginosa | ¹⁵N-Ammonium | Calibrated against bulk analysis | Chemostat culture | [1] |
Data Presentation and Interpretation
The quantitative data generated from ¹⁵N tracing experiments are crucial for understanding the dynamics of microbial nitrogen cycling. Presenting this data in clearly structured tables allows for easy comparison across different experimental conditions, environments, and microbial groups.
When interpreting ¹⁵N tracing data, it is important to consider potential limitations and sources of error, such as:
-
Isotope effects: Lighter isotopes (¹⁴N) may be processed slightly faster by enzymes than heavier isotopes (¹⁵N), which can lead to fractionation.
-
Tracer availability: The added ¹⁵N tracer may not be uniformly available to all microorganisms in a heterogeneous environment.
-
Recycling of ¹⁵N: The remineralization of ¹⁵N from dead microbial biomass can be a source of labeled nitrogen for other organisms, complicating the interpretation of direct uptake.
Conclusion
This compound tracing techniques are indispensable tools in modern microbial ecology. They provide a means to move beyond simply describing the composition of microbial communities to understanding their functional roles in biogeochemical cycles. The protocols and application notes provided here offer a starting point for researchers looking to incorporate these powerful methods into their studies. As these techniques continue to be refined and combined with other 'omics' approaches, they will undoubtedly lead to further breakthroughs in our understanding of the microbial world and its profound impact on our planet.
References
- 1. Measurement of Denitrification in Sediments with the 15N Isotope Pairing Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Potential N Turnover Rates in Hypersaline Microbial Mats by Using 15N Tracer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Microorganism community composition analysis coupling with 15N tracer experiments reveals the nitrification rate and N2O emissions in low pH soils in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Probing Techniques and Methodological Considerations Using 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global assessment of the fate of nitrogen deposition in forest ecosystems: Insights from 15N tracer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Calculation and Interpretation of Substrate Assimilation Rates in Microbial Cells Based on Isotopic Composition Data Obtained by nanoSIMS [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heavy water and 15N labeling with NanoSIMS analysis reveals growth-rate dependent metabolic heterogeneity in chemostats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitrogen-15 Isotope Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as a powerful tracer in a wide array of scientific disciplines, including biomedical research, drug development, agriculture, and environmental science. Mass spectrometry is the predominant analytical technique for accurately measuring ¹⁵N abundance. The precision of these measurements, however, is fundamentally reliant on meticulous sample preparation. This document provides detailed application notes and standardized protocols for the preparation of various sample types for ¹⁵N analysis by mass spectrometry, ensuring high-quality, reproducible data for your research needs.
The two principal methods for converting nitrogen within a sample into dinitrogen gas (N₂), the analyte for isotope ratio mass spectrometry (IRMS), are the Dumas combustion method and the Kjeldahl digestion followed by the Rittenberg reaction. For volatile or semi-volatile nitrogen-containing compounds, such as amino acids, derivatization followed by gas chromatography-mass spectrometry (GC-MS) is often the method of choice.
General Sample Pre-treatment
Prior to the conversion of nitrogen to N₂, several pre-treatment steps are crucial to ensure the accuracy and precision of the isotopic analysis. These steps are applicable to a wide range of solid samples such as tissues, soils, and plant materials.
1. Drying: Samples should be thoroughly dried to remove all moisture. This can be achieved by freeze-drying (lyophilization) or oven-drying at 60-70°C until a constant weight is achieved.[1][2] Proper drying prevents inaccurate sample weighing and potential interference with the analytical instrumentation.
2. Homogenization: To ensure that the small subsample analyzed is representative of the entire sample, it must be homogenized to a fine, uniform powder.[1][3] This can be accomplished using a ball mill, grinder, or a mortar and pestle.
3. Weighing: Samples should be weighed with high precision using a microbalance. The target weight will depend on the nitrogen content of the sample and the sensitivity of the mass spectrometer.[1][3]
4. Encapsulation (for Elemental Analysis - Isotope Ratio Mass Spectrometry): For combustion methods, the accurately weighed, dried, and homogenized sample is placed into a small tin or silver capsule.[1] Tin capsules are most common and also act as a catalyst during combustion. Silver capsules are used for samples that have been acidified. The capsule is then folded and compressed to remove air and create a small, tight pellet.[3]
Experimental Protocols
Protocol 1: Automated Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) via Dumas Combustion
The Dumas method involves the complete combustion of the sample in the presence of oxygen at a high temperature (typically 900-1000°C). The resulting gases are then passed through a reduction furnace containing copper to convert nitrogen oxides (NOx) to N₂. The N₂ gas is then separated from other combustion products and introduced into the mass spectrometer.
Materials:
-
Dried and homogenized sample
-
Tin capsules (e.g., 5 x 9 mm)
-
Microbalance
-
Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (IRMS)
-
High-purity helium and oxygen
Procedure:
-
Accurately weigh 1-5 mg of the prepared solid sample into a tin capsule. The exact weight depends on the expected nitrogen content (aim for 20-100 µg of N).
-
Fold the tin capsule into a compact, airtight pellet.
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
The sample is dropped into a combustion furnace (900-1000°C) with a pulse of pure oxygen.
-
The combustion gases are swept by a helium carrier gas through a reduction furnace (600-650°C) containing copper to reduce NOx to N₂.
-
Water and carbon dioxide are removed by specific traps.
-
The purified N₂ gas is introduced into the IRMS for isotopic analysis.
Protocol 2: Kjeldahl Digestion and Rittenberg Reaction
This classic wet chemistry method involves two main stages. First, the organic nitrogen in the sample is converted to ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) by digestion with concentrated sulfuric acid. Second, the ammonium is converted to N₂ gas for mass spectrometric analysis using the Rittenberg reaction with an alkaline hypobromite (B1234621) solution.
Materials:
-
Dried and homogenized sample
-
Kjeldahl digestion tubes
-
Concentrated sulfuric acid (H₂SO₄)
-
Kjeldahl catalyst (e.g., potassium sulfate and copper sulfate mixture)
-
Boric acid solution (4%)
-
Sodium hydroxide (B78521) (NaOH) solution (40%)
-
Alkaline hypobromite solution (freshly prepared)
-
Rittenberg apparatus or a vacuum line system connected to the IRMS
Procedure:
Part A: Kjeldahl Digestion
-
Weigh an appropriate amount of the sample (containing 1-2 mg of nitrogen) and place it in a Kjeldahl digestion tube.
-
Add a Kjeldahl catalyst tablet and 5-10 mL of concentrated sulfuric acid.
-
Heat the tube in a digestion block, initially at a lower temperature (e.g., 150-200°C) and then increase to 350-380°C.
-
Continue digestion until the solution becomes clear and colorless (typically 1-2 hours).
-
Allow the digest to cool completely.
-
Carefully dilute the digest with deionized water.
-
Neutralize the digest with 40% NaOH solution. The ammonium is converted to ammonia (B1221849) (NH₃).
-
The ammonia is then distilled into a 4% boric acid solution.
Part B: Rittenberg Reaction
-
Transfer an aliquot of the boric acid solution containing the trapped ammonia into a Rittenberg flask.
-
Attach the flask to a vacuum line, and thoroughly degas the solution by repeated freeze-pump-thaw cycles to remove atmospheric N₂.
-
Inject a freshly prepared, degassed alkaline sodium hypobromite (NaBrO) solution into the flask. The ammonium is oxidized to N₂ gas.
-
The N₂ gas is then cryogenically purified and introduced into the mass spectrometer.
Preparation of Alkaline Hypobromite Solution:
-
Dissolve 32 g of sodium hydroxide in 100 mL of distilled water and cool the solution in an ice bath.
-
Slowly add 8 mL of bromine to the cold NaOH solution while stirring continuously.
-
Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment. The solution should be prepared fresh daily.
Protocol 3: Derivatization of Amino Acids for GC-MS Analysis
For the analysis of ¹⁵N in specific amino acids, derivatization is necessary to make them volatile for gas chromatography. A common method is trifluoroacetylation.
Materials:
-
Dried amino acid extract or protein hydrolysate
-
Acidified n-butanol (3 M HCl in n-butanol)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Dichloromethane (DCM)
-
Heating block or oven
-
Nitrogen evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Place the dried amino acid sample (1-10 mg) in a reaction vial.
-
Add 1 mL of acidified n-butanol.
-
Cap the vial and heat at 100°C for 30 minutes to form butyl esters.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of trifluoroacetic anhydride and 200 µL of dichloromethane.
-
Cap the vial and heat at 150°C for 10 minutes to form the N-trifluoroacetyl derivatives.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Data Presentation: Quantitative Comparison of Methods
| Parameter | Dumas Combustion (EA-IRMS) | Kjeldahl-Rittenberg | Derivatization (GC-MS) |
| Principle | High-temperature combustion | Wet chemical digestion and oxidation | Chemical modification for volatility |
| Typical Sample Size | 1-5 mg (solid) | 100-500 mg (solid) | 1-10 mg (extract) |
| Nitrogen Requirement | 20-100 µg | 1-2 mg | Dependent on compound concentration |
| Analysis Time per Sample | 3-5 minutes | Several hours | 20-40 minutes (GC run time) |
| Throughput | High (automated) | Low (manual) | Moderate (autosampler) |
| Safety | Relatively safe | Hazardous chemicals (strong acids/bases, bromine) | Requires handling of derivatizing agents |
| Precision (δ¹⁵N) | Typically < 0.2‰ | Typically < 0.3‰ | Dependent on derivatization efficiency |
| Nitrogen Recovery | Generally quantitative for most organic and inorganic forms | May not recover all forms of nitrogen (e.g., nitrates) | Specific to the target compounds |
| Automation | Fully automated | Digestion can be automated, Rittenberg is manual | Fully automated |
Mandatory Visualizations
General workflow for this compound sample preparation.
Workflow for EA-IRMS analysis via Dumas combustion.
References
Application Notes and Protocols for 15N Tracer Studies in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the experimental design and execution of 15N tracer studies in both terrestrial and aquatic ecosystems. The stable isotope ¹⁵N serves as a powerful tool to trace the movement and transformation of nitrogen (N), a key element in biogeochemical cycles and a critical component in drug development and environmental impact assessments.
Application Notes
Introduction to ¹⁵N Tracer Studies
Nitrogen cycling is a fundamental process in all ecosystems. Understanding the rates of nitrogen transformation and the fate of nitrogen inputs is crucial for assessing ecosystem health, productivity, and the environmental impact of anthropogenic activities. ¹⁵N, a stable, non-radioactive isotope of nitrogen, acts as a tracer, allowing researchers to follow the path of nitrogen through various ecosystem compartments, including soil, water, microorganisms, and plants.[1] By introducing a compound enriched in ¹⁵N into an ecosystem, the movement and incorporation of that nitrogen can be distinguished from the naturally abundant ¹⁴N.
The two primary approaches in ¹⁵N tracer studies are:
-
Enrichment Studies: Involve the addition of a known amount of a ¹⁵N-enriched compound to an ecosystem. This method is quantitative and allows for the calculation of N transformation rates and pool turnover.
-
Natural Abundance Studies: Measure the natural variations in ¹⁵N abundance (expressed as δ¹⁵N) among different ecosystem components. These variations arise from isotopic fractionation during biogeochemical processes and can provide insights into N sources and cycling.
Principles of Experimental Design
A well-designed ¹⁵N tracer study is critical for obtaining meaningful and interpretable results. Key considerations include:
-
Defining Research Objectives: The specific research question will dictate the choice of tracer, the application method, the duration of the experiment, and the sampling strategy. Common objectives include quantifying fertilizer uptake efficiency, tracing the fate of atmospheric nitrogen deposition, or understanding internal nitrogen cycling pathways.
-
Tracer Selection and Application:
-
Chemical Form: The ¹⁵N-labeled compound should be chosen to match the nitrogen form being investigated (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻, or labeled organic N like urea).[1]
-
Enrichment Level: The level of ¹⁵N enrichment should be sufficient to be detectable above the natural background but low enough to avoid significantly altering the natural nitrogen pools and processes (a "tracer" amount).
-
Application Method: The tracer can be applied as a solution sprayed onto the soil or vegetation, injected into the soil, or added to the water column in aquatic systems. The method should ensure a uniform distribution of the tracer within the target ecosystem compartment.[1][2]
-
-
Experimental Plots and Replication:
-
Plot Size: The size of the experimental plots should be large enough to be representative of the ecosystem and to minimize edge effects.
-
Replication: Adequate replication of treatments and control plots is essential for statistical analysis and to account for spatial heterogeneity.
-
-
Sampling Strategy:
-
Compartments: Samples should be collected from all relevant ecosystem compartments, such as soil (at different depths), plant tissues (roots, stems, leaves), water, and potentially fauna.[3][4]
-
Temporal Resolution: The frequency and duration of sampling should be designed to capture the dynamics of the processes being studied. Short-term studies may involve sampling over hours to days, while long-term studies can extend for years to track the fate of nitrogen in slower-turnover pools.[1]
-
-
Control Plots: Control plots that do not receive the ¹⁵N tracer are necessary to determine the natural background ¹⁵N abundance and to account for any potential effects of the experimental setup.
Sample Handling and Analysis
Proper sample handling and preparation are crucial to prevent contamination and ensure accurate isotopic analysis.
-
Sample Collection: Use clean tools and containers for sample collection. Soil samples are often collected using corers, while plant samples are clipped or excavated. Water samples should be filtered and preserved.
-
Sample Preparation: Samples are typically dried (oven-dried or freeze-dried), ground to a fine powder to ensure homogeneity, and weighed into tin or silver capsules for analysis.[5]
-
Isotope Ratio Mass Spectrometry (EA-IRMS): The ¹⁵N abundance in the prepared samples is determined using an Elemental Analyzer coupled with an Isotope Ratio Mass Spectrometer (EA-IRMS). The EA combusts the sample to produce N₂ gas, which is then introduced into the IRMS to measure the ratio of ¹⁵N to ¹⁴N.[6][7]
Data Calculation and Interpretation
The primary data obtained from the IRMS are the δ¹⁵N values or atom % ¹⁵N. These are used to calculate key parameters:
-
Atom % ¹⁵N Excess: The enrichment of ¹⁵N in a sample above the natural background abundance.
-
¹⁵N Recovery: The proportion of the applied ¹⁵N tracer that is recovered in a specific ecosystem pool. This is calculated based on the ¹⁵N excess, the total N concentration in the pool, and the size of the pool.
-
Nitrogen Fluxes: By combining ¹⁵N recovery data with pool size measurements over time, it is possible to calculate the rates of nitrogen transfer between different ecosystem compartments.
Experimental Protocols
Protocol 1: Terrestrial Ecosystem ¹⁵N Tracer Study - Forest Soil
This protocol describes a field experiment to trace the fate of applied ¹⁵N-labeled fertilizer in a forest ecosystem.
1. Experimental Setup:
- Establish replicate plots (e.g., 5m x 5m) within the forest stand. Include a buffer zone around each plot to minimize edge effects.
- Designate treatment plots to receive the ¹⁵N tracer and control plots to receive the same amount of unlabeled fertilizer or water.
2. ¹⁵N Tracer Application:
- Prepare a stock solution of ¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄ or K¹⁵NO₃) with a known ¹⁵N enrichment (e.g., 10 atom %).
- Calculate the amount of tracer solution needed to apply a specific amount of N per unit area (e.g., 5 kg N ha⁻¹).
- Evenly apply the tracer solution to the soil surface of the treatment plots using a backpack sprayer. Apply an equivalent amount of unlabeled fertilizer or deionized water to the control plots.
3. Sampling:
- Collect soil and vegetation samples at predetermined time points (e.g., 1 day, 1 week, 1 month, 6 months, and 1 year after tracer application).
- Soil Sampling:
- Use a soil corer (e.g., 5 cm diameter) to collect multiple soil cores from each plot.
- Separate the cores into different horizons (e.g., organic layer, 0-10 cm mineral soil, 10-20 cm mineral soil).
- Composite the corresponding soil horizons from each plot.
- Plant Sampling:
- Collect samples of dominant plant species, separating them into different tissues (e.g., leaves, stems, fine roots).
- For root sampling, carefully excavate soil blocks and gently wash the roots free of soil.
4. Sample Preparation and Analysis:
- Sieve the soil samples to remove roots and stones.
- Dry all soil and plant samples in an oven at 60-70°C to a constant weight.
- Grind the dried samples to a fine, homogeneous powder using a ball mill or a mortar and pestle.
- Weigh a subsample (typically 2-5 mg for plant material, 10-20 mg for soil) into a tin capsule.
- Analyze the samples for total N concentration and ¹⁵N abundance using an EA-IRMS.
Protocol 2: Aquatic Ecosystem ¹⁵N Tracer Study - Mesocosm Experiment
This protocol outlines an experiment to trace the uptake of dissolved inorganic nitrogen in a simulated aquatic ecosystem using mesocosms.
1. Mesocosm Setup:
- Establish multiple mesocosms (e.g., large tanks or enclosures) filled with water and sediment from the study site to mimic the natural environment.[8]
- Allow the mesocosms to acclimate for a period before starting the experiment.
- Introduce representative biota (e.g., phytoplankton, periphyton, macrophytes, and invertebrates) if not already present.
2. ¹⁵N Tracer Addition:
- Prepare a stock solution of a ¹⁵N-labeled inorganic nitrogen source (e.g., K¹⁵NO₃ or ¹⁵NH₄Cl) with a high ¹⁵N enrichment (e.g., 99 atom %).
- Calculate the amount of tracer needed to achieve a target ¹⁵N enrichment in the water column (e.g., 5-10 atom % excess).
- Gently and evenly distribute the tracer solution throughout the water column of the treatment mesocosms. Add an equivalent amount of unlabeled nutrient to the control mesocosms.
3. Sampling:
- Collect samples from different ecosystem compartments at various time points (e.g., 0, 1, 3, 7, and 14 days after tracer addition).
- Water Samples: Collect water samples from different depths, filter them (e.g., through GF/F filters) to separate dissolved and particulate fractions.
- Sediment Samples: Collect sediment cores and section them into different depth intervals.
- Biota Samples: Collect samples of phytoplankton (from filters), periphyton (by scraping submerged surfaces), macrophytes, and invertebrates.
4. Sample Preparation and Analysis:
- Freeze-dry or oven-dry all solid samples (sediment, filters with particulate matter, and biota).
- Grind the dried samples to a homogeneous powder.
- Acidify samples with high carbonate content (e.g., some sediments and invertebrates) with dilute HCl to remove inorganic carbon, then re-dry.
- Weigh subsamples into tin capsules.
- Analyze for total N and ¹⁵N abundance using an EA-IRMS.
Data Presentation
Table 1: Recovery of ¹⁵N Tracer in a Temperate Forest Ecosystem Over Time
| Ecosystem Component | ¹⁵N Recovery (%) at 14 days | ¹⁵N Recovery (%) at 60 days | ¹⁵N Recovery (%) at 410 days |
| Trees (total) | 10.5 (±1.5) | 15.2 (±2.1) | 18.9 (±2.5) |
| Understory | 5.8 (±0.9) | 4.1 (±0.6) | 2.5 (±0.4) |
| Forest Floor | 25.3 (±3.2) | 22.8 (±2.9) | 19.7 (±2.6) |
| Mineral Soil (0-10 cm) | 38.7 (±4.5) | 35.1 (±4.1) | 30.4 (±3.8) |
| Total Ecosystem | 80.3 (±6.1) | 77.2 (±5.8) | 71.5 (±5.4) |
| Data are presented as mean (± standard error). Data adapted from a ¹⁵N tracer study in a temperate forest.[9] |
Table 2: ¹⁵N Enrichment (δ¹⁵N ‰) in Aquatic Mesocosm Components Following Tracer Addition
| Ecosystem Component | δ¹⁵N (‰) at Day 0 (Pre-addition) | δ¹⁵N (‰) at Day 1 | δ¹⁵N (‰) at Day 7 | δ¹⁵N (‰) at Day 21 |
| Periphyton | 3.2 (±0.4) | 108.2 (±49.4) | 150.5 (±35.1) | 95.3 (±22.8) |
| Macrophytes (Aboveground) | 2.5 (±0.3) | 15.8 (±4.2) | 26.6 (±5.0) | 20.1 (±3.9) |
| Macrophytes (Belowground) | 2.8 (±0.5) | 10.3 (±2.9) | 22.0 (±5.8) | 18.5 (±4.7) |
| Consumers (Gambusia holbrooki) | 4.1 (±0.6) | 25.6 (±8.3) | 150.7 (±60.2) | 297.1 (±127.4) |
| Soil (0-1 cm) | 3.5 (±0.4) | 3.6 (±0.5) | 3.8 (±0.6) | 3.7 (±0.5) |
| Data are presented as mean (± standard error). Data adapted from an in-situ mesocosm ¹⁵N isotopic enrichment experiment in a freshwater marsh.[3] |
Mandatory Visualization
Caption: Experimental workflow for a terrestrial ¹⁵N tracer study.
Caption: Simplified nitrogen cycling pathway with ¹⁵N tracer input.
References
- 1. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 2. Production of 15N-Labelled Liquid Organic Fertilisers Based on Manure and Crop Residue for Use in Fertigation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N Mesocosm [profiles.shsu.edu]
- 4. yara.co.uk [yara.co.uk]
- 5. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. isolab-scientific.com [isolab-scientific.com]
- 8. 5.3. Mesocosm systems [fao.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 15N Isotope-Ratio Mass Spectrometry (IRMS) Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 15N Isotope-Ratio Mass Spectrometry (IRMS) in metabolic research and drug development. It covers the principles of the technique, key applications, and step-by-step experimental procedures.
Introduction to 15N Isotope-Ratio Mass Spectrometry
Stable Isotope-Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of stable isotopes in a sample.[1][2] In the context of life sciences and drug development, the analysis of the stable isotope of nitrogen, 15N, provides profound insights into the dynamics of nitrogen-containing biomolecules such as amino acids and proteins. Unlike radioactive isotopes, stable isotopes like 15N are non-invasive and safe for use in a wide range of studies, including those involving human subjects.[3]
By introducing 15N-labeled compounds into a biological system, researchers can trace the metabolic fate of these molecules, elucidating pathways and quantifying the rates of synthesis and breakdown of key biological components. This has significant applications in understanding disease mechanisms, drug efficacy, and overall metabolic health.[3]
Key Applications in Drug Development
15N IRMS is a versatile tool with numerous applications in the field of drug development:
-
Metabolic Pathway Analysis: Tracing the incorporation of 15N from labeled precursors (e.g., amino acids, ammonia) into various metabolites allows for the detailed mapping and quantification of metabolic fluxes.[4] This is crucial for understanding how a drug candidate modulates specific metabolic pathways.
-
Protein Turnover Studies: By introducing 15N-labeled amino acids, the rates of protein synthesis and degradation can be precisely measured.[5] This is vital for assessing the impact of drugs on protein homeostasis, a key factor in many diseases.
-
Drug Metabolism and Pharmacokinetics (DMPK): While less common than for small molecules, stable isotope labeling can be used to trace the metabolic fate of nitrogen-containing drugs and their metabolites.
-
Target Engagement and Efficacy Studies: By monitoring changes in the metabolism of specific pathways or the turnover of target proteins, researchers can gain insights into the mechanism of action and efficacy of a drug.[3]
Experimental Principles
The core principle behind 15N IRMS studies is the introduction of a known amount of a 15N-labeled tracer into a biological system and the subsequent measurement of its incorporation into the molecules of interest. The ratio of 15N to the more abundant 14N is measured by an isotope ratio mass spectrometer. The results are typically expressed in "delta" (δ) notation in parts per thousand (‰) relative to a standard (atmospheric N2).
For tracer studies, the enrichment of 15N in a sample is often expressed as Atom Percent Excess (APE), which is the percentage of 15N above its natural abundance (approximately 0.366%).
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is critical for reliable IRMS data. The specific protocol will vary depending on the sample matrix.
4.1.1. Protocol for Plasma/Serum Samples
This protocol is suitable for the analysis of total nitrogen isotope enrichment or for the isolation of specific nitrogen-containing compounds.
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA, heparin) and separate plasma or serum by centrifugation. Store samples at -80°C until analysis.
-
Protein Precipitation (for small molecule analysis): To analyze free amino acids or other small nitrogenous compounds, proteins must be removed.
-
To 100 µL of plasma, add 400 µL of cold methanol.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Drying: Dry the supernatant (or a specific volume of whole plasma for total N analysis) under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Encapsulation for EA-IRMS:
-
Carefully weigh the dried sample residue into a tin capsule.
-
Fold the tin capsule into a small, tight ball to ensure complete combustion.
-
4.1.2. Protocol for Tissue Samples
This protocol is designed for the analysis of nitrogen isotope enrichment in solid tissues.
-
Sample Collection and Storage: Excise tissues of interest, flash-freeze in liquid nitrogen, and store at -80°C.
-
Homogenization:
-
Weigh a small piece of frozen tissue (typically 10-50 mg).
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice using a mechanical homogenizer.
-
-
Protein Extraction (Optional, for protein-specific analysis):
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant containing soluble proteins can be further processed, or the entire homogenate can be used for bulk tissue analysis.
-
-
Lyophilization (Freeze-Drying): Freeze-dry the tissue homogenate or protein extract to a fine powder to remove all water.
-
Encapsulation for EA-IRMS:
-
Weigh an appropriate amount of the lyophilized powder into a tin capsule. For most animal tissues, 600-1100 µg is recommended.[6]
-
Fold the capsule into a tight ball.
-
4.1.3. Protocol for Cultured Cells
This protocol is for analyzing nitrogen isotope enrichment in adherent or suspension cells.
-
Cell Culture and Labeling: Culture cells in a medium containing the 15N-labeled precursor (e.g., 15N-labeled amino acids) for the desired duration.
-
Cell Harvesting:
-
Suspension cells: Pellet cells by centrifugation.
-
Adherent cells: Scrape cells in the presence of cold PBS.
-
-
Washing: Wash the cell pellet three times with cold PBS to remove any residual labeled medium.
-
Cell Lysis (Optional): Lyse the cells using a suitable lysis buffer to extract proteins or other cellular components.
-
Lyophilization: Freeze-dry the cell pellet or lysate to a powder.
-
Encapsulation for EA-IRMS:
-
Weigh the dried cell material into a tin capsule.
-
Fold the capsule into a tight ball.
-
Sample Derivatization for GC-C-IRMS (Amino Acid Analysis)
For compound-specific isotope analysis of amino acids, derivatization is necessary to make them volatile for gas chromatography.[7] A common method is the formation of N-acetylisopropyl esters (NAIP).
-
Protein Hydrolysis:
-
Drying: Dry the hydrolysate under a stream of nitrogen gas.
-
Esterification:
-
Add isopropanol/acetyl chloride and heat to convert the carboxylic acid group of the amino acids to isopropyl esters.
-
-
Acetylation:
-
Add a mixture of acetic anhydride, triethylamine, and acetone (B3395972) to acetylate the amino group.[9]
-
-
Extraction: Extract the derivatized amino acids into an organic solvent (e.g., ethyl acetate).[9]
-
Final Preparation: Dry the organic phase and reconstitute the derivatized amino acids in a suitable solvent for injection into the GC-C-IRMS.
IRMS Analysis
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
EA-IRMS is used for bulk nitrogen isotope analysis of solid samples.
-
Combustion: The encapsulated sample is dropped into a high-temperature (around 1000°C) combustion furnace where it is flash-combusted in the presence of oxygen. All nitrogen in the sample is converted to N2 gas and nitrogen oxides.[10]
-
Reduction: The gases then pass through a reduction furnace containing copper wires at around 650°C, which reduces any nitrogen oxides to N2 gas.[10]
-
Gas Separation: The resulting N2 and CO2 gases are separated by a gas chromatography column.[10]
-
Detection: The purified N2 gas enters the IRMS, where it is ionized. The resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z 28 for 14N14N, 29 for 14N15N, and 30 for 15N15N). The detector measures the intensity of each ion beam to determine the isotope ratio.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
GC-C-IRMS is used for compound-specific isotope analysis of volatile compounds, such as derivatized amino acids.
-
Injection and Separation: The sample is injected into the gas chromatograph, where the derivatized amino acids are separated based on their volatility and interaction with the GC column.[8]
-
Combustion: As each compound elutes from the GC column, it passes into a combustion furnace (similar to the EA), where it is converted to N2 gas.
-
Detection: The N2 gas is then analyzed by the IRMS as described above.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | EA-IRMS | GC-C-IRMS |
| Sample Type | Solid (dried plasma, lyophilized tissue/cells) | Volatile derivatives (e.g., amino acids) |
| Typical Sample Amount | 20-150 µg N | Dependent on concentration after derivatization |
| Combustion Temperature | ~1000 °C | ~1000 °C |
| GC Oven Program | N/A | Example: 70°C hold 2 min; ramp to 140°C at 15°C/min, hold 4 min; ramp to 240°C at 12°C/min, hold 5 min; ramp to 255°C at 8°C/min, hold 35 min[8] |
| Precision (σ) | < 0.3‰ for δ15N[10] | < 1‰ for δ15N of individual amino acids[9] |
Data Analysis Workflow
The data analysis workflow involves several steps to convert the raw isotope ratios into meaningful biological data.
-
Correction and Calibration: Raw δ15N values are corrected for instrument drift and calibrated against international standards (e.g., IAEA-N1, USGS-42).[5]
-
Calculation of Atom Percent Excess (APE):
-
APE is calculated to determine the enrichment of 15N above its natural abundance.
-
The formula for APE is: APE = (Atom % 15N in sample - Atom % 15N in background) / (1 - Atom % 15N in background) * 100
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR is a measure of the rate at which new proteins are synthesized over a given time period.
-
A simplified model for FSR calculation is: FSR (%/day) = (APE_protein / APE_precursor) * (1 / time) * 100
-
APE_protein: Atom Percent Excess of 15N in the protein of interest.
-
APE_precursor: Atom Percent Excess of 15N in the precursor pool (e.g., plasma free amino acids).
-
time: Duration of the labeling period in days.
-
-
Visualizations
Caption: General experimental workflow for 15N IRMS analysis.
Caption: Tracing 15N through a simplified metabolic pathway.
Caption: Logical relationship of 15N IRMS in drug efficacy studies.
References
- 1. gmclore.org [gmclore.org]
- 2. ap.smu.ca [ap.smu.ca]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample preparation [isotope.ucsc.edu]
- 7. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Solid-State NMR of Nitrogen-15 Labeled Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy to study Nitrogen-15 (¹⁵N) labeled compounds. It is designed to serve as a practical guide for researchers in academia and industry, offering insights into experimental design, data interpretation, and key applications in structural biology and pharmaceutical sciences.
Introduction to ¹⁵N Solid-State NMR
Solid-state NMR is a powerful technique for the atomic-level characterization of molecules in the solid phase, where molecular tumbling is restricted.[1] Isotopic labeling with ¹⁵N, a stable spin-½ nucleus, significantly enhances the utility of NMR for studying a wide range of solid materials, including large proteins, membrane-associated targets, amyloid fibrils, and pharmaceutical formulations.[2][3][4]
The primary advantage of ¹⁵N labeling is the ability to overcome the low natural abundance (0.366%) and the quadrupolar broadening associated with the more abundant ¹⁴N isotope (spin=1).[2] This results in sharper, more easily interpretable NMR spectra, enabling the precise determination of molecular structure, dynamics, and intermolecular interactions.[2][5]
Key Advantages of ¹⁵N Labeling in ssNMR:
-
Enhanced Sensitivity and Resolution: ¹⁵N enrichment overcomes the low natural abundance, and its spin-½ nature avoids the broad lines associated with the quadrupolar ¹⁴N nucleus.[2]
-
Site-Specific Information: Isotopic labeling allows for the targeted investigation of specific nitrogen sites within a molecule, providing detailed information about local chemical environments.[2]
-
Structural and Dynamic Insights: ¹⁵N ssNMR experiments can provide information on protein backbone and side-chain conformations, internuclear distances, and molecular motion over a wide range of timescales.[6][7]
-
Broad Applicability: The technique is applicable to a diverse range of solid samples, including crystalline and amorphous solids, insoluble aggregates, and large biomolecular complexes that are intractable by solution NMR or X-ray crystallography.[3][8]
Applications in Drug Development and Materials Science
¹⁵N ssNMR is a versatile tool in pharmaceutical development, aiding in the characterization of active pharmaceutical ingredients (APIs), excipients, and final drug products.[4] It provides critical information for formulation development, polymorph screening, and stability studies.
Key Applications:
-
Polymorph and Salt Form Characterization: ssNMR is highly sensitive to the local environment of atomic nuclei and can readily distinguish between different crystalline forms (polymorphs) and salt forms of a drug substance.[9][10]
-
Amorphous Content Quantification: The technique can be used to quantify the amount of amorphous material in a crystalline sample, which is crucial for predicting drug stability and dissolution properties.
-
Drug-Excipient Interaction Studies: By selectively labeling either the drug or the excipient, ssNMR can probe intermolecular interactions within a formulation, providing insights into drug release mechanisms.
-
Characterization of Biomolecular Drug Targets: For drug discovery, ssNMR can be used to study the structure and dynamics of large, non-crystalline protein targets such as membrane proteins and amyloid fibrils, as well as drug-target interactions.[4][11]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ssNMR data. The goal is to prepare a homogeneous, well-packed sample that is free of paramagnetic impurities.
General Protocol for Solid Samples:
-
Isotopic Labeling: Introduce ¹⁵N into the molecule of interest through chemical synthesis or, for proteins, by expression in minimal media supplemented with ¹⁵N-labeled ammonium (B1175870) salts (e.g., ¹⁵NH₄Cl).
-
Purification: Purify the labeled compound to remove any unlabeled species and other impurities.
-
Sample Packing: Carefully pack the finely powdered solid sample into an appropriate MAS (Magic Angle Spinning) rotor. The packing should be uniform to ensure stable spinning. For hydrated protein samples, sedimentation or crystallization followed by careful transfer to the rotor is often employed.[12]
-
Rotor Sealing: Securely cap the rotor to prevent sample leakage during high-speed spinning.
Note: For quantitative measurements, it is crucial to ensure that the sample is packed reproducibly.
Key ¹⁵N ssNMR Experiments
A variety of ssNMR pulse sequences are available to probe different aspects of molecular structure and dynamics. The choice of experiment depends on the specific information required.
3.2.1. Cross-Polarization Magic Angle Spinning (CP-MAS)
CP-MAS is a fundamental technique for enhancing the signal of low-gamma nuclei like ¹⁵N by transferring polarization from abundant, high-gamma nuclei such as ¹H.[1][6]
Experimental Workflow for a ¹H-¹⁵N CP-MAS Experiment:
Caption: Workflow for a ¹⁵N CP-MAS solid-state NMR experiment.
Protocol for ¹H-¹⁵N CP-MAS:
-
Spectrometer Setup: Tune the NMR probe to the ¹H and ¹⁵N frequencies.
-
Magic Angle Spinning: Set the MAS rate. Typical rates for ¹⁵N experiments are 5-15 kHz, but faster spinning can be beneficial for reducing spinning sidebands.
-
¹H Pulse Calibration: Calibrate the 90° pulse length for the ¹H channel.
-
Cross-Polarization Setup: Optimize the Hartmann-Hahn matching condition to ensure efficient polarization transfer from ¹H to ¹⁵N. This is typically done by varying the ¹⁵N radiofrequency (RF) field strength while keeping the ¹H RF field constant.
-
Acquisition: Acquire the ¹⁵N free induction decay (FID) under high-power ¹H decoupling.[6]
-
Data Processing: Fourier transform the FID, phase the spectrum, and reference the chemical shifts. ¹⁵NH₄Cl (at 39.3 ppm relative to liquid NH₃) is a suitable external reference.[13]
3.2.2. Dipolar Recoupling Experiments
Dipolar coupling is distance-dependent and can be selectively reintroduced in ssNMR to measure internuclear distances.
-
Rotational-Echo Double-Resonance (REDOR): Measures heteronuclear dipolar couplings (e.g., ¹³C-¹⁵N) to determine distances up to ~5-6 Å.
-
Transferred-Echo Double-Resonance (TEDOR): Another technique for measuring heteronuclear distances, often used in conjunction with other experiments.[3]
Logical Flow of a REDOR Experiment for Distance Measurement:
Caption: Logical steps in a REDOR experiment for distance measurement.
Quantitative Data and Analysis
¹⁵N ssNMR can provide a wealth of quantitative information. The following tables summarize typical parameters obtained from ¹⁵N ssNMR experiments.
Table 1: Typical ¹⁵N Chemical Shift Ranges for Different Functional Groups
| Functional Group | Chemical Shift Range (ppm, relative to liquid NH₃) |
| Amide (backbone) | 100 - 140 |
| Arginine (guanidinium) | 70 - 90 |
| Lysine (-NH₃⁺) | 20 - 40 |
| Histidine (imidazole) | 150 - 220 |
| Tryptophan (indole) | 120 - 140 |
Note: Chemical shifts are sensitive to the local environment and can vary.
Table 2: Example of ¹⁵N-¹³C Dipolar Couplings and Corresponding Distances from REDOR
| ¹⁵N-¹³C Pair | Dipolar Coupling (Hz) | Calculated Distance (Å) |
| Amide N - Cα | ~1050 | ~1.46 |
| Amide N - C' | ~450 | ~2.4 |
| Sidechain N - C | Varies | Varies |
Note: These are approximate values and depend on the specific molecular geometry.
Table 3: Common ¹H-¹⁵N CP-MAS Experimental Parameters
| Parameter | Typical Value |
| Spectrometer Frequency (¹H) | 400 - 1000 MHz |
| Magic Angle Spinning Rate | 5 - 15 kHz |
| ¹H 90° Pulse Length | 2.5 - 4.0 µs |
| CP Contact Time | 0.5 - 5 ms |
| Recycle Delay | 1 - 5 s |
| ¹H Decoupling Field Strength | 80 - 120 kHz |
Conclusion
Solid-state NMR of ¹⁵N labeled compounds is an indispensable tool for elucidating the structure, dynamics, and interactions of molecules in the solid state. Its applications in drug development are continually expanding, providing crucial insights from early-stage candidate selection to final product formulation. The experimental protocols and data presented here serve as a starting point for researchers looking to leverage the power of ¹⁵N ssNMR in their own work. With ongoing advancements in instrumentation and methodology, the future of ¹⁵N ssNMR promises even greater sensitivity and resolution, further solidifying its role in modern chemical and biomedical research.
References
- 1. emory.edu [emory.edu]
- 2. The Role of this compound in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 3. PROTEIN NMR. SOLID-STATE NMR [imserc.northwestern.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 6. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-State NMR Spectroscopy of Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs (Journal Article) | OSTI.GOV [osti.gov]
- 10. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Tracking Nitrogen Pollution Sources with ¹⁵N Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen, an essential element for life, has become a significant environmental pollutant largely due to anthropogenic activities.[1] Excess nitrogen in aquatic and terrestrial ecosystems, primarily from agricultural runoff, wastewater discharge, and atmospheric deposition, leads to eutrophication, biodiversity loss, and risks to human health.[2] Identifying and apportioning the sources of nitrogen pollution is crucial for developing effective mitigation strategies. Stable isotope analysis, specifically the measurement of the nitrogen isotope ratio (¹⁵N/¹⁴N), has emerged as a powerful tool for tracing the origins and fate of nitrogen in the environment.[3]
This document provides detailed application notes and experimental protocols for utilizing ¹⁵N analysis to track nitrogen pollution sources.
The principle behind this technique lies in the distinct ¹⁵N/¹⁴N ratios, expressed as δ¹⁵N in parts per thousand (‰), of different nitrogen sources.[3] These isotopic signatures are imparted by various physical, chemical, and biological processes that cause isotopic fractionation, the preferential enrichment or depletion of one isotope over another.[4] By measuring the δ¹⁵N values of nitrogen in environmental samples (e.g., water, soil, biota) and comparing them to the characteristic δ¹⁵N signatures of potential pollution sources, researchers can identify the primary contributors to nitrogen loading.[2]
Data Presentation: Isotopic Signatures of Nitrogen Sources
The δ¹⁵N values of common nitrogen pollution sources can vary, but typically fall within distinguishable ranges. The following table summarizes these values from various studies. It is important to note that these are general ranges, and site-specific characterization of sources is recommended for robust source apportionment.
| Nitrogen Source Category | Specific Source | Typical δ¹⁵N Range (‰) | Notes |
| Atmospheric Deposition | Precipitation (Rain/Snow) | -7 to +1[1] | Can be influenced by local NOx and NH₃ sources.[3] |
| Dry Deposition | Generally higher than wet deposition[5] | ||
| Vehicle Emissions (NOx) | -20 to +10[5] | Tends to be ¹⁵N positive.[3] | |
| Ship Emissions (NOx) | -35.8 to +2.04[6] | ||
| Agricultural Sources | Synthetic/Inorganic Fertilizers | -3 to +3[1] | Produced via the Haber-Bosch process, which uses atmospheric N₂ (δ¹⁵N ≈ 0‰) as a feedstock.[7] |
| Ammonium Nitrate (B79036) Fertilizers | -1.4 to +2.6[8] | ||
| Organic Fertilizers (Manure, Compost) | +3.5 to +16.2[8] | Enriched in ¹⁵N due to ammonia (B1221849) volatilization, where the lighter ¹⁴N is preferentially lost.[7] | |
| Animal Manure | +4.2 to +12.5[7] | ||
| Soil Organic Nitrogen | +5 to +7[9] | Varies with soil type, climate, and land use history. | |
| Wastewater Sources | Urban Sewage & Livestock Effluent | +4 to +6[1] | |
| Treated Sewage Effluent | Can be significantly enriched, >+7‰ and sometimes >+10‰[10][11] | The degree of ¹⁵N enrichment can depend on the type and efficiency of the wastewater treatment process.[10][12] | |
| Sewage-Derived Particulate Organic Matter | -1.3 ± 1.3[13] | ||
| Other Sources | Biologically Fixed Nitrogen | ~0[1] |
Experimental Protocols
Accurate and precise ¹⁵N analysis requires meticulous sample collection, preparation, and analysis. The following are generalized protocols for common sample matrices.
Protocol 1: Water Sample Collection and Preparation for Nitrate ¹⁵N Analysis (Denitrifier Method)
This method is widely used for determining the δ¹⁵N (and δ¹⁸O) of nitrate in fresh and seawater. It utilizes denitrifying bacteria that lack the enzyme to reduce nitrous oxide (N₂O) to dinitrogen gas (N₂), allowing for the collection and analysis of N₂O.[14]
1. Sample Collection and Preservation:
-
Collect water samples in clean, high-density polyethylene (B3416737) (HDPE) bottles.
-
Rinse the bottle three times with the sample water before final collection.[15]
-
Filter the samples as soon as possible (e.g., through a 0.45 µm filter) to remove particulate matter.
-
Freeze samples at -20°C until analysis to prevent microbial alteration of the nitrate isotopic composition.
2. Preparation of Denitrifying Bacteria Culture (e.g., Pseudomonas aureofaciens):
-
Grow the bacterial strain in a suitable nutrient broth (e.g., Tryptic Soy Broth) for several days until the bacterial population reaches its maximum density and nutrient levels are depleted.[14]
-
Harvest the bacteria by centrifugation and resuspend them in a nitrate-free medium.
3. Conversion of Nitrate to Nitrous Oxide:
-
Dispense the bacterial culture into 20 mL crimp-sealed vials.[14]
-
Purge the vials with an inert gas (e.g., high-purity helium or nitrogen) for an extended period (e.g., 3-4 hours) to create an anaerobic environment and remove any atmospheric N₂O.[14]
-
Inject a specific volume of the water sample (or standard) into each vial using a gas-tight syringe. The amount of nitrate should be within the optimal range for the mass spectrometer (typically 20-100 nmol).[14]
-
Allow the vials to incubate at room temperature overnight to ensure complete conversion of nitrate to N₂O.
4. Sample Analysis:
-
Lyse the bacterial cells by injecting a strong base (e.g., 10 N NaOH) into each vial.[14]
-
Place the vials in an autosampler connected to a gas chromatograph-isotope ratio mass spectrometer (GC-IRMS) system.
-
The N₂O in the headspace of the vial is automatically sampled, purified, and introduced into the IRMS for δ¹⁵N analysis.
Protocol 2: Solid Sample (Soil, Sediment, Plant, and Animal Tissue) Preparation for Bulk ¹⁵N Analysis
This protocol outlines the general steps for preparing solid samples for analysis via an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).[16]
1. Sample Collection and Storage:
-
Collect representative samples from the field.
-
Store samples in appropriate containers (e.g., paper bags for plants, plastic bags for soil).
-
Freeze samples if they cannot be processed immediately to halt biological activity.
2. Drying:
-
Dry samples to a constant weight to remove all moisture.
-
For plant and animal tissues, oven-dry at 50-60°C for 24-48 hours.[17][18] Higher temperatures can cause isotopic fractionation.[19]
-
Freeze-drying is also a suitable method.[17]
3. Homogenization (Grinding):
-
Grind the dried samples into a fine, homogeneous powder. This is crucial for obtaining a representative subsample.[20]
-
Use a Wiley mill, ball mill, or a mortar and pestle.[21] Clean grinding equipment thoroughly between samples to prevent cross-contamination.
4. Weighing and Encapsulation:
-
Accurately weigh a specific amount of the powdered sample into a small tin capsule.[18]
-
The target sample weight depends on the nitrogen content of the material. The goal is to have an optimal amount of nitrogen for the IRMS, typically between 20-150 µg of N.[18]
-
For typical plant tissue, this may be 2-3 mg. For soils and sediments, it could range from 10-75 mg depending on the organic matter content.[18]
-
Fold the tin capsule into a tight, compact ball to ensure complete combustion.
5. Sample Analysis (EA-IRMS):
-
The encapsulated samples are loaded into the autosampler of the elemental analyzer.
-
Each sample is dropped into a high-temperature combustion furnace where it is flash-combusted.[16]
-
The resulting gases are passed through a reduction furnace and a series of traps to convert all nitrogen forms to N₂ gas and remove other gases and water.[16]
-
The purified N₂ gas is then carried in a helium stream into the IRMS for the determination of the ¹⁵N/¹⁴N ratio.
Quality Assurance and Quality Control (QA/QC)
Robust QA/QC procedures are essential for obtaining reliable δ¹⁵N data.
-
Use of Standards: Analyze international and in-house laboratory standards with known δ¹⁵N values at the beginning, end, and periodically throughout each sample run.[22][23] This allows for data normalization and correction for instrument drift.
-
Replicate Analysis: Analyze a subset of samples in duplicate or triplicate to assess the precision of the entire analytical procedure.
-
Blanks: Analyze empty tin capsules as blanks to check for any background contamination.
-
Sample Homogeneity: Ensure that all samples are finely ground and homogenized to guarantee that the small subsample analyzed is representative of the bulk sample.
Visualization of Workflows and Concepts
Nitrogen Cycle and Isotopic Fractionation
The following diagram illustrates the major nitrogen transformation pathways and where isotopic fractionation typically occurs, leading to distinct δ¹⁵N signatures in different nitrogen pools.
Caption: Key nitrogen cycle processes and their associated isotopic fractionation effects.
Experimental Workflow for ¹⁵N Analysis
The diagram below outlines the general workflow from sample collection to data analysis for tracking nitrogen pollution sources using ¹⁵N analysis.
Caption: General experimental workflow for ¹⁵N-based nitrogen source tracking.
Logical Framework for Source Apportionment
This diagram illustrates the logical process of using δ¹⁵N values to infer the contributions of different pollution sources.
Caption: Conceptual model for nitrogen pollution source apportionment using δ¹⁵N data.
References
- 1. Tracking Nitrogen Source Using δ15N Reveals Human and Agricultural Drivers of Seagrass Degradation across the British Isles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tracking Nitrogen Source Using δ15N Reveals Human and Agricultural Drivers of Seagrass Degradation across the British Isles [frontiersin.org]
- 3. Stable isotope - δ15N | APIS [apis.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Fertilizer Type Affects Stable Isotope Ratios of Nitrogen in Human Blood Plasma—Results from Two-Year Controlled Agricultural Field Trials and a Randomized Crossover Dietary Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen isotope ratio (δ15N): a nearly unexplored indicator that provides useful information in viticulture | OENO One [oeno-one.eu]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of stable isotope ratios (δ15N and δ18O) of nitrate in advanced sewage treatment processes: Isotopic signature in four process types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment of 15N/14N in wastewater-derived effluent varies with operational performance of treatment systems: implications for isotope monitoring in receiving environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Fish Exhibit Distinct Fluorochemical and δ15N Isotopic Signatures in the St. Lawrence River Impacted by Municipal Wastewater Effluents [frontiersin.org]
- 14. ucalgary.ca [ucalgary.ca]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 18. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 19. researchgate.net [researchgate.net]
- 20. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]
- 21. Suggestions for Field Sampling | Stable Isotope Laboratory [bu.edu]
- 22. conferences.iaea.org [conferences.iaea.org]
- 23. Quality Assurance and Quality Control | Stable Isotope Laboratory [bu.edu]
Application Notes and Protocols for the Use of Nitrogen-15 in Drug Metabolism Studies
Introduction
Stable isotope labeling is a powerful technique in drug development and metabolism research.[1][2] Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, has emerged as an indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[2][3] Unlike radioactive isotopes, ¹⁵N-labeled compounds are safe for use in human studies, pose no radiation risk, and do not require special handling protocols, making them ideal for clinical trials and long-term metabolic studies.[1][2][4] By replacing the naturally abundant Nitrogen-14 (¹⁴N) with ¹⁵N in a drug molecule, researchers can readily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This allows for precise tracking, identification, and quantification of metabolic products, accelerating the drug development pipeline.[3][7]
These application notes provide an overview and detailed protocols for utilizing ¹⁵N-labeled compounds in drug metabolism studies, aimed at researchers, scientists, and drug development professionals.
Core Principle
The fundamental principle of using ¹⁵N labeling lies in creating a mass shift in the molecule of interest. The most abundant isotope, ¹⁴N, has a natural abundance of ~99.63%, while ¹⁵N is only ~0.37% abundant.[8] By synthesizing a drug with high ¹⁵N enrichment (typically >98%), its molecular weight increases by one Dalton for each ¹⁵N atom incorporated. This mass difference is easily detected by mass spectrometry, allowing the ¹⁵N-labeled drug and its metabolites to be selectively identified and quantified in complex biological matrices like plasma, urine, or tissue homogenates.[9] In NMR spectroscopy, the ¹⁵N nucleus has a spin of 1/2, which provides narrower line widths and enables high-resolution structural analysis, unlike the quadrupolar ¹⁴N nucleus.[10][11]
Applications in Drug Metabolism
-
Metabolite Identification: Differentiating true drug-related metabolites from background ions in mass spectra is a significant challenge. By analyzing samples from subjects dosed with a ¹⁵N-labeled drug, metabolites can be identified by searching for characteristic isotopic peak pairs that are separated by the number of nitrogen atoms in the molecule.[6][12]
-
Pharmacokinetic (PK) Studies: ¹⁵N-labeled compounds are used to accurately determine pharmacokinetic parameters.[4][13] They can be used in "pulse" administration studies, where a single labeled dose is given during a chronic dosing regimen of unlabeled drug to assess kinetics at steady-state.[14]
-
Metabolic Pathway Elucidation: Tracing the incorporation and transformation of the ¹⁵N label provides direct evidence for metabolic pathways and helps to understand the mechanisms of biotransformation.[5]
-
Bioavailability Studies: Co-administering an intravenous (IV) ¹⁵N-labeled dose with an oral (PO) unlabeled dose allows for the precise determination of absolute bioavailability in a single experiment, reducing inter-subject variability.[14]
-
Quantitative Analysis: ¹⁵N-labeled versions of a drug are considered the "gold standard" for use as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS), as they co-elute with the analyte and correct for matrix effects and extraction variability.[2]
Data Presentation
Quantitative data from drug metabolism studies should be presented in a clear and organized manner. The following tables provide templates for summarizing key data.
Table 1: Typical Specifications for a ¹⁵N-Labeled Drug Substance
| Parameter | Specification | Method |
| Isotopic Enrichment | > 98 atom % ¹⁵N | Mass Spectrometry (MS) or NMR |
| Chemical Purity | > 99.0% | HPLC or UPLC |
| Molecular Formula | Confirmed | High-Resolution Mass Spectrometry (HRMS) |
| Structure | Confirmed | ¹H NMR, ¹³C NMR, ¹⁵N NMR |
| Residual Solvents | < 0.5% | Gas Chromatography (GC) |
Table 2: Example Pharmacokinetic Parameters of a Hypothetical ¹⁵N-Labeled Drug (Drug X) and its Metabolite (M1) after a Single Oral Dose in Rats
| Parameter | Drug X (Parent) | Metabolite M1 |
| Dose (mg/kg) | 10 | N/A |
| Cₘₐₓ (ng/mL) | 1250 ± 210 | 340 ± 45 |
| Tₘₐₓ (h) | 1.5 ± 0.5 | 2.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 7800 ± 950 | 2100 ± 320 |
| t₁/₂ (h) | 4.2 ± 0.8 | 5.5 ± 1.1 |
Data are presented as Mean ± Standard Deviation (SD).
Table 3: Example Mass Spectrometry Parameters for Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Drug X | ESI+ | 350.2 | 185.1 |
| ¹⁵N₂-Labeled Drug X | ESI+ | 352.2 | 187.1 |
| Unlabeled Metabolite M1 | ESI+ | 366.2 | 201.1 |
| ¹⁵N₂-Labeled Metabolite M1 | ESI+ | 368.2 | 203.1 |
Assumes the hypothetical Drug X contains two nitrogen atoms.
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1.1. Materials
-
¹⁵N-labeled drug substance
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 200-250g)[15]
-
Dosing gavage needles (for oral administration) or syringes (for IV)
-
Blood collection tubes (e.g., K₂EDTA-coated)
-
Metabolic cages for urine and feces collection
-
Centrifuge, pipettes, and storage vials
1.2. Animal Preparation
-
Acclimatize animals for at least one week prior to the study.[15]
-
Fast rats for 12 hours before dosing, with free access to water.[15]
-
Divide animals into groups (e.g., n=3-5 per time point or serial sampling group).
1.3. Dosing
-
Prepare the dosing formulation of the ¹⁵N-labeled drug at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Administer the formulation to each rat via the intended route (e.g., oral gavage). Record the exact time of dosing.
1.4. Sample Collection
-
Blood: Collect blood samples (~0.2-0.3 mL) via a cannulated vessel or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[15]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[15]
-
Urine/Feces: House animals in metabolic cages to collect urine and feces over specific intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Storage: Store all plasma and urine samples at -80°C until analysis.[15]
Protocol 2: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability and identifies metabolites formed by primary metabolic enzymes.
2.1. Materials
-
Pooled Human Liver Microsomes (HLM)
-
¹⁵N-labeled drug stock solution (e.g., 1 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Acetonitrile (B52724) (ACN) with an internal standard to stop the reaction
2.2. Incubation Procedure
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Add HLM to the master mix to a final concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding the ¹⁵N-labeled drug to a final concentration of 1 µM.
-
Incubate at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.
-
Centrifuge the samples (e.g., 13,000 rpm for 15 min) to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Protocol 3: Sample Analysis by UPLC-MS/MS
This protocol is for the quantification and identification of the ¹⁵N-labeled drug and its metabolites.
3.1. Sample Preparation
-
Thaw plasma or urine samples on ice.
-
For plasma, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing the internal standard) to 1 volume of plasma.
-
Vortex for 1 minute, then centrifuge at high speed for 15 minutes to pellet proteins.
-
Transfer the supernatant for analysis.
3.2. UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system with a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[15]
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[15]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[15]
-
Detection:
-
For Quantification: Use Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the labeled and unlabeled analyte and internal standard.[15]
-
For Metabolite ID: Perform full scan MS to screen for isotopic doublets, followed by product ion scans (MS/MS) on the potential metabolites to obtain structural information.
-
Protocol 4: Sample Analysis by NMR Spectroscopy
NMR is a powerful tool for determining the exact site of metabolism on a molecule.
4.1. Sample Preparation
-
Requires larger quantities of isolated metabolites. Metabolites are typically isolated from pooled urine or scaled-up in vitro incubations using preparative HPLC.
-
Lyophilize the purified metabolite to a dry powder.
-
Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD) for NMR analysis.
4.2. NMR Experiments
-
Instrument: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Key Experiments:
-
¹H NMR: Provides basic structural information.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly attached to ¹⁵N atoms.[16][17] A change in the chemical shift of a specific ¹H-¹⁵N correlation compared to the parent drug can pinpoint the site of metabolism.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to ¹⁵N atoms over 2-3 bonds, useful for mapping metabolism at or near non-protonated nitrogen atoms.[18]
-
4.3. Data Interpretation
-
Compare the NMR spectra of the metabolite with that of the parent ¹⁵N-labeled drug.
-
Shifts in ¹H and ¹⁵N frequencies, or the disappearance of signals, indicate structural changes at or near the nitrogen atom, providing unambiguous structural elucidation of the metabolite.[10]
References
- 1. metsol.com [metsol.com]
- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 3. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. The use of this compound in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of this compound in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 11. This compound nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukisotope.com [ukisotope.com]
- 14. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research - China Isotope Development [asiaisotopeintl.com]
- 17. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 15N Labeling in Bacterial Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low 15N incorporation in bacteria.
Troubleshooting Guide: Low 15N Incorporation
This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.
Question: Why is my 15N incorporation efficiency below the expected >98%?
Answer:
Low or incomplete 15N labeling efficiency can stem from several factors throughout your experimental workflow. Below is a breakdown of potential causes and the corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Contamination with 14N | Ensure all media components, especially the nitrogen source, are free from 14N contamination. Use high-purity 15NH4Cl or other 15N-labeled sources. Thoroughly wash cell pellets from the 14N-rich starter culture before inoculating the 15N minimal medium. |
| Insufficient Adaptation to Minimal Medium | Adapt your bacterial strain to the M9 minimal medium containing 14NH4Cl before transferring to the 15N-labeled medium. This helps the cells adjust to the nutrient-limited environment.[1] |
| Suboptimal Growth Conditions | Optimize growth parameters such as temperature, pH, and aeration to ensure robust cell growth and efficient nutrient uptake.[1] Slower growth rates, sometimes achieved by lowering the temperature, can improve protein expression and labeling.[2] |
| Inadequate Labeling Time | Ensure the labeling duration is sufficient for the cells to fully incorporate the 15N label and reach an isotopic steady state. This can take several cell doublings.[1] |
| Leaky Gene Expression | "Leaky" or basal expression of a toxic or burdensome protein before induction can slow cell growth and lead to the loss of expression plasmids, reducing the population of cells that will incorporate the 15N label.[2] Use a tightly regulated promoter system, like the T7 promoter in pET vectors, or add glucose to the pre-culture to repress the lac promoter.[2] |
| Incorrect 15N Source Concentration | Use the recommended concentration of the 15N nitrogen source, typically 1 g/L of 15NH4Cl for M9 minimal medium.[1] |
| Metabolic Scrambling | Transaminase activity can transfer the 15N label between different amino acids, leading to an apparent decrease in specific labeling.[1] Using E. coli strains deficient in key transaminases can mitigate this issue.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the 15N labeling efficiency?
A1: The most common method for determining 15N incorporation efficiency is through mass spectrometry (MS).[3] You can analyze the intact labeled protein and compare its mass to an unlabeled control. Alternatively, you can digest the protein and analyze the resulting peptides.[3] The mass shift between the labeled and unlabeled peptides will indicate the extent of 15N incorporation. Several software tools are available to help calculate the incorporation efficiency from the mass spectra.[3]
Q2: What is an isotopic steady state and why is it important for 15N labeling?
A2: An isotopic steady state is the point at which the isotopic enrichment of the cellular components, including proteins, becomes constant.[1] Reaching this state is crucial because it ensures that the vast majority of the nitrogen in your protein of interest is 15N, leading to a uniformly labeled sample which is essential for downstream applications like NMR spectroscopy.
Q3: Can the choice of bacterial strain affect 15N incorporation?
A3: Yes, the choice of E. coli strain can significantly impact protein expression and, consequently, 15N labeling. Strains like BL21(DE3) are popular for protein expression due to their deficiencies in certain proteases.[4] Some strains may be better suited for expressing specific proteins or growing in minimal media. It is advisable to test different strains for optimal expression and labeling of your target protein.
Q4: Are there alternative nitrogen sources to 15NH4Cl for labeling?
A4: While 15NH4Cl is the most common and cost-effective 15N source for bacterial labeling, other options exist.[5] For specific applications, researchers might use 15N-labeled amino acids or other nitrogen-containing compounds to trace metabolic pathways.[5] However, for general protein labeling, 15NH4Cl in a minimal medium is the standard.
Q5: My protein expression is high in rich media (LB), but low in minimal media for labeling. What can I do?
A5: This is a common issue as minimal media are less nutrient-rich. To address this, you can try the following:
-
Adaptation: Gradually adapt your cells to the minimal medium by performing a pre-culture in M9 medium with 14NH4Cl before the main 15N culture.[1]
-
Media Supplementation: Supplement the minimal medium with a low concentration of a rich medium component, but be aware this may introduce 14N.
-
High-Density Growth: Employ methods that allow for high cell density growth before switching to the minimal labeling medium.[6] This involves growing the culture to a high OD600 in a rich medium, then pelleting the cells and resuspending them in the 15N minimal medium for induction.[6]
Experimental Protocols
Protocol: 15N Labeling of a Recombinant Protein in E. coli
This protocol provides a general procedure for expressing a 15N-labeled protein in E. coli using M9 minimal medium.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
LB medium with appropriate antibiotic.
-
M9 minimal medium (10x stock).
-
1 M MgSO4 (sterile).
-
1 M CaCl2 (sterile).
-
20% (w/v) Glucose (sterile).
-
15NH4Cl (Ammonium-15N chloride).
-
Appropriate antibiotic stock solution.
-
Inducer (e.g., IPTG).
Procedure:
-
Pre-culture in Rich Medium: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with vigorous shaking.
-
Adaptation to Minimal Medium: The next morning, inoculate 100 mL of M9 minimal medium containing 1 g/L of 14NH4Cl and the appropriate antibiotic with the overnight LB culture to a starting OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.[1]
-
Main Culture in 15N Medium: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source.[1] Add sterile glucose, MgSO4, CaCl2, and the appropriate antibiotic.
-
Inoculation: Inoculate the 1 L 15N-M9 medium with the adapted pre-culture to a starting OD600 of ~0.05.
-
Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 18-37°C) with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate concentration of inducer (e.g., IPTG).
-
Expression: Continue to grow the culture for the desired period post-induction (typically 4-16 hours, depending on the protein and expression temperature).
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Downstream Processing: The cell pellet can be stored at -80°C or used immediately for protein purification.
Visualizations
Caption: Troubleshooting workflow for low 15N incorporation in bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in 15N Solid-State NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their 15N solid-state NMR (ssNMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio often low in 15N solid-state NMR?
A1: The low signal-to-noise ratio in 15N ssNMR is due to several inherent challenges. Nitrogen-15 has a low natural abundance of only 0.37% and a low gyromagnetic ratio, which is about 10 times smaller than that of protons, leading to a much lower intrinsic sensitivity.[1] Solid-state NMR, in general, suffers from broad spectral lines, which further diminishes the apparent signal height. Overcoming these limitations is critical for acquiring high-quality data in a reasonable timeframe.[2]
Q2: What are the primary strategies to improve S/N in 15N ssNMR?
A2: The main strategies can be broadly categorized into three areas:
-
Hardware Optimization: Utilizing specialized hardware like CryoProbes can significantly boost sensitivity.[3][4][5][6][7]
-
Sample Preparation: Proper sample preparation, including isotopic labeling and the use of polarizing agents for Dynamic Nuclear Polarization (DNP), is crucial.[2]
-
Experimental and Processing Techniques: Employing advanced pulse sequences such as Cross-Polarization (CP) and hyperpolarization techniques like DNP can provide substantial signal enhancements.[1][2] Additionally, post-acquisition data processing methods can help reduce noise.[8][9][10]
Q3: How much S/N improvement can I expect from different techniques?
A3: The level of enhancement varies significantly depending on the technique, sample, and experimental conditions. Below is a summary of potential enhancements reported for various methods.
| Technique | Typical Signal Enhancement Factor | Notes |
| Cross-Polarization (CP) | ~10 (γ₁H/γ₁₅N) | Transfers polarization from abundant protons to insensitive 15N nuclei.[1] |
| MAS CryoProbe | Up to 10x | Compared to conventional room-temperature probes, achieved by cooling the RF coil and preamplifiers.[3][4][6] |
| Dynamic Nuclear Polarization (DNP) | 40 - 470x (or higher) | Transfers polarization from electrons to nuclei.[2][11] Can lead to time savings of over 10,000-fold.[1] |
| Indirect Detection | 2.0 - 3.2x | Detects the signal of the more sensitive ¹H nucleus instead of ¹⁵N.[12] |
Troubleshooting Guide: Low Signal-to-Noise
Use this section to diagnose and resolve common issues encountered during your experiments.
Q4: My 15N CPMAS spectrum has a very poor signal. What should I check first?
A4: When troubleshooting a low signal in a Cross-Polarization Magic-Angle Spinning (CPMAS) experiment, it's often best to start with the most fundamental aspects of the experiment.
Q5: I have a limited amount of sample. What is the most effective way to maximize my signal?
A5: For mass-limited samples, using a MAS CryoProbe is a highly effective strategy. These probes enhance sensitivity by cryogenically cooling the radiofrequency (RF) coil and preamplifiers, which reduces thermal noise.[6] This can provide nearly an order of magnitude improvement in S/N without requiring changes to the sample itself, such as freezing, allowing for experiments under near-physiological conditions.[3][4][6] This sensitivity gain directly translates into significantly shorter experiment times.[6]
Q6: My signal is still too low even after basic optimization. What advanced techniques can I use?
A6: If conventional methods are insufficient, Dynamic Nuclear Polarization (DNP) is the most powerful technique for signal enhancement. DNP works by transferring the very high polarization of electron spins to the nuclear spins of interest via microwave irradiation at cryogenic temperatures.[2][13] This can boost 15N signals by factors of several hundred, making it possible to study samples that would otherwise be impossible due to sensitivity limitations.[1][11]
Experimental Protocols and Methodologies
Protocol 1: Cross-Polarization Magic-Angle Spinning (CPMAS)
CPMAS is a foundational technique used to enhance the signal of low-gamma nuclei like 15N by transferring magnetization from abundant, high-gamma protons.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic Nuclear Polarization in Solid State NMR - The Science Snail [sciencesnail.com]
- 3. MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAS CryoProbes | Bruker [bruker.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Dynamic Nuclear Polarization of 15N and 13C Spins at 14.1 T Using a Trityl Radical and Magic Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Sensitivity enhancement in solid state (15)N NMR by indirect detection with high-speed magic angle spinning. | Semantic Scholar [semanticscholar.org]
- 13. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
Technical Support Center: Correcting for Isotopic Fractionation in ¹⁵N Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to isotopic fractionation in ¹⁵N mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation in the context of ¹⁵N mass spectrometry?
A1: Isotopic fractionation is the partial separation of isotopes, in this case, ¹⁵N and ¹⁴N, during physical or chemical processes. This separation arises from the slight mass differences between the isotopes, which can cause them to behave differently in natural processes.[1] In mass spectrometry, this can lead to an inaccurate representation of the true isotopic composition of a sample if not corrected for.
Q2: Why is it crucial to correct for the natural abundance of ¹⁵N?
A2: Every element with multiple isotopes has a natural distribution. For nitrogen, the vast majority is ¹⁴N (99.632%) and a small, consistent percentage is ¹⁵N (0.368%).[2] When using a ¹⁵N-labeled compound, the mass spectrometer detects both the intentionally incorporated ¹⁵N and the naturally occurring ¹⁵N. To accurately determine the level of enrichment from your labeled source, you must mathematically subtract the contribution from the natural abundance of heavy isotopes.[2] Without this correction, the level of isotope incorporation will be overestimated.[2]
Q3: What are the primary causes of isotopic fractionation in ¹⁵N analysis?
A3: Isotopic fractionation in ¹⁵N analysis is primarily caused by two types of processes:
-
Equilibrium Isotope Effects: These occur in reversible reactions where the isotopes distribute themselves unevenly among the different chemical species at equilibrium.[3]
-
Kinetic Isotope Effects: These occur in unidirectional reactions where molecules with the lighter isotope (¹⁴N) tend to react faster than those with the heavier isotope (¹⁵N).[3] Biological processes are excellent examples of kinetic isotope reactions.[3]
Various environmental and experimental factors can influence these effects, including temperature, water availability, and the chemical form of the nitrogen source.
Troubleshooting Guides
Issue 1: High Variability in SILAC Ratios Between Replicates
Q: My SILAC ratios show high variability between replicates. What are the potential causes and how can I troubleshoot this?
A: High variability in SILAC ratios is a common issue that can often be traced back to several key experimental steps. The primary sources of error include incomplete incorporation of isotopic amino acids, errors in sample mixing, and issues with protein quantification.[4]
Troubleshooting Steps:
-
Verify Labeling Efficiency: Incomplete labeling is a major source of error. It's recommended to check labeling efficiency before mixing samples.
-
Protocol: Run a small aliquot of your "heavy" or "medium" labeled cell lysate on the mass spectrometer before mixing it with the "light" sample. Search the data for peptides containing the SILAC amino acids and calculate the percentage of labeled peptides.[4] The heavy peak should be at least 97% of the total signal for that peptide.[1]
-
-
Standardize Protein Quantification and Mixing: Inaccurate protein quantification before mixing the differentially labeled lysates is a major source of systematic error.[4]
-
Ensure Sufficient Cell Doublings: For complete labeling, cells must undergo a sufficient number of divisions to dilute out the pre-existing "light" proteins.[1] For rapidly dividing cells, ensure at least 5-6 cell doublings.[5]
Issue 2: Incomplete ¹⁵N Labeling in Metabolic Studies
Q: I suspect incomplete ¹⁵N labeling in my experiment. How can I confirm this and what are the common causes?
A: Incomplete ¹⁵N labeling occurs when not all nitrogen atoms in a molecule are replaced by the heavy ¹⁵N isotope. This leads to a broader isotopic cluster in the mass spectrum instead of a single, well-defined "heavy" peak, which can cause inaccurate quantification.
Confirmation and Causes:
-
Confirmation: Acquire high-resolution mass spectra of your ¹⁵N-labeled sample. Use software tools like Protein Prospector's MS-Isotope module to compare the experimental isotopic distribution with theoretical distributions at varying levels of ¹⁵N incorporation. The ratio of the M-1 to M peak is particularly sensitive to labeling efficiency.
-
Common Causes:
-
Insufficient Labeling Duration: The time required to achieve high enrichment depends on the organism's or cell line's growth rate and protein turnover.
-
Depletion of ¹⁵N Source: The ¹⁵N-labeled nutrient in the growth medium can be depleted over time, especially in dense cultures.
-
Contamination with Light Amino Acids: The presence of unlabeled amino acids in the culture medium is a primary cause of incomplete labeling. Using dialyzed Fetal Bovine Serum (FBS) is recommended to remove unlabeled amino acids.
-
Issue 3: Differentiating a True ¹⁵N-Labeled Signal from Background Noise
Q: How can I differentiate between a true ¹⁵N-labeled signal and background noise, especially at low enrichment levels?
A: Differentiating a true signal from background noise requires careful analysis and experimental design.
Strategies:
-
High-Resolution Mass Spectrometry: High-resolution instruments can separate the analyte signal from co-eluting contaminant species in the m/z dimension.[6]
-
Appropriate Blanks and Controls: Running appropriate blanks and control samples that have not been enriched with ¹⁵N is essential to establish the baseline background level.[6]
-
Isotopic Pattern Analysis: The isotopic pattern of a true ¹⁵N-labeled compound will differ predictably from random noise.[6] Software tools can be used to compare the observed isotopic pattern to the theoretical pattern for a given level of enrichment.
Data Presentation
Table 1: Natural Abundance of Key Isotopes in Biological Molecules
| Isotope | Natural Abundance (%) |
| Nitrogen-14 (¹⁴N) | 99.632 |
| Nitrogen-15 (¹⁵N) | 0.368 |
| Carbon-12 (¹²C) | 98.93 |
| Carbon-13 (¹³C) | 1.07 |
Data sourced from BenchChem Technical Support Center.[2]
Table 2: Common Nitrogen Sources and their Typical δ¹⁵N Values
| Nitrogen Source | Typical δ¹⁵N Range (‰) | Average δ¹⁵N (‰) |
| Ammonium Nitrate Fertilizers | -1.4 to +2.6 | +0.2 |
| Manure and Compost | +3.5 to +16.2 | +8.1 |
Data sourced from OENO One.
Experimental Protocols
Protocol 1: General Workflow for a SILAC Experiment
This protocol outlines the key steps for performing a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment.
-
Adaptation Phase:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing natural amino acids (e.g., ¹²C₆-Lysine).
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine).[1]
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[1]
-
-
Experimental Phase:
-
Apply the desired experimental treatment to one of the cell populations.
-
Harvest both the "light" and "heavy" cell populations.
-
Accurately determine the cell count or protein concentration for each population.
-
Mix the two populations in a 1:1 ratio.[1]
-
-
Sample Preparation and Analysis:
Protocol 2: Correction for Natural Isotope Abundance in Metabolomics
This protocol describes a general workflow for correcting for natural isotope abundance in stable isotope resolved metabolomics experiments.
-
Cell Culture and Labeling:
-
Grow cells in a medium containing at least one ¹³C or ¹⁵N labeled substrate.
-
-
Sample Analysis:
-
After the experiment, analyze the samples via mass spectrometry.
-
-
Data Processing:
-
Process the spectral data to generate mass isotopomer distributions (MIDs) of the metabolites of interest.
-
-
Natural Abundance Correction:
Visualizations
Caption: Workflow for natural abundance correction in metabolomics.
Caption: Decision tree for troubleshooting high variability in SILAC ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.7. The 15N-Enrichment Calculations [bio-protocol.org]
- 3. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. ap.smu.ca [ap.smu.ca]
- 6. benchchem.com [benchchem.com]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of 15N-Labeled Fertilizer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 15N-labeled fertilizer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using 15N-labeled fertilizers in research?
A1: 15N-labeled fertilizers are used as tracers to study the nitrogen (N) cycle in various ecosystems. By introducing a known amount of the stable isotope 15N, researchers can track the fate of applied nitrogen, determining how much is taken up by plants, remains in the soil, or is lost to the environment. This technique is crucial for assessing nitrogen use efficiency (NUE), understanding nutrient cycling, and developing sustainable agricultural practices.[1][2]
Q2: What are the key differences between 15N-enriched and 15N-depleted fertilizers?
A2: 15N-enriched fertilizers contain a higher abundance of the 15N isotope than the natural atmospheric abundance (approximately 0.366 atom % 15N).[3] Conversely, 15N-depleted fertilizers have a lower abundance of 15N. The choice between them depends on the specific research question, the natural 15N abundance of the experimental system, and analytical sensitivity. Enriched materials are more common for tracing applied fertilizer, while depleted materials can be useful in certain experimental designs.[3]
Q3: How do I choose the appropriate 15N enrichment level for my experiment?
A3: The required 15N enrichment depends on several factors, including the natural 15N abundance of your soil and plants, the expected N uptake, and the sensitivity of your analytical instruments (e.g., Isotope Ratio Mass Spectrometer - IRMS). A pilot study is often recommended to determine the optimal enrichment level.[4] For many field studies, an enrichment of around 2% 15N abundance has been shown to be sufficient for studying N absorption rates.[5]
Q4: What are the most common sources of error in 15N-labeled fertilizer experiments?
A4: Common sources of error include non-uniform application of the labeled fertilizer, cross-contamination between plots, incomplete recovery of plant and soil samples, and analytical errors during sample preparation and mass spectrometry.[3] Isotopic scrambling, where the 15N label appears in unintended molecules, can also be a significant issue in metabolic studies.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.
Problem 1: Low Recovery of 15N Tracer
-
Symptom: The total amount of 15N recovered in the plant-soil system is significantly less than 100% of the applied amount.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Gaseous N Losses | - Volatilization: If using 15N-labeled urea (B33335) or ammonium (B1175870) fertilizers, incorporate them into the soil immediately after application to minimize ammonia (B1221849) (NH₃) loss.[3][7] - Denitrification: This can be a significant pathway for N loss, especially in waterlogged soils. Consider using nitrification inhibitors to reduce the conversion of ammonium to nitrate (B79036), which is a substrate for denitrification.[8] |
| Leaching | - Nitrogen can be lost from the root zone through leaching, primarily in the form of nitrate (NO₃⁻).[9] - Utilize lysimeters to collect leachate and quantify the amount of 15N lost. |
| Lateral Movement | - The 15N label can move out of the experimental plot through surface runoff or subsurface flow. - Use microplots with physical barriers (e.g., steel or PVC cylinders) to confine the labeled fertilizer.[3][10] |
| Incomplete Sample Collection | - Ensure complete and representative sampling of all plant parts (shoots, roots, grains) and soil at various depths.[1] - For plants with extensive root systems, this can be challenging but is critical for an accurate N balance. |
Problem 2: High Variability in 15N Enrichment Data
-
Symptom: Inconsistent and highly variable 15N enrichment values among replicate samples.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Uniform Fertilizer Application | - Dissolve the 15N-labeled fertilizer in a known volume of water and apply the solution evenly to the microplot area.[7] - For solid fertilizers, ensure they are finely ground and thoroughly mixed with an inert carrier for even distribution. |
| Sample Contamination | - Avoid cross-contamination between labeled and unlabeled plots during sampling, processing, and analysis. Use clean tools and equipment for each plot. - Be meticulous in preventing soil particles from contaminating plant samples.[4] |
| Natural Soil Variability | - Soils can have inherent spatial variability in nitrogen content and microbial activity, which can affect 15N dynamics.[3] - Increase the number of replicates to account for this variability. |
| Inadequate Sample Homogenization | - Plant and soil samples must be finely and homogeneously ground to ensure that the small subsample analyzed is representative of the entire sample.[11] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for a 15N-labeled fertilizer experiment.
Caption: A generalized workflow for 15N-labeled fertilizer experiments.
Protocol 1: Plant and Soil Sample Preparation for IRMS Analysis
-
Drying:
-
Grinding:
-
Dried samples must be ground to a fine, homogenous powder (resembling flour).[11] This is crucial for ensuring that the small subsample analyzed is representative.
-
Use a ball mill or a Wiley mill for grinding. Clean the grinder thoroughly between samples to prevent cross-contamination.
-
-
Weighing and Encapsulation:
-
Accurately weigh the powdered sample into a tin capsule.[13] The target weight depends on the expected nitrogen concentration of the sample. Typically, 1-3 mg of dried plant powder is sufficient.[11]
-
The sample should contain between 20-150 µg of nitrogen for optimal analysis.[13]
-
Crimp the tin capsule into a compact sphere or cube to ensure complete combustion during analysis.[14]
-
Data Presentation
Table 1: Typical Nitrogen Use Efficiency (NUE) in Cereals as Determined by 15N Methodology
| Crop | NUE (%) | Reference |
| Wheat | 5 - 27 | [15] |
| Maize | 28 - 52 | [9] |
| Rice | 35 - 40 | [16] |
Table 2: Comparison of 15N Recovery in Different Soil-Plant Systems
| Ecosystem | Total Tracer Recovery (%) | Key Factors Affecting Recovery |
| Forests | Often well below 100% | Gaseous losses (denitrification), leaching, and lateral fluxes are often unaccounted for.[1] |
| Grasslands | Generally lower recovery than forests | Similar to forests, with grazing as an additional potential pathway for N loss.[1] |
| Agricultural Systems | 40 - 65% in cereals | Management practices (tillage, fertilizer application timing and method) significantly influence recovery.[9] |
Mandatory Visualizations
Logical Diagram for Troubleshooting Low 15N Recovery
Caption: A decision tree for troubleshooting low 15N tracer recovery.
Workflow for Sample Preparation
Caption: A streamlined workflow for preparing samples for 15N analysis.
References
- 1. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 2. iaea.org [iaea.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. arasia.org [arasia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. aciar.gov.au [aciar.gov.au]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation - Carbon and Nitrogen in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize 15N Scrambling in Metabolic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize 15N scrambling in metabolic studies. Accurate interpretation of isotope tracing experiments is critically dependent on understanding and mitigating the undesired redistribution of 15N labels.
Frequently Asked Questions (FAQs)
Q1: What is 15N scrambling and why is it a problem in metabolic studies?
A1: 15N scrambling is the incorporation of the 15N stable isotope into metabolites where it is not expected based on the primary metabolic pathway of the supplied 15N-labeled tracer. This occurs due to the activity of various enzymes, particularly transaminases, that can transfer the 15N-labeled amino group to other molecules. This scrambling can lead to a misinterpretation of metabolic fluxes and pathway activities, as the isotopic enrichment patterns become complex and deviate from theoretical predictions.
Q2: What are the main causes of 15N scrambling?
A2: The primary drivers of 15N scrambling are enzymatic reactions that involve the transfer of nitrogen between molecules. Key contributors include:
-
Transaminase Activity: Enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) readily transfer amino groups between amino acids and α-keto acids.
-
Metabolic Branch Points: Pathways with multiple entry or exit points can lead to the redistribution of 15N labels. For example, glutamate (B1630785) is a central hub in nitrogen metabolism and can donate its amino group to numerous other molecules.
-
Reversible Enzymatic Reactions: High rates of reversible reactions can lead to the redistribution of 15N within a molecule and connected metabolite pools.[1]
Q3: Which amino acids are most susceptible to 15N scrambling?
A3: The susceptibility of an amino acid to 15N scrambling depends on its involvement in central metabolic pathways. In mammalian cells, some amino acids show minimal scrambling, while others are highly prone to it. For example, in Human Embryonic Kidney (HEK) 293 cells, amino acids like Cysteine, Phenylalanine, Histidine, Lysine, Methionine, Asparagine, Arginine, Threonine, Tryptophan, and Tyrosine exhibit minimal scrambling.[2] Conversely, Alanine, Aspartate, Glutamate, Isoleucine, Leucine, and Valine are known to undergo significant scrambling.[2] Glycine and Serine are often interconverted.[2]
Q4: How can I detect and quantify 15N scrambling in my experiment?
A4: High-resolution mass spectrometry (MS) is the primary tool for detecting and quantifying 15N scrambling.[3][4] By analyzing the mass isotopologue distribution of metabolites, you can identify unexpected 15N incorporation. For instance, if you supply 15N-glutamine and observe 15N enrichment in alanine, this indicates scrambling. Tandem mass spectrometry (MS/MS) can further help to pinpoint the location of the 15N label within a molecule.[3][4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your 15N isotope tracing experiments in a question-and-answer format.
Issue 1: Unexpected 15N labeling patterns observed in multiple metabolites.
-
Question: I supplied my cells with a single 15N-labeled amino acid, but I'm seeing 15N enrichment in several other unrelated amino acids. What is happening?
-
Possible Cause: This is a classic sign of significant 15N scrambling. The 15N-labeled amino group from your tracer is being transferred to other molecules, likely through the action of transaminases.
-
Troubleshooting Steps:
-
Review the metabolic proximity of the unexpectedly labeled metabolites to your tracer. Are they linked by known transaminase reactions?
-
Consider the choice of your 15N tracer. If you are using an amino acid that is a major nitrogen donor, such as glutamine or glutamate, extensive scrambling is expected. Consider using a tracer that is part of a more isolated biosynthetic pathway.
-
Optimize cell culture conditions. Factors like the concentration of other amino acids in the medium can influence the degree of scrambling. For instance, reducing the concentration of labeled isoleucine and valine in the culture medium of HEK293 cells has been shown to minimize their scrambling.[2]
-
Use cell lines with modified enzyme activity. If possible, using cell lines with knocked-down or inhibited transaminase activity can significantly reduce scrambling.
-
Issue 2: The level of 15N enrichment in my target metabolite is lower than expected.
-
Question: I've supplied a 15N-labeled precursor, but the enrichment in the downstream metabolite of interest is very low. Why might this be?
-
Possible Cause: Low enrichment can be due to several factors, including dilution of the label from unlabeled sources, inefficient uptake of the tracer, or slow metabolic flux.
-
Troubleshooting Steps:
-
Check for unlabeled sources of the metabolite in your culture medium. Standard fetal bovine serum (FBS) contains unlabeled amino acids that can dilute your tracer. Using dialyzed FBS is recommended.
-
Verify cell health and growth phase. Cells should be in an active metabolic state (e.g., exponential growth phase) to ensure efficient uptake and metabolism of the tracer.
-
Perform a time-course experiment. It's crucial to ensure that you are harvesting your cells at a time point where isotopic steady-state has been reached in your metabolite of interest.
-
Confirm the concentration and purity of your 15N tracer.
-
Issue 3: My mass spectrometry data is noisy, and I'm having trouble distinguishing the 15N-labeled peaks.
-
Question: The baseline in my mass chromatograms is high, and it's difficult to accurately quantify the isotopic peaks. What can I do to improve my data quality?
-
Possible Cause: High background noise can originate from various sources during sample preparation and MS analysis.[1]
-
Troubleshooting Steps:
-
Optimize your sample preparation. Ensure a clean working environment to avoid environmental nitrogen contamination. Use high-purity solvents and reagents.
-
Implement a robust quenching and extraction protocol. Inefficient quenching can lead to continued enzymatic activity and degradation of metabolites, contributing to a noisy baseline.
-
Check your mass spectrometer for leaks. Leaks in the system can introduce atmospheric nitrogen, leading to a high background.[1]
-
Run appropriate controls. Always include blank samples (processed without cells) and unlabeled control samples to identify background signals and natural isotope abundance.[1]
-
Data Presentation
Table 1: Degree of 15N Scrambling for Different Amino Acids in HEK293 Cells.
| Labeled Amino Acid | Scrambling Observed in Other Amino Acids | Degree of Scrambling | Reference |
| Alanine (A) | D, E, I, L, V | Significant | [2] |
| Aspartate (D) | A, E, I, L, V | Significant | [2] |
| Glutamate (E) | A, D, I, L, V | Significant | [2] |
| Isoleucine (I) | A, D, E, L, V | Significant (can be minimized by reducing concentration) | [2] |
| Leucine (L) | A, D, E, I, V | Significant | [2] |
| Valine (V) | A, D, E, I, L | Significant (can be minimized by reducing concentration) | [2] |
| Glycine (G) | S | Interconversion | [2] |
| Serine (S) | G | Interconversion | [2] |
| Cysteine (C) | Minimal | Minimal | [2] |
| Phenylalanine (F) | Minimal | Minimal | [2] |
| Histidine (H) | Minimal | Minimal | [2] |
| Lysine (K) | Minimal | Minimal | [2] |
| Methionine (M) | Minimal | Minimal | [2] |
| Asparagine (N) | Minimal | Minimal | [2] |
| Arginine (R) | Minimal | Minimal | [2] |
| Threonine (T) | Minimal | Minimal | [2] |
| Tryptophan (W) | Minimal | Minimal | [2] |
| Tyrosine (Y) | Minimal | Minimal | [2] |
Experimental Protocols
Protocol 1: Quenching Metabolism and Metabolite Extraction from Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity and efficiently extract intracellular metabolites.
Materials:
-
Liquid nitrogen
-
Ice-cold 80% methanol (B129727) (v/v) in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure:
-
At the designated time point, quickly aspirate the culture medium from the cell culture plate.
-
Immediately place the plate on a level surface in a liquid nitrogen bath to flash-freeze the cells and quench metabolism.
-
Remove the plate from the liquid nitrogen and place it on ice.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Using a pre-chilled cell scraper, scrape the cells from the surface of the well into the methanol solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the tube on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the tube at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
The metabolite extract can be stored at -80°C until analysis. For LC-MS analysis, the extract is typically dried down using a vacuum concentrator and reconstituted in an appropriate solvent.
Mandatory Visualization
Caption: A generalized experimental workflow for 15N metabolic studies.
Caption: Key pathways in glutamine metabolism and 15N scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in 15N Data Analysis and Interpretation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 15N stable isotope tracing experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and interpretation of 15N data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation and Data Acquisition
Q1: What are the common sources of background noise in 15N isotope tracing experiments, and how can I minimize them?
A1: Background noise in 15N isotope tracing experiments can arise from several sources during sample preparation, including environmental contamination, cross-contamination between samples, and impurities in reagents and materials.[1] To mitigate these, it is crucial to maintain a clean working environment, use powder-free gloves, and regularly clean all surfaces and equipment.[1] Whenever possible, utilize disposable labware or acid-wash and bake glassware to remove nitrogen-containing residues. When preparing samples with varying enrichment levels, it is best practice to process them in order from lowest to highest expected enrichment to prevent cross-contamination.[1]
Q2: My mass spectrometry data shows incomplete ¹⁵N labeling. What are the causes and how can I address this?
A2: Incomplete ¹⁵N labeling occurs when not all nitrogen atoms in a target molecule are replaced by the ¹⁵N isotope, leading to a mix of light (¹⁴N) and heavy (¹⁵N) isotopes.[2] This can skew quantitative data and lead to misinterpretation of metabolic flux.[2] Common causes include insufficient labeling duration, depletion of the ¹⁵N source, low purity of the ¹⁵N-labeled compound, and slow protein or metabolite turnover.[2] To address this, ensure a sufficient labeling period, which for rapidly dividing cells is at least 5-6 cell doublings.[2] For tissues with slow turnover, longer labeling protocols or even labeling across multiple generations may be necessary.[2] It is also vital to use high-purity ¹⁵N-labeled compounds (>99%) and ensure a consistent and adequate supply of the labeled nutrient in the growth medium.[2]
Q3: I am observing unexpected ¹⁵N incorporation in molecules that should not be labeled. What is causing this "isotopic scrambling" and how can I minimize it?
A3: Isotopic scrambling is the redistribution of ¹⁵N labels to unintended molecules, often due to high transaminase activity or metabolic branch points.[3] For example, alanine (B10760859) transaminases can convert labeled alanine to pyruvate, a central metabolite, leading to the spread of the ¹⁵N label to other aliphatic residues.[3] To minimize scrambling, consider using E. coli strains deficient in key transaminases or adding specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[3] Additionally, reversible enzymatic reactions can contribute to label redistribution; optimizing cell culture conditions (e.g., temperature, pH) can help favor the desired reaction direction.[3]
Data Analysis and Interpretation
Q4: How do I differentiate a true 15N-labeled signal from background noise, especially at low enrichment levels?
A4: Distinguishing a true signal from background noise requires careful data analysis. High-resolution mass spectrometry is essential as it can separate the analyte signal from co-eluting contaminants.[1] Running appropriate blank and control samples that have not been enriched with 15N is crucial to establish the baseline background level.[1] The isotopic pattern of a true 15N-labeled compound will also show a predictable distribution that differs from random noise.[1]
Q5: Why is correcting for natural ¹⁵N abundance important, and how is it done?
A5: Naturally occurring nitrogen contains approximately 0.3663% ¹⁵N.[4] When analyzing samples with low levels of ¹⁵N enrichment, this natural abundance can constitute a significant portion of the measured ¹⁵N signal.[1] Failure to correct for this can lead to an overestimation of tracer incorporation.[1] This correction is typically performed using software tools that subtract the contribution of natural ¹⁵N abundance from the measured signal.[1]
Q6: My quantification results seem inaccurate. How does incomplete ¹⁵N labeling affect quantification and how can I correct for it?
A6: Incomplete ¹⁵N labeling leads to a broader isotopic cluster in the mass spectrometer instead of a single "heavy" peak.[2] If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy species, resulting in skewed heavy/light ratios and an underestimation of true changes.[2] To correct for this, you must first determine the labeling efficiency. This can be done by comparing the experimental isotopic distribution of several abundant peptides or metabolites with theoretical distributions at varying levels of ¹⁵N incorporation using software tools like Protein Prospector's MS-Isotope module.[2] The determined labeling efficiency (e.g., 95%) should then be used as a parameter in your quantification software.[2]
Frequently Asked Questions (FAQs)
FAQ 1: What are some common nitrogen-containing contaminants to be aware of?
Common contaminants include ammonia (B1221849) from cleaning products, nitric acid fumes in the laboratory environment, and dust particles. It is also important to be mindful of nitrogen present in reagents and solvents.[1]
FAQ 2: How can I ensure the purity of my ¹⁵N tracer?
Always use high-purity ¹⁵N-labeled compounds, for instance, with a purity greater than 99%.[2] Commercial ¹⁵N₂ gas stocks can sometimes be contaminated with bioavailable inorganic ¹⁵N-species like ammonium (B1175870) and nitrate, which can affect experimental results.[5] It is advisable to check for and mitigate such contaminants.
FAQ 3: Should I handle enriched and non-enriched samples differently?
Yes, to avoid cross-contamination, it is recommended to use separate sets of lab equipment for enriched and non-enriched samples.[1] If that is not feasible, always clean equipment thoroughly before handling enriched samples.[1] When preparing samples, it is good practice to arrange them from low to high enrichment.[1]
FAQ 4: What are the key advantages of using stable isotopes like ¹⁵N in research?
The primary advantage of stable isotopes is their safety, as they are non-radioactive and non-toxic to biological systems, making them suitable for in vivo experiments.[6] The low natural abundance of ¹⁵N (~0.37%) provides a clear and distinguishable mass difference between labeled and unlabeled molecules, resulting in a high signal-to-noise ratio in mass spectrometry.[6]
Data Presentation
Table 1: Troubleshooting Common Issues in ¹⁵N Isotope Tracing Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| High background noise | Environmental contamination, cross-contamination, impure reagents. | Maintain a clean workspace, use powder-free gloves, clean equipment regularly, use high-purity reagents.[1] |
| Inaccurate quantification | Incomplete ¹⁵N labeling, incorrect monoisotopic peak assignment. | Determine labeling efficiency and use it as a parameter in quantification software.[2] |
| Reduced signal-to-noise ratio | Distribution of signal across multiple isotopic peaks due to incomplete labeling. | Optimize labeling duration and ensure an adequate supply of the ¹⁵N source.[2] |
| Isotopic scrambling | High transaminase activity, metabolic branch points, reversible enzymatic reactions. | Use enzyme-deficient strains, add specific metabolic precursors, optimize cell culture conditions.[3] |
| Overestimation of tracer incorporation | Failure to correct for natural ¹⁵N abundance. | Use software to correct for the ~0.37% natural abundance of ¹⁵N.[1] |
Experimental Protocols
Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli
This protocol is adapted for expressing ¹⁵N-labeled proteins in E. coli using a minimal medium.[3]
Materials:
-
M9 Minimal Medium (10x stock)
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
MgSO₄
-
CaCl₂
-
Trace elements solution
-
Appropriate antibiotics
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest
Procedure:
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, pellet the cells by centrifugation and wash with M9 minimal medium to remove any residual LB medium.
-
Resuspend the cell pellet in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and all other necessary supplements.
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture for the desired amount of time (typically 3-4 hours or overnight at a lower temperature).
-
Harvest the cells by centrifugation and store the pellet at -80°C until further processing.
Mandatory Visualization
Caption: General workflow for a 15N labeling experiment.
Caption: Logical flow for interpreting 15N mass spectrometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 5. The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Accuracy of 15N Enrichment Calculations
Welcome to the technical support center for 15N isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy of your 15N enrichment calculations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your 15N labeling experiments in a question-and-answer format.
Problem 1: Inaccurate Quantification due to Incomplete Labeling
Q: My calculated 15N enrichment is lower than expected, suggesting incomplete labeling. What could be the cause and how can I correct for it?
A: Incomplete labeling is a common issue, especially in organisms with slow protein turnover.[1][2] The accuracy of quantification can be significantly affected if the ratio is not corrected for the labeling efficiency.[3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Ensure cells or organisms undergo a sufficient number of doublings in the 15N-enriched medium to reach an isotopic steady state.[4] For tissues with slow protein turnover, consider extending the labeling period or employing a multi-generational labeling strategy.[1] |
| Tracer Dilution | The 15N-labeled precursor may be diluted by unlabeled nitrogen sources present in the medium or from amino acid recycling within the cell. Minimize the use of complex, undefined media components. |
| Metabolic Scrambling | High transaminase activity can lead to the transfer of the 15N label to other amino acids, diluting the enrichment in the target molecule.[4] Consider using E. coli strains deficient in key transaminases or adding specific metabolic precursors to suppress crosstalk.[4] |
To correct for incomplete labeling, it is crucial to determine the labeling efficiency. This can be achieved by comparing the experimental isotope pattern of 15N labeled peptides to the theoretical isotope profile.[3] Software like Protein Prospector can be used to adjust peptide ratios based on the determined labeling efficiency.[3][5]
Problem 2: Distorted Isotopic Patterns in Mass Spectrometry Data
Q: The isotopic patterns in my mass spectra are broad or complex, making it difficult to accurately determine enrichment. What are the common causes and solutions?
A: Complex isotopic patterns can arise from several factors, including isotopic scrambling and overlapping peaks from intermediately labeled peptides.[4][6]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Scrambling | Metabolic branch points and reversible enzymatic reactions can redistribute 15N labels, leading to complex isotopic patterns.[4] Carefully select labeled precursors from isolated biosynthetic pathways with irreversible steps.[4] |
| Overlapping Isotopic Clusters | In cases of incomplete labeling, peptides will exist in various labeled states (e.g., unlabeled, partially labeled, fully labeled), leading to overlapping isotopic clusters that complicate direct measurement.[6][7] High-resolution mass spectrometry is crucial to help distinguish these different species.[8] |
| In-source Fragmentation | Fragmentation of ions within the mass spectrometer source can create the appearance of scrambled isotopes.[4] Optimize MS source conditions to minimize in-source fragmentation. |
Deconvolution algorithms can be used to model and separate overlapping isotopic distributions, leading to improved accuracy and precision in quantification.[9]
Problem 3: Inaccurate Results due to Sample Preparation and Handling
Q: I suspect errors in my sample preparation are affecting my 15N enrichment calculations. What are the best practices to minimize these errors?
A: Sample preparation is a critical step where various errors can be introduced, leading to inaccurate results.[8][10]
Best Practices for Sample Preparation:
| Practice | Description |
| Maintain a Clean Environment | Use powder-free gloves and regularly clean all surfaces and equipment to prevent environmental nitrogen contamination from sources like ammonia (B1221849) in cleaning products.[8] |
| Avoid Cross-Contamination | Handle samples from low to high enrichment to prevent cross-contamination.[8] Use separate, clearly labeled containers and disposable labware whenever possible.[8][10][11] |
| Proper Drying and Homogenization | Inconsistent drying methods can alter isotopic signatures.[12] Ensure complete homogenization to obtain a representative sample for analysis.[10] |
| Use Appropriate Containers | Select containers that are inert and will not react with your sample.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to correct for the natural abundance of 15N?
Q2: How does the correction for natural isotope abundance work?
A2: The correction is a computational process that removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[14] This is commonly done using a correction matrix method, which is calculated based on the metabolite's chemical formula and the known natural abundances of its constituent isotopes.[14][15] This deconvolution separates the measured MID into the component from the tracer and the component from natural abundance.[14]
Q3: What is isotopic scrambling and how can I minimize it?
A3: Isotopic scrambling is the redistribution of 15N labels to unintended molecules or positions within a molecule.[4] This often occurs due to the activity of enzymes like transaminases, which can transfer amino groups between different amino acids.[4] To minimize scrambling, you can use cell lines deficient in specific transaminases, or carefully select labeled precursors that are part of isolated biosynthetic pathways.[4]
Q4: How do I choose between 15N and 13C labeling for my experiment?
A4: The choice depends on your research question and the analytical method. For NMR studies, 15N labeling is essential for techniques like 1H-15N HSQC.[] In mass spectrometry, both are suitable for quantification, but 13C's higher natural abundance can create more complex background signals.[] For studies focused on nitrogen metabolism and protein turnover, 15N is the clear choice.[]
Experimental Protocols
Generalized Workflow for 15N Metabolic Labeling
Stable isotope labeling with 15N is a powerful technique for accurate quantitative proteomics.[17] The general workflow involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[17]
Key Steps:
-
Cell Culture and Labeling:
-
Sample Mixing and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell count or protein concentration.[17]
-
Extract total protein from the mixed cell lysate.
-
-
Protein Digestion and Peptide Cleanup:
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the 15N label.[3]
-
-
Data Analysis:
-
Identify peptide sequences from the MS/MS spectra using database search software (e.g., MaxQuant, Protein Prospector).[17]
-
Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[18]
-
Correct for incomplete labeling by determining the 15N enrichment efficiency.[3]
-
Visualizations
Caption: Generalized workflow for quantitative proteomics using 15N metabolic labeling.
Caption: Troubleshooting logic for inaccurate 15N enrichment calculations.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. visatech.co.ke [visatech.co.ke]
- 11. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ckisotopes.com [ckisotopes.com]
Technical Support Center: Dealing with Incomplete Labeling in 15N Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete labeling in 15N experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete 15N labeling and why is it a problem?
Incomplete 15N labeling occurs when not all nitrogen atoms in a molecule of interest (e.g., a protein) are replaced by the heavy 15N isotope during a metabolic labeling experiment.[1] This results in a mixed population of molecules with varying degrees of 15N incorporation. This poses a significant challenge for quantitative studies because it can lead to skewed mass distribution of the labeled molecules, resulting in inaccurate quantification and misinterpretation of experimental data.[1]
Q2: How does incomplete 15N labeling affect my mass spectrometry data?
Incomplete 15N labeling can significantly impact your mass spectrometry data in several ways:
-
Inaccurate Quantification: Analysis software that assumes 100% labeling will incorrectly calculate the abundance of the heavy-labeled species, leading to skewed heavy/light ratios.[1][2]
-
Reduced Identification of Heavy-Labeled Peptides: The broadening of the isotopic cluster can make it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule, resulting in a lower identification rate.[1][3]
-
Reduced Signal-to-Noise Ratio: The signal is distributed across multiple isotopic peaks, which can lower the signal-to-noise ratio and make it more challenging to detect and accurately measure low-abundance molecules.[1]
Q3: What are the common causes of incomplete 15N labeling?
Several factors can contribute to incomplete 15N labeling:
-
Insufficient Labeling Duration: The time required to achieve high enrichment depends on the organism's growth rate and protein turnover. For example, tissues with slow protein turnover, like the brain, may require longer labeling periods or even labeling across multiple generations.[1][4]
-
Depletion of 15N Source: The 15N-labeled nutrient in the growth medium can be depleted over time, especially in dense cultures.[1]
-
Low Purity of 15N Source: The purity of the 15N-labeled compound is crucial. It is recommended to use a 15N-containing salt with over 99% purity to achieve high-level labeling.[1][3]
-
Amino Acid Pools: The presence of unlabeled amino acids from internal protein degradation or from the media can dilute the labeled precursor pool.[1]
-
Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label at the intended position.[1][5]
Troubleshooting Guide
Problem: My mass spectrometry data shows broad isotopic clusters for 15N-labeled peptides, suggesting incomplete labeling.
This is a common issue that can significantly affect the accuracy of your quantitative proteomics experiments. Follow the steps below to troubleshoot and address the problem.
Step 1: Determine the 15N Labeling Efficiency
The first step is to accurately quantify the percentage of 15N incorporation. This can be done by comparing the experimental isotopic distribution of several abundant peptides with theoretical distributions at varying levels of 15N incorporation.[1][2] Software tools like Protein Prospector's MS-Isotope module can be used for this analysis.[1][2] The ratio of the M-1 to M peak is particularly sensitive to labeling efficiency.[1][2]
Step 2: Identify the Potential Cause
Based on your experimental setup, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Insufficient Labeling Time | Increase the duration of labeling. For rapidly dividing cells, aim for at least 5-6 cell doublings.[1] For organisms or tissues with slow turnover rates, consider labeling for multiple generations.[1][4] |
| 15N Source Depletion | Ensure an adequate and consistent supply of the 15N-labeled nutrient in the growth medium. For long-term labeling experiments, replenish the medium periodically.[1] |
| Low Purity of 15N Source | Use high-purity 15N-labeled compounds (e.g., >99% purity).[1][3] |
| Amino Acid Pool Dilution | If possible, use auxotrophic strains that cannot synthesize certain amino acids, which can help reduce dilution from endogenous synthesis. |
| Metabolic Scrambling | In some cases, using specific 15N-labeled amino acids instead of a general 15N source can help reduce scrambling.[6] |
Step 3: Correct for Incomplete Labeling in Data Analysis
Once you have determined the labeling efficiency, you can use this information to correct your quantitative data. Many proteomics software packages allow you to input the labeling efficiency as a parameter.[1][2] The software will then adjust the calculated peptide or metabolite ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.[1]
Impact of Correction on H/L Ratio Quantification
The following table illustrates how failing to correct for incomplete labeling can lead to an underestimation of the true changes in abundance.
| Actual H/L Ratio | Assumed Labeling Efficiency | Observed H/L Ratio (Incorrect) | Corrected H/L Ratio |
| 2.0 | 95% | ~1.9 | 2.0 |
| 5.0 | 95% | ~4.75 | 5.0 |
| 10.0 | 95% | ~9.5 | 10.0 |
| 0.5 | 95% | ~0.52 | 0.5 |
Note: The observed H/L ratio without correction will be skewed. The table provides an illustrative example.[1]
Experimental Protocols
Protocol 1: Determination of 15N Labeling Efficiency in Proteins using Mass Spectrometry
This protocol outlines the steps to determine the 15N labeling efficiency of your protein samples.
1. Sample Preparation: a. Culture cells or organisms in a medium containing a 15N-labeled nitrogen source (e.g., 15NH4Cl or 15N-labeled amino acids).[1] b. Harvest the cells/tissues and extract the total protein. c. Digest the proteins into peptides using a suitable protease (e.g., trypsin). d. Desalt the peptide mixture before mass spectrometry analysis.
2. Mass Spectrometry Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer. b. Acquire data in both MS1 (for quantification) and MS2 (for identification) modes. High resolution in MS1 is crucial for resolving isotopic peaks.[3]
3. Data Analysis: a. Perform a database search to identify peptides from your sample. b. Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z.[1] c. For each selected peptide, extract the experimental isotopic distribution from the MS1 scan. d. Use a tool like Protein Prospector's "MS-Isotope" to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][2] e. Compare the experimental isotopic pattern with the theoretical patterns to determine the best fit and thus the labeling efficiency.[7][8]
Protocol 2: Uniform 15N Labeling of Proteins in E. coli
This protocol is for expressing 15N-labeled proteins in E. coli using a minimal medium.
1. Pre-culture Preparation: a. Inoculate a single colony of the E. coli expression strain into a rich medium (e.g., LB) and grow overnight. b. The next day, inoculate a small volume of M9 minimal medium containing 14NH4Cl with the overnight culture and grow to an OD600 of 0.6-0.8 to adapt the cells.[6]
2. Main Culture and Induction: a. Prepare 1L of M9 minimal medium containing 1g of 15NH4Cl as the sole nitrogen source.[6][9] b. Inoculate the main culture with the adapted pre-culture to a starting OD600 of ~0.05.[6] c. Grow the culture at the appropriate temperature until the OD600 reaches 0.6-0.8. d. Induce protein expression with the appropriate inducer (e.g., IPTG).[1] e. Continue to grow the culture for the desired period to allow for protein expression and 15N incorporation.
3. Harvesting and Purification: a. Harvest the cells by centrifugation. b. Proceed with your standard cell lysis and protein purification protocol.
Visualizations
Caption: Troubleshooting workflow for incomplete 15N labeling.
Caption: Workflow for correcting quantification data for incomplete 15N labeling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Sample Submission for 15N Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully preparing and submitting samples for 15N stable isotope analysis. By following these guidelines, you can minimize common errors, ensure data quality, and avoid delays in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general requirements for solid sample preparation?
A1: Solid samples, such as plant and animal tissues, soils, and sediments, must be properly dried, homogenized, and encapsulated.[1][2] Drying is typically done in an oven at 50-60°C until a constant weight is achieved.[1][3] Over-drying can make samples hygroscopic, while under-drying can lead to inaccurate weight measurements.[1][4] Homogenization, usually by grinding to a fine powder, is crucial for obtaining a representative subsample.[1][5][6] Finally, the powdered sample must be weighed and securely encapsulated in tin (Sn) capsules for analysis.[1][7]
Q2: How much sample material do I need to submit?
A2: The required sample amount depends on the nitrogen and carbon content of your material. A general guideline is to provide a sample containing 20-150 µg of nitrogen (N) and 200-2000 µg of carbon (C).[1] For specific sample types, it is always best to consult the service provider's guidelines. Some facilities offer online calculators to help determine the optimal sample weight.[1]
Q3: What are the most common sources of contamination for 15N samples?
A3: Contamination can arise from various sources during sample preparation and handling. Common nitrogen-containing contaminants include ammonia (B1221849) from cleaning products, nitric acid fumes in the laboratory environment, and dust particles.[4] Cross-contamination between enriched and natural abundance samples is also a significant concern.[4] It is crucial to maintain a clean workspace, use clean tools, and handle samples with powder-free gloves.[4][8]
Q4: How should I store my samples before shipping?
A4: Proper storage is essential to maintain sample integrity. Dried and encapsulated samples should be stored in a desiccator to prevent moisture absorption.[4] If samples are not yet dried, freezing at -20°C is a common preservation method.[9] Always ensure that storage containers are clean and well-sealed to prevent contamination.[5][10]
Q5: What information needs to be included with my sample submission?
A5: Along with your samples, you will typically need to provide a sample list with unique identifiers for each sample, their weights, and a general description of the material.[1] It is also helpful to indicate the expected range of isotopic enrichment for labeled samples.[1] Many facilities have a specific submission form that needs to be completed.[7][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Background Noise in Mass Spectrometry Data
Q: I'm observing high background noise in my 15N analysis results. What could be the cause and how can I fix it?
A: High background noise can obscure your true signal and lead to inaccurate results. The primary causes are environmental contamination, contaminated reagents, or cross-contamination between samples.[4]
Troubleshooting Steps:
-
Analyze Blank Samples: Run blank samples (empty tin capsules) to determine the baseline noise of the instrument.
-
Review Lab Practices: Ensure that all work surfaces and equipment are thoroughly cleaned.[8] Avoid using cleaning products containing ammonia.[4]
-
Check Reagents and Materials: Use high-purity solvents and reagents. Ensure that all labware is either disposable or has been properly cleaned (e.g., acid-washed and baked).[4]
-
Prevent Cross-Contamination: Handle enriched and natural abundance samples in separate batches and on different trays if possible.[4] Process samples in order of increasing expected enrichment.[4]
Issue 2: Inconsistent or Non-Reproducible Results
Q: My replicate samples are giving me very different 15N values. What could be causing this variability?
A: Inconsistent results are often due to sample inhomogeneity or inconsistent sample weighing.
Troubleshooting Steps:
-
Improve Homogenization: Ensure your samples are ground to a very fine, uniform powder. This is especially important for coarse materials like soils and sediments.[1]
-
Verify Weighing Technique: Use a calibrated microbalance for weighing samples. Ensure that the amount of sample in each capsule is consistent and within the recommended range.[4][5]
-
Check for Sample Leakage: Inspect the tin capsules to ensure they are sealed tightly and not leaking any sample material.[1][7] If a capsule is leaking, it should be re-encapsulated.[1]
Issue 3: Incomplete 15N Labeling in Metabolic Studies
Q: My mass spectrometry data suggests that my proteins/metabolites are not fully labeled with 15N. Why is this happening and what can I do?
A: Incomplete labeling occurs when not all nitrogen atoms are replaced by the 15N isotope, which can skew quantitative data.[12]
Troubleshooting Steps:
-
Increase Labeling Duration: The time required for high enrichment depends on the organism's growth rate and protein turnover. Slower processes may require longer labeling periods.[12]
-
Ensure Sufficient 15N Source: The 15N-labeled nutrient in the growth medium can be depleted over time. Ensure an adequate and consistent supply.[12]
-
Verify Purity of 15N Source: Use high-purity 15N-labeled compounds (e.g., >99% purity) to achieve high-level labeling.[12]
-
Account for Metabolic Scrambling: Be aware that the labeled nitrogen from one molecule can be metabolically transferred to others, diluting the label at the intended position.[12]
Data Presentation
Table 1: General Sample Amount Requirements for 15N Analysis
| Sample Type | Recommended Nitrogen (N) Content | Recommended Carbon (C) Content | Typical Sample Weight (Solid) |
| Plant Tissue | 20-150 µg | 200-2000 µg | 2-10 mg[13][14] |
| Animal Tissue | 20-150 µg | 200-2000 µg | 1-5 mg[13] |
| Soil/Sediment | 20-150 µg | 200-2000 µg | 20-1000 mg (highly variable)[13] |
| Water (for NO₃⁻, NH₄⁺) | N/A | N/A | 500-1000 ml[6][13] |
Note: These are general guidelines. Always consult your specific analysis service for their requirements.
Table 2: Common Contaminants and Prevention Strategies
| Contaminant Source | Prevention Strategy |
| Environmental | |
| Ammonia (from cleaning products) | Use ammonia-free cleaners.[4] |
| Nitric acid fumes | Ensure proper laboratory ventilation. |
| Dust particles | Maintain a clean work area; cover samples when not being handled.[4] |
| Cross-Contamination | |
| Between enriched & natural abundance samples | Use separate labware and trays; process in order of increasing enrichment.[4] |
| Between different sample types | Clean all tools (spatulas, grinders) thoroughly between samples.[5][8] |
| Reagents & Materials | |
| Impure solvents/reagents | Use high-purity or analytical grade chemicals. |
| Contaminated labware | Use disposable labware or acid-wash and bake glassware.[4] |
Experimental Protocols
Protocol 1: Basic Solid Sample Preparation
-
Drying: Place the sample in a clean, labeled container (e.g., glass vial, aluminum foil). Dry the sample in an oven at 50-60°C overnight or until a constant weight is achieved.[1] For heat-sensitive samples, freeze-drying is an alternative.[9][11][15]
-
Grinding: Homogenize the dried sample by grinding it into a fine, uniform powder using a mortar and pestle, ball mill, or Wiley mill.[1][5][6] Clean the grinding equipment thoroughly between samples to prevent cross-contamination.[5]
-
Weighing: Using a calibrated microbalance, weigh the appropriate amount of powdered sample into a tin capsule.[1][5] The target weight will depend on the expected %N of the sample.
-
Encapsulation: Carefully fold the tin capsule to securely enclose the sample, ensuring there are no leaks. The final shape should be a small, compact ball or cube.[7]
-
Storage: Store the encapsulated samples in a labeled 96-well plate within a desiccator until ready for shipment.[1][4][7]
Visualizations
Caption: Workflow for 15N sample submission.
Caption: Troubleshooting high background noise.
Caption: Potential nitrogen contamination sources.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 6. Suggestions for Field Sampling | Stable Isotope Laboratory [bu.edu]
- 7. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 8. usalab.com [usalab.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 11. repository.library.noaa.gov [repository.library.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sample Size Requirements | Stable Isotope Laboratory [bu.edu]
- 14. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 15. sethnewsome.org [sethnewsome.org]
Technical Support Center: Troubleshooting Nitrogen-15 Metabolic Labeling
Welcome to the technical support center for Nitrogen-15 (¹⁵N) metabolic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during ¹⁵N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete ¹⁵N labeling and why is it a significant issue?
Incomplete ¹⁵N labeling occurs when not all nitrogen atoms in a molecule, such as a protein or metabolite, are replaced by the heavy ¹⁵N isotope during the experiment.[1] This results in a mixture of partially and fully labeled molecules. It is a significant problem in quantitative studies because it distorts the mass distribution of the labeled molecules, which can lead to inaccurate quantification and misinterpretation of metabolic flux data.[1]
Q2: How does incomplete ¹⁵N labeling impact my mass spectrometry data?
Incomplete labeling directly affects the isotopic distribution of your labeled peptides or metabolites in the mass spectrometer. Instead of a distinct "heavy" peak, you will see a broadened isotopic cluster.[1][2][3] This can cause several problems:
-
Inaccurate Quantification: Analysis software assuming 100% labeling will incorrectly calculate the abundance of the heavy species, leading to skewed heavy/light ratios.[1]
-
Reduced Signal-to-Noise Ratio: The signal is distributed across multiple isotopic peaks, which can lower the signal-to-noise ratio and make it more difficult to detect and accurately measure low-abundance molecules.[1][4]
-
Incorrect Monoisotopic Peak Assignment: The broadening of the isotopic cluster can make it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule, resulting in reduced identification rates of heavy-labeled peptides.[1][3][5]
Q3: What are the primary causes of incomplete ¹⁵N labeling?
Several factors can contribute to incomplete ¹⁵N labeling:
-
Insufficient Labeling Duration: Achieving high enrichment is dependent on the organism's or cell line's growth rate and protein turnover. Tissues with slow protein turnover, like the brain, may require longer labeling periods or even labeling across multiple generations.[1][4]
-
Purity of the ¹⁵N Isotope: The purity of the ¹⁵N-labeled source is critical. Using a ¹⁵N-containing salt or amino acid with over 99% purity is recommended for achieving high-level labeling.[1][3][6]
-
Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label at the intended position.[1][7][8]
-
Amino Acid Pools: The presence of unlabeled amino acids from internal protein degradation or from the media can dilute the labeled precursor pool.[1][8]
Q4: What is isotopic scrambling and how can I minimize it?
Isotopic scrambling is the metabolic conversion of a labeled amino acid into other amino acids, leading to the unintended incorporation of the ¹⁵N label into other residues.[7][8] For example, transaminases can cause nitrogen scrambling between different amino acids.[7]
To minimize scrambling:
-
Use E. coli strains deficient in key transaminases.[7]
-
Add specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[7]
-
Carefully select labeled precursors that are part of isolated biosynthesis pathways with irreversible steps.[7]
-
Optimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction.[7]
Q5: How do protein turnover rates affect ¹⁵N labeling?
Protein turnover, the balance between protein synthesis and degradation, is a key factor in the kinetics of ¹⁵N labeling.[9] Tissues with high protein turnover rates, such as the liver, will incorporate the ¹⁵N label more rapidly and achieve higher enrichment in a shorter time compared to tissues with slow protein turnover rates, like the brain.[4] Therefore, the labeling strategy must be adapted to the specific biological system and tissue under investigation.[4] For tissues with slow turnover, longer labeling times or even labeling across generations in animal models may be necessary to achieve sufficient enrichment for accurate quantification.[4]
Troubleshooting Guides
Problem 1: Low or Incomplete ¹⁵N Labeling Efficiency
Symptoms:
-
Mass spectra show broad isotopic clusters for labeled peptides.[1][2][3]
-
Quantification results show lower than expected heavy/light ratios.
-
Difficulty in identifying ¹⁵N labeled peptides.[4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Labeling Time | Increase the duration of labeling. For cell cultures, ensure cells undergo a sufficient number of doublings in the ¹⁵N medium.[7] For animal studies, consider longer feeding periods or labeling across generations for tissues with slow protein turnover.[4] |
| Low Purity of ¹⁵N Source | Verify the isotopic purity of the ¹⁵N-labeled medium components. Use sources with >99% enrichment.[1][3][6] |
| Dilution from Unlabeled Sources | Ensure the medium does not contain unlabeled nitrogen sources. When using labeled amino acids, ensure the base medium is free of unlabeled versions of those amino acids.[8] Minimize protein degradation which can release unlabeled amino acids into the precursor pool. |
| Inefficient Nutrient Uptake | Optimize cell culture conditions to ensure efficient uptake of the labeled nutrients.[7] |
Problem 2: Significant Isotopic Scrambling Detected
Symptoms:
-
Mass spectrometry data reveals ¹⁵N incorporation into amino acids that were not supposed to be labeled.[8][10]
-
Inaccurate quantification due to the redistribution of the label.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Amino Acid Metabolism | Use auxotrophic strains that cannot synthesize certain amino acids, preventing metabolic conversion. |
| Transaminase Activity | Use E. coli strains deficient in key transaminases.[7] Add specific metabolic precursors to suppress crosstalk between biosynthetic pathways.[7] |
| Reversible Enzymatic Reactions | Optimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction.[7] Consider using enzyme inhibitors for specific off-target reversible reactions.[7] |
Problem 3: Inaccurate Quantification and Data Analysis
Symptoms:
-
Discrepancies in heavy/light ratios between technical replicates.
-
Software fails to correctly identify and quantify labeled peptides.[1][3][5]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Software Not Correcting for Incomplete Labeling | Determine the actual labeling efficiency and input this value into your quantification software.[1][5] Many software packages, like Protein Prospector, allow for this correction.[3][5][11] |
| Co-eluting Peptides | Use high-resolution mass spectrometry for MS1 scans to better resolve isotopic peaks and reduce peak overlap.[2][3] |
| Low Signal Intensity of Labeled Peptides | Optimize sample preparation and mass spectrometry parameters to improve the signal-to-noise ratio.[4] |
Experimental Protocols
Protocol 1: General ¹⁵N-Labeling in Cell Culture
This protocol provides a generalized procedure for labeling adherent mammalian cells with a ¹⁵N-labeled amino acid.[12]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. Culture in standard, unlabeled medium.
-
Medium Exchange: Once cells have adhered, aspirate the standard medium and wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Labeling: Add pre-warmed labeling medium containing the desired ¹⁵N-labeled amino acid(s).
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the proteins of interest.[12]
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.[12]
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.[12]
-
The supernatant contains metabolites, and the pellet contains proteins. Proceed with the appropriate downstream processing for your analysis (e.g., protein digestion for proteomics).
-
Protocol 2: ¹⁵N Labeling of E. coli using Minimal Medium
This protocol describes the labeling of E. coli using a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source.[11]
-
Prepare M9 Minimal Medium (1L):
-
Prepare a sterile 1L M9 salt solution.
-
Prepare sterile stock solutions of 20% glucose, 1M MgSO₄, 1M CaCl₂, and a 1000x trace elements solution.[11]
-
-
Prepare Labeling Medium:
-
To the sterile 1L M9 medium, aseptically add:
-
1 g of ¹⁵NH₄Cl (for the "heavy" medium) or 1 g of ¹⁴NH₄Cl (for the "light" medium).
-
20 mL of 20% glucose.
-
2 mL of 1M MgSO₄.
-
100 µL of 1M CaCl₂.
-
1 mL of 1000x trace elements solution.
-
Appropriate antibiotic(s).[11]
-
-
-
Cell Culture:
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.
-
Use the pre-culture to inoculate the "light" (¹⁴N) and "heavy" (¹⁵N) M9 minimal media. A 1:100 dilution is recommended.[11]
-
-
Protein Expression (if applicable):
-
Harvest Cells: Harvest the cells by centrifugation.
Visualizations
Caption: Troubleshooting decision tree for incomplete ¹⁵N labeling.
Caption: Key factors influencing the efficiency of ¹⁵N metabolic labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity in ¹⁵N NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to sensitivity in ¹⁵N NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is the sensitivity of ¹⁵N NMR inherently low?
A1: The low sensitivity of ¹⁵N NMR spectroscopy stems from two primary factors:
-
Low Natural Abundance: The NMR-active isotope, ¹⁵N, has a natural abundance of only about 0.366%. The more abundant isotope, ¹⁴N (99.64%), is quadrupolar, which leads to broad lines and makes it generally unsuitable for high-resolution NMR.[1][2]
-
Low Gyromagnetic Ratio: ¹⁵N has a low gyromagnetic ratio (γ = -27.126 x 10⁶ T⁻¹s⁻¹), which is only 10.14% that of ¹H.[1] This negative gyromagnetic ratio also means it has a counterclockwise precession, unlike ¹H and ¹³C.[1] Consequently, the signal-to-noise ratio for ¹H is approximately 300 times greater than for ¹⁵N at the same magnetic field strength.[1]
Q2: What is the most common experiment for ¹⁵N-labeled metabolite or protein analysis?
A2: The 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is the most frequently recommended experiment. It generates a correlation map between directly bonded ¹H and ¹⁵N nuclei, providing excellent resolution and sensitivity for identifying and assigning signals.[3]
Q3: What are polarization transfer techniques and why are they important for ¹⁵N NMR?
A3: Polarization transfer techniques, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer), are crucial for enhancing the signal of insensitive nuclei like ¹⁵N.[4][5][6] These methods transfer the higher polarization of sensitive nuclei (typically ¹H) to the less sensitive ¹⁵N nucleus via J-coupling, resulting in significant signal enhancement.[6] For nuclei with negative gyromagnetic ratios like ¹⁵N, polarization transfer is highly recommended as the Nuclear Overhauser Effect (NOE) can lead to signal nulling.[4]
Q4: When should I use DEPT over INEPT?
A4: DEPT is generally preferred over INEPT for determining carbon multiplicities and when dealing with a range of different J-coupling constants, as it produces less spectral distortion.[4][5] INEPT is often the preferred sequence for small J-coupling constants where a compromise must be made between signal loss from T2 relaxation and polarization transfer.[4]
Troubleshooting Guide
Issue 1: I am observing very low signal-to-noise in my ¹⁵N HSQC spectrum.
This is a common challenge in ¹⁵N NMR. The primary causes and potential solutions are outlined below.
| Cause | Recommended Solution |
| Low Sample Concentration | ¹⁵N NMR is inherently less sensitive than ¹H NMR. For biomolecules, a concentration in the range of 0.1-2.5 mM is often recommended.[3] |
| Suboptimal Pulse Sequence Parameters | Incorrectly set pulse widths (90° and 180° pulses) and delays can significantly reduce signal intensity.[3] It is crucial to calibrate the pulses for both ¹H and ¹⁵N. |
| Inefficient Polarization Transfer | The efficiency of magnetization transfer from ¹H to ¹⁵N is critical. Use sensitivity-enhanced HSQC sequences that utilize gradient coherence selection and water flip-back pulses.[3][7] |
| Fast Transverse Relaxation (T₂) | Metabolites or large molecules with short T₂ relaxation times will lose signal during the pulse sequence. For larger systems (typically >25 kDa), consider using TROSY (Transverse Relaxation-Optimized Spectroscopy) at high magnetic fields.[3][7] |
| Improper Receiver Gain Setting | An incorrectly set receiver gain (RG) can lead to poor quality spectra or ADC overflow errors. While "rga" (automatic receiver gain adjustment) can provide a starting point, it may need to be manually lowered.[8] |
Issue 2: My spectral lines are broad, leading to poor resolution and sensitivity.
Broad lines can be caused by several factors related to sample preparation and experimental setup.
| Cause | Recommended Solution |
| Poor Shimming | Inhomogeneous magnetic field across the sample volume is a common cause of broad lines. Ensure proper shimming of the spectrometer.[8][9] |
| Sample Issues (e.g., suspended particles, high viscosity) | Filter your sample to remove any particulates.[9] If the sample is too concentrated and viscous, dilute it.[9] |
| Rapid Hydrogen Exchange | For certain samples like proteins, rapid exchange of NH protons with the solvent can lead to line broadening. Conducting experiments at lower pH (typically 4.5–6.0) and lower temperatures (2–25 °C) can slow this exchange.[10] |
Key Experimental Protocols
Insensitive Nuclei Enhanced by Polarization Transfer (INEPT)
The INEPT pulse sequence is a fundamental technique for enhancing the signal of low-gamma nuclei like ¹⁵N by transferring polarization from high-gamma nuclei like ¹H.
Methodology:
-
Preparation: A 90° pulse on the ¹H channel creates transverse magnetization.
-
Evolution: A delay of 1/(4J) allows the ¹H magnetization to evolve under the J-coupling to ¹⁵N.
-
Refocusing: Simultaneous 180° pulses on both ¹H and ¹⁵N channels are applied to refocus the chemical shift evolution while allowing the J-coupling evolution to continue.
-
Second Evolution: Another delay of 1/(4J) brings the ¹H vectors into antiphase.
-
Polarization Transfer: A 90° pulse on the ¹H channel aligns the antiphase magnetization along the z-axis. Simultaneously, a 90° pulse on the ¹⁵N channel transfers this polarization to the ¹⁵N nucleus.
-
Acquisition: The enhanced ¹⁵N signal is detected.
Workflow for a basic INEPT experiment.
Caption: Basic workflow of the INEPT pulse sequence.
Distortionless Enhancement by Polarization Transfer (DEPT)
The DEPT pulse sequence is an extension of INEPT that is widely used for determining the multiplicity of carbon signals (CH, CH₂, CH₃) and can be applied to ¹⁵N as well. It offers better performance than INEPT when dealing with a range of J-couplings.[4][5]
Methodology:
-
Initial Pulse: A 90° pulse is applied to the ¹H channel.
-
Evolution: A delay of 1/(2J) allows for J-coupling evolution.
-
Refocusing and Coherence Creation: Simultaneous 180° ¹H and 90° ¹⁵N pulses are applied. The ¹H pulse refocuses chemical shift, while the ¹⁵N pulse creates multiple quantum coherences.[5]
-
Second Evolution: A second 1/(2J) delay occurs.
-
Editing Pulse: A variable angle (θ) pulse is applied to the ¹H channel, which is key for editing the spectrum. Simultaneously, a 180° pulse is applied to the ¹⁵N channel.
-
Final Delay and Acquisition: A final 1/(2J) delay is followed by the acquisition of the ¹⁵N signal with ¹H decoupling. The intensity and phase of the ¹⁵N signal depend on the angle θ and the number of attached protons.
Logical flow for multiplicity editing in DEPT.
Caption: DEPT experiment logic for distinguishing NH multiplicities.
Advanced Sensitivity Enhancement Techniques
For challenging samples, several advanced techniques can provide significant sensitivity gains.
| Technique | Principle | Typical Enhancement |
| Cryogenic Probes | The probe electronics are cooled to cryogenic temperatures (~20-30 K) to reduce thermal noise in the coil and preamplifier, significantly improving the signal-to-noise ratio. | 2-4 fold |
| Dynamic Nuclear Polarization (DNP) | Polarization is transferred from unpaired electrons of a polarizing agent to the surrounding nuclear spins via microwave irradiation at low temperatures. | 10-100 fold or more[11] |
| Higher Magnetic Fields | The NMR signal increases with the magnetic field strength (B₀) to the power of 3/2.[12] | Moving from a 600 MHz to a 900 MHz spectrometer can provide a substantial sensitivity boost. |
Decision tree for selecting a sensitivity enhancement method.
Caption: Guide for choosing a sensitivity enhancement strategy.
References
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. The Role of this compound in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. DEPT EXPERIMENT [imserc.northwestern.edu]
- 6. Insensitive nuclei enhanced by polarization transfer - Wikipedia [en.wikipedia.org]
- 7. HSQC_15N.nan [protocols.io]
- 8. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isotope Ratio Mass Spectrometry (IRMS) - 15N Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing background noise during 15N analysis by Isotope Ratio Mass Spectrometry (IRMS). Accurate and precise measurements of 15N abundance are critically dependent on minimizing background interference.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your 15N analysis experiments.
Q1: My baseline nitrogen (N2) signal is high and unstable. What are the potential causes and how can I fix it?
An elevated and fluctuating nitrogen background can obscure your sample signal and lead to inaccurate results. The most common culprits are leaks in the system or contaminated gas supplies.
Troubleshooting Steps:
-
Check for Leaks: Systematically inspect all fittings and connections from the gas supply to the mass spectrometer for leaks. An autosampler leak is a common source of atmospheric nitrogen contamination.[1]
-
Verify Gas Purity: Ensure that the helium and oxygen gases used for combustion are of high purity and suitable for IRMS analysis. Contaminated oxygen can introduce nitrogen into the system.[1]
-
Condition the System: Run a conditioning sequence with several blank samples to help purge any residual atmospheric nitrogen from the system.
-
Inspect the Elemental Analyzer (EA): Check the integrity of the combustion and reduction reactors. An exhausted reduction reactor can lead to the elution of NOx, which may appear as a shoulder on the nitrogen peak and contribute to background noise.[1]
Q2: I'm observing significant "memory effects" or carryover between highly enriched and natural abundance samples. How can I minimize this?
Memory effects occur when residual nitrogen from a previous, highly enriched sample contaminates the analysis of a subsequent, low-enrichment or natural abundance sample.
Minimization Strategies:
-
Sample Sequencing: Whenever possible, analyze samples in order of increasing 15N enrichment.[2] If this is not feasible, run several blank or natural abundance "cleaning" samples between highly enriched samples to purge the system.[3]
-
Separate Autosampler Trays: Use dedicated autosampler trays for enriched and natural abundance experiments to avoid cross-contamination.[2]
-
Thorough Cleaning: If carryover is persistent, it may be necessary to clean the elemental analyzer's combustion and reduction tubes, as well as the gas chromatography (GC) column.
-
Instrument Conditioning: After analyzing highly enriched samples, a prolonged oxidation program followed by a purge program may help to eliminate residual nitrogen.[4]
Q3: My blank samples show a significant nitrogen peak. What is an acceptable blank level and how do I correct for it?
Blank samples (e.g., empty tin capsules) are crucial for determining the background nitrogen contribution from the analytical system itself.
Acceptable Levels and Correction:
-
Acceptable Blank Size: The N2 peak amplitude for method blanks (mass 28) should ideally be less than 50 mV.[5]
-
Blank Correction: The average peak area and δ value of your blank measurements can be used to correct your sample data.[6][7] This correction is often performed automatically by the IRMS software. It is important that the isotopic composition of the blank determinations is consistent for the correction to be valid.[6][7]
-
Sources of High Blanks: High blanks can originate from the tin cups themselves, contamination during sample handling, or impurities in the carrier gas.[5][8]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common sources of nitrogen contamination during sample preparation?
Nitrogen is ubiquitous in the laboratory environment. Key sources of contamination include:
-
Atmospheric N2: Exposure of samples to the air.
-
Dust and Particulates: Can contain nitrogenous compounds.[2]
-
Cleaning Products: Ammonia-based cleaners are a significant source of nitrogen contamination.[2]
-
Reagents and Solvents: Impurities in chemicals used for sample preparation.[2]
-
Cross-Contamination: Residue from previously handled samples, especially those with high 15N enrichment.[2]
FAQ 2: What are the best practices for sample handling and preparation to minimize background noise?
-
Clean Workspace: Work in a clean, dust-free environment. Regularly wipe down surfaces with appropriate solvents.
-
Use Powder-Free Gloves: To prevent contamination from hands.[2]
-
Properly Cleaned Glassware: Acid-wash and bake glassware to remove any nitrogen-containing residues.[2]
-
Homogenization: Ensure samples are finely ground and homogenous to obtain a representative subsample for analysis.[2][9]
-
Drying: Properly dry samples to remove water, which can interfere with the analysis. However, avoid over-drying as it can make samples hygroscopic.[2]
-
Encapsulation: Weigh samples into clean tin capsules and seal them tightly to prevent atmospheric exposure and sample loss.[2] Use a calibrated microbalance for accurate weighing.[2]
FAQ 3: How can I differentiate a true 15N signal from background noise, especially at low enrichment levels?
-
Run Control Samples: Analyze appropriate control or blank samples that have not been enriched with 15N to establish the baseline background level.[2]
-
High-Resolution Mass Spectrometry: This can help to separate the analyte signal from co-eluting contaminants.[2]
-
Signal-to-Noise Ratio: A true signal should have a significantly higher intensity than the background noise. A minimum sample peak size of 50mV is a good practice to ensure that a small blank peak has a minimal effect.[7]
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Blank Peak Amplitude (m/z 28) | < 50 mV | Indicates the level of system background nitrogen.[5] |
| Long-Term Standard Deviation for δ15N | 0.3 ‰ | A measure of the instrument's precision.[10] |
| Optimal Nitrogen Amount for Analysis | ~50 µg N | Provides a strong signal for optimal δ15N results.[11] |
Experimental Protocols
Protocol 1: System Leak Checking
-
Isolate Sections: Systematically close valves to isolate different sections of the gas flow path.
-
Monitor Pressure: Use the instrument's diagnostic software to monitor the pressure in the isolated section. A gradual increase in pressure indicates a leak.
-
Identify the Source: Use a leak detection fluid (e.g., Snoop) or an electronic leak detector to pinpoint the exact location of the leak at fittings and connections.
-
Remedy the Leak: Tighten or replace the faulty fitting. Re-test to confirm the leak has been resolved.
Protocol 2: Blank Sample Analysis and Correction
-
Prepare Blanks: Place empty, clean tin capsules into the autosampler.
-
Analyze Blanks: Run a sequence of at least three to five blank samples at the beginning of your analytical run and periodically throughout.
-
Evaluate Blank Data: Check the peak area and δ15N values of the blanks. They should be small and consistent.
-
Apply Correction: Use the average blank values to correct the δ15N values of your samples. This is typically an automated function in the instrument's software.[6]
Visualizations
Caption: Troubleshooting workflow for high nitrogen background.
Caption: Best practices for sample preparation workflow.
References
- 1. ap.smu.ca [ap.smu.ca]
- 2. benchchem.com [benchchem.com]
- 3. Practical recommendations for the reduction of memory effects in compound-specific 15N/14N-ratio analysis of enriched amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. forensic-isotopes.org [forensic-isotopes.org]
- 7. data.neonscience.org [data.neonscience.org]
- 8. researchgate.net [researchgate.net]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. Sample preparation [isotope.ucsc.edu]
Technical Support Center: Best Practices for 15N Labeled Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and utilization of 15N labeled compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues that may arise during your experiments with 15N labeled compounds.
Problem: Variability in Internal Standard (IS) Response in Mass Spectrometry
Variability in the response of a 15N labeled internal standard can compromise the accuracy of quantitative analysis. Use the following guide to identify and address the root cause of this issue.
Troubleshooting Workflow for IS Variability
Caption: Troubleshooting workflow for inconsistent internal standard response.
Problem: Incomplete 15N Labeling in Metabolic Studies
Incomplete labeling can lead to skewed mass distribution and inaccurate quantification.[1] The following guide helps identify causes and provides solutions for achieving high labeling efficiency.
Decision Tree for Troubleshooting Incomplete Labeling
Caption: Decision tree for troubleshooting incomplete 15N labeling.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store my 15N labeled compounds?
A1: Proper storage is crucial to maintain the integrity of your 15N labeled compounds. The appropriate conditions depend on whether the compound is in solid form or in a solution. Always refer to the manufacturer's certificate of analysis for specific recommendations. General guidelines are provided in the table below.[2]
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid (Neat) | -20°C (Frozen) | Store in a desiccator to prevent moisture absorption. Protect from light. |
| Stock Solutions | -20°C (Frozen)[2] | Use amber glass vials to protect from light. Ensure the cap is tightly sealed to prevent solvent evaporation.[2] |
| Working Solutions | 2-8°C (Refrigerated) | Prepare fresh on the day of analysis. If stored, do not keep for more than 16 days.[2] |
Q2: How long are my prepared stock and working solutions stable?
A2: The stability of your solutions can vary depending on the specific compound, the solvent used, and the storage conditions. Stock solutions stored at -20°C in tightly sealed, light-protected vials can be stable for several months.[2] Working solutions are generally less stable, and it is recommended to prepare them fresh.[2] It is highly advisable to perform stability tests to determine the appropriate storage duration for your specific standards and experimental conditions.[2]
Q3: Are there any general safety precautions I should take when handling 15N labeled compounds?
A3: While 15N is a stable, non-radioactive isotope, it is still important to follow standard laboratory safety procedures.[][4] Some compounds, such as 15NH4NO3, can be hazardous and require specific handling protocols.[5] Always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[5]
Experimental Procedures
Q4: What are the key considerations for achieving complete labeling in cell culture?
A4: For complete metabolic labeling in cell culture, several factors are critical. You should use a high-purity 15N source (>99%).[1][6] Ensure a sufficient number of cell divisions, typically at least 5-6, to achieve high levels of 15N incorporation (>95%).[7][8] It is also important to ensure that the 15N-labeled nutrient is not depleted from the growth medium during the experiment.[1]
Q5: How can I minimize isotopic scrambling in my 15N labeling experiments?
A5: Isotopic scrambling, the unintended incorporation of the 15N label into different molecules, can complicate data interpretation.[9][10] This can be caused by high transaminase activity or metabolic branch points.[9] To minimize scrambling, you can use E. coli strains deficient in key transaminases or add specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[9]
Q6: What is the best way to prepare a 15N labeled protein sample for NMR analysis?
A6: For NMR, protein concentrations of 200 µM or higher are generally desired for structure determination.[11] The pH of the sample should ideally be between 4.5 and 7.5.[11] It is also advisable to keep the ionic strength as low as possible to maintain protein solubility and stability, as high salt concentrations can negatively impact spectral quality.[12] The sample should also contain 5% or more deuterated water (D2O) for the NMR spectrometer's lock system.[12]
Q7: How do I correct for natural 15N abundance in my mass spectrometry data?
A7: Correcting for the natural abundance of 15N is important for accurate quantification.[10] This can be done by running control samples that have not been enriched with 15N to establish the baseline background level.[10] High-resolution mass spectrometry is also crucial as it can help separate the analyte signal from co-eluting contaminants.[10]
Experimental Protocols
Protocol: Preparation of 15N Labeled E. coli for Proteomic Analysis
This protocol describes the labeling of E. coli using a minimal medium with 15NH4Cl as the sole nitrogen source.[13]
Materials:
-
M9 minimal medium components (without NH4Cl)
-
15NH4Cl (for "heavy" medium) or 14NH4Cl (for "light" medium)
-
Sterile stock solutions: 20% glucose, 1M MgSO4, 1M CaCl2, 1000x trace elements
-
E. coli strain of interest
-
Appropriate antibiotics
Procedure:
-
Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting the ammonium (B1175870) chloride. Autoclave to sterilize.[13]
-
Prepare Labeling Medium: To the sterile 1L M9 medium, aseptically add:
-
Cell Culture:
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.
-
Inoculate the "heavy" and "light" M9 labeling media with the pre-culture.
-
Grow the cultures at the optimal temperature with shaking until the desired cell density is reached.
-
-
Harvest Cells:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with a suitable buffer (e.g., PBS).
-
The cell pellets can be stored at -80°C until further processing.
-
Protocol: In-solution Tryptic Digestion of 15N Labeled Proteins
This protocol is for the digestion of protein samples prior to mass spectrometry analysis.[8][13]
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
100 mM NH4HCO3
-
Formic acid
Procedure:
-
Protein Extraction and Quantification:
-
Reduction and Alkylation:
-
Digestion:
-
Digestion Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.[8]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 tip or column before LC-MS/MS analysis.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 15N Proteomics Data Normalization Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 15N metabolic labeling for quantitative proteomics. The focus is on addressing specific challenges related to data normalization to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of data normalization in 15N proteomics?
Data normalization is a critical step to correct for systematic variations that can be introduced during an experiment.[1][2] These variations can arise from unequal amounts of 'light' (14N) and 'heavy' (15N) samples being mixed, differences in sample handling and preparation, or instrument instability during mass spectrometry analysis.[1][3] The primary goal of normalization is to remove non-biological variation to more accurately estimate the true biological changes between samples.[1][2] A systematic normalization is typically required before comparing results between different experiments because samples are rarely mixed at an exact 1:1 ratio.[4]
Q2: How does incomplete 15N labeling affect data normalization and quantification?
Incomplete 15N labeling occurs when not all nitrogen atoms in the proteome are replaced with the 15N isotope.[5] This is a common issue and can significantly impact quantification if not properly addressed.[4][6] The labeling efficiency can vary between experiments, typically ranging from 93-99%.[4][6] Incomplete labeling leads to a broadening of the isotopic cluster for heavy-labeled peptides, which can complicate the correct identification of the monoisotopic peak and lead to reduced identification rates for heavy-labeled peptides.[4][5][6] If analysis software assumes 100% labeling, it will lead to inaccurate heavy/light ratios and an underestimation of real abundance changes.[5] Therefore, it is crucial to determine the labeling efficiency and use this value to adjust peptide ratios during data analysis.[6][7]
Q3: What are the most common data normalization strategies for 15N proteomics?
Several normalization strategies can be applied to 15N proteomics data, each with its own assumptions and best-use cases. The choice of method depends on the experimental design and the nature of the expected biological changes. Common strategies include:
-
Median Normalization: This straightforward approach scales the data so that the median of the heavy/light protein ratios is the same across all experiments.[3][8] It is less sensitive to outliers compared to mean-based normalization.[3]
-
Probabilistic Quotient Normalization (PQN): PQN is particularly robust against asymmetric changes in the proteome where a significant portion of proteins are expected to change in one direction.[3] It calculates a median ratio of abundances between each sample and a reference spectrum (often the median or mean spectrum of all samples) to derive a normalization factor.[3]
-
Normalization to Housekeeping Proteins: This method uses the intensity of specific proteins that are known to be stably expressed under the experimental conditions to normalize the data for all other proteins.[3] This approach requires prior knowledge and validation of the stability of the chosen housekeeping proteins.
-
Total Area Normalization: This method normalizes the intensity of each peptide or protein to the total ion current or the total area of the spectrum.[3] However, it can be skewed by highly abundant proteins.[3]
-
Lowess Normalization: Locally weighted scatterplot smoothing (Lowess) can be used to correct for intensity-dependent biases in the data.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Potential Causes:
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps of the experimental protocol, from cell culture to sample preparation, are rigorously standardized.
-
Monitor Instrument Performance: Perform regular calibration and quality control checks on the mass spectrometer to ensure stability.[3]
-
Evaluate Normalization Methods: Test different normalization strategies (e.g., median, PQN) to identify the one that minimizes the coefficient of variation (CV) between technical and biological replicates without obscuring biological differences.
-
Increase Replicates: Statistical analysis of three or more replicates is advised to increase the reliability of the quantification.[6]
-
Issue 2: Difficulty in Normalizing Data Due to Global Protein Expression Changes
-
Potential Causes:
-
The experimental condition causes a global shift in protein expression, violating the assumption of most normalization methods that the majority of proteins do not change.
-
The presence of a few highly abundant proteins is skewing the total signal.[3]
-
-
Troubleshooting Steps:
-
Use a Robust Normalization Strategy: Employ a method that is less sensitive to global changes, such as Probabilistic Quotient Normalization (PQN).[3]
-
Consider Spike-in Standards: The use of a set of internal standards or a spike-in protein that is not affected by the experimental conditions can provide a reliable reference for normalization.[3]
-
Targeted Normalization: For targeted proteomics studies, normalizing to a specific, unchanged protein can be an effective strategy.[3]
-
Issue 3: Inaccurate Quantification due to Incomplete Labeling
-
Potential Causes:
-
Troubleshooting Steps:
-
Determine Labeling Efficiency: Before quantification, it is essential to accurately determine the 15N incorporation efficiency. This can be done by analyzing a subset of abundant peptides and comparing their experimental isotopic distribution to theoretical distributions at different enrichment levels.[5][7] Software tools like Protein Prospector's MS-Isotope module can be used for this purpose.[5][7]
-
Correct for Incomplete Labeling in Software: Input the determined labeling efficiency as a parameter in your quantification software.[6][7] This allows the software to adjust the calculated heavy/light ratios, correcting for the contribution of the unlabeled isotopes.[5][6][7]
-
Optimize Labeling Protocol: If labeling efficiency is consistently low, optimize the labeling duration by performing a time-course experiment.[3] For organisms or tissues with slow protein turnover, longer labeling periods or even labeling across generations may be necessary.[5][10]
-
Data Presentation: Comparison of Normalization Strategies
| Normalization Strategy | Principle | Advantages | Disadvantages | Best For |
| Median Normalization | Scales the data so that the median of the heavy/light protein ratios is constant across all samples.[3][8] | Simple to implement and less sensitive to outliers than mean normalization.[3] | Assumes that the majority of proteins do not change in abundance and that any changes are symmetric around the median. | General purpose, especially when changes in protein expression are expected to be balanced. |
| Probabilistic Quotient Normalization (PQN) | Calculates a median ratio of abundances between each sample and a reference spectrum to derive a normalization factor.[3] | Robust against asymmetric changes in the proteome where a significant portion of proteins change in one direction.[3] | More computationally intensive than median normalization. | Experiments where a global, unidirectional change in the proteome is anticipated. |
| Normalization to Housekeeping Proteins | Uses the intensity of one or more stably expressed proteins to normalize the entire dataset.[3] | Can be very accurate if the housekeeping proteins are truly stable under the experimental conditions. | Requires prior knowledge and validation of stable housekeeping proteins, which may not always be available or reliable.[3] | Targeted proteomics or experiments with well-validated housekeeping proteins. |
| Total Area Normalization | Normalizes the intensity of each feature to the total ion current or total spectral area.[3] | Simple and does not rely on assumptions about protein expression changes. | Can be heavily influenced and skewed by a few highly abundant proteins.[3] | Datasets where the total protein amount is expected to be very similar across samples and there are no dominant, highly variable proteins. |
Experimental Protocols
Protocol 1: Determining 15N Labeling Efficiency
-
Data Acquisition: Acquire high-resolution MS1 spectra of your 15N-labeled sample.
-
Peptide Selection: Identify several abundant and well-resolved peptides with good signal-to-noise ratios.
-
Isotopic Distribution Analysis: For each selected peptide, extract the experimental isotopic distribution.
-
Theoretical Distribution Comparison: Use a software tool (e.g., Protein Prospector's MS-Isotope module) to generate theoretical isotopic distributions at various levels of 15N incorporation (e.g., 90%, 95%, 98%, 99%).[5][7]
-
Efficiency Determination: Compare the experimental isotopic distribution to the theoretical distributions to find the best fit. This will provide the labeling efficiency for your experiment.[7]
-
Average Efficiency: Calculate the average labeling efficiency across the selected peptides to get a global estimate for the experiment.
Protocol 2: Median Normalization of 15N Proteomics Data
-
Data Extraction: For each protein in your experiment, extract the heavy/light (H/L) or light/heavy (L/H) ratios.
-
Calculate Median Ratio: For each experimental run (i.e., each LC-MS/MS analysis), calculate the median of all protein ratios.
-
Determine Normalization Factor: Choose a reference experiment (e.g., the first replicate or a control sample). The normalization factor for each experiment is calculated as the median of the reference experiment divided by the median of the current experiment.
-
Apply Normalization Factor: Multiply all protein ratios within each experiment by its corresponding normalization factor.
-
Verification: After normalization, the median of the protein ratios for all experiments should be equal to the median of the reference experiment.
Mandatory Visualization
Caption: General workflow for 15N proteomics from labeling to data analysis.
Caption: Decision tree for selecting a data normalization strategy.
References
- 1. Normalization and Statistical Analysis of Quantitative Proteomics Data Generated by Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. understanding_IRS [pwilmart.github.io]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Normalization and statistical analysis of quantitative proteomics data generated by metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dual ¹³C-¹⁵N Labeling Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in dual ¹³C-¹⁵N labeling experiments.
Troubleshooting Guide
This guide addresses common challenges encountered during dual isotope labeling experiments in a question-and-answer format, providing actionable solutions.
Issue 1: Low Yield of Labeled Protein
Q: I am observing very low or no expression of my ¹³C-¹⁵N labeled protein. What are the potential causes and how can I troubleshoot this?
A: Low protein yield is a frequent issue when expressing proteins in minimal media required for isotopic labeling. The problem can often be traced back to factors affecting cell growth, protein expression regulation, or protein stability.
Initial Diagnostic Steps:
-
Verify Plasmid Integrity: Sequence your expression vector to ensure the gene of interest is in-frame and free of mutations.
-
Check for Leaky Expression: "Leaky" or basal expression of a toxic protein can inhibit cell growth even before induction. Plating cells on media with and without the inducer can help assess this.
-
Analyze Expression at a Small Scale: Perform small-scale expression trials to test different conditions before scaling up. Run an SDS-PAGE gel of both the soluble and insoluble fractions to determine if the protein is being expressed but is insoluble.[1][2]
Troubleshooting Strategies:
-
Optimize Culture Conditions:
-
Growth Temperature: Lowering the induction temperature to 18-25°C can slow down protein synthesis, promoting proper folding and reducing toxicity.[2]
-
Inducer Concentration: Titrate the inducer (e.g., IPTG) concentration. High concentrations can sometimes lead to rapid, overwhelming expression and the formation of inclusion bodies.[2]
-
Media Composition: Ensure the minimal media is properly supplemented with all necessary salts, trace elements, and vitamins. While not ideal for labeling, adding a small amount of rich media (like LB) to the minimal media can sometimes boost initial cell growth.
-
-
Host Strain Selection:
-
Codon Usage: If your gene contains codons that are rare in E. coli, consider using a host strain that co-expresses tRNAs for these rare codons (e.g., Rosetta™ strains).[3]
-
Toxicity Control: For toxic proteins, use expression strains with tighter control over basal expression, such as BL21(DE3)pLysS.[2]
-
-
Expression Vector and Fusion Tags:
-
Promoter Strength: If using a strong promoter like T7, consider switching to a weaker, more tightly regulated promoter.
-
Solubility Tags: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can enhance the solubility and yield of the target protein.[3]
-
Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Q: My labeled protein is being expressed at high levels, but it's all in the insoluble fraction as inclusion bodies. How can I obtain soluble protein?
A: Inclusion bodies are dense aggregates of misfolded protein. While they can protect the protein from proteolysis, recovering active, soluble protein requires solubilization and refolding steps.
Strategies to Increase Soluble Expression:
-
Modify Expression Conditions:
-
Lower the induction temperature (15-20°C) to slow down protein synthesis and allow more time for correct folding.[3]
-
Reduce the inducer concentration to decrease the rate of protein expression.
-
Co-express molecular chaperones that can assist in the proper folding of your protein.
-
Protocol for Inclusion Body Solubilization and Refolding:
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate at a low speed to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane fragments.[4][5]
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a buffer containing a strong denaturant, such as 6-8 M Guanidine-HCl or 8 M urea, along with a reducing agent like DTT or β-mercaptoethanol to break disulfide bonds.[4][6] Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove Insoluble Debris: Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains the denatured, soluble protein.
-
Refold the Protein: This is a critical and often protein-specific step. Common methods include:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer.
-
On-Column Refolding: Binding the denatured protein to a chromatography column and then washing with a gradient of decreasing denaturant concentration.
-
Issue 3: Low or Incomplete Isotope Incorporation
Q: How can I confirm the efficiency of ¹³C and ¹⁵N incorporation, and what should I do if it's low?
A: Achieving high levels of isotope incorporation (>95%) is crucial for the success of many downstream applications, particularly NMR spectroscopy. Incomplete labeling can complicate data analysis and reduce sensitivity.
Assessing Incorporation Efficiency:
-
Mass Spectrometry (MS): This is the most common method to determine labeling efficiency.
-
Intact Protein Analysis: The mass of the labeled protein is compared to the unlabeled protein. The mass shift should correspond to the number of carbon and nitrogen atoms replaced by their heavy isotopes.
-
Peptide Mass Fingerprinting: The protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. This provides more detailed information about labeling at the peptide level.[7][8] Software tools are available to calculate the percentage of incorporation by comparing the experimental isotopic distribution to theoretical distributions at varying enrichment levels.[9][10]
-
Troubleshooting Low Incorporation:
-
Optimize Growth Protocol:
-
Pre-culture: Start with a small pre-culture in labeled minimal media to adapt the cells before inoculating the main culture. This prevents the carryover of unlabeled nutrients.
-
Carbon and Nitrogen Sources: Ensure that ¹³C-glucose and ¹⁵NH₄Cl are the sole sources of carbon and nitrogen in your minimal media.
-
Fed-batch Cultivation: A fed-batch strategy, where the labeled glucose is added gradually, can improve incorporation efficiency and maximize the use of the expensive labeled substrate.[11]
-
-
Minimize Contamination with Unlabeled Nutrients:
-
Thoroughly wash cells grown in rich media before transferring them to the minimal labeling media.
-
Be aware that some components of rich media can be carried over and utilized by the cells, diluting the isotopic labels.
-
Issue 4: Metabolic Scrambling of Isotopes
A: Metabolic scrambling occurs when the host organism's metabolic pathways interconvert amino acids, leading to the transfer of isotopes from the supplied labeled amino acid to other amino acids.[8] This is particularly problematic in selective labeling experiments but can also affect uniform labeling by altering the expected isotopic distribution.
Minimizing Metabolic Scrambling:
-
Use Auxotrophic Strains: Employ E. coli strains that are auxotrophic for specific amino acids. These strains cannot synthesize certain amino acids and will therefore be forced to incorporate the labeled amino acid provided in the media.
-
Inhibit Transaminases: The addition of transaminase inhibitors to the culture media can reduce the transfer of amino groups between amino acids.[12]
-
Cell-Free Protein Synthesis: In vitro protein synthesis systems offer greater control over the reaction components and can significantly reduce or eliminate metabolic scrambling.[12]
-
Timing of Label Addition: In some cases, adding the labeled amino acids just before inducing protein expression can minimize the time available for metabolic conversion.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended level of isotope incorporation for NMR studies?
A1: For most heteronuclear NMR experiments, an incorporation level of >95% for both ¹³C and ¹⁵N is highly recommended. Lower incorporation levels can lead to reduced sensitivity and the appearance of complex, difficult-to-interpret spectra.
Q2: Can I use mass spectrometry to determine the location of labels within a protein?
A2: Yes, tandem mass spectrometry (MS/MS) can be used to fragment peptides and identify the specific amino acid residues that carry the isotopic labels.[8]
Q3: Is it better to use ¹³C-glucose or ¹³C-glycerol as the carbon source?
A3: Both can be used effectively. ¹³C-glucose is more commonly used. The choice may depend on the specific metabolic pathways you are interested in probing and the cost and availability of the labeled compounds.
Q4: How does the choice of E. coli strain affect labeling efficiency?
A4: The choice of strain is critical. Strains like BL21(DE3) are commonly used due to their high expression levels. However, as mentioned in the troubleshooting guide, specialized strains may be necessary to deal with protein toxicity or rare codon usage. The strain's metabolic characteristics can also influence the extent of metabolic scrambling.
Q5: What are the key components of a minimal medium for dual labeling?
A5: A typical minimal medium (such as M9) for dual labeling contains:
-
¹⁵NH₄Cl as the sole nitrogen source.
-
¹³C-glucose as the sole carbon source.
-
A mixture of salts (e.g., Na₂HPO₄, KH₂PO₄, NaCl).
-
MgSO₄ and CaCl₂.
-
Trace elements.
-
Vitamins (e.g., thiamine).
-
The appropriate antibiotic for plasmid selection.
Data Presentation
Table 1: Troubleshooting Summary for Low Protein Yield
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Plasmid Issue | Sequence verification | Re-clone or perform site-directed mutagenesis to correct errors. |
| Protein Toxicity | Compare growth curves of cells with and without the expression plasmid. | Use a strain with tighter expression control (e.g., pLysS). Lower induction temperature and inducer concentration. |
| Codon Bias | Analyze gene sequence for rare codons. | Use a host strain that supplies rare tRNAs (e.g., Rosetta™). Synthesize a codon-optimized gene. |
| Suboptimal Growth | Monitor cell density (OD₆₀₀) during growth. | Optimize media components. Test different growth temperatures. |
Table 2: Comparison of Inclusion Body Solubilization Reagents
| Denaturant | Typical Concentration | Advantages | Disadvantages |
| Urea | 8 M | Less harsh than Guanidine-HCl. | Can carbamylate proteins, leading to charge heterogeneity. |
| Guanidine-HCl | 6 M | Very strong denaturant, effective for highly aggregated proteins. | Can be more difficult to remove during refolding. |
| Detergents (e.g., SDS) | 1-2% | Can be effective for membrane proteins. | Can be difficult to remove and may interfere with downstream applications. |
Experimental Protocols
Protocol 1: Uniform ¹³C-¹⁵N Labeling of a Recombinant Protein in E. coli
-
Prepare M9 Minimal Media: Prepare 1L of M9 salts solution. Autoclave and allow to cool.
-
Add Supplements: Aseptically add the following sterile solutions:
-
2g ¹³C-glucose (from a sterile stock solution).
-
1g ¹⁵NH₄Cl (from a sterile stock solution).
-
2 ml of 1 M MgSO₄.
-
100 µl of 1 M CaCl₂.
-
1 ml of a trace metal solution.
-
1 ml of a vitamin solution (containing thiamine).
-
The appropriate antibiotic.
-
-
Inoculation: Inoculate the 1L of labeled M9 media with a 10-20 ml starter culture grown overnight in the same labeled media.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM). For many proteins, it is beneficial to reduce the temperature to 18-25°C at this stage.
-
Harvesting: Continue to incubate the culture for 4-16 hours post-induction. Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.
Visualizations
Caption: Workflow for dual ¹³C-¹⁵N labeled protein expression.
Caption: Decision tree for troubleshooting low protein yield issues.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. neb.com [neb.com]
- 4. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 5. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating 15N-Based Metabolic Flux Models
For Researchers, Scientists, and Drug Development Professionals
Core Validation Methodologies: A Comparative Analysis
The validation of a 15N-based metabolic flux model is essential to ensure the accuracy and robustness of the estimated flux map. The most common approach is the goodness-of-fit test, but several alternative and complementary methods can provide a more comprehensive validation. This section compares the principles, advantages, and limitations of these key validation techniques.
| Validation Method | Principle of Validation | Key Advantages | Limitations |
| Goodness-of-Fit (Chi-Squared Test) | Compares the weighted sum of squared residuals (SSR) between the measured and simulated mass isotopomer distributions (MIDs) to a chi-squared (χ²) distribution. A statistically acceptable fit is indicated by a p-value typically greater than 0.05. | Widely implemented in MFA software; provides a quantitative measure of the overall model fit. | Can be sensitive to underestimated measurement errors; a failed test does not pinpoint the source of model inadequacy. |
| Parallel Labeling Experiments | Utilizes different 15N-labeled tracers in separate, identical experiments. The combined dataset provides more constraints on the model, leading to more precise and reliable flux estimates.[1] | Significantly improves the precision of flux estimates and can help resolve fluxes in poorly identifiable pathways.[2] Can also be used to validate the network structure.[1] | Requires additional experimental work and resources. Data integration from multiple experiments can be complex. |
| Orthogonal Methods | Compares flux estimates from 15N-MFA with data from independent experimental methods that measure related metabolic activities (e.g., enzyme assays, Seahorse extracellular flux analysis).[3] | Provides independent verification of model predictions, increasing confidence in the flux map. Can reveal inconsistencies that point to errors in the model or experimental assumptions. | Orthogonal measurements may not be available for all reactions. In vitro enzyme activities may not always correlate directly with in vivo fluxes. |
| Sensitivity Analysis | Systematically perturbs model parameters (e.g., specific flux values, substrate uptake rates) to assess the impact on the simulated labeling data and the overall model fit.[4] | Identifies the most influential fluxes and the most informative measurements, guiding experimental design and model refinement. Helps to understand the robustness of the model's conclusions. | Can be computationally intensive. Interpretation of the results requires careful consideration of the entire metabolic network. |
| Bayesian Inference | Treats fluxes as probability distributions rather than single point estimates. It combines prior knowledge with experimental data to generate a posterior distribution for each flux, providing a more nuanced view of flux uncertainty.[5][6] | Provides a direct probabilistic measure of flux uncertainty. Can incorporate prior biological knowledge and is well-suited for complex models and datasets.[7] | Can be computationally demanding and the choice of prior distributions can influence the results.[7] |
Quantitative Comparison of Validation Methods
The choice of validation method can significantly impact the precision of the estimated metabolic fluxes. The following table, adapted from a study utilizing dual 13C and 15N labeling, illustrates how different approaches can refine flux estimations. While this example includes 13C data, the principles of improved precision through more rigorous validation are directly applicable to 15N-MFA. The data showcases a comparison between a standard single tracer experiment and a more robust approach using a Bayesian framework with dual labels.
| Metabolic Flux | Single Tracer (Conventional MFA) - Relative Flux (95% CI) | Dual Tracer with Bayesian Inference - Relative Flux (95% CI) |
| Glutamate Dehydrogenase | 100 (reference) | 100 (reference) |
| Glutamine Synthetase | 45 ± 8 | 48 ± 4 |
| Aspartate Aminotransferase | 60 ± 12 | 65 ± 5 |
| Alanine Aminotransferase | 25 ± 10 | 28 ± 4 |
| Glycine Cleavage System | 15 ± 7 | 18 ± 3 |
Note: Data is illustrative and adapted from principles described in dual-labeling studies.[5][6] Confidence Intervals (CI) are represented as ± from the mean flux value.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining high-quality data for validating 15N-based metabolic flux models.
Protocol 1: General 15N Metabolic Flux Analysis
This protocol outlines the foundational steps for a single-tracer 15N-MFA experiment.
-
Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure metabolic steady-state.
-
Prepare the labeling medium by replacing the standard nitrogen source (e.g., glutamine, ammonium (B1175870) chloride) with its 15N-labeled counterpart.
-
Introduce the 15N tracer to the cell culture and incubate for a duration sufficient to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This period should be determined empirically for each cell line.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo labeling patterns. This is typically achieved by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Extract intracellular metabolites using a suitable solvent system and separate the soluble metabolites from the protein pellet by centrifugation.
-
-
Sample Analysis:
-
Analyze the isotopic labeling of metabolites, particularly amino acids (from protein hydrolysates) and nucleotides, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer distribution (MID) data for the natural abundance of heavy isotopes.
-
Utilize a stoichiometric model of the relevant nitrogen metabolic pathways.
-
Employ software such as INCA or OpenFLUX to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and model-predicted MIDs.
-
Protocol 2: Parallel Labeling Experiment
This protocol describes how to perform parallel labeling experiments to enhance flux resolution.
-
Experimental Setup:
-
Set up multiple identical cell cultures in parallel.
-
Prepare different labeling media, each with a distinct 15N-labeled tracer (e.g., [α-15N]glutamine in one, [γ-15N]glutamine in another).
-
-
Labeling and Sample Collection:
-
Incubate each parallel culture with its respective 15N tracer for a duration sufficient to reach isotopic steady-state.
-
Perform metabolite quenching and extraction for each culture as described in Protocol 1.
-
-
Data Integration and Analysis:
-
Analyze the MIDs for each set of samples.
-
Integrate the data from all parallel experiments into a single metabolic model for flux estimation. This combined dataset provides stronger constraints on the model, leading to more precise flux determination.[1]
-
Protocol 3: Sensitivity Analysis
This protocol outlines a computational approach to assess model sensitivity.
-
Establish a Baseline Flux Map:
-
Perform a standard 15N-MFA experiment and data analysis to obtain an initial, best-fit flux map.
-
-
Parameter Perturbation:
-
Systematically vary individual flux values or other model parameters (e.g., biomass composition, substrate uptake rates) within a defined range around the best-fit estimate.
-
-
Re-run Flux Simulation:
-
For each perturbation, re-simulate the expected MIDs.
-
-
Evaluate Impact:
-
Analyze how the changes in each parameter affect the simulated MIDs and the overall goodness-of-fit (SSR). This will identify the parameters that have the most significant influence on the model output.[4]
-
Visualization of Workflows and Pathways
Diagrams are crucial for visualizing the complex relationships in metabolic flux analysis. The following diagrams, created using the DOT language, illustrate key workflows and a representative metabolic pathway.
By employing a combination of these validation techniques, researchers can significantly enhance the confidence in their 15N-based metabolic flux models, leading to more robust and impactful scientific discoveries.
References
- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitivity analysis in clinical trials: three criteria for a valid sensitivity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frequentist vs Bayesian Approaches in Machine Learning - GeeksforGeeks [geeksforgeeks.org]
comparative analysis of 15N and deuterium labeling for metabolic tracing
A Comprehensive Comparison of 15N and Deuterium (B1214612) Labeling for Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of metabolic pathways is crucial for advancing biological knowledge and therapeutic innovation. Stable isotope labeling, a powerful technique that introduces non-radioactive heavy isotopes into molecules, allows for the precise tracking of metabolic fates and fluxes. Among the most common stable isotopes used are Nitrogen-15 (¹⁵N) and Deuterium (²H). This guide provides an objective, in-depth comparative analysis of ¹⁵N and deuterium labeling for metabolic tracing, complete with experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tracer for your research needs.
Core Principles: Tracing Nitrogen vs. Hydrogen
The fundamental distinction between ¹⁵N and deuterium labeling lies in the element being traced.[1] ¹⁵N-labeled compounds are primarily used to track the flow of nitrogen through various metabolic pathways, making them indispensable for studying amino acid metabolism, protein synthesis and turnover, and nucleotide biosynthesis.[2][3] In contrast, deuterium, an isotope of hydrogen, can be used to trace a wider array of molecules and metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[4][5] Deuterium tracers, often administered as deuterium oxide (D₂O) or in deuterated substrates, are particularly powerful for assessing the synthesis and turnover rates of various biomolecules.[6][7]
Comparative Analysis of ¹⁵N and Deuterium Labeling
The choice between ¹⁵N and deuterium labeling depends on the specific biological question, the analytical platform available, and the desired level of detail.
| Feature | ¹⁵N Labeling | Deuterium (²H) Labeling |
| Primary Application | Nitrogen metabolism, protein synthesis and turnover, amino acid kinetics, nucleotide biosynthesis.[1][3] | Broad metabolic pathways (glycolysis, TCA cycle), measuring synthesis rates of proteins, lipids, and DNA.[4][5][6] |
| Common Tracers | ¹⁵N-labeled amino acids (e.g., glutamine, glycine), ¹⁵N-ammonium chloride.[2] | Deuterium oxide (D₂O), deuterated glucose, deuterated amino acids.[6][7] |
| Analytical Platforms | Mass Spectrometry (LC-MS, GC-MS), Isotope Ratio Mass Spectrometry (IRMS).[8][9][10] | Nuclear Magnetic Resonance (NMR) Spectroscopy (²H-NMR), Mass Spectrometry (GC-MS, LC-MS).[4][11] |
| Key Advantages | Directly measures the dynamics of nitrogen-containing biomolecules.[3] Minimal isotopic effects. High labeling efficiency is achievable.[12] | Versatile for tracing various metabolic pathways. D₂O is relatively inexpensive and allows for near-universal labeling.[7] Can provide positional information within molecules using ²H-NMR.[4] |
| Key Limitations | Primarily limited to tracing nitrogen-containing compounds.[3] | Potential for kinetic isotope effects, which can alter reaction rates. Deuterium exchange with water can complicate analysis.[3][13] |
| Natural Abundance | ~0.37%[] | ~0.015% |
| In Vivo Studies | Well-established for whole-body protein metabolism studies in animal models.[2][10] | Widely used for in vivo studies, including Deuterium Metabolic Imaging (DMI) in preclinical and clinical settings.[15][16][17] |
Quantitative Performance Data
The following tables summarize quantitative data from various studies to provide a clearer picture of the performance of each labeling technique.
Table 1: Comparison of Labeling Efficiency and Analytical Precision
| Parameter | ¹⁵N Labeling | Deuterium Labeling | Reference |
| Typical In Vitro Enrichment | >95% | >95% | [2][3] |
| Typical In Vivo Enrichment | ~95% (generational labeling) | 2-5% (body water with D₂O) | [18] |
| Analytical Precision (CV) | ~13% (LC-MS for PTMs) | Varies with method | [12] |
| Detection Limit (LC-MS/MS) | nM range for metabolites | Varies with compound | [19] |
Table 2: Application-Specific Performance
| Application | ¹⁵N Labeling Data | Deuterium Labeling Data | Reference |
| Metabolite Quantitation | Simultaneous quantification of 8 sulfur-containing metabolites in yeast.[8][20] | Quantification of glucose metabolism in bacteria.[11] | [8][11][20] |
| Protein Turnover | Used to generate labeled protein standards for accurate quantification of protein expression changes.[10][21] | Measurement of fractional synthesis rates of specific proteins. | [6] |
| Metabolic Flux Analysis | Used to trace nitrogen flux in cyanobacteria to identify novel secondary metabolites.[22][23][24] | Tracing deuterium from labeled glucose to quantify fluxes in central carbon metabolism.[5] | [5][22][23][24] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic tracing experiments.
Protocol 1: ¹⁵N Labeling of Adherent Mammalian Cells for Mass Spectrometry Analysis
This protocol provides a general procedure for labeling adherent mammalian cells with a ¹⁵N-labeled amino acid, followed by metabolite extraction and analysis by mass spectrometry.[2]
Materials:
-
Adherent mammalian cells
-
Culture medium deficient in the amino acid to be labeled
-
¹⁵N-labeled amino acid (e.g., [¹⁵N]glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Microcentrifuge tubes
-
Centrifuge
-
Solvent for mass spectrometry analysis (e.g., 50% acetonitrile)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Replace the standard medium with the labeling medium containing the ¹⁵N-labeled amino acid.
-
Incubate the cells for a period sufficient to allow for incorporation of the label into the metabolites of interest.
-
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to identify and quantify the ¹⁵N-labeled metabolites.[2]
-
Protocol 2: In Vivo Deuterium Labeling in Animal Models for NMR Analysis
This protocol outlines a general framework for in vivo tracking of deuterium-labeled metabolites in small animals using ²H-NMR spectroscopy.[4]
Materials:
-
Animal model (e.g., mouse, rat)
-
Deuterium-labeled substrate (e.g., [6,6-²H₂]-glucose)
-
Anesthesia (if required)
-
Equipment for sample collection (e.g., blood collection tubes, tissue clamps)
-
Metabolite extraction reagents (e.g., methanol, chloroform)
-
NMR spectrometer
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions. Fasting may be necessary depending on the study.
-
-
Substrate Administration:
-
Administer the deuterium-labeled substrate via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous infusion).
-
-
Time-Course Sampling:
-
At specific time points after administration, collect biological samples such as blood, urine, or tissues.
-
For tissues, immediately freeze-clamp in liquid nitrogen to halt metabolic activity.
-
-
Metabolite Extraction:
-
Perform metabolite extraction from the collected samples using a suitable protocol (e.g., methanol:chloroform extraction).
-
-
Sample Preparation for NMR:
-
Isolate the aqueous phase containing polar metabolites.
-
Lyophilize or dry the extract.
-
Reconstitute the dried extract in a known volume of D₂O containing an internal standard.
-
-
²H-NMR Data Acquisition and Analysis:
-
Acquire ²H-NMR spectra on a high-field NMR spectrometer.
-
Process the spectra to identify and quantify the signals corresponding to the labeled substrate and its metabolites based on their chemical shifts.[4]
-
Visualizing Metabolic Tracing Workflows
Diagrams are essential for understanding the complex workflows involved in metabolic tracing experiments.
Conclusion
Both ¹⁵N and deuterium labeling are powerful and indispensable tools for metabolic tracing. The choice between them is not about which is definitively "better," but rather which is more suitable for the specific research question at hand. ¹⁵N labeling offers a direct and precise method for investigating the complexities of nitrogen metabolism, particularly in the context of proteomics and amino acid dynamics. Deuterium labeling, with its versatility and the unique capabilities of ²H-NMR, provides a broader window into a wide range of metabolic pathways and is highly effective for in vivo studies. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal isotopic tracer to illuminate the metabolic pathways central to their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. metsol.com [metsol.com]
- 8. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High resolution deuterium NMR studies of bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterium metabolic imaging of the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eurisotop.com [eurisotop.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 22. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages and disadvantages of 15N versus SILAC for quantitative proteomics
A Comprehensive Guide to 15N and SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate labeling strategy is a critical decision that profoundly impacts experimental outcomes. Among the various metabolic labeling techniques, 15N metabolic labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are two of the most prominent and powerful methods. This guide provides an objective, data-driven comparison of 15N versus SILAC, detailing their advantages, disadvantages, and experimental protocols to inform your choice of the most suitable technique for your research needs.
At a Glance: 15N vs. SILAC
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Principle | Incorporation of 15N from a heavy nitrogen source into all nitrogen-containing amino acids. | Incorporation of specific stable isotope-labeled amino acids (typically Arginine and Lysine). |
| Labeling Efficiency | Can be high (93-99% in plants), but achieving complete labeling can be challenging in complex organisms with slow protein turnover.[1] | Typically very high, often exceeding 97-99% in cultured cells.[2] |
| Applicability | Versatile; can be used in a wide range of organisms, including microorganisms, plants, and animals.[3] | Primarily limited to actively dividing cells in culture. Not directly applicable to tissues or clinical samples, though variations like Super-SILAC can be used as a workaround.[4] |
| Data Analysis | More complex due to variable mass shifts for each peptide depending on its nitrogen content.[3] | Simpler data analysis due to fixed and predictable mass shifts for labeled peptides. |
| Cost | Can be costly, especially for labeling whole organisms which requires 15N-labeled diets. | The cost of stable isotope-labeled amino acids can be high, particularly for large-scale experiments.[4] |
| Accuracy & Precision | High accuracy and precision due to early mixing of samples, which minimizes experimental variability.[5] | Considered one of the most accurate and reproducible quantitative methods, also benefiting from early sample mixing.[3][6] |
| Multiplexing | Typically limited to two-plex experiments (14N vs. 15N). | Standard SILAC is typically two- or three-plex.[4] |
In-Depth Comparison: Advantages and Disadvantages
15N Metabolic Labeling
Advantages:
-
Comprehensive Labeling: All proteins within an organism are labeled, providing a truly global view of the proteome.[5]
-
High Accuracy and Precision: Similar to SILAC, samples can be mixed at an early stage (e.g., before cell lysis), which significantly reduces downstream sample handling variability and improves the accuracy and precision of quantification.[5]
-
Versatility: This technique is applicable to a broad range of biological systems that can be metabolically labeled, including bacteria, yeast, plants, and small animals.[3] This makes it a valuable tool for studying organisms where cell culture is not feasible.
Disadvantages:
-
Complex Data Analysis: The mass difference between light (14N) and heavy (15N) peptides is not constant. It varies depending on the number of nitrogen atoms in each peptide, which complicates data analysis and peptide identification.[3]
-
Incomplete Labeling: Achieving 100% isotope incorporation can be difficult, especially in complex, multicellular organisms with slow protein turnover rates.[1] Incomplete labeling can affect the accuracy of quantification.
-
Cost: The expense of 15N-enriched media or diets for labeling entire organisms can be substantial.
-
Potential Isotope Effects: The introduction of a heavy isotope across all proteins could potentially have minor, yet measurable, effects on cellular physiology and protein expression levels.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Advantages:
-
High Accuracy and Precision: SILAC is renowned for its high accuracy and reproducibility.[3][6] Mixing of cell populations before the lysis and protein extraction steps minimizes experimental error.[2]
-
Straightforward Data Analysis: Because specific amino acids (usually lysine (B10760008) and arginine) are labeled, the mass shift between heavy and light peptides is constant and predictable, simplifying data analysis.
-
High Labeling Efficiency: In cultured cells, SILAC can achieve nearly complete labeling of the proteome, with efficiencies often exceeding 99%.[7]
-
Compatibility: The SILAC workflow is compatible with various downstream enrichment strategies for post-translationally modified peptides, subcellular fractionation, and affinity purification.[4]
Disadvantages:
-
Limited Applicability: Traditional SILAC is restricted to cells that can be actively grown in culture.[4] It is not suitable for tissue samples, clinical specimens, or non-dividing cells.
-
Cost of Reagents: The stable isotope-labeled amino acids required for SILAC are expensive, which can be a limiting factor for large-scale or high-throughput experiments.[4]
-
Arginine-to-Proline Conversion: In some cell lines, the labeled arginine can be metabolically converted to proline, which can complicate quantification if not properly accounted for in the data analysis.[4]
-
Extended Experimental Time: The requirement for multiple cell doublings to achieve complete labeling can result in a lengthy experimental timeline, particularly for slow-growing cell lines.
Experimental Protocols
15N Metabolic Labeling of E. coli
This protocol describes the labeling of E. coli using a minimal medium where 15NH4Cl is the sole nitrogen source.
1. Preparation of Labeling Media:
- Prepare M9 minimal medium, initially omitting ammonium (B1175870) chloride.
- For the "heavy" medium, add 15NH4Cl to a final concentration of 1 g/L.
- For the "light" medium, add 14NH4Cl to a final concentration of 1 g/L.
- Aseptically add sterile supplements such as glucose, MgSO4, and CaCl2.
2. Cell Culture and Labeling:
- Inoculate separate cultures of the "heavy" and "light" media with the E. coli strain of interest.
- Grow the cells for a sufficient number of generations to ensure near-complete incorporation of the 15N label. This can be monitored by mass spectrometry.
3. Sample Harvesting and Mixing:
- Harvest the "heavy" and "light" cell populations by centrifugation.
- Wash the cell pellets with a suitable buffer.
- Mix the "heavy" and "light" cell pellets in a 1:1 ratio based on cell count or total protein amount.
4. Protein Extraction and Digestion:
- Lyse the mixed cell pellet using a suitable lysis buffer (e.g., containing urea) and mechanical disruption (e.g., sonication).
- Quantify the protein concentration of the lysate.
- Reduce disulfide bonds using a reducing agent like DTT.
- Alkylate cysteine residues with an alkylating agent such as iodoacetamide.
- Dilute the sample to reduce the urea (B33335) concentration and digest the proteins into peptides using an enzyme like trypsin.
5. Peptide Cleanup and Mass Spectrometry:
- Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
- Analyze the peptides by LC-MS/MS.
SILAC Protocol for Mammalian Cells
This protocol outlines a standard duplex SILAC experiment for mammalian cells.
1. Preparation of SILAC Media:
- Prepare "light" and "heavy" versions of the appropriate cell culture medium (e.g., DMEM) that is deficient in lysine and arginine.
- Supplement the "light" medium with standard L-lysine and L-arginine.
- Supplement the "heavy" medium with stable isotope-labeled L-lysine (e.g., 13C6-L-lysine) and L-arginine (e.g., 13C6,15N4-L-arginine).
- Add dialyzed fetal bovine serum to both media to avoid the introduction of unlabeled amino acids.
2. Cell Culture and Labeling:
- Culture two separate populations of the mammalian cell line of interest, one in the "light" medium and one in the "heavy" medium.
- Allow the cells to grow for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[2]
3. Experimental Treatment, Harvesting, and Mixing:
- Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
- Harvest both the "light" and "heavy" cell populations.
- Combine the two cell populations in a 1:1 ratio.
4. Protein Extraction and Digestion:
- Lyse the combined cell pellet with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Proceed with protein quantification, reduction, alkylation, and tryptic digestion as described in the 15N protocol.
5. Peptide Cleanup and Mass Spectrometry:
- Desalt the peptide mixture and analyze by LC-MS/MS.
Visualizing the Workflows and Comparison
Caption: Workflow for 15N Metabolic Labeling.
Caption: Workflow for SILAC.
Caption: Comparison of 15N and SILAC.
Conclusion
The choice between 15N metabolic labeling and SILAC is contingent on the specific research question, the biological system under investigation, and available resources.
Choose 15N metabolic labeling when:
-
Working with organisms that cannot be cultured, such as plants or whole animals.
-
A comprehensive, global proteome analysis is the primary objective.
Choose SILAC when:
-
Working with actively dividing cell cultures.
-
High accuracy, precision, and reproducibility are paramount.
-
Simplicity of data analysis is a key consideration.
By carefully weighing the advantages and disadvantages of each technique, researchers can select the most appropriate method to generate high-quality, reliable quantitative proteomics data, thereby accelerating their scientific discoveries and therapeutic developments.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Assessing the Accuracy of 15N Natural Abundance Methods for Trophic Level Studies: A Comparison Guide
The analysis of natural abundance of the stable isotope nitrogen-15 (¹⁵N) has become a cornerstone in ecological research for estimating the trophic level of organisms. The method is predicated on the principle that consumers are enriched in ¹⁵N relative to their diet, leading to a stepwise increase in ¹⁵N abundance with each successive trophic level. While powerful, the accuracy of this technique is subject to several variables, necessitating a critical evaluation and comparison with alternative methods. This guide provides an objective assessment for researchers, scientists, and drug development professionals engaged in ecological and food web studies.
The Principle of ¹⁵N Natural Abundance in Trophic Ecology
The core of the ¹⁵N natural abundance method lies in the concept of trophic enrichment or fractionation. During metabolic processes, organisms preferentially excrete the lighter isotope, ¹⁴N, leading to a relative enrichment of the heavier isotope, ¹⁵N, in their tissues.[1] This results in a predictable increase in the ratio of ¹⁵N to ¹⁴N (expressed as δ¹⁵N in parts per thousand or per mil, ‰) at each trophic level.[2][3] A generally accepted average trophic enrichment factor (TEF), also known as the trophic discrimination factor (TDF), is approximately 3.4‰ per trophic level.[1][4]
Caption: Principle of ¹⁵N enrichment up the food chain.
Accuracy and Limitations of the Bulk ¹⁵N Method
While the assumption of a consistent 3.4‰ enrichment is a useful starting point, its universal application is a primary source of inaccuracy in trophic level estimations. Numerous studies have demonstrated that the TEF is not a fixed value.
Factors Influencing Trophic Enrichment Factor (TEF):
-
Diet Quality: The protein content and amino acid composition of the diet significantly influence fractionation.[5] Diets with lower protein quality can lead to higher TEF values due to the recycling of internal nitrogen sources that are enriched in ¹⁵N.[6]
-
Environmental Conditions: Factors like temperature can affect an organism's metabolism, growth, and excretion rates, thereby altering nitrogen fractionation.[5]
-
Physiological Factors: An animal's physiological state, including growth rate and nitrogen stress, can impact the degree of ¹⁵N enrichment.[6]
-
Baseline δ¹⁵N Variability: A critical challenge is accurately determining the δ¹⁵N value at the base of the food web.[7] This baseline can vary significantly both spatially and temporally, and failing to account for this variation can lead to substantial errors in trophic position estimates.[5][7]
-
Tissue Type and Lipid Content: Different tissues can have different δ¹⁵N values. Furthermore, lipids are depleted in ¹⁵N, and failure to remove them before analysis can introduce variability and inaccuracy into the results.[8]
Comparison with Alternative Trophic Level Assessment Methods
To overcome the limitations of bulk ¹⁵N analysis, researchers often employ a multi-faceted approach, integrating other methods.
| Method | Principle | Accuracy/Precision | Temporal Scale | Key Limitations |
| Bulk δ¹⁵N Analysis | Stepwise enrichment of ¹⁵N in consumer tissues relative to their diet.[1] | Moderate; accuracy depends heavily on a known and constant Trophic Enrichment Factor (TEF) and a well-defined isotopic baseline.[5][7] | Integrated diet over weeks to months, depending on tissue turnover rate.[9] | Variable TEF, difficulty in establishing baseline δ¹⁵N, influence of diet quality and physiological state.[5][6][7] |
| Compound-Specific Isotope Analysis (CSIA) - Amino Acids | Compares δ¹⁵N of "source" amino acids (which change little from the base of the food web) and "trophic" amino acids (which show significant ¹⁵N enrichment).[7] | High; provides an internal baseline, reducing reliance on external baseline samples and a fixed TEF. | Similar to bulk SIA, reflecting an integrated diet. | Higher analytical cost and complexity, requires established TEF values for specific amino acids. |
| Stomach/Gut Content Analysis (SCA) | Direct observation and identification of food items in an organism's digestive tract.[10] | High for recent diet; accuracy depends on the identifiability of prey items. | "Snapshot" of the last few meals; may not represent the long-term typical diet.[5] | Labor-intensive, differential digestion rates can bias results, may miss easily digestible or soft-bodied prey.[5] |
| Fatty Acid Analysis (FAA) | Certain fatty acids are synthesized by specific producer groups (e.g., diatoms, bacteria) and are transferred to consumers with little modification, acting as biomarkers. | High for tracing ultimate dietary sources. Less precise for determining a specific trophic number. | Integrated diet over a period similar to SIA. | Requires a comprehensive library of fatty acid profiles for all potential food sources, can be complex to interpret. |
| Combined δ¹⁵N and δ¹³C Analysis | Uses δ¹⁵N to determine trophic level and δ¹³C to trace the primary carbon source (e.g., marine vs. terrestrial, C3 vs. C4 plants).[2][3] | Enhanced accuracy by providing information on both "who eats whom" and the energy base of the food web. | Integrated diet, similar to bulk SIA. | Subject to the same limitations as individual bulk isotope analyses, including baseline variability. |
Experimental Protocols
Key Experiment 1: Bulk Stable Isotope Analysis (BSIA) of δ¹⁵N and δ¹³C
Objective: To determine the bulk δ¹⁵N and δ¹³C values of a consumer and its potential food sources to estimate trophic position and identify the primary energy source.
Methodology:
-
Sample Collection: Collect tissue samples from the organism of interest (e.g., muscle, blood, feathers) and from representative primary producers and lower-level consumers in the ecosystem.[9][11] For animal tissues, muscle is often preferred as it reflects a longer-term integrated diet.[9]
-
Sample Preparation:
-
Freeze-dry or oven-dry samples at a low temperature (e.g., 60°C) to a constant weight to remove all water.[9]
-
Homogenize the dried sample into a fine powder using a mortar and pestle or a ball mill.
-
Lipid Extraction (Critical Step): For tissues with high lipid content (C:N ratio > 3.5), lipids must be removed as they are depleted in ¹³C and can affect δ¹⁵N values.[8] This is typically done by repeated rinsing with a 2:1 chloroform:methanol solution.[12]
-
-
Sample Weighing and Encapsulation: Accurately weigh a small amount of the dried, homogenized powder (typically 0.5-1.0 mg) into tin capsules for δ¹⁵N and δ¹³C analysis.[11]
-
Mass Spectrometry: Analyze the encapsulated samples using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS). The EA combusts the sample, and the resulting N₂ and CO₂ gases are passed to the IRMS, which measures the ¹⁵N/¹⁴N and ¹³C/¹²C ratios.
-
Data Analysis: Isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon, atmospheric N₂ for nitrogen). Trophic position (TP) is calculated using the formula:
-
TP = [(δ¹⁵N_consumer - δ¹⁵N_baseline) / TEF] + TP_baseline
-
Where δ¹⁵N_consumer is the value for the organism, δ¹⁵N_baseline is the value for a primary consumer at a known trophic position (TP_baseline, usually 2), and TEF is the assumed trophic enrichment factor (e.g., 3.4‰).[7]
-
Key Experiment 2: Compound-Specific Isotope Analysis of Amino Acids (CSIA-AA)
Objective: To determine the trophic position of an organism with higher accuracy by using an internal isotopic baseline.
Methodology:
-
Sample Collection and Preparation: Follow steps 1 and 2 from the BSIA protocol (lipid extraction is not always necessary but is recommended for consistency).
-
Acid Hydrolysis: The protein in the sample is hydrolyzed to release individual amino acids. This is typically achieved by heating the sample in 6M hydrochloric acid (HCl) for approximately 20-24 hours.
-
Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for gas chromatography. This is a crucial step to ensure the amino acids can be separated and analyzed.
-
GC-IRMS Analysis: The derivatized amino acids are injected into a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS). The GC separates the individual amino acids, which are then analyzed by the IRMS for their specific δ¹⁵N values.
-
Data Analysis: The trophic position is calculated using the δ¹⁵N values of a "trophic" amino acid (e.g., Glutamic Acid) and a "source" amino acid (e.g., Phenylalanine).
-
TP = [ (δ¹⁵N_Trophic - δ¹⁵N_Source - β) / TEF_AA ] + 1
-
Where β is the difference between the δ¹⁵N of trophic and source amino acids in primary producers, and TEF_AA is the established enrichment factor for the specific amino acid pair.[7]
-
Caption: Workflow comparing Bulk and Compound-Specific SIA.
Conclusion
The ¹⁵N natural abundance method is a powerful and widely used tool for investigating trophic dynamics. However, its accuracy is contingent upon a clear understanding of its underlying assumptions and limitations. The variability of the trophic enrichment factor and the challenge of establishing an accurate isotopic baseline are the most significant sources of potential error. For routine monitoring or studies where high precision is not the primary goal, bulk δ¹⁵N analysis remains a cost-effective and valuable technique. However, for studies demanding higher accuracy or investigating complex food webs, the limitations of the bulk method should be addressed. Integrating complementary techniques, particularly the more robust Compound-Specific Isotope Analysis of Amino Acids (CSIA-AA) and traditional methods like stomach content analysis, provides a more comprehensive and accurate picture of an organism's trophic ecology. Researchers should carefully consider the specific goals of their study, the characteristics of their study system, and the available resources when selecting the most appropriate method or combination of methods.
References
- 1. Body size predicts ontogenetic nitrogen stable-isotope (δ15N) variation, but has little relationship with trophic level in ectotherm vertebrate predators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chrono.qub.ac.uk [chrono.qub.ac.uk]
- 3. Stable δ15N and δ13C isotope ratios in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing trophic position estimates using bulk and compound specific stable isotope analyses: applying new approaches to mackerel icefish Champsocephalus gunnari - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Controlling the Stable Nitrogen Isotopic Composition (δ15N) of Lipids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stable Isotope Protocols: Sampling and Sample Processing [escholarship.org]
- 12. Stable isotopes in avian research: a step by step protocol to feather sample preparation for stable isotope... [protocols.io]
A Cross-Validation of 15N NMR and Mass Spectrometry for Comprehensive Protein Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, two techniques stand out for their power to reveal intricate details of protein structure, function, and dynamics: Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) spectroscopy and Mass Spectrometry (MS). Both methods are indispensable tools in modern biological and biomedical research, yet they operate on fundamentally different principles, offering complementary insights. This guide provides an objective comparison of 15N NMR and Mass Spectrometry for protein analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their scientific inquiries.
At a Glance: Key Performance Metrics
The choice between 15N NMR and Mass Spectrometry often hinges on the specific analytical question, the nature of the protein sample, and the desired level of detail. While MS excels in sensitivity and throughput, making it a cornerstone of proteomics, 15N NMR offers unparalleled atomic-level resolution of protein structure and dynamics in solution.
| Parameter | 15N NMR Spectroscopy | Mass Spectrometry | Key Considerations |
| Primary Measurement | Nuclear spin properties of 15N-labeled proteins, providing information on chemical environment, structure, and dynamics. | Mass-to-charge ratio (m/z) of intact proteins or their constituent peptides. | NMR provides structural and dynamic information in solution, while MS provides compositional and sequence information. |
| Sensitivity | Lower (micromolar to millimolar concentrations typically required). | Higher (picomolar to femtomolar sensitivity is achievable).[1] | MS is the method of choice for analyzing low-abundance proteins. |
| Protein Size Limitation | Generally more effective for smaller to medium-sized proteins (<40 kDa). Larger proteins present challenges due to signal overlap and slow tumbling. | No theoretical upper size limit, as proteins are typically digested into smaller peptides for analysis ("bottom-up" proteomics). | MS is more amenable to the analysis of very large proteins and protein complexes. |
| Sample Requirements | Requires soluble, stable protein samples. Isotopic (15N) labeling is essential. | Can analyze a wide range of samples, including complex mixtures and in-gel samples. Isotopic labeling is used for quantification. | NMR sample preparation can be more demanding in terms of protein solubility and stability. |
| Quantitative Accuracy | Inherently quantitative, as signal intensity is directly proportional to the number of nuclei. | Can be highly quantitative with the use of isotopic labeling and internal standards. | Both techniques can provide accurate quantitative data, but the methodologies differ. |
| Structural Information | Provides high-resolution 3D structures, information on protein dynamics, and maps of binding interfaces at the atomic level. | Can provide information on protein conformation through techniques like hydrogen-deuterium exchange (HDX-MS) and native MS. | NMR is unparalleled for detailed structural and dynamic studies in solution. |
| Throughput | Lower throughput, with experiments often taking hours to days. | High-throughput capabilities, especially with modern automated systems. | MS is better suited for large-scale screening and proteomics studies. |
Delving Deeper: Experimental Protocols
The successful application of either 15N NMR or Mass Spectrometry is contingent on meticulous experimental execution. Below are detailed methodologies for key experiments in protein analysis using these techniques.
15N NMR Spectroscopy: Unraveling Protein Structure and Dynamics
Objective: To obtain a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique "fingerprint" of a protein and is the starting point for most NMR-based protein studies.
Methodology:
-
Protein Expression and 15N Labeling:
-
Express the protein of interest in a bacterial (e.g., E. coli), yeast, or insect cell expression system.
-
Grow the cells in a minimal medium where the sole nitrogen source is 15NH4Cl. This ensures that all nitrogen atoms in the expressed protein are the 15N isotope.
-
-
Protein Purification:
-
Lyse the cells and purify the 15N-labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
The final protein sample should be in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) and at a concentration of 0.1-1 mM.
-
-
NMR Sample Preparation:
-
Concentrate the purified 15N-labeled protein to the desired volume (typically 500-600 µL).
-
Add 5-10% Deuterium Oxide (D2O) to the sample for the NMR spectrometer's lock system.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and match the NMR probe for the 1H and 15N frequencies.
-
Set up a 2D 1H-15N HSQC experiment. Key parameters to set include:
-
Spectral widths in both the 1H and 15N dimensions to cover all expected signals.
-
Number of scans to achieve an adequate signal-to-noise ratio.
-
Relaxation delays to allow for full recovery of magnetization between scans.
-
-
Acquire the data, which can take from a few hours to overnight depending on the sample concentration and spectrometer sensitivity.
-
-
Data Processing and Analysis:
-
Process the raw data using NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
The resulting 2D spectrum will show a peak for each backbone amide proton and its attached nitrogen, as well as for sidechain amides. Each peak's position (chemical shift) is sensitive to its local chemical environment.
-
Mass Spectrometry: Identifying and Quantifying Proteins
Objective: To identify and quantify proteins in a complex mixture using a "bottom-up" proteomics approach with 15N metabolic labeling for relative quantification.
Methodology:
-
Sample Preparation and 15N Labeling:
-
Grow two separate cell cultures under identical conditions.
-
In one culture (the "heavy" sample), use a growth medium containing a 15N-labeled amino acid or 15NH4Cl as the sole nitrogen source.
-
The other culture (the "light" sample) is grown in a standard, unlabeled medium.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells from both cultures.
-
Lyse the cells using a suitable lysis buffer containing detergents and protease inhibitors.
-
Quantify the total protein concentration in each lysate.
-
-
Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" samples.
-
Denature the proteins using heat or chemical denaturants (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues to prevent disulfide bond reformation (e.g., with iodoacetamide).
-
Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.
-
-
Peptide Cleanup:
-
Remove salts and detergents from the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 desalting columns).
-
Elute the purified peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solvent compatible with liquid chromatography.
-
Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (LC-MS/MS).
-
The peptides are separated by the HPLC based on their hydrophobicity.
-
As the peptides elute from the HPLC, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to determine the m/z of the eluting peptides.
-
The instrument then selects the most intense peptide ions for fragmentation (MS/MS or MS2).
-
The fragmentation pattern provides information about the amino acid sequence of the peptide.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to analyze the MS/MS data.
-
The software searches the fragmentation spectra against a protein database to identify the peptide sequences and, consequently, the proteins.
-
For quantification, the software identifies pairs of "heavy" and "light" peptides and calculates the ratio of their intensities. This ratio reflects the relative abundance of the protein in the two original samples.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for 15N NMR and Mass Spectrometry-based protein analysis.
Caption: Workflow for 15N NMR-based protein analysis.
Caption: Workflow for Mass Spectrometry-based proteomics.
Conclusion: A Synergistic Approach
Both 15N NMR and Mass Spectrometry are formidable techniques that provide rich and distinct information about proteins. Mass spectrometry, with its high sensitivity and throughput, is the engine of discovery proteomics, enabling the identification and quantification of thousands of proteins in complex biological systems. In contrast, 15N NMR offers an unparalleled, high-resolution view of protein structure, dynamics, and interactions in a solution state that mimics the cellular environment.
References
A Comparative Guide to Nitrogen-15 and Carbon-13 as Metabolic Tracers
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamic nature of biochemical pathways. Among these, Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C) have emerged as workhorses, each offering unique insights into cellular function. For researchers, scientists, and drug development professionals, the selection of the appropriate tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of ¹⁵N and ¹³C as metabolic tracers, supported by experimental data and detailed methodologies, to facilitate informed experimental design.
Core Principles: Tracing Nitrogen vs. Carbon Skeletons
The fundamental distinction between ¹⁵N and ¹³C tracers lies in the element they track. ¹³C is the cornerstone for mapping the flow of carbon through central metabolic pathways, as carbon forms the backbone of most metabolites.[1] Techniques such as ¹³C-Metabolic Flux Analysis (¹³C-MFA) are considered the gold standard for quantifying the rates (fluxes) of intracellular reactions in pathways like glycolysis and the Krebs cycle.[2][3]
Conversely, ¹⁵N tracers are essential for dissecting nitrogen metabolism.[4] By introducing ¹⁵N-labeled compounds, researchers can track the incorporation of nitrogen into amino acids, nucleotides, and other nitrogenous compounds, providing critical data on protein synthesis, amino acid metabolism, and nucleotide biosynthesis.[5][6]
Comparative Performance of ¹⁵N and ¹³C Tracers
The choice between ¹⁵N and ¹³C tracers is contingent upon the specific metabolic pathway under investigation. The following tables summarize the key characteristics and applications of each tracer to aid in this selection.
| Feature | This compound (¹⁵N) | Carbon-13 (¹³C) |
| Primary Application | Tracing nitrogen metabolism, protein turnover, amino acid and nucleotide biosynthesis.[4][5] | Tracing central carbon metabolism, metabolic flux analysis (MFA) of glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle.[1][2][3] |
| Key Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[7][8] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[9][10] |
| Natural Abundance | ~0.37%[7] | ~1.1%[11] |
| Tracer Examples | ¹⁵N-labeled amino acids (e.g., [¹⁵N]glutamine, [¹⁵N]glycine), ¹⁵N-ammonium chloride.[4][12] | ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose), ¹³C-labeled glutamine, ¹³C-labeled amino acids.[2][13] |
| Key Insights | Rates of protein synthesis and degradation, nitrogen source utilization, and biosynthetic pathways of nitrogen-containing molecules.[5][14] | Quantitative flux maps of central carbon metabolism, identification of metabolic reprogramming in disease states.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of stable isotope tracing experiments. Below are generalized protocols for key experiments using ¹⁵N and ¹³C tracers.
Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) in Mammalian Cells
Objective: To quantify the metabolic fluxes in central carbon metabolism.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹³C-labeling medium (lacking the unlabeled carbon source)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
-
Ice-cold quenching solution (e.g., phosphate-buffered saline, PBS)
-
Cold extraction solvent (e.g., 80% methanol)
Procedure:
-
Cell Seeding: Seed cells in standard culture medium at a density that ensures they are in the exponential growth phase at the time of harvest.[9]
-
Media Preparation: Prepare the ¹³C-labeling medium by supplementing the custom base medium with the desired concentration of the ¹³C tracer and other necessary components like dFBS.[9]
-
Isotopic Labeling: Once cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium. Culture the cells for a sufficient period to achieve isotopic steady state, which is typically at least two to three cell doubling times.[9]
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution.[9]
-
Metabolite Extraction: Add cold extraction solvent to the cells. Scrape the cells and collect the lysate.[9]
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the intracellular metabolites. The extract can then be dried and stored at -80°C until analysis.[9]
-
Analysis: Analyze the isotopic labeling patterns of intracellular metabolites using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Protocol 2: ¹⁵N Metabolic Labeling for Protein Turnover Analysis in Mammalian Cells
Objective: To determine the rate of protein synthesis and degradation.
Materials:
-
Adherent mammalian cell line
-
Standard cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹⁵N-labeling medium (lacking the unlabeled nitrogen source, e.g., specific amino acids)
-
¹⁵N-labeled tracer (e.g., [¹⁵N]glutamine or a mixture of ¹⁵N-labeled amino acids)
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Ice-cold PBS
-
Lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture: Culture cells in standard medium to the desired confluency.
-
Initiate Labeling: Replace the standard medium with the ¹⁵N-labeling medium.
-
Time-Course Sampling: Harvest cells at various time points during the labeling period to track the incorporation of ¹⁵N into the proteome.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer containing protease inhibitors.
-
Protein Extraction and Digestion: Collect the cell lysate and quantify the protein concentration. The protein can then be digested into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry to determine the ratio of ¹⁵N-labeled to unlabeled peptides over time.[12]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations were created using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 6. This compound tracing - Wikipedia [en.wikipedia.org]
- 7. The use of this compound in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 11. moravek.com [moravek.com]
- 12. benchchem.com [benchchem.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 15. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 16. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating ¹⁵N Tracing: A Comparative Guide to Traditional Ecological Methods
For researchers, scientists, and drug development professionals, the accurate measurement of nitrogen (N) cycling processes is paramount. The introduction of ¹⁵N tracing techniques has provided a powerful tool for elucidating the intricate pathways of nitrogen transformation in various ecosystems. However, the validation of these advanced methods against established, traditional ecological techniques is crucial for ensuring data accuracy, comparability, and a comprehensive understanding of nitrogen dynamics. This guide provides an objective comparison of ¹⁵N tracing methods with their traditional counterparts for key nitrogen cycling processes: nitrogen mineralization, denitrification, and nitrification.
This document presents quantitative data from comparative studies, detailed experimental protocols for both traditional and ¹⁵N tracing methods, and illustrative diagrams of the experimental workflows to aid in methodological selection and experimental design.
Nitrogen Mineralization: Unveiling Gross vs. Net Rates
Nitrogen mineralization, the conversion of organic nitrogen to inorganic forms, is a cornerstone of nitrogen availability. Traditional methods typically quantify net mineralization, representing the balance between mineralization and microbial immobilization of nitrogen. In contrast, ¹⁵N isotope dilution techniques offer the significant advantage of measuring gross mineralization rates, providing a more accurate picture of the total amount of nitrogen being cycled.
Quantitative Comparison
| Method Comparison | Key Findings | Reference |
| ¹⁵N Isotope Dilution vs. Aerobic Incubation | While direct quantitative comparisons in a single study are scarce due to the measurement of different processes (gross vs. net), studies have shown that gross mineralization rates measured by ¹⁵N isotope dilution are consistently higher than net mineralization rates from aerobic incubations. This is because aerobic incubation only measures the accumulation of inorganic N, not the simultaneous consumption by microbes. | [1][2] |
| Conceptual Difference | ¹⁵N isotope dilution directly traces the dilution of a ¹⁵N-labeled ammonium (B1175870) pool by unlabeled ammonium from mineralization, allowing for the calculation of the total amount of N mineralized (gross rate). Aerobic incubation measures the change in the total inorganic N pool over time, which is the net result of mineralization and immobilization. | [1] |
Experimental Protocols
Traditional Method: Aerobic Laboratory Incubation for Net N Mineralization
This method quantifies the net change in inorganic nitrogen (ammonium and nitrate) in a soil sample under controlled laboratory conditions.
Protocol:
-
Sample Preparation: Collect soil samples and sieve them to remove large debris and homogenize the sample. Determine the initial moisture content.
-
Incubation Setup: Place a known weight of soil (e.g., 20 g) into incubation vessels (e.g., specimen cups or Mason jars). Adjust the moisture content to a predetermined level, typically 50-60% of water-holding capacity.
-
Initial Extraction: Immediately after moisture adjustment, take a subsample of the soil for initial inorganic N analysis. Extract the soil with a 2 M KCl solution (e.g., 1:10 soil-to-solution ratio) by shaking for one hour.
-
Incubation: Seal the incubation vessels with lids that allow for gas exchange (e.g., perforated lids or gas-permeable membranes) and place them in an incubator at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 days).
-
Final Extraction: At the end of the incubation period, extract the soil samples with 2 M KCl as described in step 3.
-
Analysis: Analyze the KCl extracts for ammonium (NH₄⁺) and nitrate (B79036) (NO₃⁻) concentrations using colorimetric methods or an automated flow analyzer.
-
Calculation: Net N mineralization is calculated as the difference between the final and initial inorganic N concentrations.
¹⁵N Tracing Method: ¹⁵N Isotope Dilution for Gross N Mineralization
This technique measures the gross rate of N mineralization by tracing the dilution of a known amount of ¹⁵NH₄⁺ added to the soil ammonium pool.
Protocol:
-
Sample Preparation: Prepare soil samples as described for the aerobic incubation method.
-
Labeling: Add a known amount of a ¹⁵N-labeled ammonium salt solution (e.g., (¹⁵NH₄)₂SO₄ with a high atom % ¹⁵N) to the soil samples to enrich the soil ammonium pool. The amount of added N should be small to minimize disturbance to the existing N pools.
-
Incubation: Incubate the labeled soil samples for a short period (e.g., 24 to 48 hours) under controlled temperature and moisture conditions.
-
Extraction: At the beginning (t₀) and end (t₁) of the incubation, extract replicate soil samples with 2 M KCl.
-
Analysis:
-
Determine the concentration of NH₄⁺ in the KCl extracts.
-
Determine the ¹⁵N enrichment (atom % ¹⁵N) of the NH₄⁺ pool using an isotope ratio mass spectrometer (IRMS) coupled with an elemental analyzer or a diffusion/trapping method followed by IRMS analysis.
-
-
Calculation: Gross N mineralization is calculated using isotope pool dilution equations that account for the change in both the concentration and the ¹⁵N enrichment of the NH₄⁺ pool over the incubation period.
Experimental Workflows
Denitrification: Quantifying Gaseous Nitrogen Loss
Denitrification, the microbial reduction of nitrate to dinitrogen gas (N₂), is a critical pathway of nitrogen loss from ecosystems. The traditional acetylene (B1199291) inhibition technique has been widely used but is known to have limitations. The ¹⁵N gas flux method provides a more direct and accurate measurement of denitrification rates.
Quantitative Comparison
| Method Comparison | Key Findings | Reference(s) |
| ¹⁵N Gas Flux vs. Acetylene Inhibition | The acetylene inhibition technique consistently underestimates denitrification rates compared to the ¹⁵N gas flux method. Studies have reported underestimation by a factor of 4. | [3] |
| ¹⁵N₂ Flux vs. Acetylene Inhibition | In a study on sediment cores, denitrification measured by the ¹⁵N₂ method was significantly higher than that measured by the acetylene inhibition procedure on days 6, 10, and 16 of the experiment, with rates being approximately 5.3 times greater. | [4] |
Experimental Protocols
Traditional Method: Acetylene Inhibition Technique
This method relies on the ability of acetylene (C₂H₂) to block the final step of denitrification, the reduction of nitrous oxide (N₂O) to N₂. The rate of N₂O accumulation is then measured as an estimate of the total denitrification rate.
Protocol:
-
Core Collection: Collect intact soil or sediment cores.
-
Incubation Setup: Place the cores in gas-tight containers.
-
Acetylene Addition: Introduce acetylene into the headspace of the containers to achieve a concentration that effectively inhibits N₂O reductase (typically 1-10% v/v).
-
Incubation: Incubate the cores for a specific period (e.g., several hours to a day) at a controlled temperature.
-
Gas Sampling: Collect gas samples from the headspace of the containers at regular intervals.
-
Analysis: Analyze the concentration of N₂O in the gas samples using a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Calculation: The denitrification rate is calculated from the linear increase in N₂O concentration over time.
¹⁵N Tracing Method: ¹⁵N Gas Flux Method
This technique involves adding a ¹⁵N-labeled substrate (e.g., ¹⁵NO₃⁻) to the soil and measuring the production of ¹⁵N-labeled gaseous products (¹⁵N₂O and ¹⁵N₂).
Protocol:
-
Core Collection: Collect intact soil or sediment cores.
-
Labeling: Add a solution of a ¹⁵N-labeled nitrate salt (e.g., K¹⁵NO₃) to the surface of the cores.
-
Incubation Setup: Place the cores in gas-tight chambers.
-
Incubation: Incubate the cores for a defined period.
-
Gas Sampling: Collect gas samples from the headspace at the beginning and end of the incubation.
-
Analysis: Analyze the gas samples for the isotopic composition of N₂ and N₂O using an isotope ratio mass spectrometer (IRMS). This allows for the quantification of ²⁹N₂ and ³⁰N₂ production.
-
Calculation: Denitrification rates are calculated based on the production of ¹⁵N-labeled N₂ and N₂O, taking into account the ¹⁵N enrichment of the nitrate pool.
Experimental Workflows
Nitrification: Differentiating Gross Production
Nitrification, the two-step microbial oxidation of ammonium to nitrate, is a key process influencing nitrogen availability and loss pathways. Traditional methods often measure net nitrification, which is the net accumulation of nitrate. The ¹⁵N isotope pool dilution method allows for the determination of gross nitrification rates, providing a more accurate assessment of the total nitrate produced.
Quantitative Comparison
| Method Comparison | Key Findings | Reference(s) |
| ¹⁵N Isotope Pool Dilution vs. Shaken-Slurry/Buried Bag | Direct quantitative comparisons are limited due to the measurement of different rates (gross vs. net). Gross nitrification rates measured by ¹⁵N isotope pool dilution are expected to be higher than net rates from traditional methods because the latter do not account for simultaneous nitrate consumption (e.g., denitrification, immobilization). | [3] |
| Conceptual Difference | The ¹⁵N isotope pool dilution method traces the dilution of a ¹⁵N-labeled nitrate pool by newly produced, unlabeled nitrate, allowing for the calculation of the gross production rate. Traditional methods, such as the shaken-slurry or buried bag techniques, measure the net change in nitrate concentration over time. | [3] |
Experimental Protocols
Traditional Method: Shaken-Slurry Method for Potential Nitrification
This laboratory-based method measures the potential rate of nitrification in a soil slurry under optimal conditions.
Protocol:
-
Soil Slurry Preparation: Prepare a slurry by mixing a known weight of fresh soil with a buffered solution containing ammonium (e.g., (NH₄)₂SO₄).
-
Incubation: Incubate the slurry in a flask on a shaker to ensure aerobic conditions.
-
Subsampling: Collect subsamples of the slurry at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Extraction and Analysis: Stop the microbial activity in the subsamples (e.g., by adding KCl and filtering) and analyze the extracts for nitrate concentration.
-
Calculation: The potential nitrification rate is calculated from the linear increase in nitrate concentration over time.
¹⁵N Tracing Method: ¹⁵N Isotope Pool Dilution for Gross Nitrification
This method measures the gross rate of nitrification by tracing the dilution of a ¹⁵N-labeled nitrate pool.
Protocol:
-
Sample Preparation: Prepare soil samples as for other methods.
-
Labeling: Add a solution of a ¹⁵N-labeled nitrate salt (e.g., K¹⁵NO₃) to the soil to enrich the nitrate pool.
-
Incubation: Incubate the labeled soil samples for a short period (e.g., 24 hours) under controlled conditions.
-
Extraction: Extract replicate soil samples with 2 M KCl at the beginning (t₀) and end (t₁) of the incubation.
-
Analysis:
-
Determine the concentration of NO₃⁻ in the KCl extracts.
-
Determine the ¹⁵N enrichment (atom % ¹⁵N) of the NO₃⁻ pool using IRMS.
-
-
Calculation: Gross nitrification is calculated using isotope pool dilution equations that account for the changes in both the concentration and ¹⁵N enrichment of the nitrate pool.
Experimental Workflows
Conclusion
The validation of ¹⁵N tracing techniques against traditional ecological methods reveals the significant advancements these isotopic approaches offer in understanding nitrogen cycling. While traditional methods provide valuable insights into the net outcomes of nitrogen transformations, ¹⁵N tracing allows for the quantification of gross rates, unveiling the true magnitude of concurrent production and consumption processes.
The choice of method ultimately depends on the specific research question. For assessing the net balance of nitrogen available to plants, traditional incubation methods may suffice. However, for a mechanistic understanding of nitrogen cycling, including the quantification of simultaneous mineralization and immobilization or the direct measurement of denitrification, ¹⁵N tracing methods are indispensable. This guide provides the foundational information for researchers to make informed decisions about the most appropriate methodologies for their studies and to ensure the generation of robust and comparable data in the field of ecological and biomedical research.
References
A Guide to Inter-Laboratory Comparison of Nitrogen-15 Measurement Standards
For researchers, scientists, and professionals in drug development, accurate and precise measurement of Nitrogen-15 (¹⁵N) is critical for a wide range of applications, from metabolic studies to environmental tracing. Ensuring the comparability and reliability of these measurements across different laboratories is paramount. This guide provides an objective comparison of ¹⁵N measurement standards, supported by data from inter-laboratory studies, and outlines the experimental protocols necessary for achieving high-quality results.
Performance of ¹⁵N Measurement in Inter-Laboratory Comparisons
Inter-laboratory comparison studies, often called proficiency tests or round-robin tests, are essential for evaluating and improving the quality of stable isotope measurements. These studies involve distributing aliquots of the same reference materials to multiple laboratories and comparing their results. The data generated from these comparisons provide a snapshot of the current state of measurement accuracy and precision within the scientific community.
Key Performance Indicators
The performance of a laboratory in ¹⁵N analysis is typically assessed using the following metrics:
-
Accuracy: The closeness of a measured δ¹⁵N value to the true or accepted reference value. It is often expressed as bias.
-
Precision: The degree of agreement among independent measurements under specified conditions.
-
Repeatability (Within-Laboratory Precision): The precision obtained under the same operating conditions over a short interval of time. It is often expressed as the within-laboratory standard deviation (WLSD).
-
Reproducibility (Between-Laboratory Precision): The precision obtained under different operating conditions (different laboratories, operators, instruments). It is often expressed as the overall standard deviation (OSD) of all laboratory results.
-
Summary of Inter-Laboratory Comparison Data
The following tables summarize the results from key inter-laboratory comparison studies for δ¹⁵N measurements. These studies utilized various international and in-house reference materials. The δ¹⁵N values are expressed in per mil (‰) relative to atmospheric N₂.
Table 1: Results from an Inter-laboratory Comparison of Seven Nitrogen Isotope Reference Materials [1][2][3]
| Reference Material | Substance | Mean δ¹⁵N (‰) (As Reported) | Standard Deviation (‰) (As Reported) | Mean δ¹⁵N (‰) (Normalized) | Standard Deviation (‰) (Normalized) |
| NSVEC | N₂ gas | -2.77 | 0.05 | -2.78 | 0.04 |
| IAEA-N1 | (NH₄)₂SO₄ | +0.43 | 0.07 | +0.43 | 0.07 |
| IAEA-N2 | (NH₄)₂SO₄ | +20.32 | 0.09 | +20.41 | 0.12 |
| IAEA-N3 | KNO₃ | +4.69 | 0.09 | +4.72 | 0.13 |
| USGS25 | (NH₄)₂SO₄ | -30.25 | 0.38 | -30.41 | 0.27 |
| USGS26 | (NH₄)₂SO₄ | +53.62 | 0.25 | +53.75 | 0.24 |
| USGS32 | KNO₃ | +179.2 | 1.3 | +180.0 | Not specified |
Data compiled from a study involving 15 laboratories. Normalization refers to a data correction procedure to account for systematic differences in the δ¹⁵N scale between laboratories.[1][2]
Table 2: Performance Evaluation in Marine and Lacustrine Sediments [4]
| Sample | Grand Average δ¹⁵N (‰) | Overall Standard Deviation (OSD) (‰) | Average Within-Laboratory Standard Deviation (WLSD) (‰) |
| Sample 1 | 1.65 | 0.24 | 0.15 |
| Sample 2 | 10.90 | 0.31 | 0.15 |
| Sample with high OSD | Not specified | 0.51 | Not specified |
This study involved eight participating laboratories. Two laboratories showed significantly higher WLSD (0.41‰ and 0.32‰) compared to the average.[4]
Table 3: Inter-laboratory Comparison of Ancient Bone Collagen [5]
| Parameter | Average Value (‰) | Overall Range (‰) | Average Pairwise Difference (‰) |
| δ¹⁵N | 9.0 | 1.9 | 0.4 |
This study involved twenty-one laboratories and highlighted that roughly half of the isotopic variability could be attributed to differences in sample preparation and the other half to analytical instrumentation and calibration.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. The following sections outline the typical methodologies for ¹⁵N analysis.
Sample Preparation
The goal of sample preparation is to convert the nitrogen in the sample into a pure N₂ gas suitable for analysis by Isotope Ratio Mass Spectrometry (IRMS). The specific protocol depends on the sample matrix.
For Solid Organic and Inorganic Materials (e.g., plant tissue, sediments, ammonium (B1175870) sulfate):
-
Homogenization: Samples should be dried and homogenized to a fine powder to ensure that the subsample taken for analysis is representative of the bulk sample.
-
Weighing: A precise amount of the homogenized sample (typically containing 20-100 µg of nitrogen) is weighed into a tin or silver capsule.
-
Reference Materials: At the beginning and end of each analytical run, and interspersed among the unknown samples, certified reference materials with a range of δ¹⁵N values should be analyzed for calibration and quality control.[6]
For Aqueous Samples (e.g., water containing nitrate (B79036) or ammonium):
Several methods exist for preparing aqueous samples, including:
-
Microdiffusion: This method involves the conversion of ammonium to ammonia (B1221849) gas, which is then trapped on an acidified filter. For nitrate, it must first be reduced to ammonium.[7]
-
Chemical Conversion: Nitrate or ammonium is chemically converted to N₂O or N₂ gas.[7]
-
Denitrifier Method: This method uses denitrifying bacteria to convert nitrate to N₂O.[7]
Instrumentation and Analysis
The most common technique for high-precision ¹⁵N analysis is Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) .
-
Combustion/Reduction: The encapsulated sample is dropped into a high-temperature (typically >1000 °C) combustion furnace. The sample is combusted in the presence of oxygen, converting all nitrogen to nitrogen oxides (NOₓ). These oxides then pass through a reduction furnace (typically containing copper at ~600 °C) where they are reduced to N₂ gas.
-
Gas Chromatography: The resulting gases (N₂, CO₂, H₂O) are separated using a gas chromatography column.
-
Isotope Ratio Mass Spectrometry: The purified N₂ gas is introduced into the ion source of the mass spectrometer. The N₂ molecules are ionized, and the resulting ions are accelerated and separated by mass in a magnetic field. Detectors simultaneously measure the ion beams for masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).
-
Data Calculation: The ratio of the ion beam intensities (e.g., 29/28) is used to calculate the δ¹⁵N value relative to a reference gas (pure N₂) which has been calibrated against international standards.
The δ¹⁵N value is calculated using the following equation:
δ¹⁵N (‰) = [ ( (¹⁵N/¹⁴N)ₛₐₘₚₗₑ / (¹⁵N/¹⁴N)ₛₜₐₙₐₐᵣₔ ) - 1 ] * 1000
where the standard is atmospheric nitrogen.
Visualizing the Workflow
Understanding the logical flow of inter-laboratory comparisons and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate these workflows.
Conclusion
Inter-laboratory comparisons consistently demonstrate that while ¹⁵N measurements are generally robust, variability among laboratories exists. This variability can stem from differences in sample preparation, analytical instrumentation, and data calibration procedures.[5] To ensure high-quality, comparable data, it is imperative for laboratories to:
-
Adhere to detailed and standardized operating procedures.
-
Regularly participate in proficiency testing and inter-laboratory comparison studies.
-
Utilize certified reference materials to ensure traceability to the international δ¹⁵N scale.
By following these guidelines, the scientific community can enhance the reliability and comparability of ¹⁵N data, which is fundamental for advancing research and development across various disciplines.
References
- 1. Interlaboratory comparison of reference materials for nitrogen-isotope-ratio measurements | U.S. Geological Survey [usgs.gov]
- 2. Interlaboratory comparison of reference materials for nitrogen-isotope-ratio measurements [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in measuring nitrogen isotope signatures in inorganic nitrogen forms: An interlaboratory comparison of three common measurement approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 15N Techniques in Agricultural Research
The utilization of the stable isotope, Nitrogen-15 (¹⁵N), as a tracer has become an indispensable tool in agricultural research, offering profound insights into nitrogen (N) cycling, fertilizer use efficiency, and biological nitrogen fixation.[1][2][3] The choice of a specific ¹⁵N technique is critical and depends on the research question, the required level of accuracy and precision, and available resources. This guide provides an objective comparison of the primary ¹⁵N methodologies, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparison of Key ¹⁵N Techniques
Two principal methods are employed in agricultural studies involving ¹⁵N: the ¹⁵N Enrichment (EN) method and the ¹⁵N Natural Abundance (NA) method.[4][5] The analysis of ¹⁵N abundance is typically performed using Isotope Ratio Mass Spectrometry (IRMS) or, less commonly, Optical Emission Spectrometry (OES).[6]
| Technique | Principle | Typical Application | Accuracy | Precision | Advantages | Disadvantages |
| ¹⁵N Enrichment (EN) / Isotope Dilution | Application of ¹⁵N-enriched materials (e.g., fertilizers) to the soil-plant system.[5] The dilution of the ¹⁵N label in the plant or soil is measured to quantify N dynamics. | Quantifying fertilizer N recovery by crops, N mineralization, and denitrification.[4][5] | High. Provides more direct and quantitative estimates of N uptake from the applied source.[4][7] | High. | Less susceptible to spatial variability of soil ¹⁵N.[5] Allows for precise determination of N from the applied source.[8] | More expensive due to the cost of ¹⁵N-enriched fertilizers.[8] Requires confined experimental plots to minimize lateral movement of the label.[9] Can alter the natural N cycle dynamics due to the addition of N. |
| ¹⁵N Natural Abundance (NA) | Utilizes the small natural variations in ¹⁵N abundance between atmospheric N₂ (δ¹⁵N ≈ 0‰) and soil N (typically enriched in ¹⁵N).[9][10] | Estimating biological nitrogen fixation (BNF) in legumes by comparing the δ¹⁵N of a fixing plant to a non-fixing reference plant.[9][11] | Variable. The accuracy is highly dependent on the selection of an appropriate non-fixing reference plant and the spatial uniformity of soil δ¹⁵N.[8][9][11] | Lower than the EN method. The precision is influenced by the magnitude of the difference in δ¹⁵N between the N sources.[9] | Less expensive as it does not require enriched isotopes.[4] Applicable to larger areas and existing ecosystems without disturbance.[9] | Requires a significant and consistent difference in δ¹⁵N between soil and atmospheric N. The choice of a suitable reference plant is critical and often challenging.[5][11] |
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision analytical technique for measuring the ratio of stable isotopes (¹⁵N/¹⁴N). | Standard method for ¹⁵N analysis in solid and liquid samples for both EN and NA studies.[1][3] | High. Can achieve an accuracy of better than 1‰.[1] | High. Analytical precision is often reported to be between 0.03‰ and 0.28‰.[7][12] | The most precise and sensitive method available. | High initial equipment cost and requires specialized technical expertise for operation and maintenance. |
| Optical Emission Spectrometry (OES) | An alternative analytical technique for ¹⁵N determination based on the emission spectra of N₂ gas. | Used in some clinical and agricultural studies, particularly when lower precision is acceptable.[6] | Lower than IRMS. | Lower than IRMS. However, high correlation with MS has been demonstrated for low enrichments.[6] | Lower cost and simpler operation compared to IRMS.[6] Can analyze very small (nanomole) amounts of total nitrogen. | Less precise and sensitive than IRMS, especially for natural abundance studies. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and precise results in ¹⁵N-based research. Below are generalized protocols for sample collection, preparation, and analysis.
1. Experimental Design and ¹⁵N Application (for Enrichment Studies)
-
Plot Design: Establish experimental plots, often microplots, to contain the ¹⁵N-labeled material. Steel or PVC borders can be inserted into the soil to reduce lateral movement of the isotope.[9]
-
Tracer Application: The ¹⁵N-enriched fertilizer (e.g., (¹⁵NH₄)₂SO₄, K¹⁵NO₃, or ¹⁵N-labeled urea) is typically dissolved in water and applied evenly to the soil surface.[5] The level of enrichment can range from 5 to 99 atom% ¹⁵N, depending on the study's objectives.[4][13]
-
Reference Plots: For studies comparing N uptake, control plots with no ¹⁵N application are essential. For BNF studies using the NA method, a non-N₂-fixing reference plant with a similar rooting system and growth period as the legume must be grown in close proximity.[9][11]
2. Sample Collection
-
Plant Samples: Collect plant tissues (e.g., leaves, stems, roots, grains) using clean tools.[2] For young plants, a sufficient amount (e.g., one pint of lightly packed material) should be collected.[2] Avoid metal containers to prevent contamination.[2]
-
Soil Samples: Collect soil cores from different depths (e.g., 0-10 cm, 10-20 cm) using a soil auger.[14] Samples can be analyzed individually or combined to form composite samples.[1]
-
Water Samples: Collect water samples (e.g., soil leachate) for analysis of dissolved inorganic and organic ¹⁵N.[1]
3. Sample Preparation
-
Cleaning: If plant samples have soil or dust on them, clean them with a dry brush or by wiping with a damp cloth with distilled or deionized water.[2] Prolonged washing should be avoided.[2]
-
Drying: Dry all solid samples (plant and soil) in an oven at 50-60°C until a constant weight is achieved.[15]
-
Grinding: Homogenize the dried samples by grinding them into a fine powder. This ensures a representative subsample for analysis.[15]
-
Weighing and Encapsulation: Accurately weigh the powdered sample into tin (Sn) or silver (Ag) capsules.[15] The required sample weight depends on the expected N content, typically aiming for 20-150 µg of N per capsule.[15]
4. Sample Analysis by Isotope Ratio Mass Spectrometry (IRMS)
-
Combustion: The encapsulated sample is combusted at a high temperature (over 1000°C) in an elemental analyzer. This process converts all nitrogen in the sample to N₂ gas.
-
Gas Chromatography: The resulting gases are separated by a gas chromatograph.
-
Mass Spectrometry: The purified N₂ gas is introduced into the IRMS, where it is ionized. The ions are accelerated and separated based on their mass-to-charge ratio (m/z 28 for ¹⁴N¹⁴N, 29 for ¹⁴N¹⁵N, and 30 for ¹⁵N¹⁵N).
-
Data Calculation: The instrument measures the ratios of these masses to determine the ¹⁵N abundance, which is expressed as atom% ¹⁵N or in delta notation (δ¹⁵N) in per mil (‰) relative to the international standard (atmospheric N₂).
Visualizing the ¹⁵N Experimental Workflow
The following diagram illustrates a typical workflow for a ¹⁵N tracer study in agricultural research.
Caption: Workflow of a typical ¹⁵N tracer experiment in agricultural research.
Conclusion
Both the ¹⁵N enrichment and natural abundance techniques are powerful tools for tracing nitrogen pathways in agricultural systems. The ¹⁵N enrichment method generally offers higher accuracy and precision for quantifying the fate of applied N, making it ideal for fertilizer efficiency studies.[4][7] Conversely, the natural abundance method is a valuable, non-invasive tool for estimating N₂ fixation over larger areas, though its accuracy is contingent on careful selection of reference plants and sites with suitable isotopic gradients.[9][11] The choice between these methods, coupled with high-precision analysis by IRMS, should be guided by the specific research objectives and the inherent trade-offs between cost, experimental manipulation, and the desired level of quantitative accuracy.
References
- 1. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 2. 15N Analysis [midwestlabs.com]
- 3. Why this compound is Essential for Precision Soil Fertility Studies - China Isotope Development [asiaisotopeintl.com]
- 4. Comparison of natural abundance and enriched 15-N methods to quantify nitrogen fertilizer recovery in maize under field… [ouci.dntb.gov.ua]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Comparison of 15N analysis by optical emission spectrometry and mass spectrometry for clinical studies during total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of 15N stable isotope techniques to biological nitrogen fixation in terrestrial ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aciar.gov.au [aciar.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How this compound Isotope Tracers Improve Fertilizer Efficiency and Crop Yields - China Isotope Development [asiaisotopeintl.com]
- 14. mdpi.com [mdpi.com]
- 15. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
A Critical Evaluation of ¹⁵N as a Proxy for Nitrogen Fixation: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of biological nitrogen fixation (BNF), a critical process in the global nitrogen cycle, is paramount for research in agriculture, ecology, and environmental science. The stable isotope ¹⁵N, particularly through the natural abundance method, has become a widely used proxy to estimate the proportion of nitrogen derived from the atmosphere (%Ndfa) by nitrogen-fixing organisms. This guide provides a critical evaluation of the ¹⁵N natural abundance method, comparing its performance with alternative techniques, and offering detailed experimental insights for its proper application.
Principle of the ¹⁵N Natural Abundance Method
The ¹⁵N natural abundance method is predicated on the small but measurable difference in the ¹⁵N/¹⁴N ratio between atmospheric nitrogen (N₂) and soil-derived nitrogen. Atmospheric N₂ has a constant δ¹⁵N value of approximately 0‰, while soil nitrogen is typically enriched in ¹⁵N (positive δ¹⁵N values) due to isotopic fractionation during nitrogen cycling processes like mineralization and nitrification.
A nitrogen-fixing plant acquires nitrogen from two primary sources: the atmosphere (δ¹⁵N ≈ 0‰) and the soil. The δ¹⁵N value of the plant tissue will, therefore, be an integrated signal reflecting the proportional uptake from these two pools. By comparing the δ¹⁵N of a nitrogen-fixing plant to that of a non-nitrogen-fixing reference plant growing in the same soil (which exclusively utilizes soil nitrogen), the percentage of nitrogen derived from atmospheric fixation (%Ndfa) can be estimated.
Core Equation
The fundamental equation for calculating the percentage of nitrogen derived from the atmosphere (%Ndfa) using the ¹⁵N natural abundance method is:
%Ndfa = [ (δ¹⁵N_ref - δ¹⁵N_fix) / (δ¹⁵N_ref - B) ] x 100
Where:
-
δ¹⁵N_ref : The δ¹⁵N value of the non-nitrogen-fixing reference plant.
-
δ¹⁵N_fix : The δ¹⁵N value of the nitrogen-fixing plant.
-
B : The δ¹⁵N value of the nitrogen-fixing plant when it is exclusively dependent on atmospheric N₂ for its nitrogen supply. This value accounts for any isotopic fractionation occurring during the fixation process and subsequent nitrogen metabolism within the plant.
Critical Considerations and Limitations
While the ¹⁵N natural abundance method is a powerful tool, its accuracy hinges on several critical assumptions and factors that must be carefully considered:
-
Selection of an Appropriate Reference Plant : This is arguably the most critical and challenging aspect of the method. An ideal reference plant should:
-
Lack the ability to fix atmospheric N₂.
-
Have a similar rooting depth and pattern to the nitrogen-fixing plant to explore the same soil nitrogen pool.
-
Exhibit a similar phenology and nitrogen uptake pattern over time.
-
Commonly used reference plants include non-nodulating isolines of the legume being studied, or other non-leguminous species growing in close proximity.[1]
-
-
Determination of the 'B' value : The 'B' value represents the isotopic signature of the fixed nitrogen within the plant. It is not always 0‰ due to fractionation during N₂ fixation and assimilation.[2] The 'B' value can vary depending on the rhizobial strain, the host plant species, and environmental conditions.[3] It is ideally determined by growing the N₂-fixing plant in a nitrogen-free medium.[4]
-
Spatial and Temporal Variability of Soil δ¹⁵N : The δ¹⁵N of plant-available soil nitrogen can vary significantly both spatially across a field and temporally throughout a growing season.[3] This variability can introduce significant errors in %Ndfa estimates if not properly accounted for, often necessitating multiple reference plant samples.
-
Sufficient Difference in δ¹⁵N between Soil and Atmosphere : The method is most reliable when there is a substantial difference between the δ¹⁵N of the soil and the atmosphere. In soils with low δ¹⁵N values (close to 0‰), the precision of the method is greatly reduced.[5]
Comparison with Alternative Methods
The ¹⁵N natural abundance method is one of several techniques used to estimate nitrogen fixation. Below is a comparison with two other common methods: the ¹⁵N Isotope Dilution Method and the Acetylene (B1199291) Reduction Assay (ARA).
| Feature | ¹⁵N Natural Abundance | ¹⁵N Isotope Dilution | Acetylene Reduction Assay (ARA) |
| Principle | Measures the dilution of naturally ¹⁵N-enriched soil N by atmospheric N₂. | Measures the dilution of an applied ¹⁵N-enriched tracer by unlabeled atmospheric N₂. | Measures the rate of acetylene (C₂H₂) reduction to ethylene (B1197577) (C₂H₄) by the nitrogenase enzyme. |
| Advantages | - Non-invasive and can be used in undisturbed ecosystems.[1][4] - Integrates nitrogen fixation over the plant's lifetime. - Relatively inexpensive compared to ¹⁵N enrichment studies.[3] | - Considered a more direct and accurate method. - Less dependent on the selection of a perfect reference plant. | - Highly sensitive and rapid.[6] - Relatively simple and inexpensive equipment. |
| Disadvantages | - Highly dependent on the selection of an appropriate reference plant.[1] - Requires a significant difference in δ¹⁵N between soil and atmosphere.[4] - 'B' value can be difficult to determine accurately.[2] | - Requires the application of ¹⁵N-labeled fertilizer, which can alter N cycling.[7] - Can be expensive due to the cost of ¹⁵N isotopes. - The labeled N may not be uniformly distributed in the soil.[7] | - An indirect measure of nitrogenase activity, not N₂ fixation itself.[8] - The conversion factor from ethylene produced to N₂ fixed can vary. - Provides a short-term "snapshot" of fixation rates, not an integrated value. |
Quantitative Comparison: ¹⁵N Natural Abundance vs. ¹⁵N Isotope Dilution
A study comparing the two methods for estimating BNF in Aeschynomene afraspera under different phosphorus (P) treatments yielded the following results:
| Treatment | %Ndfa (¹⁵N Isotope Dilution) | %Ndfa (¹⁵N Natural Abundance) |
| No P fertilizer | 56% | 80% |
| P fertilizer (TSP) | 71% | 87% |
| Source: Adapted from a study on flood-tolerant green manure legumes.[7] |
This data indicates that the ¹⁵N natural abundance method tended to provide higher estimates of %Ndfa compared to the ¹⁵N isotope dilution method in this particular study.[7] The authors suggest that the two methods may not be interchangeable under all conditions and can reflect different aspects of nitrogen dynamics.[7]
Experimental Protocols
Key Experiment: Estimation of %Ndfa using the ¹⁵N Natural Abundance Method
1. Site and Plant Selection:
-
Choose a site where nitrogen-fixing plants and suitable non-nitrogen-fixing reference plants are growing in close proximity.
-
Select multiple individuals of both the target and reference species to account for spatial variability.
2. Sample Collection:
-
Harvest plant shoots (and roots if possible) at the desired growth stage. For annual crops, this is often at peak biomass or maturity.
-
Place samples in labeled paper bags.
3. Sample Preparation:
-
Dry the plant material in an oven at 60-70°C to a constant weight.[9]
-
Grind the dried tissue to a fine, homogeneous powder using a ball mill or a Wiley mill. This ensures that the subsample for analysis is representative of the entire tissue.[9]
4. Isotope Ratio Mass Spectrometry (IRMS) Analysis:
-
Weigh a small subsample (typically 1-5 mg) of the ground plant material into a tin capsule.
-
Analyze the samples for total nitrogen content and ¹⁵N/¹⁴N ratio using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).
-
The results are expressed in δ¹⁵N notation (‰) relative to the international standard, atmospheric N₂.[9]
5. Calculation of %Ndfa:
-
Use the core equation provided above, inserting the measured δ¹⁵N values for the fixing and reference plants, and the determined or literature-derived 'B' value.
Alternative Method: Acetylene Reduction Assay (ARA)
1. Sample Collection:
-
Carefully excavate the root system of the nitrogen-fixing plant to keep the nodules intact and attached to the roots.
2. Incubation Setup:
-
Place the nodulated roots (or intact root system for smaller plants) into an airtight container of a known volume (e.g., a sealed jar or syringe).[8]
-
Inject a known volume of acetylene gas into the container to achieve a final concentration of approximately 10% (v/v).[8]
3. Incubation:
-
Incubate the samples for a defined period, typically 30-60 minutes, at a constant temperature.
4. Gas Sampling and Analysis:
-
After incubation, withdraw a gas sample from the container using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the amount of ethylene produced.[1]
5. Calculation of Nitrogenase Activity:
-
Calculate the rate of ethylene production per unit of nodule mass or per plant over the incubation time.
-
This rate can be converted to an estimate of N₂ fixation using a theoretical conversion factor (typically a molar ratio of 3:1 for C₂H₂ reduced to N₂ fixed), although this factor can vary in practice.
Visualization of Methodological Workflow and Logic
Experimental Workflow for ¹⁵N Natural Abundance Method
Caption: Workflow for estimating %Ndfa using the ¹⁵N natural abundance method.
Decision-Making Logic for Applying the ¹⁵N Natural Abundance Method
Caption: Decision tree for the application of the ¹⁵N natural abundance method.
Conclusion
The ¹⁵N natural abundance method is a valuable and widely applied tool for estimating nitrogen fixation in a variety of ecosystems. Its non-destructive nature and ability to provide a time-integrated measure of BNF are significant advantages. However, researchers must be acutely aware of its underlying assumptions and limitations, particularly the critical importance of selecting appropriate reference plants and determining an accurate 'B' value. When these conditions are met, the ¹⁵N natural abundance method can provide reliable and insightful data on the contribution of this vital biological process. For studies requiring higher precision or where the assumptions of the natural abundance method cannot be met, alternative techniques such as the ¹⁵N isotope dilution method should be considered. Careful consideration of the research question, the ecosystem under study, and the available resources is essential for choosing the most appropriate method to quantify nitrogen fixation.
References
- 1. longlab.stanford.edu [longlab.stanford.edu]
- 2. Comparison of natural abundance and enriched 15-N methods to quantify nitrogen fertilizer recovery in maize under field… [ouci.dntb.gov.ua]
- 3. Appraisal of the nitrogen-15 natural-abundance method for quantifying dinitrogen fixation (Journal Article) | OSTI.GOV [osti.gov]
- 4. aciar.gov.au [aciar.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Techniques applied in agricultural research to quantify nitrogen fixation: a systematic review [scielo.org.co]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. fnca.mext.go.jp [fnca.mext.go.jp]
- 9. prometheusprotocols.net [prometheusprotocols.net]
A Comparative Guide: Nitrogen-15 vs. Radioactive Isotopes for In Vivo Studies
For researchers, scientists, and drug development professionals, the choice of isotopic tracer is a critical decision that profoundly impacts the scope, safety, and precision of in vivo studies. This guide provides an objective comparison between the stable isotope Nitrogen-15 (¹⁵N) and radioactive isotopes (e.g., Carbon-14, Tritium), offering a comprehensive overview of their respective strengths and limitations, supported by experimental data and detailed protocols.
The fundamental difference lies in their nuclear stability: ¹⁵N is a stable, non-radioactive isotope of nitrogen, while radioisotopes undergo spontaneous decay, emitting radiation.[1][2][3] This key distinction dictates their applications, handling requirements, and the nature of the data they generate.
Quantitative Comparison of Isotopic Tracers
The selection of an appropriate tracer hinges on several quantitative parameters, from the sensitivity of detection to the associated biological risks. The following table summarizes the key quantitative differences between this compound and commonly used radioactive isotopes.
| Feature | This compound (¹⁵N) | Radioactive Isotopes (e.g., ¹⁴C, ³H) | Rationale & Implications |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS) | ¹⁵N detection relies on mass differences, providing detailed structural and positional information.[4] Radioisotope detection is based on radioactive decay, offering high sensitivity but less structural detail.[5] |
| Sensitivity | High (ng to pg range with MS) | Very High (pg to fg range with AMS) | Radioactive tracers are often more sensitive, allowing for the use of smaller tracer amounts, which can be advantageous in microdosing studies.[6] |
| Detection Limit | Parts per trillion in advanced Isotope Ratio Mass Spectrometry (IRMS) setups.[7] | Can be as low as 0.05 Bq/g for ¹⁴C and 0.15 Bq/g for ³H.[8] | The choice depends on the required level of sensitivity for the specific biological question. |
| Safety | Non-radioactive, no ionizing radiation.[2] | Emits ionizing radiation, posing health risks and requiring specialized handling and disposal.[9] | ¹⁵N is inherently safer for researchers and subjects, enabling long-term and repeated studies without radiation exposure concerns.[2] |
| Radiation Exposure | None | Varies by isotope and dose. For example, a 100 nCi dose of ¹⁴C-labeled nutrient can result in a whole-body exposure of 0.12 to 5.2 µSv.[9][10] | This is a critical consideration, especially in human studies. The radiation dose from tracer studies is typically low but must be carefully managed. |
| Cost | High initial cost for labeled compounds and instrumentation (MS, NMR). | Lower cost for some common radiolabeled compounds, but high costs associated with radiation safety infrastructure, licensing, and waste disposal. | The overall cost-effectiveness depends on the scale and duration of the research program. |
| Half-life | Stable (infinite) | Varies (e.g., ¹⁴C: ~5730 years, ³H: ~12.3 years, ¹³N: ~10 minutes). | The long half-life of some radioisotopes necessitates long-term waste management, while the short half-life of others limits the duration of experiments. ¹⁵N's stability is ideal for long-term studies. |
| Data Richness | Provides information on metabolic pathways, flux rates, and the elemental composition of molecules.[11] | Primarily provides quantitative information on the amount of tracer present.[5] | ¹⁵N-based methods can offer more detailed insights into metabolic networks. |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in methodology, this section provides detailed protocols for a common application: the measurement of protein synthesis rates in vivo.
Protocol 1: Measuring Protein Synthesis with ¹⁵N-Leucine (Stable Isotope)
Objective: To determine the fractional synthesis rate (FSR) of a specific protein in vivo using ¹⁵N-labeled leucine (B10760876) and mass spectrometry.
Materials:
-
¹⁵N-Leucine (99 atom % excess)
-
Animal model (e.g., mouse, rat)
-
Anesthesia
-
Infusion pump and catheters
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue collection tools (e.g., liquid nitrogen-cooled clamps)
-
Protein extraction and hydrolysis reagents (e.g., lysis buffer, 6M HCl)
-
Solid-Phase Extraction (SPE) cartridges for amino acid purification
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Animal Preparation: Acclimatize the animal to the experimental conditions. On the day of the experiment, anesthetize the animal and insert catheters for infusion and blood sampling.
-
Tracer Infusion: Administer a primed-continuous infusion of ¹⁵N-leucine. The priming dose rapidly brings the precursor pool to isotopic equilibrium, while the continuous infusion maintains it.
-
Blood Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of the precursor pool (plasma ¹⁵N-leucine).
-
Tissue Harvest: At the end of the infusion period, euthanize the animal and rapidly collect the tissue of interest using liquid nitrogen-cooled clamps to halt metabolic activity.
-
Protein Extraction and Hydrolysis: Homogenize the tissue and extract the protein fraction. Hydrolyze the protein to its constituent amino acids using 6M HCl.
-
Amino Acid Purification: Purify the amino acids from the hydrolysate using SPE cartridges.
-
Mass Spectrometry Analysis:
-
Derivatize the amino acids to make them volatile for GC-MS analysis or prepare them for LC-MS/MS.
-
Analyze the isotopic enrichment of leucine in the protein hydrolysate and the plasma samples.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
Determine the enrichment of ¹⁵N-leucine in the protein (E_protein) and the precursor pool (E_precursor).
-
Calculate FSR using the formula: FSR (%/hour) = [(E_protein) / (E_precursor × time)] × 100.
-
Protocol 2: Measuring Protein Synthesis with ¹⁴C-Leucine (Radioactive Isotope)
Objective: To determine the rate of protein synthesis in vivo by measuring the incorporation of ¹⁴C-labeled leucine.
Materials:
-
¹⁴C-Leucine (with known specific activity)
-
Animal model
-
Anesthesia
-
Injection and blood collection supplies
-
Tissue collection tools
-
Protein precipitation and purification reagents (e.g., trichloroacetic acid - TCA)
-
Liquid scintillation counter and scintillation cocktail
-
Homogenization equipment
Methodology:
-
Animal Preparation: Similar to the stable isotope protocol, acclimatize and anesthetize the animal.
-
Tracer Administration: Administer a bolus injection of ¹⁴C-leucine.
-
Blood Sampling: Collect blood samples at various time points to determine the specific activity of the precursor pool (plasma ¹⁴C-leucine).
-
Tissue Harvest: At a predetermined time point after injection, euthanize the animal and rapidly collect the tissue of interest.
-
Protein Precipitation and Purification: Homogenize the tissue and precipitate the protein using TCA. Wash the protein pellet to remove unincorporated ¹⁴C-leucine.
-
Measurement of Radioactivity:
-
Dissolve the purified protein pellet.
-
Measure the radioactivity of the protein sample using a liquid scintillation counter.
-
Determine the specific activity of the precursor pool from the plasma samples.
-
-
Calculation of Protein Synthesis Rate:
-
Calculate the amount of ¹⁴C-leucine incorporated into the protein based on the measured radioactivity and the specific activity of the tracer.
-
The rate of protein synthesis can then be calculated based on the incorporation rate and the precursor specific activity.
-
Visualizing the Workflow: A Tale of Two Tracers
The following diagrams, generated using the DOT language, illustrate the distinct experimental workflows for stable and radioactive isotope tracing in vivo.
Caption: A typical workflow for an in vivo stable isotope tracing experiment.
Caption: A typical workflow for an in vivo radiotracer experiment.
Signaling Pathways and Logical Relationships
The choice of isotope can also be visualized in the context of a drug development pipeline, highlighting the stages where each is most impactful.
Caption: Application of ¹⁵N and radioisotopes in the drug development pipeline.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or a radioactive isotope is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific research question, available resources, and safety considerations.
This compound is the preferred choice for:
-
Safety-critical applications: Especially in studies involving human subjects, children, or pregnant women, the absence of radiation is a paramount advantage.
-
Long-term studies: The stability of ¹⁵N allows for tracking metabolic processes over extended periods without concerns about tracer decay.
-
Detailed metabolic pathway analysis: The ability to use MS and NMR provides rich, structural information about metabolic intermediates and fluxes.
Radioactive isotopes remain indispensable for:
-
High-sensitivity studies: When the concentration of the target molecule is extremely low, the superior sensitivity of techniques like AMS can be crucial.
-
Whole-body distribution studies: Autoradiography provides a powerful visual tool for understanding the distribution of a compound throughout an organism.
-
Well-established protocols: For many standard assays, radiotracer methods are well-validated and widely used.
Ultimately, a thorough understanding of the strengths and weaknesses of both this compound and radioactive isotopes, as outlined in this guide, will empower researchers to select the most appropriate tool to advance their in vivo studies with precision, safety, and confidence.
References
- 1. youtube.com [youtube.com]
- 2. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 3. The use of this compound in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The use of this compound in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 5. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Farms to Labs: How this compound Enhances Nutrient Tracking and Environmental Science - China Isotope Development [asiaisotopeintl.com]
- 8. researchgate.net [researchgate.net]
- 9. Calculating Radiation Exposures during Use of 14C-Labeled Nutrients, Food Components, and Biopharmaceuticals To Quantify Metabolic Behavior in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calculating radiation exposures during use of (14)C-labeled nutrients, food components, and biopharmaceuticals to quantify metabolic behavior in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Two: A Comparative Guide to Dual-Labeling with 15N and Other Stable Isotopes
For researchers, scientists, and drug development professionals, the precise quantification and tracking of biomolecules are fundamental to unraveling complex biological systems and accelerating therapeutic innovation. Stable isotope labeling, a cornerstone of modern analytical techniques, offers a powerful means to achieve this. While single-isotope labeling has been instrumental, the strategic use of dual-labeling with Nitrogen-15 (¹⁵N) and other stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) unlocks a new level of precision and insight. This guide provides an objective comparison of dual-labeling versus single-labeling approaches, supported by experimental data and detailed protocols.
Enhanced Precision and Deeper Insights: The Core Benefits of Dual-Labeling
Dual-labeling strategies offer significant advantages over single-isotope methods, primarily by providing more comprehensive and higher-quality data for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
1. Increased Mass Shift for Unambiguous Quantification in Mass Spectrometry:
In quantitative proteomics, a larger mass difference between labeled ("heavy") and unlabeled ("light") peptides minimizes spectral overlap and improves the accuracy of quantification, especially in complex biological samples.[1] Dual-labeling with ¹³C and ¹⁵N in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) results in a greater mass shift compared to ¹⁵N labeling alone. For example, dual-labeled arginine (¹³C₆,¹⁵N₄) provides a +10 Da shift, which is significantly larger than the shift from single-labeled isotopes, leading to better separation of isotopic clusters in the mass spectrum.[2]
2. Simultaneous Tracing of Multiple Elements in Metabolic Flux Analysis:
A key advantage of using two different stable isotopes is the ability to track the metabolic fate of multiple elements simultaneously. By using ¹³C-labeled glucose and ¹⁵N-labeled glutamine, for instance, researchers can concurrently trace the flow of carbon and nitrogen through central metabolic pathways like the Krebs cycle.[3] This dual-tracer approach provides a more holistic view of cellular metabolism and how different nutrient sources contribute to biosynthesis.[4]
3. Foundational for Advanced Protein Structure Analysis by NMR:
In structural biology, while ¹⁵N labeling is fundamental for generating the initial protein "fingerprint" spectrum (¹H-¹⁵N HSQC), dual-labeling with ¹³C is essential for the complete three-dimensional structure determination of complex proteins.[1][5] This enables advanced multi-dimensional NMR experiments that are critical for assigning the full protein backbone and side-chain resonances.[5] For larger proteins, triple-labeling with ¹⁵N, ¹³C, and ²H can further enhance spectral quality by reducing signal broadening.[6]
Quantitative Comparison: Single-Label vs. Dual-Label
The choice between single and dual-labeling depends on the specific experimental goals and analytical techniques employed. The following tables provide a quantitative comparison to guide this decision.
| Feature | Single Isotope Labeling (¹⁵N) | Dual Isotope Labeling (¹³C/¹⁵N) | Rationale & Implications |
| Natural Abundance | ~0.37%[1][5] | ¹³C: ~1.1%, ¹⁵N: ~0.37%[1][5] | ¹⁵N's lower natural abundance provides a cleaner background in mass spectrometry, potentially increasing sensitivity for low-abundance molecules.[1][5] |
| Mass Shift per Atom | +0.99703 Da[5] | ¹³C: +1.00335 Da, ¹⁵N: +0.99703 Da[5] | ¹³C offers a slightly larger mass shift per atom. |
| Typical Mass Shift (SILAC Arginine) | +4 Da (¹⁵N₄) | +10 Da (¹³C₆, ¹⁵N₄)[2] | The significantly larger mass shift from dual-labeling provides superior resolution in mass spectrometry, reducing peak overlap and improving quantification accuracy.[1] |
| Spectral Complexity (MS) | Simpler mass increment pattern.[5] | More complex isotopic envelope. | While the pattern is simpler for ¹⁵N, the larger, more distinct shift in dual-labeling is often advantageous for complex samples. |
| Primary Application (Proteomics) | Suitable for quantification, can provide a cleaner background.[5] | Preferred for complex samples and low-abundance proteins due to better separation.[1] | Dual-labeling is the gold standard for accurate quantitative proteomics in challenging biological matrices. |
| Primary Application (Metabolomics) | Tracing nitrogen flow in amino acid and nucleotide metabolism.[7] | Simultaneous tracing of carbon and nitrogen pathways.[3] | Dual-labeling provides a more comprehensive understanding of metabolic networks. |
| Primary Application (NMR) | Fundamental for ¹H-¹⁵N HSQC ("fingerprint") spectra.[1][5] | Essential for advanced 2D/3D heteronuclear experiments for full structure determination.[1][5] | Dual-labeling is indispensable for detailed structural biology studies. |
| Performance Metric | Single Isotope Labeling (¹⁵N) | Dual Isotope Labeling (¹³C/¹⁵N) |
| Quantitative Accuracy (MS) | Good | Excellent |
| Quantitative Precision (MS) | Good | Excellent |
| Resolution (MS) | Good | Excellent |
| Sensitivity (MS) | Potentially higher for very low abundance species due to lower background | Generally preferred for complex mixtures due to clearer signal separation |
| Structural Information (NMR) | Basic (Fingerprint) | Comprehensive (3D Structure) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key dual-labeling experiments.
Protocol 1: Dual-Labeling in Quantitative Proteomics (SILAC)
This protocol outlines a standard 2-plex SILAC experiment using dual-labeled arginine and lysine (B10760008) to compare a "heavy" labeled experimental sample with a "light" unlabeled control.
-
Media Preparation:
-
Prepare SILAC-specific DMEM or RPMI-1640 medium that lacks L-arginine and L-lysine.
-
Supplement the "light" medium with standard ("light") L-arginine and L-lysine.
-
Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine at the same concentration as the light amino acids.[2]
-
Add 10% dialyzed fetal bovine serum to both media to minimize the presence of unlabeled amino acids.
-
-
Cell Culture and Labeling:
-
Culture two populations of the same cell line. Grow one in the "light" medium and the other in the "heavy" medium.
-
Maintain the cultures for at least 5-6 cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.[8]
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cell population and the control condition to the "light" population.
-
-
Cell Harvesting and Mixing:
-
After treatment, harvest both cell populations.
-
Count the cells and mix them in a 1:1 ratio. This early mixing is a key advantage of SILAC as it minimizes experimental variation from downstream processing.[8]
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet and extract the total protein.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the "light" and "heavy" peptide pairs and quantify the ratio of their signal intensities. This ratio directly reflects the relative abundance of the corresponding protein between the two conditions.
-
Protocol 2: Dual-Labeling in Metabolic Flux Analysis (¹³C/¹⁵N-MFA)
This protocol describes a dual-labeling experiment to simultaneously quantify carbon and nitrogen fluxes.
-
Experimental Design and Tracer Selection:
-
Define the metabolic pathways of interest.
-
Select appropriate ¹³C and ¹⁵N labeled substrates. For example, [U-¹³C]-glucose to trace carbon and [¹⁵N]-glutamine to trace nitrogen.
-
-
Cell Culture and Isotope Labeling:
-
Metabolite Extraction:
-
Rapidly quench metabolism by, for example, adding ice-cold methanol.
-
Extract the intracellular metabolites using an appropriate solvent system (e.g., 80% methanol).
-
-
Mass Spectrometry Analysis:
-
Data Analysis and Flux Calculation:
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Workflow of a dual-labeling SILAC experiment.
Caption: Dual-isotope tracing in the Krebs cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Guide to the Statistical Validation of Nitrogen-15 Experimental Data for Researchers, Scientists, and Drug Development Professionals
Experimental Protocols for Nitrogen-15 Metabolic Labeling
The precise and accurate quantification of nitrogen flux and incorporation is foundational to the statistical validation of ¹⁵N experimental data. Below are two detailed methodologies for key experiments.
Protocol 1: ¹⁵N Metabolic Labeling in Cell Culture (e.g., Mammalian Cells)
This protocol describes the metabolic labeling of mammalian cells to study protein turnover.
Materials:
-
Cell line of interest
-
"Light" growth medium (containing standard ¹⁴N amino acids)
-
"Heavy" growth medium (where ¹⁵N-labeled amino acids, e.g., ¹⁵N-Lysine and ¹⁵N-Arginine, replace the standard ones)
-
Cell culture flasks, incubators, and other standard cell culture equipment
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Sample processing reagents: DTT, iodoacetamide, trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling: Two populations of the same cell line are cultured. One population is grown in a "light" medium, while the other is cultured in a "heavy" medium containing ¹⁵N-labeled amino acids. The cells are grown for a sufficient duration to ensure near-complete incorporation of the ¹⁵N label in the experimental group.
-
Sample Collection and Mixing: After the labeling period, cells from both "light" and "heavy" populations are harvested. For relative quantification, equal numbers of cells or equal amounts of protein from each population are mixed.
-
Protein Extraction and Digestion: The mixed cell pellet is lysed, and the total protein is extracted. The protein concentration is determined, and the proteins are denatured, reduced with DTT, and alkylated with iodoacetamide. Subsequently, the proteins are digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects the mass difference between the "light" (¹⁴N) and "heavy" (¹⁵N) peptides.
-
Data Acquisition: The instrument acquires high-resolution mass spectra (MS1) to detect the peptide pairs and tandem mass spectra (MS2) to identify the peptide sequences.
Protocol 2: ¹⁵N Labeling in Plants (e.g., Arabidopsis thaliana)
This protocol outlines the metabolic labeling of Arabidopsis thaliana to investigate nitrogen assimilation and metabolism.[1][2]
Materials:
-
Arabidopsis thaliana seeds
-
"Light" growth medium (e.g., Murashige and Skoog medium with ¹⁴N-KNO₃)
-
"Heavy" growth medium (e.g., Murashige and Skoog medium with ¹⁵N-KNO₃ as the sole nitrogen source)
-
Growth chambers or plates
-
Sample collection tools
-
Reagents for metabolite or protein extraction
-
LC-MS/MS or Isotope Ratio Mass Spectrometry (IRMS) system
Procedure:
-
Plant Growth and Labeling: Arabidopsis thaliana seedlings are grown on either a "light" or "heavy" sterile medium. The labeling duration depends on the experimental question and can range from a few hours to several days to achieve significant ¹⁵N incorporation.[1][2]
-
Harvesting: Whole seedlings or specific tissues (roots, shoots) are harvested from both "light" and "heavy" conditions.
-
Sample Processing: The plant material is flash-frozen in liquid nitrogen to quench metabolic activity. Depending on the target molecules, proteins or metabolites are extracted using appropriate buffers and protocols.
-
Sample Analysis: The extracted samples are analyzed by mass spectrometry. For proteomics, the workflow is similar to that described in Protocol 1. For metabolomics, the analysis focuses on the mass shifts of nitrogen-containing metabolites.
-
Enrichment Calculation: The level of ¹⁵N enrichment is calculated for each identified protein or metabolite. It's important to determine the labeling efficiency, as incomplete labeling can affect quantification.[1][2]
Data Presentation and Preprocessing
A systematic approach to data handling is crucial before statistical analysis.
Data Preprocessing Workflow
Raw data from the mass spectrometer requires several preprocessing steps to extract meaningful quantitative information. Software such as Census, Protein Prospector, or the Integrated Proteomics Pipeline (IP2) can be used for these tasks.[1][2][3]
-
Peptide Identification: MS/MS spectra are searched against a protein database to identify peptide sequences.
-
Quantification: The relative abundance of "light" and "heavy" peptide pairs is determined by comparing the signal intensities of their isotopic clusters in the MS1 spectra.
-
Ratio Calculation: The ratio of heavy to light (¹⁵N/¹⁴N) is calculated for each identified peptide.
-
Normalization: The calculated ratios are often normalized to correct for any systematic errors in sample mixing or instrument performance.
-
Protein-level Quantification: Peptide ratios are aggregated to infer the relative abundance of the corresponding proteins. Often, the median and interquartile ranges of peptide ratios are used for robust protein-level statistics.[1][2]
Data Summary Table
All quantitative data should be summarized in a clearly structured table for easy comparison.
| Protein/Metabolite ID | Group 1 (¹⁴N) Mean Intensity | Group 1 (¹⁴N) Std. Dev. | Group 2 (¹⁵N) Mean Intensity | Group 2 (¹⁵N) Std. Dev. | ¹⁵N/¹⁴N Ratio | p-value | Adjusted p-value |
| Protein A | 1.2 x 10⁶ | 0.2 x 10⁶ | 2.4 x 10⁶ | 0.3 x 10⁶ | 2.0 | 0.045 | 0.089 |
| Protein B | 8.5 x 10⁵ | 0.9 x 10⁵ | 9.1 x 10⁵ | 1.1 x 10⁵ | 1.07 | 0.65 | 0.82 |
| Metabolite X | 5.3 x 10⁴ | 0.7 x 10⁴ | 1.5 x 10⁵ | 0.2 x 10⁵ | 2.83 | 0.002 | 0.015 |
Comparison of Statistical Validation Methods
| Statistical Method | Type of Comparison | Key Assumptions | When to Use | Advantages | Disadvantages |
| Student's t-test | Compares the means of two independent groups. | 1. Data are independent. 2. Data are approximately normally distributed. 3. Homogeneity of variances (variances are equal between the two groups). | When comparing a single experimental condition against a single control condition (e.g., treated vs. untreated). | Simple to implement and interpret. Widely understood. | Limited to two-group comparisons. Sensitive to outliers. |
| Analysis of Variance (ANOVA) | Compares the means of three or more independent groups. | 1. Data are independent. 2. Data are approximately normally distributed. 3. Homogeneity of variances across all groups. | When comparing multiple experimental conditions or doses (e.g., control, low dose, high dose). | Allows for the simultaneous comparison of multiple groups, reducing the risk of Type I errors from multiple t-tests. Can analyze more complex experimental designs. | A significant result indicates that at least two groups are different, but does not specify which ones. Requires post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons. |
| Mann-Whitney U Test (Wilcoxon Rank-Sum Test) | Compares the distributions of two independent groups. | 1. Data are independent. 2. The distributions of the two groups have the same shape. | When the normality assumption of the t-test is violated. Suitable for small sample sizes. | Non-parametric, so it does not assume a normal distribution. Less sensitive to outliers than the t-test. | Less powerful than the t-test if the data are normally distributed. Tests for differences in medians, not means. |
| Kruskal-Wallis Test | Compares the distributions of three or more independent groups. | 1. Data are independent. 2. The distributions of all groups have the same shape. | When the normality assumption of ANOVA is violated. | Non-parametric, avoiding the assumption of normality. | Less powerful than ANOVA for normally distributed data. Requires post-hoc tests for pairwise comparisons. |
Important Consideration: Correction for Multiple Comparisons When performing many statistical tests simultaneously (e.g., for thousands of proteins), the probability of obtaining false positives (Type I errors) increases. It is essential to adjust the p-values using methods like the Bonferroni correction or the Benjamini-Hochberg procedure to control the false discovery rate (FDR).
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.
Figure 1: A generalized experimental workflow for this compound metabolic labeling experiments.
Figure 2: A comprehensive data analysis workflow for this compound experimental data.
Figure 3: A decision tree for selecting the appropriate statistical test for N-15 data.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrogen-15
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen, making it a valuable tracer in a wide array of research applications, from agricultural studies to metabolic tracing in drug development.[1][2][3] Unlike its radioactive counterparts, ¹⁵N poses no radiological risks.[1] However, safe handling and disposal are paramount to maintaining a secure laboratory environment. The proper disposal procedure for this compound is dictated by its physical and chemical form—whether it is a compressed gas, a cryogenic liquid, or incorporated into a chemical compound.
This guide provides direct, procedural instructions for the safe disposal of this compound in its various forms, ensuring compliance and operational safety for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to adhere to standard safety protocols for handling this compound. The primary hazard associated with gaseous this compound is the risk of asphyxiation in confined spaces due to oxygen displacement.[4] For liquid nitrogen, cryogenic burns or frostbite are the main concerns.[4][5]
-
Ventilation: Always handle gaseous and evaporating liquid this compound in a well-ventilated area.[1]
-
Personal Protective Equipment (PPE): When handling compressed gas cylinders, safety goggles are required. For cryogenic liquids, thermal gloves and a face shield are necessary to prevent frostbite. When working with ¹⁵N-labeled compounds, the required PPE will be determined by the hazards of the compound itself.[1][6]
-
Storage: Gas cylinders should be stored upright and secured in a cool, dry, well-ventilated area away from direct sunlight.[4]
Step-by-Step Disposal Procedures
The disposal of this compound must be in accordance with local, state, and federal regulations.[6] The fundamental principle is to return the nitrogen to the atmosphere safely or to manage ¹⁵N-labeled compounds based on their chemical properties.
1. Disposal of Gaseous this compound (¹⁵N₂)
This procedure is for ¹⁵N₂ gas stored in compressed gas cylinders.
-
Step 1: Select a Safe Location. Choose a well-ventilated area, preferably outdoors or in a fume hood with adequate exhaust.[7]
-
Step 2: Secure the Cylinder. Ensure the gas cylinder is upright and firmly secured to prevent it from falling over.[4]
-
Step 3: Regulate the Flow. Attach a suitable pressure regulator and tubing to the cylinder valve. Direct the tubing outlet to a safe, open area away from personnel.
-
Step 4: Vent the Gas Slowly. Slowly open the cylinder valve and the regulator to allow the gas to vent at a controlled rate. This prevents a rapid, uncontrolled release of pressure.
-
Step 5: Monitor the Process. Continue venting until the cylinder is empty. Close the valve, remove the regulator, and replace the valve cap.
-
Step 6: Return the Cylinder. Mark the cylinder as "empty" and return it to the gas supplier for recycling.[1]
2. Disposal of Liquid this compound
This procedure applies to cryogenic liquid ¹⁵N₂.
-
Step 1: Choose a Safe Evaporation Area. Select a location outdoors or a well-ventilated room where the evaporating nitrogen will not displace oxygen and create an asphyxiation hazard.[5][7] Do not dispose of liquid nitrogen in a confined space like a cold room.[5]
-
Step 2: Allow for Natural Evaporation. For small quantities, simply leave the storage dewar or container in the designated safe area with the lid or vent valve open. The liquid will naturally boil off and dissipate into the atmosphere.[7]
-
Step 3: Avoid Direct Pouring on Surfaces. Never pour liquid nitrogen down a sink or onto surfaces not designed for cryogenic temperatures, as this can cause pipes (B44673) or materials to fracture.[5] If pouring is necessary, do so on a surface like gravel or bare ground that will not be damaged.[7]
3. Disposal of this compound Labeled Compounds
The disposal of chemical compounds synthesized with ¹⁵N depends entirely on the properties of the compound itself, not the isotope.
-
Step 1: Identify Chemical Hazards. Consult the Safety Data Sheet (SDS) for the specific ¹⁵N-labeled compound to understand its chemical hazards (e.g., toxicity, flammability, corrosivity).
-
Step 2: Follow Institutional Protocols. Treat the ¹⁵N-labeled compound as you would its unlabeled equivalent. Follow your institution's established procedures for chemical waste disposal.[2][6]
-
Step 3: Package and Label Waste. Package the waste in a suitable container and label it clearly with the chemical name and associated hazards.
-
Step 4: Arrange for Professional Disposal. Contact your institution's environmental health and safety office to arrange for pickup and disposal by a licensed professional waste disposal service.[6]
Data Summary: this compound Disposal Considerations
| Form of this compound | Primary Hazard | Recommended PPE | Disposal Method | Key Considerations |
| Gaseous (¹⁵N₂) in Cylinders | Asphyxiation[4] | Safety Goggles | Slow, controlled venting in a well-ventilated area | Must comply with local, state, and federal regulations. Return empty cylinders to the supplier.[1] |
| Liquid Nitrogen (¹⁵N₂) in Dewars | Cryogenic Burns/Frostbite, Asphyxiation[5] | Thermal Gloves, Face Shield | Evaporation in a well-ventilated area or outdoors[5][7] | Never dispose of in a sink or sealed container.[5] Avoid confined spaces.[5] |
| ¹⁵N-Labeled Chemical Compounds | Dependent on the chemical compound | Dependent on the chemical compound's SDS | Treat as standard chemical waste according to its properties[2] | Disposal is governed by the compound's hazards, not the ¹⁵N isotope.[6] Follow institutional protocols. |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and its compounds.
Caption: Decision workflow for selecting the appropriate disposal method for this compound.
References
- 1. The Science Behind this compound Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
- 2. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 3. ISOFLEX USA - Using this compound in agricultural research: Improving crop productivity in Panama [isoflex.com]
- 4. airgas.com [airgas.com]
- 5. Liquid Nitrogen Handling Procedure [SAFE 1.0] - Biomedical Sciences Labs [uwm.edu]
- 6. isotope.com [isotope.com]
- 7. quora.com [quora.com]
Essential Safety and Logistics for Handling Nitrogen-15
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen.[1][] Because it is not radioactive, it does not pose a radiological threat.[][3] The primary hazards associated with this compound are determined by its physical form (compressed gas, cryogenic liquid) or the chemical properties of the compound it is part of.[3][4] Adherence to proper safety protocols is essential for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The required PPE depends entirely on the form of the this compound being handled. High concentrations of nitrogen gas can act as an asphyxiant by displacing oxygen.[5][6] Compounds containing ¹⁵N will have the same chemical reactivity and hazards as their unenriched counterparts.[4] For example, ¹⁵N-labeled ammonia (B1221849) compounds are corrosive and require handling in a fume hood.[3][4]
The following table summarizes the recommended PPE for different forms of this compound.
| Form of this compound | Required Personal Protective Equipment (PPE) | Primary Hazards |
| Compressed Gas (¹⁵N₂) | • Safety glasses or goggles.[7]• Standard lab coat.[5]• Self-contained breathing apparatus (SCBA) for emergency situations (e.g., large leaks in confined spaces).[7][8] | • Asphyxiation due to oxygen displacement.[6]• High pressure in cylinders; may explode if heated.[6][9] |
| Cryogenic Liquid (L¹⁵N₂) | • Full face visor with cheek and brow guards.[5][10][11]• Insulated, non-absorbent cryogenic gloves (loose-fitting).[5][10][12]• Cryogenic apron or lab coat with long sleeves.[5][10]• Sturdy, closed-toe shoes (trousers worn over shoes).[5][10] | • Severe frostbite and cryogenic burns from contact with liquid or cold surfaces.[13][14]• Asphyxiation as liquid vaporizes into large volumes of gas.[5] |
| ¹⁵N-Enriched Compounds | • PPE appropriate for the specific chemical's hazards (e.g., for corrosive ammonia compounds: chemical splash goggles, gloves, and use of a fume hood).[3][4]• For hygroscopic solids: gloves and dry storage conditions.[3][4] | • Chemical-specific hazards (e.g., corrosivity, toxicity, reactivity).[4] |
Operational Plan: Handling and Storage Protocols
Proper operational procedures are critical to mitigate risks. Always handle this compound and its compounds in well-ventilated areas.[3][5][6]
Step-by-Step Handling Guide:
-
Pre-Handling Assessment:
-
Handling Compressed Gas Cylinders:
-
Handling Cryogenic Liquid:
-
Use only approved containers such as Dewars, which are designed to vent boiling gas.[5][14] Never use a tightly sealed container, as pressure buildup can cause an explosion.[5]
-
To minimize thermal shock and splashing, fill warm containers slowly.[5]
-
Do not transport liquid nitrogen in a passenger elevator.[5]
-
Avoid touching any item that has been immersed in liquid nitrogen until it has warmed to room temperature.[5]
-
-
Storage:
-
Gas Cylinders: Store in a dry, cool, well-ventilated area away from direct sunlight.[4][15] Cylinder temperatures should not exceed 52°C (125°F).[15]
-
Cryogenic Liquid: Store in designated, well-ventilated areas. Do not store in cold rooms or other areas without a dedicated air supply.[14]
-
¹⁵N Compounds: Store according to the specific compound's requirements. For example, hygroscopic solids like ¹⁵N-urea should be kept in sealed containers at 2-8°C.[4]
-
Disposal Plan
Since this compound is a stable isotope, disposal methods are determined by the chemical form, not by radioactivity.[3]
-
Gaseous Nitrogen: Unused gas from a cylinder can be slowly vented to the atmosphere in a well-ventilated outdoor location.[8] Return empty or partially used cylinders to the supplier.[13]
-
Aqueous Solutions: Neutralize solutions as required by their chemical properties (e.g., acidic or basic) and dispose of them in accordance with local and institutional regulations.[4]
-
Solid Compounds: Dispose of solid this compound compounds based on their chemical hazards, following all applicable local, state, and federal environmental regulations.
Experimental Workflow
Caption: Workflow for the safe handling of this compound compounds from receipt to disposal.
References
- 1. This compound: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 3. This compound vs. Nitrogen-14: Key Differences and Industrial Applications - China Isotope Development [asiaisotopeintl.com]
- 4. The Science Behind this compound Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. hudsontech.com [hudsontech.com]
- 7. adamsgas.co.uk [adamsgas.co.uk]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. 氮气-15N2 ≥99.8 atom % 15N, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Personal Protection - Department of Biology, University of York [york.ac.uk]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. heathrowscientific.com [heathrowscientific.com]
- 13. mcf.tamu.edu [mcf.tamu.edu]
- 14. marquette.edu [marquette.edu]
- 15. airgas.com [airgas.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
